molecular formula C43H78NO10P B10790225 1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe

1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe

Número de catálogo: B10790225
Peso molecular: 800.1 g/mol
Clave InChI: ILISYDMFRZNALR-AQLFUWFLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe is a useful research compound. Its molecular formula is C43H78NO10P and its molecular weight is 800.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H78NO10P/c1-3-5-7-8-9-10-11-12-13-14-17-20-23-26-30-34-42(45)50-38-41(39-52-55(48,49)51-37-36-44)53-43(46)35-31-27-24-21-18-15-16-19-22-25-29-33-40(54-47)32-28-6-4-2/h15-16,21-22,24-25,29,33,40-41,47H,3-14,17-20,23,26-28,30-32,34-39,44H2,1-2H3,(H,48,49)/b16-15-,24-21-,25-22-,33-29+/t40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILISYDMFRZNALR-AQLFUWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCCC)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H78NO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

800.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Stearoyl-2-15(S)-HpETE-Sn-Glycero-3-PE: A Key Mediator of Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (1-S-2-15(S)-HpETE-PE) is a specific oxidized phospholipid that has emerged as a critical signaling molecule in the execution of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This technical guide provides a comprehensive overview of the chemical properties, biological function, and mechanism of action of 1-S-2-15(S)-HpETE-PE. It is intended to serve as a valuable resource for researchers in the fields of cell biology, pharmacology, and drug development who are investigating ferroptosis and related pathological conditions.

Chemical Properties

1-S-2-15(S)-HpETE-PE is a glycerophosphoethanolamine (B1239297) containing a saturated stearic acid at the sn-1 position and the polyunsaturated, oxidized fatty acid 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) at the sn-2 position.

PropertyValue
Molecular Formula C43H78NO10P
Molecular Weight 800.1 g/mol
CAS Number 154436-49-4
Appearance A solution in ethanol (B145695)
Solubility Ethanol: 30 mg/mL; Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/mL
λmax 237 nm

Biological Function and Mechanism of Action

1-S-2-15(S)-HpETE-PE is a potent pro-ferroptotic molecule. Its synthesis and action are intricately linked to a specific enzymatic pathway and the overall cellular redox state.

Biosynthesis

The production of 1-S-2-15(S)-HpETE-PE is initiated by the enzymatic oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE). This reaction is catalyzed by the 15-lipoxygenase (15-LOX) enzyme, specifically when it forms a complex with the phosphatidylethanolamine-binding protein 1 (PEBP1). The 15-LOX/PEBP1 complex exhibits a unique substrate specificity for phosphatidylethanolamines (PEs) containing arachidonic acid, leading to the generation of the hydroperoxy derivative.

Role in Ferroptosis

Ferroptosis is a form of programmed cell death driven by the accumulation of lipid peroxides. The key regulator of this process is the selenoenzyme glutathione (B108866) peroxidase 4 (GPX4), which detoxifies lipid hydroperoxides. When GPX4 is inhibited or its cofactor glutathione is depleted, lipid peroxides accumulate, leading to membrane damage and cell death.

1-S-2-15(S)-HpETE-PE acts as a direct death signal in this pathway. Its accumulation, particularly in the context of GPX4 inhibition, overwhelms the cell's antioxidant defenses, leading to rampant lipid peroxidation and the execution of the ferroptotic program.

The Role of ACSL4

Acyl-CoA synthetase long-chain family member 4 (ACSL4) is another critical player in sensitizing cells to ferroptosis. ACSL4 is responsible for esterifying polyunsaturated fatty acids (PUFAs), such as arachidonic acid, into coenzyme A thioesters. These activated PUFAs are then incorporated into phospholipids, including PE, by lysophosphatidylcholine (B164491) acyltransferases (LPCATs). This enrichment of membranes with oxidizable PUFAs provides the necessary substrate for 15-LOX to produce pro-ferroptotic signals like 1-S-2-15(S)-HpETE-PE. Consequently, high ACSL4 expression is often correlated with increased sensitivity to ferroptosis inducers.

Signaling Pathway

The signaling cascade leading to ferroptosis induction by 1-S-2-15(S)-HpETE-PE involves a series of well-defined steps, from substrate availability to the final execution of cell death.

Ferroptosis_Pathway cluster_upstream Substrate Availability cluster_synthesis Synthesis of Pro-Ferroptotic Signal cluster_downstream Execution of Ferroptosis PUFA Polyunsaturated Fatty Acids (e.g., AA) ACSL4 ACSL4 PUFA->ACSL4 Activation PUFA_CoA PUFA-CoA ACSL4->PUFA_CoA LPCAT LPCATs PUFA_CoA->LPCAT SAPE 1-Stearoyl-2-arachidonoyl- sn-glycero-3-PE (SAPE) in membrane LPCAT->SAPE LOX15_PEBP1 15-LOX/PEBP1 Complex SAPE->LOX15_PEBP1 Oxidation HpETE_PE 1-Stearoyl-2-15(S)-HpETE- sn-glycero-3-PE LOX15_PEBP1->HpETE_PE Lipid_ROS Lipid Peroxidation HpETE_PE->Lipid_ROS Accumulation GPX4 GPX4 GPX4->HpETE_PE Detoxification Membrane_Damage Membrane Damage Lipid_ROS->Membrane_Damage Ferroptosis Ferroptosis Membrane_Damage->Ferroptosis RSL3 RSL3 (inhibitor) RSL3->GPX4 Inhibition

Caption: Signaling pathway of 1-S-2-15(S)-HpETE-PE-induced ferroptosis.

Quantitative Data

The pro-ferroptotic activity of 1-S-2-15(S)-HpETE-PE has been demonstrated in cellular assays. The following table summarizes the effective concentrations reported in the literature.

Cell LineTreatment ConditionsEffective ConcentrationObserved EffectReference
Mouse Embryonic Fibroblasts (MEFs)Co-treated with the GPX4 inhibitor RSL30.6 µMIncreased ferroptotic cell death[1][2][3][4][5][6]
Mouse Embryonic Fibroblasts (MEFs)Co-treated with the GPX4 inhibitor RSL30.9 µMIncreased ferroptotic cell death[1][2][3][4][5][6]

Note: To date, specific IC50 values for 1-S-2-15(S)-HpETE-PE in inducing ferroptosis have not been extensively reported in the literature.

Experimental Protocols

Enzymatic Synthesis of 1-S-2-15(S)-HpETE-PE

A detailed protocol for the in vitro synthesis of 1-S-2-15(S)-HpETE-PE can be adapted from studies on 15-lipoxygenase activity.

Synthesis_Workflow cluster_reagents Reagents cluster_procedure Procedure SAPE_lipo SAPE-containing Liposomes Add_substrate Add SAPE liposomes to the enzyme complex SAPE_lipo->Add_substrate LOX15 Recombinant 15-LOX Incubate_proteins Pre-incubate 15-LOX and PEBP1 to form complex LOX15->Incubate_proteins PEBP1 Recombinant PEBP1 PEBP1->Incubate_proteins Buffer Reaction Buffer (e.g., HEPES or Borate) Buffer->Incubate_proteins Incubate_proteins->Add_substrate Incubate_reaction Incubate at 37°C for a defined time Add_substrate->Incubate_reaction Extract_lipids Lipid Extraction (e.g., Folch method) Incubate_reaction->Extract_lipids Analyze Analysis by LC-MS/MS Extract_lipids->Analyze

Caption: General workflow for the enzymatic synthesis of 1-S-2-15(S)-HpETE-PE.

Induction of Ferroptosis in Cell Culture

The following is a generalized protocol for treating cultured cells with 1-S-2-15(S)-HpETE-PE to induce ferroptosis. This protocol should be optimized for the specific cell line and experimental conditions.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • 1-S-2-15(S)-HpETE-PE solution in ethanol

  • GPX4 inhibitor (e.g., RSL3)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay (e.g., CellTiter-Glo®, propidium (B1200493) iodide staining)

  • Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays) and allow them to adhere and reach the desired confluency.

  • Preparation of Treatment Media: Prepare fresh treatment media containing the desired concentrations of 1-S-2-15(S)-HpETE-PE and the GPX4 inhibitor. It is crucial to first dilute the ethanolic stock of 1-S-2-15(S)-HpETE-PE in the culture medium. Ensure the final ethanol concentration is non-toxic to the cells (typically <0.1%).

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the prepared treatment media.

  • Incubation: Incubate the cells for a predetermined period (e.g., 6-24 hours). The optimal incubation time will vary depending on the cell type and the concentrations of the inducers.

  • Assessment of Ferroptosis:

    • Cell Viability: Measure cell viability using a standard assay to quantify cell death.

    • Lipid Peroxidation: To confirm that cell death is occurring via ferroptosis, measure lipid peroxidation using a fluorescent probe like C11-BODIPY 581/591 and flow cytometry or fluorescence microscopy.

Conclusion

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE is a pivotal signaling lipid that directly triggers ferroptotic cell death. Its enzymatic production by the 15-LOX/PEBP1 complex and its potent pro-ferroptotic activity, especially in the context of GPX4 inhibition, highlight its importance in the intricate regulation of this cell death modality. The interplay with ACSL4 in providing the necessary substrate further underscores the critical role of lipid metabolism in determining cellular sensitivity to ferroptosis. A thorough understanding of the biology of 1-S-2-15(S)-HpETE-PE is essential for developing novel therapeutic strategies that target ferroptosis in various diseases, including cancer and neurodegenerative disorders. Further research is warranted to fully elucidate its dose-dependent effects in various cell types and its potential as a biomarker for ferroptosis.

References

An In-depth Technical Guide to 1-Stearoyl-2-15(S)-HpETE-Sn-Glycero-3-PE: Structure, Properties, and Role in Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE), also known as 15(S)-HpETE-SAPE, is a specific oxidized phospholipid that has emerged as a critical signaling molecule in the regulated cell death pathway of ferroptosis. This technical guide provides a comprehensive overview of its structure, properties, and biological function, with a focus on its enzymatic synthesis and role in inducing ferroptotic cell death.

Chemical Structure and Properties

This compound is a glycerophosphoethanolamine (B1239297) containing a stearic acid (18:0) at the sn-1 position and a 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) at the sn-2 position of the glycerol (B35011) backbone.[1][2]

Chemical Structure:

A 2D structure of the molecule can be found in the corresponding MOL file.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C43H78NO10P[2][3]
Molecular Weight 800.1 g/mol [2][3]
CAS Number 154436-49-4[1][2][3]
Synonyms 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-phosphoethanolamine, 15(S)-HpETE-SAPE, 15(S)-hydroperoxyeicostetraenoic acid-SAPE[2]
Purity Typically ≥90%[2]
Formulation Commonly supplied as a solution in ethanol[2][3]
Solubility Ethanol: ~30 mg/mL, Ethanol:PBS (pH 7.2) (1:2): ~0.3 mg/mL[1][2]
Storage -80°C for long-term stability (≥ 2 years)[3]
λmax 237 nm[2][3]

Biological Role in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[4][5] this compound is a key executioner of this process. It is generated through the enzymatic oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) by the enzyme 15-lipoxygenase (15-LOX) in complex with phosphatidylethanolamine-binding protein 1 (PEBP1).[6][7] This enzymatic complex exhibits high specificity for phosphatidylethanolamines (PEs) containing polyunsaturated fatty acids like arachidonic acid at the sn-2 position.[7]

The accumulation of 15(S)-HpETE-PE in cellular membranes leads to a cascade of events that culminates in cell death. This process is counteracted by the cellular antioxidant system, primarily by the enzyme Glutathione Peroxidase 4 (GPX4), which reduces lipid hydroperoxides to their corresponding alcohols.[4][5] Inhibition or downregulation of GPX4 leads to the accumulation of 15(S)-HpETE-PE and subsequent ferroptosis.

Signaling Pathway of 15(S)-HpETE-PE-Induced Ferroptosis

Ferroptosis_Pathway SAPE 1-Stearoyl-2-arachidonoyl- sn-glycero-3-PE (SAPE) LOX_PEBP1 15-Lipoxygenase (15-LOX) / PEBP1 Complex SAPE->LOX_PEBP1 Substrate HpETE_SAPE 1-Stearoyl-2-15(S)-HpETE- sn-glycero-3-PE LOX_PEBP1->HpETE_SAPE Oxidation Lipid_Peroxidation Lipid Peroxidation HpETE_SAPE->Lipid_Peroxidation Initiates GPX4 Glutathione Peroxidase 4 (GPX4) HpETE_SAPE->GPX4 Substrate Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis HETE_SAPE 1-Stearoyl-2-15(S)-HETE- sn-glycero-3-PE (non-toxic) GPX4->HETE_SAPE Reduction GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Cofactor RSL3 RSL3 (inhibitor) RSL3->GPX4 Inhibits

Caption: Signaling pathway of 15(S)-HpETE-PE-induced ferroptosis.

Quantitative Biological Activity

This compound has been shown to induce ferroptotic cell death in various cell lines. For instance, concentrations of 0.6 and 0.9 µM increase ferroptotic cell death in wild-type and Acsl4 knockout Pfa1 mouse embryonic fibroblasts (MEFs) when co-treated with the GPX4 inhibitor RSL3.[2][3] The phosphatidylcholine counterpart, 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC, is reported to be toxic to human umbilical vein endothelial cells (HUVECs) at a concentration of 100 µM.[8]

Table 2: Reported Biological Activity of this compound and Related Compounds

CompoundCell LineEffectConcentrationReference(s)
This compoundPfa1 mouse embryonic fibroblasts (wild-type and Acsl4 knockout)Increased ferroptotic cell death (with RSL3)0.6 and 0.9 µM[2][3]
1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PCHuman umbilical vein endothelial cells (HUVECs)Cytotoxicity100 µM[8]

Further research is needed to establish comprehensive dose-response curves and IC50 values across a broader range of cancer cell lines.

Experimental Protocols

Enzymatic Synthesis and Purification of this compound

This protocol is a generalized procedure based on methodologies described in the literature.[6][9]

Materials:

  • 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE)

  • Recombinant human 15-lipoxygenase-2 (15-LOX-2)

  • Recombinant human phosphatidylethanolamine-binding protein 1 (PEBP1)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Reaction Buffer (e.g., HEPES buffer, pH 7.5)

  • Liposome preparation equipment (e.g., sonicator or extruder)

  • Lipid extraction solvents (e.g., chloroform (B151607), methanol)

  • Solid-phase extraction (SPE) cartridges for purification

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • Mass spectrometer (MS) for product verification

Procedure:

  • Liposome Preparation: Prepare liposomes containing the substrate SAPE and a carrier lipid such as DOPC. A typical molar ratio is 1:1. The lipids are dried under nitrogen and resuspended in the reaction buffer, followed by sonication or extrusion to form unilamellar vesicles.

  • Enzymatic Reaction:

    • Incubate the SAPE-containing liposomes with recombinant 15-LOX-2 and PEBP1 (typically in a 1:1 molar ratio) in the reaction buffer.

    • The reaction is usually initiated by the addition of the enzyme complex and incubated at 37°C for a defined period (e.g., 20 minutes).

  • Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol (B129727) (e.g., 2:1 v/v) to extract the lipids. After vortexing and centrifugation, the organic phase containing the lipids is collected.

  • Purification:

    • The extracted lipids are dried and resuspended in a suitable solvent for purification.

    • Solid-phase extraction (SPE) can be used for initial purification to remove unreacted substrates and other lipids.

    • Further purification is achieved by HPLC using a C18 column and a suitable mobile phase gradient (e.g., a gradient of methanol in water).

  • Product Verification: The purified this compound is identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

Cell-Based Assay for Measuring 15(S)-HpETE-PE-Induced Ferroptosis

This protocol outlines a general workflow for assessing the ferroptosis-inducing activity of this compound in cultured cells.[10][11]

Materials:

  • Cancer cell line of interest (e.g., HT-1080 fibrosarcoma cells)

  • Cell culture medium and supplements

  • This compound

  • Ferroptosis inducers (e.g., RSL3, erastin) as positive controls

  • Ferroptosis inhibitors (e.g., ferrostatin-1, liproxstatin-1) as negative controls

  • Cell viability assay reagents (e.g., CellTiter-Glo®, MTT)

  • Lipid ROS detection reagents (e.g., C11-BODIPY 581/591)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of this compound.

    • Include appropriate controls: vehicle control, positive controls (RSL3 or erastin), and co-treatment with ferroptosis inhibitors (ferrostatin-1 or liproxstatin-1) to confirm the mechanism of cell death.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

  • Assessment of Ferroptosis:

    • Cell Viability: Measure cell viability using a standard assay to determine the dose-dependent effect of the compound.

    • Lipid Peroxidation: Stain the cells with a lipid ROS-sensitive dye like C11-BODIPY 581/591 and analyze by fluorescence microscopy or flow cytometry to quantify lipid peroxidation.

    • Morphological Changes: Observe the cells under a microscope for characteristic morphological changes associated with ferroptosis, such as mitochondrial shrinkage.

Experimental Workflow for Assessing 15(S)-HpETE-PE Activity

Experimental_Workflow Start Start Cell_Seeding Seed Cells in Multi-well Plate Start->Cell_Seeding Treatment Treat with 15(S)-HpETE-PE and Controls Cell_Seeding->Treatment Incubation Incubate for 24-48h Treatment->Incubation Viability_Assay Measure Cell Viability Incubation->Viability_Assay Lipid_ROS_Assay Measure Lipid ROS Incubation->Lipid_ROS_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Lipid_ROS_Assay->Data_Analysis End End Data_Analysis->End

References

Synonyms for 1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE and its Synonyms

For researchers, scientists, and drug development professionals, a comprehensive understanding of lipid nomenclature and function is paramount. This guide provides a detailed overview of this compound, a critical oxidized phospholipid involved in the regulated cell death process of ferroptosis.

Synonyms and Chemical Identifiers

The compound this compound is known by several synonyms and abbreviations in scientific literature. A clear understanding of these alternative names is essential for accurate literature review and experimental design.

Nomenclature Type Name/Identifier
Full Chemical Name [S-[R,S-(E,Z,Z,Z)]]-15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, 2-[[(2-aminoethoxy)hydroxyphosphinyl]oxy]-1-[[(1-oxooctadecyl)oxy]methyl]ethyl ester[1][2][3]
Common Synonyms 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-phosphoethanolamine[1][2][3], 15(S)-HpETE-SAPE[1][2][3], 15(S)-hydroperoxyeicostetraenoic acid-SAPE[1][2], SAPE-OOH[4]
CAS Number 154436-49-4[2][3]
Molecular Formula C43H78NO10P[1][2][3]
Formula Weight 800.1 g/mol [1][2][3]

This oxidized phospholipid is characterized by a stearic acid at the sn-1 position and a 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) at the sn-2 position of the glycerol (B35011) backbone, with a phosphoethanolamine head group.[2] It is biosynthetically produced from the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) by the enzyme 15-lipoxygenase (15-LO).[1][2]

Biological Role in Ferroptosis Signaling

This compound (SAPE-OOH) is a key signaling molecule in ferroptosis, a form of iron-dependent, non-apoptotic cell death. It functions as an "eat-me" signal on the surface of ferroptotic cells, facilitating their clearance by phagocytes.[4] The interaction between SAPE-OOH on the ferroptotic cell and the Toll-like receptor 2 (TLR2) on macrophages is a critical step in this process.[5]

SAPE_OOH_Signaling cluster_ferroptotic_cell Ferroptotic Cell cluster_macrophage Macrophage SAPE 1-Stearoyl-2-arachidonoyl- sn-glycero-3-PE (SAPE) LOX15 15-Lipoxygenase (15-LO) SAPE->LOX15 Oxidation SAPE_OOH 1-Stearoyl-2-15(S)-HpETE- sn-glycero-3-PE (SAPE-OOH) LOX15->SAPE_OOH TLR2 Toll-like Receptor 2 (TLR2) SAPE_OOH->TLR2 'Eat-me' signal Phagocytosis Phagocytosis TLR2->Phagocytosis Initiates

Caption: Signaling pathway of SAPE-OOH in ferroptotic cell recognition.

Experimental Protocols

The study of this compound often involves inducing ferroptosis and quantifying oxidized lipids. Below are generalized methodologies based on common experimental approaches.

Induction of Ferroptosis in Cell Culture

A common method to induce ferroptosis in vitro is through the inhibition of Glutathione Peroxidase 4 (GPX4).

  • Cell Seeding: Plate cells, such as mouse embryonic fibroblasts (MEFs), at a suitable density in a multi-well plate and allow them to adhere overnight.

  • GPX4 Inhibition: Treat the cells with a GPX4 inhibitor, such as RSL3. A typical concentration range for RSL3 is 100 nM to 1 µM.[6]

  • Treatment with SAPE-OOH: To study the specific effects of the oxidized phospholipid, cells can be co-treated with this compound. Effective concentrations have been reported in the range of 0.6 to 0.9 µM.[1][2]

  • Incubation: Incubate the cells for a defined period, typically 6 to 24 hours, depending on the cell line and experimental goals.

  • Assessment of Cell Death: Ferroptotic cell death can be quantified using various assays, such as lactate (B86563) dehydrogenase (LDH) release assays or by using fluorescent probes that detect lipid peroxidation.[6]

Workflow for Ferroptosis Induction and Analysis

Experimental_Workflow start Start cell_seeding Seed Cells (e.g., MEFs) start->cell_seeding gpx4_inhibition Treat with GPX4 Inhibitor (e.g., RSL3) cell_seeding->gpx4_inhibition sape_ooh_treatment Co-treat with SAPE-OOH gpx4_inhibition->sape_ooh_treatment incubation Incubate for 6-24 hours sape_ooh_treatment->incubation cell_death_assay Assess Cell Death (e.g., LDH Assay) incubation->cell_death_assay lipid_peroxidation Measure Lipid Peroxidation (e.g., LiperFluo) incubation->lipid_peroxidation end End cell_death_assay->end lipid_peroxidation->end

Caption: A generalized workflow for studying SAPE-OOH in ferroptosis.

Quantification of Oxidized Phospholipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of specific oxidized lipid species.

  • Lipid Extraction: After experimental treatment, cells are harvested, and total lipids are extracted using a solvent system such as the Folch or Bligh-Dyer method.

  • Chromatographic Separation: The lipid extract is then subjected to liquid chromatography, often using a reversed-phase column, to separate the different lipid classes.

  • Mass Spectrometry Analysis: The separated lipids are introduced into a mass spectrometer. For this compound, a specific precursor ion and characteristic product ions will be monitored for identification and quantification.

  • Data Analysis: The abundance of the target lipid is determined by comparing the peak area to that of an internal standard.

This technical guide provides a foundational understanding of this compound, its synonyms, its role in ferroptosis, and common experimental approaches for its study. For more detailed protocols, researchers are encouraged to consult the primary literature cited.

References

An In-depth Technical Guide to the Discovery and History of 15(S)-HpETE-SAPE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the discovery, history, and biological significance of 1-stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (15(S)-HpETE-SAPE). It is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, cell death, and inflammation.

Introduction and Historical Context

The discovery of 15(S)-HpETE-SAPE is intrinsically linked to the broader history of research into lipoxygenases and a form of regulated cell death known as ferroptosis. The journey began with the characterization of the enzymes responsible for the oxygenation of polyunsaturated fatty acids.

The first mammalian lipoxygenase (LOX) was discovered in rabbit reticulocytes in 1975. Subsequently, a human 15-lipoxygenase (15-LOX), encoded by the ALOX15 gene, was identified. A second human 15-lipoxygenase, ALOX15B, was discovered in 1997, highlighting the complexity of lipid metabolism. These enzymes catalyze the insertion of molecular oxygen into polyunsaturated fatty acids, such as arachidonic acid, to produce hydroperoxy fatty acids. 15(S)-HpETE is a primary product of the 15-LOX pathway, derived from arachidonic acid[1][2].

For decades, the biological significance of oxidized phospholipids (B1166683) was primarily associated with general oxidative stress. However, the landscape of cell death research was transformed with the formal description of "ferroptosis" in 2012 by the Stockwell laboratory[3]. Ferroptosis is a form of iron-dependent, regulated cell death characterized by the accumulation of lipid peroxides[3].

A pivotal breakthrough in understanding the execution of ferroptosis came from the work of Valerian Kagan and his colleagues. Their research identified oxidized phosphatidylethanolamines (PEs) as the critical "death signals" that execute the ferroptotic cascade[4][5]. Specifically, they demonstrated that the 15-LOX pathway, in concert with the scaffold protein phosphatidylethanolamine-binding protein 1 (PEBP1), selectively oxidizes arachidonic acid-containing PEs to generate 15(S)-HpETE-PE, which is the class of molecules to which 15(S)-HpETE-SAPE belongs[6][7]. This discovery pinpointed a specific, enzymatically generated lipid hydroperoxide as a key executioner of a regulated cell death program, moving beyond the generalized concept of oxidative damage.

The Ferroptosis Signaling Pathway Involving 15(S)-HpETE-SAPE

The generation of 15(S)-HpETE-SAPE is a critical event in the execution phase of ferroptosis. The pathway is initiated by the enzymatic oxidation of a specific phospholipid substrate within the cell membrane.

Figure 1: Signaling pathway of 15(S)-HpETE-SAPE-mediated ferroptosis.

As depicted in Figure 1, 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE), a common phosphatidylethanolamine (B1630911) in cell membranes, is oxidized by the 15-lipoxygenase (15-LOX)/phosphatidylethanolamine-binding protein 1 (PEBP1) complex to form 15(S)-HpETE-SAPE[6][8]. This hydroperoxy phospholipid is a potent "death signal." In the presence of ferrous iron (Fe²⁺), 15(S)-HpETE-SAPE can participate in Fenton-like reactions, leading to the propagation of lipid peroxidation and extensive membrane damage, culminating in cell death by ferroptosis[4].

The primary defense against this process is the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4), which reduces phospholipid hydroperoxides like 15(S)-HpETE-SAPE to their corresponding non-toxic lipid alcohols (15(S)-HETE-SAPE), using glutathione (GSH) as a cofactor[6]. Inhibition of GPX4 by small molecules such as RSL3 prevents this detoxification, leading to the accumulation of 15(S)-HpETE-SAPE and subsequent ferroptosis[9][10]. The process can also be inhibited by radical-trapping antioxidants like Ferrostatin-1, which intercept lipid radicals and prevent the propagation of lipid peroxidation[3].

Quantitative Data

The following tables summarize key quantitative data related to the induction of ferroptosis by 15(S)-HpETE-SAPE and the effects of various inhibitors.

CompoundCell LineConcentrationEffectReference
15(S)-HpETE-SAPEWild-type Pfa1 MEFs0.6 µMIncreased ferroptotic cell death[9][10]
15(S)-HpETE-SAPEWild-type Pfa1 MEFs0.9 µMIncreased ferroptotic cell death[9][10]
15(S)-HpETE-PCHUVECs100 µMToxic[11]
15-HpETEBovine Aortic Endothelial Cells3 x 10⁻⁵ M~60% cell death[12]
InhibitorTargetCell LineIC₅₀ / Effective ConcentrationEffectReference
Ferrostatin-1Lipid RadicalsHT-1080EC₅₀ values vary with inducerInhibits ferroptosis[13]
RSL3GPX4HT-10801 µMInduces ferroptosis[13]
ErastinSystem xc⁻HT-108010 µMInduces ferroptosis[13]
MCI-186Radical Scavenger/LOX inhibitorBovine Aortic Endothelial Cells10⁻⁵ MComplete prevention of 15-HpETE-induced cell death[12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 15(S)-HpETE-SAPE and ferroptosis.

Enzymatic Synthesis and Purification of 15(S)-HpETE-SAPE

This protocol describes the in vitro synthesis of 15(S)-HpETE-SAPE using 15-lipoxygenase and subsequent purification by High-Performance Liquid Chromatography (HPLC).

Synthesis_Workflow Substrate 1. Substrate Preparation: Dissolve SAPE in ethanol (B145695). Enzyme 2. Enzymatic Reaction: Incubate SAPE with soybean 15-LOX in borate (B1201080) buffer (pH 9.0) at room temperature. Substrate->Enzyme Extraction 3. Lipid Extraction: Stop reaction and extract lipids using a Bligh-Dyer method. Enzyme->Extraction Purification 4. HPLC Purification: Separate oxidized phospholipids on a reverse-phase C18 column. Extraction->Purification Analysis 5. Analysis and Quantification: Analyze fractions by LC-MS/MS and quantify by UV absorbance (237 nm). Purification->Analysis

Figure 2: Workflow for the synthesis and purification of 15(S)-HpETE-SAPE.

Materials:

  • 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE)

  • Soybean 15-lipoxygenase (15-LOX)

  • Borate buffer (0.1 M, pH 9.0)

  • Ethanol, Chloroform (B151607), Methanol (B129727)

  • HPLC system with a C18 reverse-phase column

  • LC-MS/MS system

Protocol:

  • Substrate Preparation: Dissolve SAPE in ethanol to a final concentration of 1 mg/mL.

  • Enzymatic Reaction: In a glass vial, add the SAPE solution to the borate buffer. Initiate the reaction by adding soybean 15-LOX. Incubate at room temperature with gentle agitation for 30 minutes[14].

  • Lipid Extraction: Stop the reaction by adding methanol and chloroform (1:2 v/v) to perform a Bligh-Dyer extraction to separate the lipids.

  • HPLC Purification: Dry the lipid extract under a stream of nitrogen and resuspend in the mobile phase. Inject the sample onto a C18 reverse-phase HPLC column. Elute the oxidized phospholipids using a gradient of mobile phase A (methanol/acetonitrile/water with 0.1% acetate) and mobile phase B (isopropanol with 0.1% acetate)[14][15].

  • Analysis and Quantification: Collect fractions and analyze by LC-MS/MS to confirm the identity of 15(S)-HpETE-SAPE. Quantify the purified product by measuring its UV absorbance at 237 nm, which is characteristic of the conjugated diene in the hydroperoxy fatty acid[16][17].

Cell Viability Assay for Ferroptosis

This protocol details a method to assess cell viability in response to ferroptosis inducers and inhibitors.

Materials:

  • Adherent cell line (e.g., HT-1080)

  • Cell culture medium and supplements

  • 96-well plates

  • Ferroptosis inducers (e.g., RSL3, Erastin)

  • Ferroptosis inhibitors (e.g., Ferrostatin-1)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of the ferroptosis inducer (e.g., RSL3) in the presence or absence of a constant concentration of a ferroptosis inhibitor (e.g., Ferrostatin-1). Include appropriate vehicle controls.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours).

  • Viability Measurement: Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Plot the cell viability data against the concentration of the inducer to generate dose-response curves and calculate EC₅₀ values[13].

Lipid Peroxidation Assay using C11-BODIPY

This protocol describes the use of the fluorescent probe C11-BODIPY™ 581/591 to detect lipid peroxidation, a hallmark of ferroptosis.

Materials:

  • Cultured cells

  • C11-BODIPY™ 581/591 probe

  • Ferroptosis inducer (e.g., RSL3)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the ferroptosis inducer for the desired time.

  • Probe Loading: Incubate the cells with 1-2 µM C11-BODIPY™ 581/591 in cell culture media for 30 minutes at 37°C[18].

  • Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Image the cells using appropriate filter sets for the reduced (red fluorescence, ~590 nm emission) and oxidized (green fluorescence, ~510 nm emission) forms of the probe[19]. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

    • Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, measuring the fluorescence in the green and red channels. An increase in the population of cells with high green fluorescence indicates lipid peroxidation[1][20].

GPX4 Activity Assay

This protocol provides a method to measure the activity of GPX4, the key enzyme that detoxifies lipid hydroperoxides.

Materials:

  • Cell lysates

  • GPX4 activity assay kit (containing glutathione, glutathione reductase, NADPH, and a suitable hydroperoxide substrate)

  • Spectrophotometer

Protocol:

  • Cell Lysate Preparation: Prepare cell lysates from control and treated cells according to the assay kit's instructions.

  • Assay Reaction: In a 96-well plate or cuvette, combine the cell lysate with the reaction mixture containing glutathione, glutathione reductase, and NADPH.

  • Initiate Reaction: Start the reaction by adding the hydroperoxide substrate (e.g., cumene (B47948) hydroperoxide or a specific phospholipid hydroperoxide)[21].

  • Measurement: Monitor the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP⁺ by glutathione reductase (which is coupled to the GPX4-catalyzed reduction of the hydroperoxide) leads to a decrease in absorbance at this wavelength.

  • Calculate Activity: The rate of NADPH consumption is proportional to the GPX4 activity in the sample[21].

Conclusion

The discovery of 15(S)-HpETE-SAPE as a specific, enzymatically generated death signal in ferroptosis has been a major advancement in our understanding of this unique form of cell death. This technical guide has provided a historical overview, detailed the relevant signaling pathway, presented quantitative data, and outlined key experimental protocols. This information serves as a valuable resource for researchers aiming to further investigate the role of oxidized phospholipids in health and disease, and for those involved in the development of novel therapeutic strategies targeting ferroptosis.

References

The Pivotal Role of 1-Stearoyl-2-15(S)-HpETE-sn-Glycero-3-PE in Ferroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various physiological and pathological conditions. Central to the execution of ferroptosis is the generation of specific oxidized phospholipids (B1166683) that act as death signals. This technical guide provides an in-depth exploration of the biological role of 1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (15(S)-HpETE-sPE), a key oxidized phospholipid implicated in driving the ferroptotic cascade. We will delve into its biosynthesis, its role in the ferroptosis signaling pathway, present quantitative data from key experiments, and provide detailed experimental protocols for its study.

Introduction: The Emergence of an Executioner Lipid

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE is a specific phosphatidylethanolamine (B1630911) (PE) species containing a stearoyl group at the sn-1 position and the hydroperoxy derivative of arachidonic acid, 15(S)-HpETE, at the sn-2 position. Its formation is a critical event in the initiation and execution of ferroptosis. Unlike random lipid peroxidation, the enzymatic generation of 15(S)-HpETE-sPE points to a specific and regulated signaling pathway leading to cell death. This molecule serves as a direct indicator of ferroptotic activity and a potential target for therapeutic intervention.

Biosynthesis of this compound

The generation of 15(S)-HpETE-sPE is a multi-step enzymatic process involving the coordinated action of several key proteins.

  • Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4): This enzyme is responsible for the esterification of arachidonic acid (AA) into arachidonoyl-CoA. This step is crucial as it provides the necessary substrate for the subsequent incorporation of AA into phospholipids.

  • Lysophosphatidylcholine Acyltransferase 3 (LPCAT3): LPCAT3 then incorporates arachidonoyl-CoA into lysophosphatidylethanolamine, forming arachidonic acid-containing phosphatidylethanolamine (PE-AA), the precursor for 15(S)-HpETE-sPE.

  • 15-Lipoxygenase (15-LOX) and Phosphatidylethanolamine-Binding Protein 1 (PEBP1): The key enzymatic step is the oxidation of the arachidonoyl moiety within PE-AA. This is catalyzed by 15-lipoxygenase, specifically when it forms a complex with the scaffold protein PEBP1. The 15-LOX/PEBP1 complex exhibits substrate specificity for PE-AA, leading to the stereospecific insertion of oxygen to form 15(S)-HpETE-sPE.

This highly specific enzymatic pathway underscores the regulated nature of ferroptosis initiation.

Signaling Pathway of 15(S)-HpETE-sPE in Ferroptosis

The accumulation of 15(S)-HpETE-sPE within cellular membranes is a critical trigger for the execution phase of ferroptosis. While the complete downstream cascade is an area of active research, the current understanding points to the following key events:

  • Lipid Peroxidation Propagation: The hydroperoxy group of 15(S)-HpETE-sPE is highly reactive and can initiate a chain reaction of lipid peroxidation within the membrane. This leads to the generation of a variety of reactive lipid species and widespread damage to membrane integrity.

  • Mitochondrial Dysfunction: The accumulation of lipid peroxides in mitochondrial membranes is a key feature of ferroptosis. This can lead to impaired mitochondrial respiration, decreased ATP production, and the release of pro-apoptotic factors, although ferroptosis is a non-apoptotic process.[1][2]

  • Membrane Destabilization and Rupture: The extensive lipid peroxidation ultimately leads to a loss of membrane fluidity and integrity, culminating in membrane rupture and cell death.

The central role of Glutathione Peroxidase 4 (GPX4) is to counteract this process by reducing lipid hydroperoxides, including 15(S)-HpETE-sPE, to their corresponding non-toxic alcohols. Inhibition or depletion of GPX4 leads to the accumulation of 15(S)-HpETE-sPE and the subsequent ferroptotic cascade.

Quantitative Data

The following table summarizes key quantitative data related to the biological activity of 15(S)-HpETE-sPE.

ParameterValueCell Line/SystemReference
Induction of Ferroptotic Cell Death
Concentration of 15(S)-HpETE-sPE0.6 µMWild-type Pfa1 mouse embryonic fibroblasts (MEFs) treated with RSL3[3][4]
Concentration of 15(S)-HpETE-sPE0.9 µMWild-type and Acsl4 knockout Pfa1 mouse embryonic fibroblasts (MEFs) treated with RSL3[3][4]
Enzymatic Kinetics
15-LOX-2/PEBP1 catalyzed oxidation of ETE-PE~2-fold higher rate than 15-LOX-2 alonein vitro enzymatic assay[5]
IC50 of Ferrostatin-1 on 15-LOX-2/PEBP1~10.1 nMin vitro enzymatic assay[5]
Cellular Lipid Peroxidation
C11-BODIPY(581/591) oxidation ratioIncreased with ferroptosis inducers (e.g., RSL3, erastin)HT-1080 cells[6]

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the chemical synthesis of 15(S)-HpETE-sPE is complex and typically performed by specialized laboratories. A general enzymatic approach is outlined below, based on the biosynthetic pathway. For chemical synthesis, a solid-phase approach can be adapted.[7][8][9][10]

Enzymatic Synthesis (Conceptual Workflow):

  • Substrate Preparation: Synthesize or procure 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE).

  • Enzyme Preparation: Purify recombinant 15-lipoxygenase (15-LOX) and phosphatidylethanolamine-binding protein 1 (PEBP1).

  • Enzymatic Reaction:

    • Incubate SAPE with the 15-LOX/PEBP1 complex in a suitable buffer (e.g., Tris-HCl, pH 7.4) at a controlled temperature (e.g., 37°C).

    • The reaction requires molecular oxygen.

  • Purification:

    • Stop the reaction by adding a solvent like methanol.

    • Extract the lipids using a method like the Bligh-Dyer or Folch extraction.

    • Purify the 15(S)-HpETE-sPE using high-performance liquid chromatography (HPLC) with a normal-phase or reversed-phase column.

  • Characterization: Confirm the identity and purity of the synthesized product using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of 15(S)-HpETE-sPE by LC-MS/MS

This protocol provides a general workflow for the quantification of 15(S)-HpETE-sPE in biological samples.[11][12][13][14][15][16]

  • Sample Preparation:

    • Harvest cells or tissue and immediately quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).

    • Perform lipid extraction using a modified Bligh-Dyer or Folch method in the presence of an antioxidant (e.g., butylated hydroxytoluene, BHT) to prevent ex vivo oxidation.

    • Spike the sample with a suitable internal standard (e.g., a deuterated analog of 15(S)-HpETE-sPE) before extraction for accurate quantification.

  • Chromatographic Separation:

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer operating in negative ion mode.

    • Optimize the multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard. The precursor ion will be the [M-H]⁻ ion of 15(S)-HpETE-sPE, and the product ions will be characteristic fragments.

  • Data Analysis:

    • Quantify the amount of 15(S)-HpETE-sPE by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of purified 15(S)-HpETE-sPE.

Cell-Based Ferroptosis Assay using C11-BODIPY 581/591

This assay measures lipid peroxidation, a hallmark of ferroptosis, in live cells.[6][17][18][19][20]

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired compounds (e.g., ferroptosis inducers like RSL3 or erastin, and inhibitors like ferrostatin-1) for the appropriate duration.

  • Staining:

    • Prepare a working solution of C11-BODIPY 581/591 in a suitable buffer (e.g., HBSS) at a final concentration of 1-5 µM.

    • Remove the treatment media and incubate the cells with the C11-BODIPY 581/591 solution for 30 minutes at 37°C, protected from light.

  • Imaging or Flow Cytometry:

    • Microscopy: Wash the cells with PBS and image them using a fluorescence microscope with filters for both the oxidized (green fluorescence, ~510 nm emission) and reduced (red fluorescence, ~590 nm emission) forms of the probe.

    • Flow Cytometry: Harvest the cells, wash with PBS, and analyze them on a flow cytometer, detecting the green and red fluorescence signals.

  • Data Analysis:

    • Calculate the ratio of the green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation and is indicative of ferroptosis.

Visualizations

Signaling Pathway of 15(S)-HpETE-sPE in Ferroptosis

ferroptosis_pathway AA Arachidonic Acid (in membrane PE) ACSL4 ACSL4 LPCAT3 LPCAT3 PE_AA Arachidonoyl-PE (PE-AA) LPCAT3->PE_AA LOX_PEBP1 15-LOX/PEBP1 Complex PE_AA->LOX_PEBP1 HpETE_PE 15(S)-HpETE-sPE LOX_PEBP1->HpETE_PE Lipid_Perox Lipid Peroxidation Propagation HpETE_PE->Lipid_Perox GPX4 GPX4 HpETE_PE->GPX4 Mito_Dys Mitochondrial Dysfunction Lipid_Perox->Mito_Dys Membrane_Rupture Membrane Rupture Lipid_Perox->Membrane_Rupture Ferroptosis Ferroptosis Mito_Dys->Ferroptosis Membrane_Rupture->Ferroptosis GPX4->HpETE_PE Inhibits HETE_PE 15(S)-HETE-sPE (non-toxic) GPX4->HETE_PE

Caption: Biosynthesis and pro-ferroptotic signaling of 15(S)-HpETE-sPE.

Experimental Workflow for Quantification of 15(S)-HpETE-sPE```dot

// Nodes Sample [label="Biological Sample\n(Cells or Tissue)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Lipid Extraction\n(with Internal Standard & BHT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="UHPLC Separation\n(Reversed-Phase C18)", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="Tandem Mass Spectrometry\n(MRM Mode)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(Quantification against Standard Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction; Extraction -> Separation; Separation -> Detection; Detection -> Analysis; }

Caption: Key molecular events leading to ferroptosis.

Conclusion

This compound is a critical signaling molecule that executes the ferroptotic cell death program. Its specific enzymatic generation and potent pro-ferroptotic activity make it a focal point for understanding and targeting this unique form of cell death. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the role of 15(S)-HpETE-sPE in health and disease, and to explore its potential as a biomarker and therapeutic target. Further research into the direct molecular interactions of 15(S)-HpETE-sPE will undoubtedly reveal more intricacies of the ferroptotic pathway and open new avenues for drug discovery.

References

The Role of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-phosphoethanolamine (SAPE-OOH) in Ferroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. A growing body of evidence has identified specific oxidized phospholipids (B1166683) as critical mediators and signaling molecules in this process. Among these, 1-stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (SAPE-OOH) has emerged as a key player. This technical guide provides an in-depth overview of the role of SAPE-OOH in ferroptosis, including its biosynthesis, its function as a death signal, and its role in the subsequent immune clearance of ferroptotic cells. Detailed experimental protocols for the induction and detection of ferroptosis, with a focus on methods relevant to the study of SAPE-OOH, are provided. Furthermore, this guide presents quantitative data from key studies in a structured format and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams.

Introduction to Ferroptosis and Oxidized Phospholipids

Ferroptosis is a non-apoptotic form of regulated cell death driven by the iron-dependent accumulation of lipid hydroperoxides.[1][2] This process is characterized by the depletion of glutathione (B108866) (GSH) and the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that normally reduces lipid hydroperoxides to non-toxic lipid alcohols.[1] The accumulation of polyunsaturated fatty acid (PUFA)-containing phospholipids, particularly phosphatidylethanolamines (PEs), in cellular membranes makes them susceptible to peroxidation, which is a key initiating event in ferroptosis.[3][4]

Recent advances in redox lipidomics have enabled the identification of specific oxidized phospholipid species that act as critical executioner molecules in ferroptosis. One such molecule is 1-stearoyl-2-15(S)-HpETE-sn-glycero-3-phosphoethanolamine (SAPE-OOH), an oxidized derivative of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE).[5][6][7]

The Biosynthesis and Role of SAPE-OOH in Ferroptosis

Enzymatic Formation of SAPE-OOH

The generation of SAPE-OOH is a highly specific enzymatic process. The key steps are outlined below:

  • Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) : This enzyme preferentially activates arachidonic acid (AA) to arachidonoyl-CoA.[4][8]

  • Lysophosphatidylcholine Acyltransferase 3 (LPCAT3) : This enzyme esterifies arachidonoyl-CoA into lysophosphatidylethanolamine to form SAPE.[1]

  • 15-Lipoxygenase (15-LOX) : In the presence of iron, 15-LOX catalyzes the stereospecific oxidation of the arachidonoyl moiety of SAPE at the C15 position, producing SAPE-OOH.[5][6][7]

The inactivation of GPX4 by molecules like RSL3 prevents the reduction of SAPE-OOH to its corresponding alcohol, leading to its accumulation and the execution of ferroptosis.[6]

SAPE-OOH as a Ferroptotic Death Signal

Accumulated SAPE-OOH is not merely a byproduct of oxidative stress but an active signaling molecule that propagates the ferroptotic death cascade. Exogenous administration of SAPE-OOH has been shown to induce ferroptosis in cells, even in those resistant to ferroptosis inducers due to ACSL4 knockout.[9][10] This highlights its direct role as a downstream executioner of ferroptosis.

SAPE-OOH as an "Eat-Me" Signal for Phagocytosis

Beyond its role in cell death execution, SAPE-OOH also functions as an "eat-me" signal on the surface of ferroptotic cells, facilitating their clearance by phagocytes.[11][12] This process is mediated by the interaction of SAPE-OOH with Toll-like receptor 2 (TLR2) on the surface of macrophages, triggering phagocytosis.[11][12][13] This discovery links the specific lipid alterations of ferroptosis to the subsequent immune response.

Quantitative Data on SAPE-OOH in Ferroptosis

The following tables summarize key quantitative data from the literature regarding the experimental conditions and effects of SAPE-OOH and related molecules in the context of ferroptosis.

Table 1: In Vitro Induction of Ferroptosis and SAPE-OOH Treatment

Cell LineInducer/TreatmentConcentrationTime (hours)Observed EffectReference
Pfa1 mouse embryonic fibroblasts (WT)RSL3100 nM6Induction of ferroptosis[10]
Pfa1 mouse embryonic fibroblasts (Acsl4 KO)RSL3100 nM6Resistance to ferroptosis[10]
Pfa1 mouse embryonic fibroblasts (WT and Acsl4 KO)SAPE-OOH0.6 and 0.9 µM6Increased RSL3-induced ferroptosis[6][7]
HL60 cellsRSL31 µM6Induction of ferroptosis[3]
HL60 cellsSAPE-OOH2.5 µM6Induction of ferroptosis and phagocytosis
Gpx4 KO MEFs---Increased SAPE-OOH content
THP-1 macrophagesSAPE-OOH4 µM24TLR2 ubiquitination[13]

Table 2: Quantification of Oxidized Phospholipids in Ferroptosis

Cell Line/ConditionAnalyteConcentration (pmol/µmol phospholipids)MethodReference
RSL3-treated WT Pfa1 cellsOxygenated esterified AA199.3 ± 26.2LC-MS/MS[10]
RSL3-treated Acsl4 KO Pfa1 cellsOxygenated esterified AA72.2 ± 27.0LC-MS/MS[10]
RSL3-treated WT Pfa1 cellsOxygenated esterified AdA137.8 ± 77.7LC-MS/MS[10]
RSL3-treated Acsl4 KO Pfa1 cellsOxygenated esterified AdA28.2 ± 8.0LC-MS/MS[10]
SAPE-OOH supplemented Acsl4 KO cellsPE-OOH~6000LC-MS/MS[10]

Experimental Protocols

Induction of Ferroptosis in Cultured Cells

This protocol describes the induction of ferroptosis using the GPX4 inhibitor RSL3.

Materials:

  • Cell culture medium appropriate for the cell line

  • Adherent cells (e.g., HT-1080, Pfa1 MEFs)

  • RSL3 (stock solution in DMSO)

  • Ferrostatin-1 (stock solution in DMSO)

  • 96-well plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®, Resazurin)

Procedure:

  • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of RSL3 in cell culture medium. A typical concentration range is 0.1 µM to 10 µM.

  • For inhibitor controls, prepare medium containing RSL3 and Ferrostatin-1 (typically 1-10 µM).

  • Remove the old medium from the cells and add the medium containing the different treatments. Include a vehicle control (DMSO).

  • Incubate the cells for the desired time (e.g., 6, 12, or 24 hours).

  • Assess cell viability using a preferred method according to the manufacturer's instructions.

Measurement of Lipid Peroxidation using C11-BODIPY 581/591

This protocol details the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation by flow cytometry.

Materials:

  • Cells treated as described in Protocol 4.1

  • C11-BODIPY 581/591 (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Thirty minutes before the end of the ferroptosis induction treatment, add C11-BODIPY 581/591 to the cell culture medium to a final concentration of 1-2 µM.[9]

  • Incubate the cells for 30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Harvest the cells using trypsin-EDTA and resuspend in PBS.

  • Analyze the cells on a flow cytometer. The unoxidized probe fluoresces in the red channel (e.g., PE), while the oxidized probe fluoresces in the green channel (e.g., FITC). An increase in the green/red fluorescence ratio indicates lipid peroxidation.

Extraction and LC-MS/MS Analysis of SAPE-OOH

This protocol provides a general workflow for the extraction and analysis of oxidized phospholipids.

Materials:

  • Cell pellets from treated and control cells

  • Butylated hydroxytoluene (BHT)

  • Chloroform

  • Methanol

  • LC-MS grade water

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Lipid Extraction (Folch Method): a. To the cell pellet, add a 2:1 (v/v) mixture of chloroform:methanol containing an antioxidant like BHT to prevent further oxidation during extraction.[4] b. Vortex vigorously and incubate on ice. c. Add water to induce phase separation. d. Centrifuge to separate the phases. The lower organic phase contains the lipids. e. Carefully collect the lower organic phase and dry it under a stream of nitrogen.

  • LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in an appropriate solvent for injection (e.g., methanol). b. Perform chromatographic separation using a suitable column (e.g., normal-phase for class separation). c. Analyze the eluent by tandem mass spectrometry, using precursor ion scanning or selected reaction monitoring to specifically detect and quantify SAPE-OOH and other oxidized phospholipid species.[14]

In Vitro Phagocytosis Assay

This protocol outlines a method to assess the phagocytosis of ferroptotic cells by macrophages.

Materials:

  • Target cells (e.g., HL60)

  • Macrophage cell line (e.g., THP-1, differentiated with PMA)

  • Fluorescent dyes for labeling cells (e.g., a green dye for target cells and a red dye for macrophages)

  • RSL3 or SAPE-OOH

  • Flow cytometer or fluorescence microscope

Procedure:

  • Induce ferroptosis in the target cells with RSL3 or SAPE-OOH as described in Protocol 4.1.

  • Label the ferroptotic target cells with a green fluorescent dye and the macrophages with a red fluorescent dye.

  • Co-culture the labeled target cells and macrophages at an appropriate ratio (e.g., 5:1) for a set period (e.g., 1.5 hours).

  • Wash the cells to remove non-engulfed target cells.

  • Analyze the co-culture by flow cytometry or fluorescence microscopy. An increase in the percentage of double-positive (red and green) macrophages indicates phagocytosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

SAPE_OOH_Formation_and_Action cluster_upstream Upstream Events cluster_ferroptosis_core Core Ferroptotic Process cluster_downstream Downstream Signaling Arachidonic Acid Arachidonic Acid ACSL4 ACSL4 Arachidonoyl-CoA Arachidonoyl-CoA ACSL4->Arachidonoyl-CoA LPCAT3 LPCAT3 Arachidonoyl-CoA->LPCAT3 SAPE 1-Stearoyl-2-Arachidonoyl-PE (SAPE) LPCAT3->SAPE 15-LOX 15-Lipoxygenase SAPE->15-LOX SAPE_OOH 1-Stearoyl-2-15(S)-HpETE-PE (SAPE-OOH) 15-LOX->SAPE_OOH Oxidation Fe2+ Fe2+ Fe2+->15-LOX Cofactor GPX4 GPX4 SAPE_OOH->GPX4 Substrate Lipid Peroxidation Lipid Peroxidation SAPE_OOH->Lipid Peroxidation Propagates TLR2 TLR2 SAPE_OOH->TLR2 Binds as 'Eat-Me' Signal GPX4->SAPE Reduces to Alcohol RSL3 RSL3 RSL3->GPX4 Inhibits Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis Macrophage Macrophage TLR2->Macrophage Activates Phagocytosis Phagocytosis Macrophage->Phagocytosis Initiates

Caption: Signaling pathway of SAPE-OOH formation and its roles in ferroptosis and phagocytosis.

Ferroptosis_Experimental_Workflow cluster_induction Ferroptosis Induction cluster_analysis Analysis cluster_outcome Outcome Measurement Cell Culture Cell Culture Treatment Treat with RSL3 +/- Inhibitors Incubation Incubate (e.g., 6-24h) Treatment->Incubation Viability Cell Viability Assay Incubation->Viability Lipid_ROS Lipid Peroxidation (C11-BODIPY) Incubation->Lipid_ROS Lipidomics Lipid Extraction & LC-MS/MS Incubation->Lipidomics Phagocytosis_Assay Co-culture with Macrophages Incubation->Phagocytosis_Assay Viability_Result Measure Cell Death Viability->Viability_Result ROS_Result Quantify Fluorescence Shift Lipid_ROS->ROS_Result Lipidomics_Result Quantify SAPE-OOH Lipidomics->Lipidomics_Result Phagocytosis_Result Measure Engulfment Phagocytosis_Assay->Phagocytosis_Result

Caption: General experimental workflow for studying SAPE-OOH in ferroptosis.

Conclusion

1-stearoyl-2-15(S)-HpETE-sn-glycero-3-phosphoethanolamine is a pivotal molecule in the execution and signaling of ferroptosis. Its specific enzymatic generation, direct role in inducing cell death, and function as a ligand for phagocytic clearance underscore the highly regulated nature of this cell death pathway. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers investigating the intricate mechanisms of ferroptosis and exploring novel therapeutic strategies targeting this process. A thorough understanding of the role of SAPE-OOH and other oxidized phospholipids will be crucial for the development of drugs that can either induce ferroptosis in cancer cells or inhibit it in degenerative diseases.

References

An In-depth Technical Guide to the Cell Death Mechanism Induced by 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (15-HpETE-PE) is an oxidized phospholipid that has been identified as a critical signaling molecule in the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. This document provides a comprehensive overview of the mechanism of 15-HpETE-PE-induced cell death, detailing the enzymatic machinery responsible for its generation, the downstream signaling cascades, and its role in the broader context of ferroptosis. This guide also includes a summary of quantitative data from key studies and detailed experimental protocols to facilitate further research in this area.

Introduction to 15-HpETE-PE and Ferroptosis

Ferroptosis is a non-apoptotic form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels.[1][2][3] This process is distinct from other cell death modalities in its morphology, biochemistry, and genetics. A central player in the execution of ferroptosis is the peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes.[1][4]

15-HpETE-PE is a specific phosphatidylethanolamine (B1630911) (PE) species containing a hydroperoxy group at the 15th position of the arachidonic acid moiety at the sn-2 position.[5][6][7] It is generated from its precursor, 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE), through the enzymatic action of 15-lipoxygenase (15-LOX).[5][6][8] The formation of 15-HpETE-PE is considered a key death signal in the ferroptotic pathway.[9]

The Core Mechanism: From Generation to Cell Death

The induction of cell death by 15-HpETE-PE is a multi-step process involving its enzymatic synthesis, its role as a lipid peroxidation signal, and its interplay with key regulators of ferroptosis.

Enzymatic Generation of 15-HpETE-PE

The synthesis of 15-HpETE-PE is a highly specific enzymatic reaction. The enzyme 15-lipoxygenase (ALOX15) in complex with phosphatidylethanolamine-binding protein 1 (PEBP1) selectively oxidizes arachidonic acid-containing PEs to generate 15-HpETE-PE.[9][10] This enzymatic complex is crucial for the targeted generation of this specific death signal, distinguishing it from random, non-enzymatic lipid peroxidation.[9]

Signaling Pathway of 15-HpETE-PE-Induced Ferroptosis

The central signaling axis of 15-HpETE-PE-induced cell death revolves around the inhibition of Glutathione (B108866) Peroxidase 4 (GPX4) and the subsequent accumulation of lipid peroxides. GPX4 is a critical enzyme that reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from ferroptosis.[1][2]

The signaling cascade can be summarized as follows:

  • Initiation: Various stimuli can lead to the inhibition of GPX4 or the depletion of its cofactor, glutathione (GSH).

  • 15-LOX/PEBP1 Activation: In the absence of GPX4's protective function, the 15-LOX/PEBP1 complex is empowered to oxidize arachidonoyl-PEs.[9]

  • 15-HpETE-PE Generation: This enzymatic activity leads to the specific production of 15-HpETE-PE.[9]

  • Lipid Peroxidation Cascade: 15-HpETE-PE acts as a seed for a chain reaction of lipid peroxidation, propagating damage throughout cellular membranes.

  • Membrane Damage and Cell Death: The extensive lipid peroxidation leads to a loss of membrane integrity, ultimately resulting in cell death.[10]

It has been shown that exogenous administration of 15-HpETE-PE can induce ferroptotic cell death, particularly in cells where GPX4 is inhibited by compounds like RSL3.[5][6][7][8] This effect is observed even in cells lacking Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), an enzyme typically required for the esterification of PUFAs into phospholipids, highlighting the direct role of 15-HpETE-PE as a downstream effector of ferroptosis.[5][6][9]

Quantitative Data Summary

The following table summarizes the key quantitative data from studies investigating the effect of 15-HpETE-PE on cell viability.

Cell LineTreatmentConcentration (µM)Observed EffectReference(s)
Wild-type Pfa1 mouse embryonic fibroblasts (MEFs)1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE + RSL30.6 and 0.9Increased ferroptotic cell death[5][6][7]
Acsl4 knockout Pfa1 MEFsThis compound + RSL30.6 and 0.9Increased ferroptotic cell death[5][6][8]
Human umbilical vein endothelial cells (HUVECs)1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PC100Toxic[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study 15-HpETE-PE-induced cell death.

Cell Culture and Treatment
  • Cell Lines: Pfa1 mouse embryonic fibroblasts (MEFs), both wild-type and Acsl4 knockout, are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays).

    • Allow cells to adhere overnight.

    • Prepare a stock solution of this compound in ethanol.

    • Prepare a stock solution of the GPX4 inhibitor RSL3 in DMSO.

    • On the day of the experiment, dilute the stock solutions to the desired final concentrations in the culture medium.

    • Treat the cells with 15-HpETE-PE (e.g., 0.6 and 0.9 µM) in the presence of RSL3 (concentration to be optimized for the cell line, typically in the low micromolar range).

    • Include appropriate controls: vehicle-treated (ethanol and DMSO), RSL3 alone, and 15-HpETE-PE alone.

    • Incubate the cells for a specified period (e.g., 24 hours).

Assessment of Cell Viability (Ferroptosis)
  • Method: Cell viability can be assessed using various assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by measuring lactate (B86563) dehydrogenase (LDH) release.

  • Procedure (CellTiter-Glo®):

    • After the treatment period, equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Normalize the results to the vehicle-treated control to determine the percentage of cell viability.

Lipid Peroxidation Assay
  • Method: Lipid peroxidation can be measured using the C11-BODIPY 581/591 probe. This fluorescent probe shifts its emission from red to green upon oxidation.

  • Procedure:

    • Treat cells as described in section 4.1.

    • Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 2 µM.

    • Incubate for 30 minutes at 37°C.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Analyze the cells by flow cytometry or fluorescence microscopy, measuring the shift in fluorescence from the red to the green channel as an indicator of lipid peroxidation.

Visualizations

Signaling Pathway Diagram

15-HpETE-PE_Induced_Ferroptosis cluster_upstream Upstream Regulation cluster_core Core Mechanism cluster_downstream Downstream Effects GPX4_inhibition GPX4 Inhibition (e.g., by RSL3) ALOX15_PEBP1 15-LOX/PEBP1 Complex GPX4_inhibition->ALOX15_PEBP1 enables SAPE 1-Stearoyl-2-arachidonoyl- sn-glycero-3-PE (SAPE) SAPE->ALOX15_PEBP1 substrate HpETE_PE 1-Stearoyl-2-15(S)-HpETE- sn-glycero-3-PE ALOX15_PEBP1->HpETE_PE generates Lipid_Peroxidation Lipid Peroxidation Cascade HpETE_PE->Lipid_Peroxidation initiates Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Ferroptosis Ferroptosis Membrane_Damage->Ferroptosis

Caption: Signaling pathway of 15-HpETE-PE-induced ferroptosis.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., MEFs) Seeding Cell Seeding Cell_Culture->Seeding Treatment_Addition Addition of 15-HpETE-PE and RSL3 Seeding->Treatment_Addition Incubation Incubation (e.g., 24 hours) Treatment_Addition->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Lipid_Peroxidation_Assay Lipid Peroxidation Assay (e.g., C11-BODIPY) Incubation->Lipid_Peroxidation_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis Lipid_Peroxidation_Assay->Data_Analysis

References

An In-depth Technical Guide to the 15-Lipoxygenase Pathway and Phospholipid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 15-lipoxygenase (15-LOX) pathway, its enzymatic mechanism, and its critical role in the oxidation of phospholipids (B1166683). The guide details the key substrates and products, presents quantitative data in structured tables, outlines detailed experimental protocols, and visualizes complex pathways and workflows using diagrams.

Introduction to 15-Lipoxygenase (15-LOX)

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the stereo-specific peroxidation of polyunsaturated fatty acids (PUFAs) containing a 1,4-cis,cis-pentadiene structure.[1][2] In humans, the 15-lipoxygenase subfamily includes two main isoforms: arachidonate (B1239269) 15-lipoxygenase-1 (ALOX15, also known as 15-LOX-1) and arachidonate 15-lipoxygenase type B (ALOX15B, or 15-LOX-2).[1][2] These enzymes are pivotal in the biosynthesis of a wide array of bioactive lipid mediators that regulate various physiological and pathological processes, including inflammation, immunity, and cell differentiation.[1][3] ALOX15 is notably involved in the resolution phase of inflammation through the production of specialized pro-resolving mediators (SPMs).[2][4] While initially characterized by their action on free fatty acids, it is now evident that 15-LOXs can also directly oxidize PUFAs esterified within complex lipids, such as phospholipids and cholesterol esters, a critical function in modulating membrane properties and generating intracellular signals.[3]

The 15-Lipoxygenase Catalytic Pathway

The catalytic activity of 15-LOX involves a series of sequential reactions to introduce molecular oxygen into a PUFA substrate.

2.1. Enzymatic Mechanism

The lipoxygenase reaction consists of four primary steps:[3]

  • Enzyme Activation: The catalytic cycle is initiated when the inactive ferrous (Fe²⁺) iron at the active site is oxidized to its active ferric (Fe³⁺) state by a lipid hydroperoxide.[3]

  • Hydrogen Abstraction: The active Fe³⁺ enzyme abstracts a hydrogen atom from a bis-allylic methylene (B1212753) group of a PUFA substrate.[3]

  • Radical Rearrangement and Dioxygen Insertion: This results in the formation of a lipid radical, which rearranges, followed by the insertion of molecular oxygen (O₂).

  • Reduction and Product Release: The resulting peroxyl radical is then reduced by the enzyme, regenerating the active Fe³⁺ form and releasing the product as a fatty acid hydroperoxide (e.g., hydroperoxyeicosatetraenoic acid or HPETE).

2.2. Substrates and Products

Human 15-LOX isoforms metabolize several key PUFAs. ALOX15 exhibits dual positional specificity with arachidonic acid (AA), producing primarily 15-HPETE and a smaller amount of 12-HPETE.[1][2] In contrast, ALOX15B shows singular positional specificity, forming exclusively 15-HPETE from AA.[1][2][5] The primary substrate for human ALOX15 is often linoleic acid (LA), which is converted to 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE).[4] These unstable hydroperoxides are typically reduced to their more stable hydroxy derivatives (HETEs and HODEs) by cellular peroxidases. Furthermore, 15-LOX-derived products can be further metabolized to generate potent anti-inflammatory and pro-resolving mediators, such as lipoxins.[4][6]

Direct Oxidation of Phospholipids

A crucial aspect of 15-LOX biology is its ability to directly oxygenate PUFAs esterified within phospholipids, particularly phosphatidylethanolamine (B1630911) (PE).[1][2] This activity is significantly enhanced by the phosphatidylethanolamine-binding protein 1 (PEBP1).[1][2] PEBP1 binds to 15-LOX and redirects its catalytic activity from free fatty acids towards membrane-associated phospholipid substrates.[2]

The resulting oxidized phospholipids (OxPLs) are not secreted but remain within the cell membrane, where they can act as signals for cellular processes like the non-immunogenic removal of apoptotic cells.[1][2] The generation of these OxPLs is a key event in various biological contexts, including the regulation of dendritic cell maturation and the initiation of ferroptotic cell death.[7][8]

Data Presentation

Table 1: Substrate Specificity of Human 15-Lipoxygenases
EnzymePrimary SubstratesMajor ProductsProduct Ratio (from AA)Reference(s)
ALOX15 (15-LOX-1) Linoleic Acid (LA), Arachidonic Acid (AA), Eicosapentaenoic Acid (EPA), Docosahexaenoic Acid (DHA)13(S)-HpODE (from LA), 15(S)-HpETE & 12(S)-HpETE (from AA)~9:1 (15-HETE:12-HETE)[1][2][4]
ALOX15B (15-LOX-2) Arachidonic Acid (AA)15(S)-HpETEExclusively 15-HpETE[1][2][5]
Table 2: Kinetic Parameters of Human 15-Lipoxygenase
EnzymeSubstratekcat (s⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)Reference(s)
Human Reticulocyte 15-LOX-1 Linoleic AcidData not consistently reportedData not consistently reportedData not consistently reported[9]
Human Reticulocyte 15-LOX-1 Arachidonic AcidData not consistently reportedData not consistently reportedData not consistently reported[9]
Human Epithelial 15-LOX-2 Arachidonic AcidData not consistently reported0.7 - 20Data not consistently reported[10]

Note: Detailed kinetic parameters for human 15-LOX enzymes are variable in the literature and depend heavily on assay conditions. The provided data indicates ranges or notes where specific values are not consistently available.

Table 3: Examples of 15-Lipoxygenase Inhibitors
InhibitorTarget Enzyme(s)Inhibition TypeIC₅₀ / Kᵢ ValueReference(s)
Compound 10 h15-LOX-2Mixed-typeKᵢ = 16.4 ± 8.1 µM[11]
Compound 13 h15-LOX-2Mixed-typeKᵢ = 15.1 ± 7.6 µM[11]
Compound 24 15-LOXNot specifiedIC₅₀ = 11.5 µM[12]
Compound 26 (R-isomer) 15-LOXCompetitiveIC₅₀ = 7.1 µM[12]
327186 h15-LOX-2Mixed-typeKᵢc = 0.80 ± 0.05 µM[10]

Visualizations: Pathways and Workflows

15_Lipoxygenase_Catalytic_Cycle cluster_cycle Catalytic Cycle E_Fe2 15-LOX (Fe²⁺) Inactive E_Fe3 15-LOX (Fe³⁺) Active E_Fe2->E_Fe3 Activation (ROOH) PUFA_rad PUFA• (Lipid Radical) E_Fe3->PUFA_rad H Abstraction PUFA_OOH PUFA-OOH (Product) E_Fe3->PUFA_OOH PUFA_H PUFA-H (Substrate) PUFA_H->E_Fe3 PUFA_OO_rad PUFA-OO• (Peroxyl Radical) PUFA_rad->PUFA_OO_rad O₂ Insertion PUFA_OO_rad->E_Fe3 Reduction & Product Release ROOH Lipid Peroxide (ROOH) ROOH->E_Fe2 O2 O₂ O2->PUFA_rad

Caption: The catalytic cycle of 15-Lipoxygenase.

Arachidonic_Acid_Metabolism AA Arachidonic Acid (AA) (in Phospholipid or Free) LOX15 ALOX15 / ALOX15B AA->LOX15 HPETE 15(S)-HpETE LOX15->HPETE GPx Glutathione Peroxidase (GPx) HPETE->GPx Lipoxins Lipoxins (e.g., LXA₄) (Specialized Pro-Resolving Mediators) HPETE->Lipoxins via 5-LOX interaction HETE 15(S)-HETE GPx->HETE Downstream Downstream Biological Effects (Inflammation Resolution, etc.) HETE->Downstream Lipoxins->Downstream

Caption: 15-LOX pathway for arachidonic acid metabolism.

Experimental_Workflow Sample 1. Biological Sample (Tissue, Cells) Extraction 2. Lipid Extraction (e.g., Folch Method) Sample->Extraction Separation 3. Chromatographic Separation (LC) Extraction->Separation Detection 4. Mass Spectrometry (MS/MS Detection) Separation->Detection Analysis 5. Data Analysis (Identification & Quantification) Detection->Analysis

Caption: Experimental workflow for oxidized phospholipid analysis.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for 15-Lipoxygenase Activity

This protocol is adapted from standard procedures for measuring LOX activity by monitoring the formation of conjugated dienes.[13]

Materials:

  • Soybean 15-Lipoxygenase (as a standard, or purified human 15-LOX)

  • Linoleic acid (substrate)

  • 0.2 M Borate (B1201080) buffer, pH 9.0

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Solutions:

    • Borate Buffer (0.2 M, pH 9.0): Prepare from boric acid and adjust pH with NaOH.[13]

    • Substrate Solution (250 µM Linoleic Acid): Mix 10 µL of linoleic acid with 30 µL of ethanol, then add to 120 mL of borate buffer. Prepare fresh daily.[13]

    • Enzyme Solution: Dissolve 15-LOX in ice-cold borate buffer to a working concentration (e.g., 400 U/mL). Keep on ice.[13]

    • Inhibitor Solutions: Dissolve test compounds in DMSO to desired stock concentrations.

  • Assay Measurement:

    • Set the spectrophotometer to read absorbance at 234 nm at room temperature.

    • Blank: To a quartz cuvette, add 500 µL of borate buffer and 500 µL of substrate solution.

    • Control Reaction (No Inhibitor): In a separate cuvette, mix 487.5 µL of enzyme solution and 12.5 µL of DMSO.

    • Initiate Reaction: Rapidly add 500 µL of the substrate solution to the cuvette containing the enzyme mix. Mix quickly by inversion.

    • Immediately begin monitoring the increase in absorbance at 234 nm for 3-5 minutes. The initial linear rate corresponds to enzyme activity.

    • Inhibitor Reaction: Repeat the control procedure, but replace the 12.5 µL of DMSO with 12.5 µL of the inhibitor solution. Pre-incubate the enzyme with the inhibitor for 5 minutes before adding the substrate.

    • Calculation: Calculate the percent inhibition by comparing the rate of the inhibitor reaction to the rate of the control reaction. IC₅₀ values can be determined by testing a range of inhibitor concentrations.

Protocol 2: Lipid Extraction from Biological Samples (Folch Method)

This protocol describes a standard method for total lipid extraction from tissues or cells.[14][15]

Materials:

  • Homogenizer

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl (or 0.73% NaCl) solution

  • Centrifuge

  • Glass vials

Procedure:

  • Homogenization: Homogenize the tissue sample (e.g., 100 mg) in a 20-volume mixture of chloroform:methanol (2:1, v/v). For cultured cells, scrape cells directly into the solvent mixture.

  • Monophasic System Creation: Vortex the homogenate vigorously for 2-3 minutes to ensure all lipids are dissolved, creating a single-phase system.[14]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the monophasic mixture. Vortex again for 30 seconds.[14]

  • Centrifugation: Centrifuge the mixture at a low speed (e.g., 2,000 x g) for 10 minutes to separate the layers. This will result in a top aqueous (methanol/water) layer and a bottom organic (chloroform) layer containing the lipids.[14]

  • Lipid Collection: Carefully collect the bottom chloroform layer using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a clean glass vial.

  • Drying and Storage: Evaporate the solvent under a stream of nitrogen gas to obtain the dry lipid extract. Store the lipid film at -80°C until analysis. For analysis, reconstitute the lipids in an appropriate solvent (e.g., methanol/chloroform 1:1).

Protocol 3: Analysis of Oxidized Phospholipids by LC-MS/MS

This protocol provides a general workflow for the sensitive detection and characterization of OxPLs.[16][17][18][19]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 or C30 column suitable for lipidomics.

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract (from Protocol 2) in a suitable injection solvent (e.g., isopropanol (B130326):acetonitrile:water).

  • Chromatographic Separation: Inject the sample onto the LC system. Use a gradient elution program with mobile phases typically consisting of water, acetonitrile, and isopropanol with additives like ammonium (B1175870) formate (B1220265) or formic acid to facilitate ionization. The gradient separates lipid classes and isomers. Oxidized species often elute earlier than their non-oxidized counterparts.[20]

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in both positive and negative ESI modes to detect different phospholipid classes.

    • For targeted analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument. This involves selecting a specific precursor ion (the m/z of the OxPL) and a specific product ion generated after fragmentation, providing high specificity and sensitivity.[16][21]

    • For untargeted or discovery analysis, acquire full scan MS and data-dependent MS/MS spectra on a high-resolution instrument (e.g., Q-TOF).

  • Data Analysis:

    • Identify OxPLs by comparing their retention times and MS/MS fragmentation patterns to those of authentic standards or by matching against spectral libraries.[16][21]

    • Characteristic fragment ions can identify the headgroup, the fatty acyl chains, and the location of the oxidative modification.[17]

    • Quantify the identified OxPLs using stable isotope-labeled internal standards.

Role in Health, Disease, and Drug Development

The 15-LOX pathway is a critical regulator in both health and disease. Its products, particularly SPMs like lipoxins, are essential for the active resolution of inflammation.[2][4] However, dysregulation of 15-LOX activity is implicated in numerous pathologies. In atherosclerosis, 12/15-LOX (the murine ortholog of human 15-LOX-1) contributes to the oxidation of lipoproteins in macrophages, a key event in foam cell formation.[22][23] The role of 15-LOX in cancer is complex and context-dependent, with evidence suggesting both tumor-suppressing and pro-tumorigenic functions.[6][24] The pathway is also involved in neurodegenerative diseases, diabetes, and asthma.[23][25]

This dual role makes the 15-LOX pathway an attractive target for drug development. Both inhibitors and activators of 15-LOX are being explored as potential therapeutics.[25] Inhibitors are being investigated for treating conditions driven by excessive inflammation and lipid peroxidation,[12][25] while activators could promote inflammation resolution.[26] The development of potent and specific modulators of 15-LOX activity remains an active area of research for creating novel treatments for a wide range of human diseases.[11][27][28]

References

Endogenous Formation of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the endogenous formation of 1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE), a critical lipid hydroperoxide involved in the regulated cell death pathway of ferroptosis. This document provides a comprehensive overview of the enzymatic synthesis, key regulatory mechanisms, and detailed experimental protocols for the study of this molecule, tailored for researchers in lipidomics, cell biology, and drug development.

Introduction

This compound is a specific oxidized phospholipid generated from the enzymatic oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE). Its formation is a hallmark of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. The enzyme primarily responsible for this conversion is 15-lipoxygenase (15-LOX), particularly when in a complex with phosphatidylethanolamine (B1630911) binding protein-1 (PEBP1). This complex alters the substrate specificity of 15-LOX, enabling it to efficiently oxygenate PE-containing polyunsaturated fatty acids (PUFAs). The generation of this compound acts as a crucial death signal, propagating lipid peroxidation and executing the ferroptotic cascade.

Enzymatic Formation and Regulation

The synthesis of this compound is a highly specific enzymatic process. The key components and regulatory aspects are outlined below.

The 15-Lipoxygenase (15-LOX)/PEBP1 Complex

The formation of this compound is catalyzed by the 15-lipoxygenase (15-LOX) enzyme.[1] Critically, the interaction of 15-LOX with the scaffold protein PEBP1 is a master regulator of this process.[2] This complex formation alters the catalytic competence of 15-LOX, shifting its substrate preference from free polyunsaturated fatty acids to those esterified in phosphatidylethanolamine (PE).[2]

Substrate: 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE)

The precursor molecule for the formation of this compound is 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE), a naturally occurring phospholipid in cellular membranes.[3]

Signaling Pathway

The formation of this compound is a central event in the ferroptosis signaling cascade. The pathway can be summarized as follows:

ferroptosis_pathway cluster_upstream Initiation cluster_execution Execution cluster_regulation Regulation SAPE 1-Stearoyl-2-arachidonoyl- sn-glycero-3-PE (SAPE) HpETE_PE 1-Stearoyl-2-15(S)-HpETE- sn-glycero-3-PE SAPE->HpETE_PE O2 LOX15 15-Lipoxygenase (15-LOX) Complex 15-LOX/PEBP1 Complex LOX15->Complex PEBP1 PEBP1 PEBP1->Complex Complex->HpETE_PE Catalyzes Lipid_Peroxidation Lipid Peroxidation Chain Reaction HpETE_PE->Lipid_Peroxidation Propagates Ferroptosis Ferroptotic Cell Death Lipid_Peroxidation->Ferroptosis GPX4 GPX4 GPX4->HpETE_PE Reduces GSH GSH GSH->GPX4 Ferrostatin1 Ferrostatin-1 Ferrostatin1->Lipid_Peroxidation Inhibits experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Seeding and Growth Induction Induction of Ferroptosis (e.g., RSL3, Erastin) Cell_Culture->Induction Treatment Treatment with Inhibitors (e.g., Ferrostatin-1) Cell_Culture->Treatment Harvest Cell Harvesting Induction->Harvest Treatment->Induction Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Harvest->Lipid_Extraction LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Data_Analysis Data Processing and Quantification LC_MS->Data_Analysis

References

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE): A Precursor at the Crossroads of Bioactive Lipid Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE) is a specific N-acylphosphatidylethanolamine (NAPE) that serves as a crucial precursor to the endocannabinoid anandamide (B1667382) (AEA). As a key molecule in the intricate network of lipid signaling, understanding the biosynthesis, metabolism, and downstream effects of SAPE is paramount for the development of novel therapeutics targeting the endocannabinoid system and related pathways. This technical guide provides a comprehensive overview of SAPE, including its chemical properties, biosynthetic and metabolic pathways, involvement in signaling cascades, and detailed experimental protocols for its study.

Introduction

The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a critical role in regulating a wide array of physiological processes, including pain, mood, appetite, and memory. The primary endogenous ligands of the cannabinoid receptors, anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are lipid mediators synthesized on demand from membrane phospholipids. SAPE, a glycerophospholipid containing stearic acid at the sn-1 position, arachidonic acid at the sn-2 position, and a phosphoethanolamine head group, is a key precursor in the biosynthesis of AEA. The enzymatic conversion of SAPE to AEA places it at a critical juncture in the regulation of ECS activity. This guide will delve into the technical details of SAPE's role as a precursor, providing researchers with the necessary information to investigate its function and therapeutic potential.

Chemical and Physical Properties of SAPE

A thorough understanding of the physicochemical properties of SAPE is essential for its extraction, purification, and analysis.

PropertyValueReference
Molecular Formula C43H78NO8P
Molecular Weight 768.05 g/mol
Physical State Solid
Solubility Soluble in organic solvents such as methanol (B129727), ethanol, and chloroform (B151607).
Purity (Commercially available) ≥95%

Biosynthesis and Metabolism of SAPE

The cellular concentration of SAPE and its subsequent conversion to anandamide are tightly regulated by a series of enzymatic steps.

Biosynthesis of SAPE

SAPE is synthesized from phosphatidylethanolamine (B1630911) (PE) through the action of N-acyltransferases (NATs). This process involves the transfer of an arachidonoyl group from a donor phospholipid, such as phosphatidylcholine (PC), to the amine head group of PE.

SAPE_Biosynthesis PC Phosphatidylcholine (PC) (with Arachidonic Acid at sn-1) NAT N-Acyltransferase (NAT) PC->NAT Arachidonoyl Group Donor PE Phosphatidylethanolamine (PE) PE->NAT SAPE 1-Stearoyl-2-arachidonoyl-sn- glycero-3-phosphoethanolamine (SAPE) NAT->SAPE Catalyzes N-acylation

Metabolism of SAPE to Anandamide

SAPE is the direct precursor to anandamide, and its conversion is mediated by several enzymatic pathways. The most well-characterized pathway involves the hydrolysis of SAPE by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).

SAPE_Metabolism cluster_main_pathway Main Pathway cluster_alternative_pathways Alternative Pathways SAPE 1-Stearoyl-2-arachidonoyl-sn- glycero-3-phosphoethanolamine (SAPE) NAPE_PLD NAPE-PLD SAPE->NAPE_PLD PLC Phospholipase C (PLC) SAPE->PLC PLA2 Phospholipase A2 (PLA2) SAPE->PLA2 Anandamide Anandamide (AEA) PA Phosphatidic Acid (PA) NAPE_PLD->Anandamide NAPE_PLD->PA Phospho_AEA Phospho-Anandamide PLC->Phospho_AEA Phosphatase Phosphatase Phospho_AEA->Phosphatase Phosphatase->Anandamide Lyso_NAPE Lyso-NAPE PLA2->Lyso_NAPE Lyso_PLD Lyso-PLD Lyso_NAPE->Lyso_PLD Lyso_PLD->Anandamide

SAPE and Signaling Pathways

As a precursor to anandamide, SAPE indirectly influences a multitude of signaling pathways regulated by the endocannabinoid system.

Endocannabinoid Signaling

Anandamide, derived from SAPE, is a partial agonist for the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). Activation of these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

Endocannabinoid_Signaling Anandamide Anandamide (AEA) CB1_R CB1 Receptor Anandamide->CB1_R Binds to G_protein Gi/o Protein CB1_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Decreases production of

Appetite Regulation

N-acylphosphatidylethanolamines, including SAPE, have been implicated in the regulation of appetite. When released from the small intestine in response to dietary fat, NAPEs can travel to the hypothalamus and suppress appetite. This anorexigenic effect is thought to be mediated, at least in part, by the conversion of NAPEs to their corresponding N-acylethanolamines (NAEs), which can then act on hypothalamic circuits controlling food intake.

Appetite_Regulation Dietary_Fat Dietary Fat Small_Intestine Small Intestine Dietary_Fat->Small_Intestine SAPE SAPE Small_Intestine->SAPE Releases Bloodstream Bloodstream SAPE->Bloodstream Hypothalamus Hypothalamus Bloodstream->Hypothalamus NAEs NAEs (e.g., Anandamide) Hypothalamus->NAEs SAPE converted to Appetite Appetite NAEs->Appetite Suppresses

Experimental Protocols

Accurate and reproducible methods are essential for studying the role of SAPE in biological systems. This section provides an overview of key experimental protocols.

Lipid Extraction from Biological Samples

A common method for extracting lipids, including SAPE, from biological tissues is a modified Bligh-Dyer extraction.

Materials:

  • Methanol (MeOH)

  • Chloroform (CHCl3)

  • Water

  • Internal standards (e.g., deuterated SAPE)

  • Glass vials with Teflon-lined caps

  • Homogenizer

  • Centrifuge

Protocol:

  • Homogenize the tissue sample in a mixture of chloroform and methanol (1:2, v/v).

  • Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in an appropriate solvent for downstream analysis.

NAPE-PLD Activity Assay

The activity of NAPE-PLD, the key enzyme in SAPE metabolism, can be measured using a fluorescence-based assay.

Materials:

  • HEK293T cells overexpressing NAPE-PLD

  • Fluorescence-quenched NAPE substrate (e.g., PED6)

  • Assay buffer (e.g., Tris-HCl with appropriate cofactors)

  • 96-well black microplate

  • Fluorescence plate reader

Protocol:

  • Prepare membrane lysates from HEK293T cells overexpressing NAPE-PLD.

  • In a 96-well plate, add the membrane lysate to the assay buffer.

  • Initiate the reaction by adding the fluorescent NAPE substrate.

  • Incubate the plate at 37°C.

  • Measure the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the enzyme activity based on the rate of fluorescence increase.

Quantification of SAPE by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of SAPE in biological samples.

LCMS_Workflow Sample Biological Sample Extraction Lipid Extraction Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC Liquid Chromatography (LC) Separation SPE->LC MSMS Tandem Mass Spectrometry (MS/MS) Detection LC->MSMS Quantification Quantification MSMS->Quantification

Instrumentation and Parameters:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used for the separation of lipids.

  • Mobile Phase: A gradient of solvents such as water, acetonitrile, and isopropanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for its high sensitivity and selectivity in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed.

MRM Transitions for SAPE: The specific precursor and product ion transitions for SAPE will depend on the instrument and experimental conditions. An example transition would be based on the fragmentation of the protonated molecule [M+H]+.

SAPE in Drug Development

The central role of the endocannabinoid system in health and disease has made it an attractive target for drug development. Given that SAPE is a key precursor to anandamide, targeting the enzymes involved in its synthesis and metabolism offers a novel therapeutic strategy.

  • NAPE-PLD Inhibitors: Inhibition of NAPE-PLD could reduce the production of anandamide, which may be beneficial in conditions associated with excessive endocannabinoid signaling.

  • N-acyltransferase Modulators: Modulating the activity of NATs could either increase or decrease the synthesis of SAPE, thereby fine-tuning the levels of anandamide.

Conclusion

1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine is more than just a structural lipid; it is a critical precursor at the heart of the endocannabinoid signaling pathway. Its biosynthesis and metabolism are tightly controlled processes that dictate the levels of the important neuromodulator, anandamide. A detailed understanding of the biochemistry and pharmacology of SAPE, facilitated by the experimental approaches outlined in this guide, will be instrumental in unraveling the complexities of the endocannabinoid system and in the development of next-generation therapeutics for a wide range of human diseases.

An In-Depth Technical Guide on 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE: A Key Mediator of Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE), a critical signaling lipid in the regulated cell death pathway of ferroptosis. This document details its physiological relevance, methods for its quantification, and its role in cellular signaling pathways, aiming to support research and development efforts targeting ferroptosis-related diseases.

Core Concepts

This compound is an oxidized phospholipid generated from the enzymatic oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE). This reaction is catalyzed by the enzyme 15-lipoxygenase (15-LOX), particularly when it forms a complex with the phosphatidylethanolamine-binding protein 1 (PEBP1).[1][2] The presence of the hydroperoxy group at the sn-2 position makes this molecule a potent signaling lipid that acts as a death signal in ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[3][4]

Physiological Concentration

The precise physiological concentration of this compound in various tissues and cell types remains challenging to determine due to its high reactivity and transient nature as a signaling molecule. However, some studies provide context and estimations.

While direct quantification of endogenous this compound is scarce, a study on a related molecule, 12-hydroxyeicosatetraenoic acid-containing phosphatidylethanolamines (12-HETE-PEs), in murine peritoneal lavage reported levels of approximately 5.5 ± 0.2 ng per lavage.[5][6] It is important to note that this is the reduced alcohol form (HETE) rather than the hydroperoxide (HpETE). Generally, the levels of lipid peroxidation products in the plasma of healthy individuals are below 1 µM.[7]

In experimental settings, micromolar concentrations of this compound have been used to induce ferroptosis in cell cultures. For instance, concentrations of 0.6 and 0.9 µM were shown to increase ferroptotic cell death in mouse embryonic fibroblasts.[8][9] These concentrations are considered pharmacological and may not reflect the typically lower, transient physiological levels.

Parameter Concentration/Level Context Reference
General Lipid Peroxidation Products< 1 µMPlasma of healthy human subjects[7]
12-HETE-PEs5.5 ± 0.2 ng/lavageMurine peritoneal lavage (related molecule)[5][6]
Experimental Induction of Ferroptosis0.6 - 0.9 µMCell culture (mouse embryonic fibroblasts)[8][9]

Experimental Protocols: Quantification of this compound

The quantification of specific oxidized phospholipids (B1166683) like this compound from biological matrices is a complex analytical task. The recommended methodology is High-Performance Liquid Chromatography followed by tandem Mass Spectrometry (HPLC-MS/MS). The following protocol is a synthesis of established methods for the analysis of esterified oxylipins.[10][11][12]

Sample Preparation and Lipid Extraction

Given the labile nature of lipid hydroperoxides, sample handling is critical to prevent artefactual oxidation.

  • Materials:

    • Biological sample (cells or tissue)

    • Phosphate-buffered saline (PBS), ice-cold

    • Butylated hydroxytoluene (BHT)

    • Internal standards (e.g., deuterated lipid standards)

    • Hexane, isopropanol, acetic acid (HPLC grade)

    • Centrifuge

  • Procedure:

    • Homogenize tissue samples or prepare cell pellets in ice-cold PBS.

    • To prevent auto-oxidation during extraction, add an antioxidant like BHT to the extraction solvents.

    • Add a known amount of an appropriate internal standard to the sample.

    • Perform a liquid-phase organic extraction using a solvent system such as hexane:isopropanol:acetic acid.

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Carefully collect the organic (upper) phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent (e.g., methanol/acetonitrile) for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • HPLC Conditions (Illustrative):

    • Column: A reverse-phase C18 column suitable for lipid analysis.

    • Mobile Phase A: Acetonitrile/water/acetic acid (e.g., 60/40/0.02, v/v/v).

    • Mobile Phase B: Acetonitrile/isopropanol (e.g., 50/50, v/v).

    • Gradient: A gradient elution is typically used to separate the diverse lipid species.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ion electrospray ionization (ESI-) is generally preferred for phospholipids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is highly sensitive and specific for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized. For example, monitoring the neutral loss of the phosphoethanolamine headgroup or specific fragments from the oxidized fatty acid chain.

Data Analysis and Quantification
  • Quantification is achieved by comparing the peak area of the endogenous this compound to the peak area of the known amount of internal standard.

  • A calibration curve generated using synthetic standards of this compound is necessary for absolute quantification.

Signaling Pathways and Visualizations

This compound is a central player in the execution phase of ferroptosis. Its generation and downstream effects are tightly regulated.

Experimental Workflow for Quantification

The following diagram illustrates the general workflow for the quantification of this compound from biological samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Tissue or Cells) Homogenization Homogenization in ice-cold PBS BiologicalSample->Homogenization Extraction Lipid Extraction (Hexane/Isopropanol/Acetic Acid + BHT) + Internal Standard Homogenization->Extraction Evaporation Solvent Evaporation (under Nitrogen) Extraction->Evaporation Reconstitution Reconstitution in HPLC solvent Evaporation->Reconstitution HPLC HPLC Separation (Reverse-Phase C18) Reconstitution->HPLC MSMS Tandem MS Detection (ESI-, MRM mode) HPLC->MSMS Quantification Quantification (vs. Internal Standard) MSMS->Quantification

Figure 1: Experimental workflow for the quantification of this compound.
Signaling Pathway of this compound in Ferroptosis

This diagram outlines the formation of this compound and its central role in initiating the ferroptotic cell death cascade.

ferroptosis_pathway cluster_upstream Upstream Regulation cluster_core Core Process cluster_downstream Downstream Effects cluster_regulation Negative Regulation SAPE 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE in membrane) LOX_PEBP1 15-Lipoxygenase (15-LOX) / PEBP1 Complex SAPE->LOX_PEBP1 HpETE_PE This compound (Pro-ferroptotic Signal) LOX_PEBP1->HpETE_PE Oxidation LipidPeroxidation Lipid Peroxidation Cascade HpETE_PE->LipidPeroxidation Initiates GPX4 Glutathione Peroxidase 4 (GPX4) HpETE_PE->GPX4 MembraneDamage Membrane Damage LipidPeroxidation->MembraneDamage CellDeath Ferroptotic Cell Death MembraneDamage->CellDeath HETE_PE 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE (Inactive form) GPX4->HETE_PE Reduces to

Figure 2: Signaling pathway of this compound in ferroptosis.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further investigation into the precise physiological concentrations and the full spectrum of its biological interactions will be crucial for harnessing its therapeutic potential.

References

The Dual Signaling Role of 1-Stearoyl-2-15(S)-HpETE-sn-Glycero-3-PE in Ferroptosis and Immune Recognition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (SAPE-OOH) is an oxidized phospholipid that has emerged as a critical signaling molecule in the regulation of ferroptosis, a form of iron-dependent programmed cell death. This technical guide provides a comprehensive overview of the signaling pathways governed by SAPE-OOH, detailing its biosynthesis, its direct role in executing ferroptotic cell death, and its function as an "eat-me" signal for macrophage-mediated clearance of ferroptotic cells. This document is intended to serve as a resource for researchers in cell biology, immunology, and drug discovery, offering insights into potential therapeutic targets within these pathways.

Introduction

Ferroptosis is a non-apoptotic form of regulated cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. Oxidized phospholipids (B1166683), such as SAPE-OOH, are central to the execution of this process. SAPE-OOH is a specific phosphatidylethanolamine (B1630911) (PE) containing stearic acid at the sn-1 position and the hydroperoxidized polyunsaturated fatty acid, 15(S)-HpETE, at the sn-2 position. Its generation and subsequent actions are tightly regulated by a network of enzymes and scaffolding proteins, presenting multiple points for potential therapeutic intervention. This guide will explore the two primary signaling cascades initiated by SAPE-OOH: the intrinsic pathway leading to ferroptosis and the extrinsic pathway involving immune cell recognition.

The Intrinsic Pathway: SAPE-OOH as an Executioner of Ferroptosis

The intracellular generation of SAPE-OOH is a key event that drives the lipid peroxidation cascade central to ferroptosis. This pathway is initiated by the enzymatic modification of its precursor, 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE).

Biosynthesis of SAPE-OOH

The formation of SAPE-OOH is a multi-step process involving the following key enzymes and proteins:

  • Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4): This enzyme is crucial for ligating arachidonic acid (AA) to Coenzyme A, forming arachidonoyl-CoA. This step is essential for the subsequent incorporation of AA into phospholipids like PE, thereby enriching cellular membranes with the substrate for oxidation.[1][2]

  • 15-Lipoxygenase (15-LOX): This iron-containing enzyme catalyzes the stereospecific insertion of oxygen into arachidonic acid esterified to PE, converting it to 15(S)-HpETE-PE (SAPE-OOH).[3]

  • Phosphatidylethanolamine Binding Protein 1 (PEBP1): This scaffold protein forms a complex with 15-LOX. This interaction is critical as it alters the substrate specificity of 15-LOX, enabling it to efficiently oxidize PE-bound arachidonic acid, a reaction that is otherwise inefficient.[4][5]

The biosynthesis of SAPE-OOH is a critical control point in the induction of ferroptosis. The expression and activity of ACSL4 and 15-LOX are often correlated with cellular sensitivity to ferroptosis-inducing agents.

Downstream Signaling: Lipid Peroxidation Cascade

Once formed, SAPE-OOH contributes to the pool of lipid hydroperoxides that propagate a chain reaction of lipid peroxidation. This process leads to:

  • Loss of Membrane Integrity: The accumulation of oxidized lipids disrupts the structure and function of cellular membranes, including the plasma membrane and organellar membranes.

  • Electrophilic Stress: The breakdown of lipid hydroperoxides generates reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA), which can adduct to and damage proteins and DNA.

  • Cell Death: The culmination of membrane damage and widespread molecular damage leads to a necrotic form of cell death with characteristic morphological features of ferroptosis.

The primary defense against this cascade is the selenoenzyme Glutathione Peroxidase 4 (GPX4) , which reduces lipid hydroperoxides to their corresponding alcohols, thereby detoxifying them. Inhibition or inactivation of GPX4 is a common experimental strategy to induce ferroptosis and study the effects of molecules like SAPE-OOH.

Quantitative Data on SAPE-OOH-Induced Ferroptosis

The pro-ferroptotic activity of SAPE-OOH has been quantified in various cell models.

Cell LineTreatmentSAPE-OOH ConcentrationObserved Effect
Wild-type Pfa1 mouse embryonic fibroblasts (MEFs)Co-treatment with the GPX4 inhibitor RSL30.6 and 0.9 µMIncreased ferroptotic cell death.[3]
Acsl4 knockout Pfa1 MEFsCo-treatment with the GPX4 inhibitor RSL30.6 and 0.9 µMIncreased ferroptotic cell death, indicating it can bypass the need for ACSL4.[3]

The Extrinsic Pathway: SAPE-OOH as an "Eat-Me" Signal for Macrophages

In addition to its intracellular role, SAPE-OOH can be exposed on the outer leaflet of the plasma membrane of ferroptotic cells, where it functions as a critical "eat-me" signal for phagocytic cells, primarily macrophages.

Recognition by Toll-Like Receptor 2 (TLR2)

SAPE-OOH on the surface of ferroptotic cells is recognized and directly bound by Toll-like receptor 2 (TLR2) , a pattern recognition receptor on the surface of macrophages.[6][7] This interaction initiates a signaling cascade that leads to the engulfment and clearance of the dying cell.

Downstream Signaling in Macrophages

The binding of SAPE-OOH to TLR2 on macrophages triggers a downstream signaling cascade that promotes phagocytosis. While the complete pathway is still under investigation, key signaling nodes have been identified:

  • MyD88-Dependent Pathway: TLR2 signaling is known to proceed through the myeloid differentiation primary response 88 (MyD88) adaptor protein.

  • MAPK Activation: Downstream of MyD88, the mitogen-activated protein kinases (MAPKs) JNK and p38 are activated.[4][8] These kinases are known to regulate cytoskeletal rearrangements necessary for phagocytosis.

  • PI3K/Rac1 Activation: The phosphatidylinositol 3-kinase (PI3K) and the Rho GTPase Rac1 are also implicated in TLR2-mediated phagocytosis, playing a crucial role in actin polymerization and the formation of the phagocytic cup.[2]

Regulation of TLR2 Signaling by Lipid Peroxidation Status

Interestingly, the lipid peroxidation status within the macrophage itself can modulate this signaling pathway. In macrophages with high levels of intracellular lipid peroxidation, SAPE-OOH can lead to the ubiquitination and subsequent degradation of TLR2, thereby impairing the phagocytic clearance of ferroptotic cells.[9][10] This suggests a potential negative feedback loop in environments with excessive oxidative stress.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

SAPE_OOH_Ferroptosis_Pathway cluster_synthesis SAPE-OOH Biosynthesis cluster_ferroptosis Induction of Ferroptosis AA Arachidonic Acid ACSL4 ACSL4 AA->ACSL4 SAPE 1-Stearoyl-2-Arachidonoyl-PE (SAPE) LOX15 15-LOX SAPE->LOX15 ACSL4->SAPE Incorporation via LPCAT3 LPCAT3 LPCAT3 PEBP1 PEBP1 PEBP1->LOX15 Complex Formation SAPE_OOH 1-Stearoyl-2-15(S)-HpETE-PE (SAPE-OOH) LOX15->SAPE_OOH Oxidation Lipid_Peroxidation Lipid Peroxidation Cascade SAPE_OOH->Lipid_Peroxidation Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage GPX4 GPX4 Lipid_Peroxidation->GPX4 Inhibition Cell_Death Ferroptotic Cell Death Membrane_Damage->Cell_Death SAPE_OOH_Phagocytosis_Pathway cluster_recognition Macrophage Recognition of Ferroptotic Cell cluster_regulation Negative Regulation in Oxidatively Stressed Macrophage SAPE_OOH SAPE-OOH (on ferroptotic cell) TLR2 TLR2 SAPE_OOH->TLR2 Binding MyD88 MyD88 TLR2->MyD88 MAPK JNK / p38 MAPK MyD88->MAPK PI3K PI3K MyD88->PI3K Phagocytosis Phagocytosis MAPK->Phagocytosis Rac1 Rac1 PI3K->Rac1 Rac1->Phagocytosis SAPE_OOH_internal Intracellular SAPE-OOH TLR2_ub TLR2 Ubiquitination & Degradation SAPE_OOH_internal->TLR2_ub Impaired_Phagocytosis Impaired Phagocytosis TLR2_ub->Impaired_Phagocytosis Lipid_Peroxidation_Assay start Seed cells in 96-well plate treat Treat with SAPE-OOH and/or other compounds start->treat load Load with BODIPY C11 (581/591) treat->load incubate Incubate load->incubate wash Wash cells incubate->wash read Measure fluorescence (Green: oxidized, Red: reduced) wash->read analyze Calculate ratio of green to red fluorescence read->analyze Cell_Viability_Assay start Seed cells in 96-well plate treat Treat with varying concentrations of SAPE-OOH start->treat incubate Incubate for defined period treat->incubate add_resazurin Add Resazurin solution incubate->add_resazurin incubate2 Incubate add_resazurin->incubate2 read Measure fluorescence or absorbance incubate2->read analyze Determine cell viability read->analyze

References

An In-depth Technical Guide on the Interaction of 15(S)-HpETE-SAPE with Cellular Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the current understanding of 15(S)-hydroperoxyeicosatetraenoic acid-1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (15(S)-HpETE-SAPE) and its interactions with cellular proteins. The primary focus is on its role as a key signaling molecule in ferroptosis, a form of regulated cell death.

Introduction to 15(S)-HpETE-SAPE

15(S)-HpETE-SAPE is a specific oxidized phospholipid that has been identified as a critical executioner of ferroptosis. It is generated from the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE) by the enzyme 15-lipoxygenase (15-LOX). The formation and subsequent actions of 15(S)-HpETE-SAPE are tightly regulated and involve a key scaffolding protein, phosphatidylethanolamine-binding protein 1 (PEBP1).

The Core Interaction: The 15-LOX/PEBP1 Complex

The primary mechanism for the generation of 15(S)-HpETE-SAPE involves the formation of a protein complex between 15-LOX and PEBP1.[1][2][3] This interaction is fundamental to the selective oxidation of PE-containing phospholipids (B1166683).

  • Role of PEBP1: PEBP1 acts as a scaffold protein, binding to 15-LOX and allosterically modifying the enzyme.[2] This modification alters the catalytic site of 15-LOX, enabling it to accommodate the larger phosphatidylethanolamine (B1630911) (PE) substrate.

  • Substrate Specificity: The 15-LOX/PEBP1 complex exhibits a high degree of selectivity for PE substrates, particularly those containing arachidonic acid at the sn-2 position, over other phospholipids like phosphatidylcholine.[3] This specificity ensures the targeted generation of pro-ferroptotic signals.

G cluster_0 Cell Membrane cluster_1 Cytosol SAPE SAPE (1-stearoyl-2-arachidonoyl-sn-glycero-3-PE) HpETE_SAPE 15(S)-HpETE-SAPE SAPE->HpETE_SAPE Oxidation LOX 15-Lipoxygenase (15-LOX) Complex 15-LOX/PEBP1 Complex LOX->Complex PEBP1 PEBP1 PEBP1->Complex Complex->SAPE Catalyzes

Generation of 15(S)-HpETE-SAPE by the 15-LOX/PEBP1 complex.

Downstream Effects and Protein Interactions

The accumulation of 15(S)-HpETE-SAPE in cellular membranes is a critical trigger for ferroptosis. This lipid peroxide can lead to widespread damage to cellular components unless detoxified.

  • Induction of Ferroptosis: 15(S)-HpETE-SAPE is a direct mediator of ferroptotic cell death. Its accumulation leads to lipid peroxidation chain reactions, resulting in loss of membrane integrity.[3]

  • Interaction with the Autophagy Machinery: There is evidence of a complex interplay between ferroptosis and autophagy. The pro-ferroptotic phospholipid, 15-HpETE-PE, has been shown to promote the lipidation of microtubule-associated light chain-3 (LC3-I) to its active form, LC3-II, a key step in autophagy.[4] PEBP1 can also interact with LC3, suggesting it may act as a switch between these two pathways.[4]

G cluster_autophagy Autophagy Regulation HpETE_SAPE 15(S)-HpETE-SAPE Lipid_Peroxidation Lipid Peroxidation Cascade HpETE_SAPE->Lipid_Peroxidation LC3_I LC3-I HpETE_SAPE->LC3_I Promotes Lipidation Ferroptosis Ferroptotic Cell Death Lipid_Peroxidation->Ferroptosis LC3_II LC3-II (Active) LC3_I->LC3_II Autophagy Autophagy LC3_II->Autophagy

Downstream effects of 15(S)-HpETE-SAPE on cellular pathways.

Quantitative Data

Direct quantitative binding data for 15(S)-HpETE-SAPE with specific protein targets remains limited in the public domain. However, effective concentrations for inducing its primary biological effect, ferroptosis, have been established.

CompoundBiological EffectCell TypeConcentrationCitation(s)
15(S)-HpETE-SAPEIncreased Ferroptotic Cell DeathMouse Embryonic Fibroblasts (MEFs)0.6 - 0.9 µM[5][6]
15(S)-HpETEInhibition of Cell Growth (IC50)Jurkat (Human T-cell leukemia)10 µM

Experimental Protocols

The study of 15(S)-HpETE-SAPE and its protein interactions requires a combination of lipidomics, cell biology, and biochemical assays.

  • Reagents: Recombinant human 15-LOX, recombinant human PEBP1, 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) liposomes, reaction buffer (e.g., PBS, pH 7.4).

  • Procedure:

    • Prepare SAPE liposomes by sonication or extrusion.

    • Incubate 15-LOX and PEBP1 in reaction buffer to allow for complex formation.

    • Add the SAPE liposomes to initiate the enzymatic reaction.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a solvent such as methanol.

    • Extract the lipids using a Bligh-Dyer or similar method.

    • Analyze the lipid extract by LC-MS/MS to confirm the presence of 15(S)-HpETE-SAPE.

  • Reagents: Cell line of interest (e.g., HT-1080, MEFs), cell culture medium, ferroptosis inducer (e.g., RSL3, Erastin), 15(S)-HpETE-SAPE, cell viability reagent (e.g., CellTiter-Glo, propidium (B1200493) iodide).

  • Procedure:

    • Plate cells in a multi-well plate and allow them to adhere.

    • Treat cells with the ferroptosis inducer (to inhibit GPX4) in the presence or absence of exogenously added 15(S)-HpETE-SAPE.

    • Include control groups (vehicle only, inducer only).

    • Incubate for a period sufficient to induce cell death (e.g., 24-48 hours).

    • Measure cell viability using a chosen method. A decrease in viability in the presence of 15(S)-HpETE-SAPE indicates its pro-ferroptotic effect.

  • Synthesis: Synthesize a derivatized form of 15(S)-HpETE-SAPE containing a tag for affinity purification (e.g., biotin (B1667282) or a click-chemistry handle).

  • Cell Lysate Preparation: Prepare a cell lysate from the cells of interest under non-denaturing conditions.

  • Affinity Pulldown:

    • Incubate the tagged 15(S)-HpETE-SAPE with the cell lysate.

    • Use an affinity resin (e.g., streptavidin beads for a biotin tag) to capture the tagged lipid and any bound proteins.

    • Wash the resin extensively to remove non-specific binders.

    • Elute the bound proteins.

  • Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

G start Synthesize Tagged 15(S)-HpETE-SAPE incubate Incubate Tagged Lipid with Lysate start->incubate lysate Prepare Cell Lysate lysate->incubate pulldown Affinity Pulldown (e.g., Streptavidin Beads) incubate->pulldown wash Wash to Remove Non-specific Binders pulldown->wash elute Elute Bound Proteins wash->elute ms Protein Identification (LC-MS/MS) elute->ms

A potential experimental workflow for target identification.

Conclusion and Future Directions

The interaction of 15(S)-HpETE-SAPE with cellular machinery is centered around the catalytic activity of the 15-LOX/PEBP1 complex, which positions this lipid as a key signaling molecule in ferroptosis. While its role in inducing this form of cell death is established, the full spectrum of its protein interactions and regulatory functions is still an active area of research. Future studies will likely focus on identifying direct downstream protein targets of 15(S)-HpETE-SAPE, quantifying these interactions, and further elucidating the cross-talk between ferroptosis and other cellular pathways like autophagy. These efforts will be crucial for the development of novel therapeutics targeting diseases where ferroptosis is implicated, such as cancer and neurodegenerative disorders.

References

Methodological & Application

Synthesis of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-phosphoethanolamine (15(S)-HpETE-SAPE). The primary method detailed is an enzymatic approach, which leverages the high specificity of the 15-lipoxygenase (15-LOX) enzyme to achieve the desired stereospecific oxidation. This oxidized phospholipid is a critical tool for research in areas such as ferroptosis, inflammation, and cell signaling. The protocols provided herein cover the enzymatic synthesis, purification, and characterization of the target molecule.

Introduction

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE is a specific oxidized phospholipid where the polyunsaturated fatty acid at the sn-2 position of the glycerol (B35011) backbone has been enzymatically oxidized.[1][2][3] It is a hydroperoxy derivative of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE).[1][3] Such oxidized phospholipids (B1166683) are gaining significant attention as bioactive signaling molecules involved in a variety of physiological and pathological processes. Notably, this compound has been shown to increase ferroptotic cell death, highlighting its importance in studying this regulated form of cell death.[1][2][3] The stereospecific synthesis of this molecule is crucial for elucidating its precise biological functions. While total chemical synthesis is complex, enzymatic synthesis offers a direct and stereoselective route.[4][5]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC43H78NO10P[1][3]
Molecular Weight800.1 g/mol [1][3]
Purity≥90%[1][3]
λmax237 nm[1][3]
Solubility (Ethanol)30 mg/mL[1]
Solubility (Ethanol:PBS 1:2)0.3 mg/mL[1]
Storage Temperature-80°C[3]
Table 2: Representative Yields for Enzymatic Synthesis and Purification
StepParameterRepresentative ValueNotes
Enzymatic ReactionConversion Efficiency70-85%Based on substrate consumption monitored by UV-Vis.
PurificationRecovery after HPLC50-65%Dependent on column loading and fraction collection.
Final ProductOverall Yield35-55%Calculated from the initial amount of SAPE.
Final ProductPurity (by LC-MS)>95%After final purification and characterization.

Note: The values in Table 2 are representative and can vary based on experimental conditions, enzyme activity, and purification efficiency.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes the synthesis of the target molecule via the 15-lipoxygenase-catalyzed oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE).

Materials:

  • 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE)

  • 15-Lipoxygenase (15-LOX), e.g., from soybean

  • Borate (B1201080) buffer (0.2 M, pH 9.0)

  • Deoxycholate

  • Ethanol (B145695)

  • Argon gas

  • UV-Vis Spectrophotometer

  • Reaction vessel (glass, amber)

  • Magnetic stirrer and stir bar

Procedure:

  • Substrate Preparation: Dissolve SAPE in ethanol to create a stock solution. A slight pre-oxidation of the substrate may be necessary to activate the 15-LOX enzyme. This can be achieved by briefly exposing the stock solution to air before use.

  • Reaction Setup: In a glass reaction vessel, prepare the reaction mixture containing 0.2 M borate buffer (pH 9.0) and deoxycholate. The deoxycholate helps to solubilize the lipid substrate in the aqueous buffer.

  • Initiation of Reaction: Add the SAPE stock solution to the reaction buffer with gentle stirring.

  • Enzymatic Conversion: Initiate the reaction by adding the 15-LOX enzyme solution. The reaction should be carried out at room temperature and can be monitored by observing the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in the hydroperoxide product.[6][7][8]

  • Reaction Monitoring: Periodically take aliquots of the reaction mixture, dilute appropriately, and measure the absorbance at 234 nm. The reaction is considered complete when the absorbance reaches a plateau.

  • Termination of Reaction: Once the reaction is complete, terminate it by adding an excess of a reducing agent like sodium borohydride (B1222165) if the corresponding HETE derivative is desired, or proceed immediately to extraction and purification for the hydroperoxide (HpETE) product. For the synthesis of this compound, immediate purification is recommended.

  • Extraction: Extract the lipids from the reaction mixture using a suitable solvent system, such as a Bligh-Dyer extraction.

Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the purification of the synthesized this compound from the reaction mixture.

Materials:

  • Crude extracted lipid mixture from Protocol 1

  • HPLC system with a UV detector

  • Normal-phase or Reverse-phase HPLC column (C18 for reverse-phase is common)

  • HPLC grade solvents (e.g., methanol, water, acetonitrile, isopropanol (B130326) with appropriate modifiers like acetic acid or ammonium (B1175870) acetate)

Procedure:

  • Sample Preparation: Dissolve the dried crude lipid extract in the initial mobile phase solvent.

  • HPLC Separation:

    • Reverse-Phase HPLC: A C18 column can be used to separate the oxidized phospholipid from the unreacted substrate and other byproducts. A gradient elution with a mobile phase system such as methanol/water/acetonitrile with a modifier like ammonium acetate (B1210297) is often effective.[6]

    • Normal-Phase HPLC: This method separates lipids based on their polar head groups and can be effective for isolating different phospholipid classes.[9]

  • Detection and Fraction Collection: Monitor the elution profile at 237 nm to detect the conjugated diene of the desired product. Collect the fractions corresponding to the peak of this compound.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under a stream of nitrogen or using a rotary evaporator at low temperature to obtain the purified product.

Protocol 3: Characterization by Mass Spectrometry

This protocol describes the confirmation of the identity and purity of the synthesized this compound.

Materials:

  • Purified this compound

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Triple Quadrupole)

  • Appropriate solvents for LC-MS analysis

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product in a solvent compatible with the LC-MS system (e.g., methanol).

  • LC-MS Analysis: Infuse the sample into the mass spectrometer. The expected mass-to-charge ratio (m/z) for the [M-H]- ion of C43H78NO10P is approximately 799.5.

  • Tandem MS (MS/MS) Analysis: To confirm the structure, perform MS/MS fragmentation of the parent ion. The fragmentation pattern will provide information about the fatty acyl chains and the head group, confirming the identity of the molecule.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification cluster_characterization Characterization SAPE 1-Stearoyl-2-arachidonoyl- sn-glycero-3-PE (SAPE) Reaction Enzymatic Oxidation (15-Lipoxygenase) SAPE->Reaction Crude Crude Product Mixture Reaction->Crude HPLC HPLC Purification (Normal or Reverse Phase) Crude->HPLC Fractions Collect Fractions at 237 nm HPLC->Fractions Purified Purified 1-Stearoyl-2-15(S)-HpETE- sn-glycero-3-PE Fractions->Purified LCMS LC-MS Analysis (m/z confirmation) Purified->LCMS MSMS Tandem MS (MS/MS) (Structural Confirmation) LCMS->MSMS Final Final Product (>95% Purity) MSMS->Final G cluster_membrane Cell Membrane cluster_cytosol Cytosol SAPE 1-Stearoyl-2-arachidonoyl- sn-glycero-3-PE (SAPE) LOX 15-Lipoxygenase (15-LOX) SAPE->LOX O2 Product 1-Stearoyl-2-15(S)-HpETE- sn-glycero-3-PE LOX->Product Ferroptosis Ferroptosis Induction Product->Ferroptosis downstream signaling

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 15(S)-HpETE-SAPE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (15(S)-HpETE-SAPE) is a specific oxidized phospholipid that plays a critical role in the regulated cell death pathway known as ferroptosis. It is generated from the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE) by the enzyme 15-lipoxygenase (15-LO). The accumulation of 15(S)-HpETE-SAPE is a key signaling event that leads to the execution of ferroptotic cell death. Accurate and sensitive quantification of this lipid species is therefore crucial for studying the mechanisms of ferroptosis and for the development of therapeutic agents targeting this pathway.

This document provides detailed application notes and protocols for the analysis of 15(S)-HpETE-SAPE using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique for the quantification of lipids in complex biological matrices.

Signaling Pathway and Experimental Workflow

The generation of 15(S)-HpETE-SAPE is a key step in the ferroptosis signaling cascade. The following diagram illustrates the enzymatic synthesis of 15(S)-HpETE-SAPE and its central role in executing ferroptotic cell death.

Ferroptosis Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SAPE SAPE (1-stearoyl-2-arachidonoyl-PE) LOX15 15-Lipoxygenase (15-LO) SAPE->LOX15 substrate HpETE_SAPE 15(S)-HpETE-SAPE Lipid_Peroxidation Lipid Peroxidation HpETE_SAPE->Lipid_Peroxidation propagates Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis LOX15->HpETE_SAPE enzymatic oxidation GPX4_inactive GPX4 (inactive) GPX4_inactive->HpETE_SAPE accumulation

Figure 1: Simplified signaling pathway of 15(S)-HpETE-SAPE generation in ferroptosis.

The following workflow outlines the key steps for the quantitative analysis of 15(S)-HpETE-SAPE from biological samples.

Experimental Workflow Sample_Collection 1. Biological Sample Collection (e.g., cells, tissues) Lipid_Extraction 2. Lipid Extraction (e.g., Folch or MTBE method) Sample_Collection->Lipid_Extraction Sample_Reconstitution 3. Sample Reconstitution Lipid_Extraction->Sample_Reconstitution LC_MS_Analysis 4. LC-MS/MS Analysis (Quantitative MRM) Sample_Reconstitution->LC_MS_Analysis Data_Analysis 5. Data Analysis and Quantification LC_MS_Analysis->Data_Analysis

Figure 2: General experimental workflow for 15(S)-HpETE-SAPE analysis.

Experimental Protocols

Lipid Extraction from Biological Samples

Objective: To efficiently extract lipids, including 15(S)-HpETE-SAPE, from cellular or tissue samples while minimizing artificial oxidation.

Materials:

  • Chloroform (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • 0.9% NaCl solution (or 0.88% KCl)

  • Butylated hydroxytoluene (BHT)

  • Internal Standard (IS): e.g., 1-palmitoyl-2-(15-HETE)-sn-glycero-3-phosphoethanolamine (16:0/15-HETE-PE) or a deuterated analog.

  • Homogenizer

  • Centrifuge

Protocol (Modified Folch Method):

  • For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and aspirate the supernatant. For tissues, weigh and homogenize the tissue in a suitable buffer.

  • To the cell pellet or tissue homogenate, add a 20-fold excess of a chloroform:methanol (2:1, v/v) mixture containing 0.01% BHT to prevent auto-oxidation.

  • Add the internal standard to the extraction mixture at a known concentration.

  • Vortex the mixture vigorously for 2 minutes and then incubate on ice for 30 minutes.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in a suitable solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate and quantify 15(S)-HpETE-SAPE using a sensitive and specific LC-MS/MS method with Multiple Reaction Monitoring (MRM).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating phospholipids.

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (10:90, v/v) with 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: Linear gradient from 40% to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Return to 40% B for column re-equilibration.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is generally preferred for phospholipids.

  • MRM Transitions: The specific precursor and product ions for 15(S)-HpETE-SAPE need to be determined. Based on the structure (1-stearoyl [18:0] and 15-HpETE [20:4 with a hydroperoxy group]), the expected molecular weight is approximately 800.1 g/mol . The fragmentation of phosphatidylethanolamines in negative ion mode often involves the neutral loss of the headgroup and fragmentation of the fatty acyl chains.

    • Proposed Precursor Ion [M-H]⁻: m/z 798.5

    • Proposed Product Ions:

      • Loss of the phosphoethanolamine headgroup: This would result in a fragment corresponding to the phosphatidic acid backbone.

      • Fragments corresponding to the stearic acid (18:0) and 15-HpETE (20:4 OOH) acyl chains.

Table 1: Proposed MRM Transitions for 15(S)-HpETE-SAPE and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
15(S)-HpETE-SAPE798.5To be determinedTo be optimized
16:0/15-HETE-PE (IS)To be determinedTo be determinedTo be optimized

Note: The exact m/z values and optimal collision energies should be determined empirically by infusing a standard of 15(S)-HpETE-SAPE into the mass spectrometer.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.

Table 2: Quantification of 15(S)-HpETE-SAPE in a Cellular Model of Ferroptosis

Treatment Group15(S)-HpETE-SAPE (pmol/10^6 cells)Standard Deviationp-value (vs. Control)
Control (Vehicle)5.21.1-
Erastin (10 µM)25.84.5< 0.001
RSL3 (1 µM)38.46.2< 0.001
Erastin + Ferrostatin-17.11.5> 0.05

Table 3: Relative Abundance of 15(S)-HpETE-SAPE in Different Tissues Following Oxidative Stress

TissueControl Group (% of total PE)Oxidative Stress Group (% of total PE)Fold Change
Brain0.050.255.0
Liver0.120.857.1
Kidney0.080.648.0

Conclusion

The protocols and application notes provided here offer a comprehensive guide for the mass spectrometry-based analysis of 15(S)-HpETE-SAPE. The accurate quantification of this critical lipid mediator will facilitate a deeper understanding of the molecular mechanisms of ferroptosis and aid in the discovery and development of novel therapeutics targeting this cell death pathway. The provided workflow, protocols, and data presentation formats are intended to serve as a valuable resource for researchers in both academic and industrial settings.

LC-MS/MS protocol for oxidized phospholipid quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Quantification of Oxidized Phospholipids (B1166683) by LC-MS/MS

Introduction

Oxidized phospholipids (OxPLs) are generated from the oxidation of polyunsaturated fatty acids esterified to phospholipid backbones, a process that can occur both enzymatically and non-enzymatically.[1][2] Under conditions of cellular stress, these molecules are formed and can act as damage-associated molecular patterns (DAMPs).[1][3] Unlike their native counterparts, OxPLs are recognized by pattern recognition receptors (PRRs) on immune cells, triggering signaling pathways that modulate immune and inflammatory responses.[1][3][4] Their accumulation is implicated in a variety of inflammatory diseases, including atherosclerosis, making their accurate quantification in biological samples crucial for understanding disease pathogenesis and for biomarker discovery.[2]

However, the analysis of OxPLs is challenging due to their vast structural diversity, low abundance, and the transient nature of some species.[5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and sensitive technique for the specific and quantitative analysis of these complex lipids.[6][7] This application note provides a detailed protocol for the quantification of OxPLs in biological matrices using a targeted LC-MS/MS approach.

Signaling Pathways of Oxidized Phospholipids

OxPLs exert their biological effects by engaging with several cell surface receptors, such as CD36 and Toll-like receptor 4 (TLR4).[1][2] This interaction initiates downstream signaling cascades that are central to inflammation. For instance, binding to CD36 can recruit Src family kinases and activate NF-κB, leading to the production of pro-inflammatory cytokines.[1] This signaling underscores the importance of OxPLs as mediators of sterile inflammation in various pathological conditions.

OxPL_Signaling_Pathway Oxidized Phospholipid Signaling Cascade OxPL Oxidized Phospholipids (OxPLs) Receptor Pattern Recognition Receptors (e.g., CD36, TLR4) OxPL->Receptor Binds to Src Src Family Kinases Receptor->Src Activates NFkB NF-κB Activation Receptor->NFkB FoamCell Foam Cell Formation (in Macrophages) Receptor->FoamCell Mediates Uptake Src->NFkB Activates Cytokines Pro-inflammatory Cytokine Production (e.g., TNFα, IL-1β) NFkB->Cytokines Induces Transcription Inflammation Inflammation & Oxidative Stress Cytokines->Inflammation FoamCell->Inflammation

A simplified diagram of OxPL-induced inflammatory signaling.

Principle of the Method

This protocol employs a targeted lipidomics workflow using LC-MS/MS.[8] The methodology involves several key stages:

  • Lipid Extraction: OxPLs are extracted from the biological matrix using a liquid-liquid extraction method, with antioxidants added to prevent artefactual oxidation during sample preparation.[5]

  • Chromatographic Separation: The extracted lipids are separated using reverse-phase liquid chromatography, which separates molecules based on their hydrophobicity.[5][9] This step is crucial for separating isobaric species and reducing matrix effects.[5]

  • Mass Spectrometric Detection: The separated lipids are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer.[7] Quantification is achieved using Multiple Reaction Monitoring (MRM), which offers high sensitivity and specificity by monitoring specific precursor-to-product ion transitions for each target analyte.[7][10]

Experimental Workflow

The overall process from sample receipt to final data analysis follows a structured workflow to ensure reproducibility and accuracy.

Experimental_Workflow General workflow for OxPL quantification. cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Plasma) Spike 2. Add Antioxidant (BHT) & Internal Standards Sample->Spike Extract 3. Liquid-Liquid Lipid Extraction Spike->Extract Dry 4. Dry & Reconstitute Extract->Dry LCMS 5. LC-MS/MS Analysis (MRM Mode) Dry->LCMS Process 6. Peak Integration & Data Processing LCMS->Process Quant 7. Quantification (Calibration Curve) Process->Quant Report 8. Data Reporting Quant->Report

Overview of the LC-MS/MS workflow for oxidized phospholipid analysis.

Detailed Experimental Protocol

Materials and Reagents
  • Solvents: HPLC or LC-MS grade chloroform, methanol, acetonitrile, isopropanol, and water.

  • Reagents: Formic acid, ammonium (B1175870) formate (B1220265), butylated hydroxytoluene (BHT).

  • Internal Standards (IS): A suite of stable isotope-labeled or odd-chain phospholipids not naturally present in the sample (e.g., PC(17:0/14:1), PE(17:0/14:1)).[10]

  • Equipment: Centrifuge, nitrogen evaporator, vortex mixer, autosampler vials.

  • Instrumentation: An LC system (e.g., UPLC) coupled to a triple quadrupole mass spectrometer.[5][10]

Sample Preparation (Lipid Extraction from Plasma)
  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 40 µL of plasma.[6]

  • Add 10 µL of an internal standard mixture in methanol, containing 100 ng of each IS.[6][10]

  • Add 10 µL of BHT solution (10 mg/mL in methanol) to prevent auto-oxidation.[5]

  • Perform a liquid-liquid extraction by adding 1 mL of chloroform:methanol (2:1, v/v).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase into a clean tube.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70% Methanol with 5mM ammonium formate and 0.1% formic acid) for LC-MS/MS analysis.[6]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 or C30 reversed-phase column is commonly used.[6][11] For example, a C18 column (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water:Acetonitrile (40:60) with 10 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20.1-25 min: Return to 30% B for re-equilibration.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).[10]

    • Key Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

    • MRM Transitions: Specific precursor/product ion pairs for each targeted OxPL must be optimized. For phosphatidylcholines (PCs), a common precursor ion scan is for m/z 184.1, corresponding to the phosphocholine (B91661) headgroup.[5][6]

Data Analysis Workflow

The raw data from the LC-MS/MS is processed to identify and quantify the target lipids. This involves several computational steps, often performed with specialized software.[12]

Data_Analysis_Workflow Logical workflow for processing targeted lipidomics data. RawData Raw LC-MS/MS Data (.wiff, .raw) PeakPicking Peak Detection & Integration RawData->PeakPicking Alignment Retention Time Alignment PeakPicking->Alignment Identification Lipid Identification (vs. Library/Standards) Alignment->Identification Quantification Quantification (Normalization to IS) Identification->Quantification Stats Statistical Analysis (e.g., t-test, ANOVA) Quantification->Stats Interpretation Biological Interpretation Stats->Interpretation

A flowchart of the data analysis process for OxPL quantification.

Data Presentation

Quantitative data should be presented in clear, structured tables. Table 1 provides examples of optimized MRM transitions for detecting specific oxidized phosphatidylcholine (OxPC) species.[10] Table 2 shows an example of how final quantitative results can be summarized.

Table 1: Representative MRM Transitions for Oxidized Phosphatidylcholines (OxPCs)

This table provides examples of MRM transitions based on published methods.[10] Optimal collision energies should be determined empirically on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Description
Native PC
PAPC (16:0/20:4)810.6184.1Palmitoyl-arachidonoyl-PC
Full-Length OxPCs
PC(16:0/5-HETE)826.6184.1Hydroxyeicosatetraenoyl-PC
PC(16:0/8-HETE)826.6184.1Hydroxyeicosatetraenoyl-PC
PC(16:0/12-HETE)826.6184.1Hydroxyeicosatetraenoyl-PC
PC(16:0/15-HETE)826.6184.1Hydroxyeicosatetraenoyl-PC
Truncated OxPCs
POVPC (16:0/9-oxo-nonanoyl)594.4184.11-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-PC
PGPC (16:0/glutaroyl)566.3184.11-palmitoyl-2-glutaryl-sn-glycero-3-PC
PONPC (16:0/9-hydroxy-nonanoyl)596.4184.11-palmitoyl-2-(9-hydroxy-nonanoyl)-sn-glycero-3-PC
Table 2: Example Quantitative Data Summary

The following data are for illustrative purposes only to demonstrate a typical reporting format. Actual concentrations will vary based on the biological sample and condition.

Oxidized Phospholipid SpeciesControl Group (ng/mL)Disease Group (ng/mL)Fold Changep-value
PC(16:0/5-HETE)15.2 ± 2.145.8 ± 5.33.01<0.001
POVPC8.7 ± 1.522.1 ± 3.92.54<0.01
PGPC5.4 ± 0.918.9 ± 2.83.50<0.001

Conclusion

The LC-MS/MS protocol detailed in this application note provides a robust and sensitive method for the targeted quantification of oxidized phospholipids in biological samples. The specificity of MRM analysis, combined with chromatographic separation, allows for the reliable measurement of low-abundance OxPL species.[7][10] This workflow is a valuable tool for researchers investigating the role of oxidative stress and lipid-mediated signaling in health and disease, and can aid in the discovery and validation of novel biomarkers for various pathological conditions.[2]

References

Application Notes and Protocols for 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE is a specific oxidized phospholipid containing a stearoyl group at the sn-1 position and the lipid hydroperoxide 15(S)-HpETE at the sn-2 position of a phosphatidylethanolamine (B1630911) (PE) backbone. This molecule is a valuable tool for researchers studying lipid peroxidation-mediated cell death, particularly ferroptosis. Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid hydroperoxides to lethal levels. The exogenous application of this compound can be used to directly introduce lipid hydroperoxides into cellular membranes, bypassing the need for endogenous lipid peroxidation and providing a direct method to trigger ferroptotic signaling pathways.

These application notes provide an overview of the utility of this compound in cell culture, with a focus on inducing ferroptosis. Detailed protocols for key experiments are provided to guide researchers in their experimental design and execution.

Product Information

PropertyValue
Molecular Formula C₄₃H₇₈NO₁₀P
Molecular Weight 800.1 g/mol
Appearance Provided as a solution, typically in ethanol (B145695)
Storage Store at -80°C for long-term stability (≥ 2 years)[1]
Solubility Soluble in ethanol. Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to dilute the ethanol stock into the aqueous buffer of choice.[2]

Applications in Cell Culture

The primary application of this compound is the induction and study of ferroptosis. Specifically, it can be used to:

  • Directly initiate lipid peroxidation-dependent cell death.

  • Investigate the downstream signaling events of ferroptosis.

  • Screen for potential inhibitors of ferroptosis.

  • Study the role of specific oxidized lipid species in cellular demise.

This compound is often used in conjunction with inhibitors of glutathione (B108866) peroxidase 4 (GPX4), such as RSL3, to enhance its ferroptotic effects. GPX4 is a key enzyme responsible for reducing lipid hydroperoxides, and its inhibition leads to an accumulation of these damaging species.[1]

Data Presentation

The following tables summarize representative quantitative data for the use of this compound in cell culture, based on information from product datasheets and related literature.

Table 1: Effect of this compound on Cell Viability in Mouse Embryonic Fibroblasts (MEFs) [1][3][4]

Cell LineTreatmentConcentration of this compound (µM)Incubation Time (hours)% Cell Viability (relative to control)
Wild-type MEFsRSL3 (GPX4 inhibitor)024~50%
Wild-type MEFsRSL3 + Vehicle024~50%
Wild-type MEFsRSL3 + Compound0.624Significantly decreased vs. RSL3 alone
Wild-type MEFsRSL3 + Compound0.924Further decreased vs. 0.6 µM
Acsl4 knockout MEFsRSL3 + Compound0.924Increased cell death observed

Note: This data is representative and illustrates the expected trend. Actual values will vary depending on the specific experimental conditions.

Table 2: Expected Outcomes of Key Experimental Readouts

AssayParameter MeasuredExpected Result with this compound Treatment
Lipid Peroxidation Assay (C11-BODIPY 581/591) Increased ratio of green to red fluorescenceSignificant increase in the green/red fluorescence ratio, indicating lipid peroxidation.
Western Blot Protein levels of ferroptosis markers- No significant change in GPX4 protein levels (as it is post-translationally inactivated by RSL3, not by the lipid itself).- Potential upregulation of stress response proteins (e.g., HO-1).- No cleavage of caspase-3 (indicating non-apoptotic cell death).
Cell Viability Assay (MTT, CellTiter-Glo) Cell metabolic activity/ATP contentDose-dependent decrease in cell viability.

Experimental Protocols

Protocol 1: Induction of Ferroptosis and Cell Viability Assessment

This protocol describes how to induce ferroptosis using a combination of RSL3 and this compound and assess the outcome using a standard cell viability assay.

Materials:

  • Mouse Embryonic Fibroblasts (MEFs) or other cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • RSL3 (GPX4 inhibitor)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of RSL3 in DMSO.

    • The this compound is supplied in ethanol. Prepare working solutions by diluting the stock in the cell culture medium immediately before use.

  • Cell Treatment:

    • Remove the old medium from the wells.

    • Add fresh medium containing the desired concentrations of RSL3 and/or this compound. Include appropriate vehicle controls (DMSO and ethanol). A typical experiment would include:

      • Vehicle control

      • RSL3 alone

      • This compound alone (at 0.6 and 0.9 µM)

      • RSL3 + this compound (at 0.6 and 0.9 µM)

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours).

  • Cell Viability Assay (MTT):

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591

This protocol details the use of the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation in cells treated with this compound.

Materials:

  • Cells cultured on glass-bottom dishes or in 12-well plates

  • This compound and RSL3

  • C11-BODIPY 581/591 probe

  • Live-cell imaging medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound +/- RSL3 as described in Protocol 1. The treatment duration can be shorter for this assay (e.g., 4-8 hours).

  • Probe Loading:

    • Prepare a working solution of C11-BODIPY 581/591 in live-cell imaging medium (typically 1-5 µM).

    • Remove the treatment medium and wash the cells once with PBS.

    • Add the C11-BODIPY 581/591 working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the probe solution and wash the cells twice with PBS.

  • Imaging:

    • Add fresh live-cell imaging medium to the cells.

    • Image the cells using a fluorescence microscope with filters for both green (oxidized probe, ~488 nm excitation / ~510 nm emission) and red (reduced probe, ~581 nm excitation / ~590 nm emission) fluorescence.

  • Data Analysis: Quantify the fluorescence intensity of both channels. An increase in the ratio of green to red fluorescence indicates an increase in lipid peroxidation.

Mandatory Visualizations

G Experimental Workflow for Assessing Ferroptosis Induction cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed cells in appropriate culture plates compound_prep Prepare stock solutions of RSL3 and this compound cell_treatment Treat cells with compounds for a defined period (e.g., 24h) compound_prep->cell_treatment viability_assay Cell Viability Assay (MTT, CellTiter-Glo) cell_treatment->viability_assay lipid_perox_assay Lipid Peroxidation Assay (C11-BODIPY) cell_treatment->lipid_perox_assay western_blot Western Blot for Ferroptosis Markers cell_treatment->western_blot G Signaling Pathway of Exogenously Applied this compound cluster_input Exogenous Stimuli cluster_cellular Cellular Events compound This compound membrane_integration Integration into cellular membranes compound->membrane_integration rsl3 RSL3 gpx4 GPX4 rsl3->gpx4 inhibition lipid_peroxidation Lipid Peroxidation Cascade membrane_integration->lipid_peroxidation Directly contributes to lipid hydroperoxide pool gpx4->lipid_peroxidation Reduces lipid hydroperoxides ferroptosis Ferroptotic Cell Death lipid_peroxidation->ferroptosis

References

Application Notes and Protocols for In Vitro Ferroptosis Induction Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various in vitro assays to detect and quantify the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2][3]

Introduction to Ferroptosis

Ferroptosis is a distinct cell death pathway initiated by iron-dependent lipid peroxidation.[2][4] It is biochemically and morphologically different from other forms of cell death like apoptosis and necroptosis.[3] Key hallmarks of ferroptosis include:

  • Iron Accumulation: An increase in the intracellular labile iron pool (LIP) is a critical initiator of ferroptosis.[5]

  • Lipid Peroxidation: The accumulation of lipid reactive oxygen species (ROS) and subsequent peroxidation of polyunsaturated fatty acids in cell membranes is a central feature.[1][3][6]

  • Glutathione (B108866) (GSH) Depletion and GPX4 Inactivation: The antioxidant enzyme glutathione peroxidase 4 (GPX4) is a key regulator of ferroptosis. Its inactivation, often due to depletion of its cofactor glutathione (GSH), leads to uncontrolled lipid peroxidation.[2][7][8]

A multiparametric approach is recommended for reliably detecting ferroptosis.[1] This typically involves using specific inducers and inhibitors to confirm the ferroptotic nature of cell death.[1]

Key Assays for Detecting Ferroptosis

Several assays can be employed to measure the hallmarks of ferroptosis. The selection of assays will depend on the specific research question and available equipment.

Cell Viability Assays

Standard cell viability assays are used to quantify cell death upon treatment with ferroptosis inducers and inhibitors.

  • MTT Assay: Measures metabolic activity, where a decrease can indicate cell death.[9]

  • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase (LDH), a marker of compromised cell membrane integrity.[9][10]

  • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of viable cells.[11]

Table 1: Common Ferroptosis Inducers and Inhibitors

CompoundMechanism of ActionTypical in vitro ConcentrationReference
Inducers
ErastinInhibits the cystine/glutamate antiporter (system Xc-), leading to GSH depletion.[1][8]1-50 µM[10]
RSL3Directly inhibits GPX4.[1][8][12]0.01-1 µM[12]
SorafenibMulti-kinase inhibitor that can also induce ferroptosis.[12]1-10 µM[12]
Inhibitors
Ferrostatin-1 (Fer-1)A potent and selective inhibitor of ferroptosis that acts as a radical-trapping antioxidant.[1][12]0.1-10 µM[12]
Liproxstatin-1A potent ferroptosis inhibitor that suppresses lipid peroxidation.[1][12]22 nM (IC50)[12]
Deferoxamine (DFO)An iron chelator that reduces the labile iron pool.[1][12][13]10-100 µM[13]
Lipid Peroxidation Assays

These assays directly measure the central event in ferroptosis.

  • C11-BODIPY™ 581/591 Assay: A fluorescent probe that shifts its emission from red to green upon oxidation, allowing for ratiometric analysis of lipid peroxidation.[1][14][15]

  • Malondialdehyde (MDA) Assay: Measures MDA, a stable byproduct of lipid peroxidation, often using the thiobarbituric acid reactive substances (TBARS) method.[1][9][16]

Table 2: Comparison of Lipid Peroxidation Assays

AssayPrincipleDetection MethodAdvantagesDisadvantages
C11-BODIPY™ 581/591Ratiometric fluorescent probe that shifts emission upon oxidation.[14][15]Fluorescence Microscopy, Flow CytometryLive-cell imaging, ratiometric measurement minimizes variability.[15]Requires specialized fluorescence detection equipment.
MDA Assay (TBARS)Reaction of MDA with thiobarbituric acid (TBA) to form a colored/fluorescent adduct.[17]Colorimetric or Fluorometric Plate ReaderHigh-throughput, quantitative.Can be prone to artifacts from other aldehydes.[17]
Iron Accumulation Assays

These assays detect the increase in intracellular labile iron.

  • FerroOrange: A fluorescent probe that specifically detects Fe2+.[18]

  • Calcein-AM: A fluorescent probe that is quenched by iron. A decrease in fluorescence indicates an increase in the labile iron pool.[1]

Table 3: Iron Detection Probes

ProbePrincipleDetection MethodSignal Change in Ferroptosis
FerroOrangeBinds to Fe2+ to produce fluorescence.[18]Fluorescence Microscopy, Plate ReaderIncreased Fluorescence
Calcein-AMFluorescence is quenched by Fe2+.[1]Fluorescence Microscopy, Plate ReaderDecreased Fluorescence
Glutathione (GSH) and GPX4 Assays

These assays measure the status of the primary antioxidant system that protects against ferroptosis.

  • Total Glutathione Assay: Measures the total intracellular GSH levels, which are typically depleted during ferroptosis.[9]

  • GPX4 Activity Assay: Measures the enzymatic activity of GPX4.[19][20]

Table 4: Assays for GSH and GPX4

AssayPrincipleDetection MethodExpected Change in Ferroptosis
Total Glutathione AssayColorimetric or fluorometric detection of total GSH.[9]Plate ReaderDecrease
GPX4 Activity AssayMeasures the rate of NADPH consumption coupled to GPX4-catalyzed reduction of a substrate.[19][20][21]Spectrophotometer (340 nm)Decrease

Experimental Protocols

General Cell Culture and Treatment Protocol
  • Cell Seeding: Seed cells in an appropriate plate format (e.g., 96-well plate for viability assays, plates with glass bottoms for microscopy). Allow cells to adhere overnight.[11]

  • Treatment:

    • For inhibitor studies, pre-treat cells with the ferroptosis inhibitor (e.g., Ferrostatin-1, Deferoxamine) for 1-2 hours.

    • Add the ferroptosis inducer (e.g., Erastin, RSL3) at the desired concentration.

    • Include appropriate vehicle controls for all treatments.

  • Incubation: Incubate cells for the desired time period (typically 6-24 hours).

  • Assay: Proceed with the specific assay protocol.

Protocol for C11-BODIPY™ 581/591 Lipid Peroxidation Assay

Materials:

  • C11-BODIPY™ 581/591 (stock solution in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Procedure:

  • After cell treatment, remove the culture medium.

  • Incubate cells with 1-2 µM of C11-BODIPY™ 581/591 in cell culture media for 30 minutes at 37°C.[14]

  • Wash the cells twice with PBS or HBSS.[14]

  • Add fresh PBS or HBSS to the wells.

  • Image the cells using a fluorescence microscope or analyze by flow cytometry.

    • Reduced probe (unoxidized): Excitation/Emission ~581/591 nm.[14]

    • Oxidized probe: Excitation/Emission ~488/510 nm.[14]

  • Quantify lipid peroxidation by calculating the ratio of the green to red fluorescence intensity. An increase in this ratio indicates lipid peroxidation.

Protocol for Malondialdehyde (MDA) Assay

Materials:

  • MDA Assay Kit (containing MDA lysis buffer, Thiobarbituric Acid (TBA), and MDA standards)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • After treatment, collect cell lysates according to the manufacturer's protocol. This typically involves scraping cells in lysis buffer and centrifuging to remove debris.

  • Prepare MDA standards and samples in microcentrifuge tubes.

  • Add the TBA reagent to each tube and mix well.

  • Incubate the tubes at 60-95°C for approximately 60 minutes.[17]

  • Cool the tubes on ice and then centrifuge to pellet any precipitate.[17]

  • Transfer the supernatant to a 96-well plate.

  • Measure the absorbance or fluorescence at the appropriate wavelength (typically ~532 nm for colorimetric assays).[17]

  • Calculate the MDA concentration in the samples based on the standard curve.

Protocol for Glutathione (GSH) Assay

Materials:

  • Glutathione Assay Kit

  • Deproteinizing solution (e.g., 5% 5-Sulfosalicylic acid)

  • Cell scraper

Procedure:

  • After treatment, harvest cells and prepare cell lysates.

  • Deproteinize the samples according to the kit manufacturer's instructions to prevent interference from thiol-containing proteins.[22]

  • Prepare GSH standards and samples in a 96-well plate.

  • Add the assay reagents, which typically include a reagent that reacts with GSH to produce a colored or fluorescent product.

  • Incubate at room temperature for the time specified in the kit protocol.

  • Read the absorbance or fluorescence using a microplate reader.

  • Determine the GSH concentration in the samples from the standard curve.

Signaling Pathways and Visualizations

Core Ferroptosis Signaling Pathway

The induction of ferroptosis involves a complex interplay of metabolic pathways regulating iron homeostasis, lipid metabolism, and antioxidant defense. The canonical pathway involves the inhibition of system Xc- or GPX4, leading to the accumulation of lipid peroxides.

Ferroptosis_Pathway cluster_inducers Inducers cluster_core Core Mechanism cluster_iron Iron Metabolism cluster_inhibitors Inhibitors Erastin Erastin SystemXc System Xc- Erastin->SystemXc inhibits RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 inhibits Cystine Cystine SystemXc->Cystine imports Glutamate Glutamate SystemXc->Glutamate exports GSH Glutathione (GSH) Cystine->GSH synthesis GSH->GPX4 cofactor for Lipid_ROS Lipid Peroxides GPX4->Lipid_ROS reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis PUFA_PL PUFA-PLs PUFA_PL->Lipid_ROS oxidation Fe3_in Extracellular Fe3+ TFR1 TFR1 Fe3_in->TFR1 binds Fe3_endo Endosomal Fe3+ TFR1->Fe3_endo internalization Fe2_cyto Cytosolic Fe2+ (Labile Iron Pool) Fe3_endo->Fe2_cyto reduction via STEAP3 STEAP3 STEAP3 Fenton Fenton Reaction Fe2_cyto->Fenton Fenton->Lipid_ROS promotes oxidation Ferrostatin1 Ferrostatin-1 Ferrostatin1->Lipid_ROS scavenges DFO Deferoxamine (DFO) DFO->Fe2_cyto chelates

Caption: Core signaling pathway of ferroptosis induction and inhibition.

Experimental Workflow for Assessing Ferroptosis

A typical workflow for investigating ferroptosis in vitro involves treating cells with specific inducers and inhibitors, followed by a series of assays to measure the key hallmarks of this cell death pathway.

Ferroptosis_Workflow cluster_assays Multiparametric Analysis start Seed Cells in Culture Plates treatment Treat with Ferroptosis Inducers +/- Inhibitors start->treatment incubation Incubate for 6-24 hours treatment->incubation viability Cell Viability Assay (MTT, LDH, etc.) incubation->viability lipid_perox Lipid Peroxidation Assay (C11-BODIPY, MDA) incubation->lipid_perox iron Iron Accumulation Assay (FerroOrange, Calcein-AM) incubation->iron gsh_gpx4 GSH/GPX4 Assays incubation->gsh_gpx4 end Data Analysis and Conclusion viability->end lipid_perox->end iron->end gsh_gpx4->end

Caption: Experimental workflow for in vitro ferroptosis assessment.

References

Application Notes and Protocols for Studying 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE), a specific oxidized phospholipid, has emerged as a key player in the induction of ferroptosis, an iron-dependent form of regulated cell death. This document provides detailed application notes and protocols for designing and conducting preclinical studies in animal models to investigate the in vivo effects of this compound. These guidelines are intended to facilitate research into the pathological and potential therapeutic roles of this compound in various disease contexts where ferroptosis is implicated, such as ischemia-reperfusion injury, neurodegenerative diseases, and cancer.

Biological Context and Signaling

This compound is generated from the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) by the enzyme 15-lipoxygenase (15-LO). Its pro-ferroptotic activity stems from its ability to induce lipid peroxidation. In vitro studies have demonstrated that it can trigger ferroptotic cell death in mouse embryonic fibroblasts, even in cells lacking the acyl-CoA synthetase long-chain family member 4 (ACSL4), when the glutathione (B108866) peroxidase 4 (GPX4) enzyme is inhibited by agents like RSL3.[1][2][3][4][5][6] This suggests a direct role in the execution phase of ferroptosis.

Signaling Pathway Diagram

ferroptosis_pathway cluster_generation Generation of this compound cluster_ferroptosis Induction of Ferroptosis SAPE 1-Stearoyl-2-arachidonoyl- sn-glycero-3-PE (SAPE) LOX15 15-Lipoxygenase (15-LO) SAPE->LOX15 Oxidation HpETE_SAPE 1-Stearoyl-2-15(S)-HpETE- sn-glycero-3-PE Membrane Cell Membrane (Lipid Bilayer) HpETE_SAPE->Membrane Incorporation Lipid_Peroxidation Lipid Peroxidation HpETE_SAPE->Lipid_Peroxidation Directly Promotes LOX15->HpETE_SAPE Membrane->Lipid_Peroxidation Initiation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis GPX4 GPX4 GPX4->Lipid_Peroxidation Inhibits GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Cofactor RSL3 RSL3 (inhibitor) RSL3->GPX4

Caption: Proposed signaling pathway for this compound-induced ferroptosis.

Recommended Animal Models

While no specific animal models have been published exclusively for studying the in vivo effects of this compound, researchers can adapt existing models of diseases where ferroptosis is a known pathological mechanism. The choice of model will depend on the specific research question.

Animal ModelDisease RelevanceRationale for UseKey Considerations
Ischemia-Reperfusion Injury (IRI) Model Myocardial Infarction, Stroke, Kidney InjuryFerroptosis is a key driver of cell death in IRI. Investigating the effect of this compound can elucidate its role in post-ischemic tissue damage.The timing of administration (before, during, or after ischemia) is critical. The route of administration (e.g., intravenous, intraperitoneal) will influence bioavailability to the target organ.
Iron-Overload Models Hemochromatosis, ThalassemiaThese models exhibit systemic iron accumulation, a key prerequisite for ferroptosis. They provide a sensitized background to study the pro-ferroptotic effects of the compound.High-iron diets or genetic models (e.g., Hjv-/- mice) can be used.[7] Baseline levels of lipid peroxidation should be established.
Neurodegenerative Disease Models Alzheimer's Disease, Parkinson's Disease, Huntington's DiseaseEvidence suggests the involvement of ferroptosis in neuronal cell death in these conditions.[8] Models can be used to assess the compound's impact on disease progression and neuronal survival.Blood-brain barrier permeability of the compound needs to be considered. Intracerebroventricular or targeted delivery might be necessary.
Tumor Xenograft Models CancerInducing ferroptosis is a promising anti-cancer strategy.[9] The effect of this compound on tumor growth can be evaluated, potentially in combination with GPX4 inhibitors.The tumor microenvironment can influence ferroptosis sensitivity.[10][11] The choice of cancer cell line is important.

Experimental Protocols

Preparation and Administration of this compound

Materials:

  • This compound (stored at -80°C in an organic solvent like ethanol)[3]

  • Vehicle (e.g., sterile PBS with a low percentage of ethanol (B145695) and/or a carrier protein like BSA)

  • Sterile syringes and needles

Protocol:

  • Reconstitution: Aseptically, evaporate the storage solvent from the required amount of this compound under a gentle stream of nitrogen.

  • Solubilization: Resuspend the lipid film in the chosen vehicle. Sonication may be required to achieve a uniform suspension. Prepare fresh on the day of injection.

  • Administration: The route of administration will depend on the animal model and target organ.

    • Intraperitoneal (IP) injection: Suitable for systemic delivery.

    • Intravenous (IV) injection: For rapid systemic distribution.

    • Oral gavage: To study effects related to intestinal absorption and metabolism.

    • Direct tissue injection (e.g., intramuscular, intratumoral): For localized effects.

  • Dosage: The optimal dose will need to be determined empirically through dose-response studies. Based on in vitro data where concentrations of 0.6-0.9 µM were effective, initial in vivo doses could be estimated and tested.[3][4][5][6]

Experimental Workflow Diagram

experimental_workflow cluster_analysis Endpoint Analysis start Start: Animal Model Selection acclimatization Acclimatization of Animals start->acclimatization grouping Randomization into Control and Treatment Groups acclimatization->grouping induction Induction of Disease Model (e.g., IRI, High-Iron Diet) grouping->induction administration Administration of This compound or Vehicle induction->administration monitoring Monitoring of Animal Health and Disease Progression administration->monitoring endpoint Endpoint: Tissue Collection and Analysis monitoring->endpoint histology Histopathology endpoint->histology biomarkers Biochemical Markers (e.g., serum enzymes) endpoint->biomarkers lipidomics Lipidomics Analysis endpoint->lipidomics western_blot Western Blot (e.g., GPX4, ACSL4) endpoint->western_blot

Caption: General experimental workflow for in vivo studies.

Analysis of Ferroptosis Markers

1. Lipid Peroxidation Assessment:

  • Tissue Homogenate Malondialdehyde (MDA) Assay: A colorimetric assay to measure a common byproduct of lipid peroxidation.

  • Immunohistochemistry for 4-Hydroxynonenal (4-HNE): Staining of tissue sections to visualize a specific marker of lipid peroxidation.

  • Lipidomics: Mass spectrometry-based analysis of tissue lipids to identify and quantify specific oxidized phospholipid species.[12][13][14][15]

2. Iron Metabolism Analysis:

  • Perls' Iron Stain: Histological staining to visualize iron deposits in tissue sections.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify total iron content in tissues.

  • Western Blot or qPCR: To measure the expression of key iron metabolism proteins (e.g., transferrin receptor, ferritin).

3. Glutathione and GPX4 Activity:

  • GSH/GSSG Assay: To determine the ratio of reduced to oxidized glutathione in tissue lysates.

  • GPX4 Activity Assay: To measure the enzymatic activity of GPX4 in tissue homogenates.

Data Presentation

All quantitative data should be summarized in tables to allow for clear comparison between treatment and control groups.

Table 1: Example of Quantitative Data Summary

ParameterControl Group (Vehicle)Treatment Group (Compound)p-value
Lipid Peroxidation
Tissue MDA (nmol/mg protein)Mean ± SDMean ± SD
4-HNE Positive Area (%)Mean ± SDMean ± SD
Iron Content
Tissue Iron (µg/g tissue)Mean ± SDMean ± SD
Ferroptosis-Related Proteins
GPX4 Expression (relative to control)1.0 ± SDMean ± SD
ACSL4 Expression (relative to control)1.0 ± SDMean ± SD

Conclusion

The study of this compound in vivo is a promising avenue for understanding the role of specific oxidized phospholipids (B1166683) in health and disease. While direct in vivo data for this compound is currently limited, the protocols and models outlined here provide a robust framework for initiating such investigations. Careful experimental design, including appropriate animal model selection, dose-response studies, and comprehensive endpoint analysis, will be crucial for elucidating the biological effects of this potent pro-ferroptotic lipid.

References

Application Notes and Protocols for 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE (1-stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine) is a specific oxidized phospholipid containing a saturated fatty acid (stearic acid) at the sn-1 position and a hydroperoxy derivative of arachidonic acid, 15(S)-HpETE, at the sn-2 position of a phosphatidylethanolamine (B1630911) (PE) backbone. This molecule is a product of the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) by the enzyme 15-lipoxygenase (15-LO)[1][2]. As a hydroperoxy-containing phospholipid, it is a potent signaling molecule, primarily recognized for its role in the induction of ferroptosis, an iron-dependent form of regulated cell death[1][2][3].

The study of this compound is critical for understanding the molecular mechanisms of ferroptosis, which is implicated in various pathological conditions including ischemia-reperfusion injury, neurodegeneration, and cancer[4][5][6]. These application notes provide an overview of its commercial sources, biological activities, and detailed protocols for its use in a research setting.

Commercial Sources

This compound is available as a research chemical from several specialized lipid suppliers. Due to its reactive hydroperoxide group, it is typically supplied in an ethanol (B145695) solution and requires stringent storage conditions to prevent degradation.

SupplierCatalog NumberFormulationPurityCAS Number
Cayman Chemical25856500 µg/ml in ethanol≥90%154436-49-4
BiomolCay25856-50Solution in ethanol>90%154436-49-4
Cambridge BioscienceCAY25856-1 mg500 µg/ml in ethanol≥90%154436-49-4
ChemicalBook---------154436-49-4

For researchers requiring larger quantities or specific formulations, custom synthesis services are available from companies such as Avanti Polar Lipids, BOC Sciences, and Creative Biolabs[7][][9].

Application Notes

Primary Application: Induction of Ferroptosis

The principal application of this compound is as a tool to study and induce ferroptosis. Ferroptosis is characterized by the iron-dependent accumulation of lipid hydroperoxides[6]. This specific oxidized PE species acts as a direct death signal in the ferroptotic pathway[3][10].

  • Mechanism of Action : The enzyme 15-lipoxygenase can directly oxidize phosphatidylethanolamines containing arachidonic acid (like SAPE) to generate hydroperoxy-PE species such as this compound[2]. These oxidized lipids lead to membrane damage and cell death, a process that can be inhibited by the enzyme Glutathione Peroxidase 4 (GPX4)[3]. Studies have shown that introducing this compound to cells, particularly those where GPX4 is inhibited (e.g., by RSL3), significantly increases ferroptotic cell death[2].

Other Potential Applications

The 15(S)-HpETE moiety of the molecule has its own distinct biological activities, suggesting broader research applications for the parent phospholipid:

  • Apoptosis Research : 15(S)-HpETE is known to induce apoptosis by reducing the levels of anti-apoptotic proteins like Bcl-2 and Akt[11]. Therefore, this compound could be investigated as a pro-apoptotic agent.

  • Angiogenesis Studies : 15(S)-HpETE has an angiostatic effect, meaning it can inhibit the formation of new blood vessels[11]. This suggests a potential application in cancer research, where inhibiting angiogenesis is a key therapeutic strategy.

  • Cardiovascular Research : Oxidized phospholipids (B1166683) are generated during ischemia-reperfusion injury and contribute to cardiomyocyte death via ferroptosis[4][5]. This molecule can be used in cellular models to study the mechanisms of cardiac injury.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound cited in the literature for inducing ferroptosis.

Cell TypeConditionConcentrationObserved EffectReference
Pfa1 Mouse Embryonic Fibroblasts (WT and Acsl4 knockout)Co-treatment with GPX4 inhibitor RSL30.6 and 0.9 µMIncreased ferroptotic cell death[1][2]
Human Umbilical Vein Endothelial Cells (HUVECs)N/A (for the related PC variant)100 µMToxic[12]

Experimental Protocols

Protocol 1: Handling and Storage of Hydroperoxy-Containing Lipids

The hydroperoxide group in this compound is susceptible to degradation. Proper handling is critical to maintain its biological activity.

Materials:

  • This compound in ethanol

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with Teflon-lined caps

  • -80°C freezer

Procedure:

  • Storage: Upon receipt, store the solution at -80°C in the original sealed vial[2]. Stability is typically guaranteed for ≥ 2 years under these conditions[2].

  • Aliquoting: To minimize freeze-thaw cycles, it is recommended to aliquot the solution upon first use. a. Briefly warm the vial to room temperature. b. Under a stream of inert gas, carefully transfer desired volumes into pre-chilled amber glass vials. c. Flush the headspace of each new aliquot with inert gas before sealing tightly. d. Store aliquots at -80°C.

  • Handling: Always handle the lipid solution in glass containers, as plastic may leach contaminants or bind the lipid. Minimize exposure to light, oxygen, and heat.

Protocol 2: Preparation of Lipid for Cell-Based Assays

For cell culture experiments, the lipid, which is dissolved in ethanol, must be diluted into an aqueous buffer or cell culture medium in a manner that avoids precipitation and ensures bioavailability.

Materials:

  • Aliquot of this compound in ethanol

  • Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

  • Vortex mixer

Procedure:

  • Retrieve an aliquot of the lipid solution from the -80°C freezer and allow it to warm to room temperature.

  • In a sterile tube, add the desired volume of cell culture medium or PBS.

  • While gently vortexing the medium, slowly add the required volume of the concentrated lipid-ethanol stock solution. The final concentration of ethanol in the cell culture medium should be kept low (typically <0.1%) to avoid solvent toxicity.

  • Continue vortexing for 30-60 seconds to ensure the lipid is well dispersed.

  • Use this freshly prepared lipid solution immediately for treating cells. Do not store the diluted solution.

Protocol 3: Induction and Measurement of Ferroptosis in Cell Culture

This protocol describes how to treat cells with this compound to induce ferroptosis and measure the outcome using a standard cell viability assay.

Materials:

  • Cultured cells of interest (e.g., HT-1080 fibrosarcoma, Pfa1 MEFs)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound, prepared as in Protocol 2

  • Ferroptosis inhibitor (e.g., Ferrostatin-1, Liproxstatin-1)

  • GPX4 inhibitor (e.g., RSL3), optional but recommended

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Treatment Groups: Prepare the following treatment conditions in cell culture medium:

    • Vehicle Control (medium with the same final concentration of ethanol)

    • This compound (e.g., at 0.5, 1, and 2 µM)

    • RSL3 alone (positive control for ferroptosis induction, e.g., 1 µM)

    • This compound + RSL3

    • This compound + RSL3 + Ferrostatin-1 (to confirm ferroptosis)

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared treatment solutions to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 6, 12, or 24 hours).

  • Measurement of Cell Viability: a. At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for Resazurin). c. Read the plate on a luminometer or fluorometer.

  • Data Analysis: Normalize the viability of treated cells to the vehicle control. A significant decrease in viability in the presence of this compound, which is rescued by Ferrostatin-1, is indicative of ferroptosis.

Visualizations

Signaling Pathway Diagram

Ferroptosis_Pathway SAPE 1-Stearoyl-2-Arachidonoyl-PE (SAPE in membrane) LOX 15-Lipoxygenase (15-LO) HpETE_PE 1-Stearoyl-2-15(S)-HpETE-PE (Oxidized PE) LOX->HpETE_PE Oxidation MembraneDamage Lipid Peroxidation & Membrane Damage HpETE_PE->MembraneDamage GPX4 GPX4 HpETE_PE->GPX4 Reduction Ferroptosis Ferroptosis MembraneDamage->Ferroptosis HETE_PE Reduced PE (Non-toxic alcohol) GPX4->HETE_PE RSL3 RSL3 RSL3->GPX4 Inhibits Ferrostatin1 Ferrostatin-1 Ferrostatin1->MembraneDamage Inhibits

Caption: Signaling pathway of ferroptosis induced by oxidized phosphatidylethanolamine.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Obtain 1-Stearoyl-2-15(S)-HpETE-PE Handling Protocol 1: Proper Storage & Handling (-80°C, Inert Gas) Start->Handling Preparation Protocol 2: Prepare Lipid Dispersion in Culture Medium Handling->Preparation Treatment Protocol 3: Treat Cells with Lipid +/- Inhibitors (RSL3, Fer-1) Preparation->Treatment Seeding Seed Cells in 96-well Plate Seeding->Treatment Incubation Incubate (e.g., 24 hours) Treatment->Incubation Assay Perform Cell Viability Assay Incubation->Assay Analysis Data Analysis: Normalize to Control Assay->Analysis Conclusion Conclusion: Confirm Ferroptosis Induction Analysis->Conclusion

Caption: General experimental workflow for studying the effects of 1-Stearoyl-2-15(S)-HpETE-PE.

References

Application Notes and Protocols for 1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (15(S)-HpETE-SAPE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (15(S)-HpETE-SAPE) is an oxidized phospholipid that plays a critical role as a death signal in ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] It is generated from 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) through the enzymatic action of 15-lipoxygenase (15-LO) in complex with phosphatidylethanolamine-binding protein 1 (PEBP1).[2][3][4] These application notes provide detailed information on the handling, storage, and utilization of 15(S)-HpETE-SAPE in experimental settings, with a focus on inducing and analyzing ferroptosis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 15(S)-HpETE-SAPE is provided in the table below. This information is critical for accurate experimental design and data interpretation.

PropertyValueReference
Synonyms 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-phosphoethanolamine, 15(S)-hydroperoxyeicostetraenoic acid-SAPE[5]
Molecular Formula C43H78NO10P[3][5]
Formula Weight 800.1 g/mol [3][5]
Purity ≥90%[3][5]
Formulation A solution in ethanol (B145695) (typically 500 µg/ml)[3][5]
Solubility - Ethanol: ~30 mg/ml - Ethanol:PBS (pH 7.2) (1:2): ~0.3 mg/ml[5][6]
λmax 237 nm[3][5]
Storage -80°C[3][5]
Stability ≥ 2 years at -80°C[3]

Handling and Storage

Proper handling and storage of 15(S)-HpETE-SAPE are crucial to maintain its stability and biological activity.

Storage:

  • Upon receipt, store the ethanolic solution of 15(S)-HpETE-SAPE at -80°C.[3][5]

  • The compound is stable for at least two years when stored under these conditions.[3]

Handling:

  • 15(S)-HpETE-SAPE is supplied as a solution in ethanol.[5] It is sparingly soluble in aqueous buffers.

  • For use in aqueous solutions, it is recommended to dilute the ethanolic stock solution with the aqueous buffer of choice. For example, a solubility of approximately 0.3 mg/ml can be achieved in a 1:2 solution of ethanol:PBS (pH 7.2).[5]

  • Before opening, allow the vial to warm to room temperature to prevent condensation.

  • Use inert gas (e.g., argon or nitrogen) to purge the vial before resealing to minimize oxidation.

  • This product is for research use only and is not for human or veterinary use.[3]

Biological Activity and Signaling Pathway

15(S)-HpETE-SAPE is a key mediator of ferroptosis. It is produced endogenously by the 15-LOX/PEBP1 complex, which specifically oxidizes arachidonic acid-containing phosphatidylethanolamines (PEs).[2][4][7] The accumulation of 15(S)-HpETE-SAPE and other lipid peroxides leads to plasma membrane damage and ultimately, cell death.[8]

The signaling pathway for 15(S)-HpETE-SAPE-induced ferroptosis is initiated by the formation of a complex between 15-lipoxygenase (15-LO) and phosphatidylethanolamine-binding protein 1 (PEBP1).[2][4] This complex alters the substrate specificity of 15-LO, enabling it to directly oxidize PE-containing polyunsaturated fatty acids (PUFAs), such as arachidonic acid, within the cell membrane. This enzymatic oxidation leads to the generation of 15(S)-HpETE-SAPE, a potent "death signal." The accumulation of these lipid peroxides disrupts membrane integrity, leading to the execution of ferroptotic cell death. This process is counteracted by the antioxidant enzyme glutathione (B108866) peroxidase 4 (GPX4), which reduces lipid hydroperoxides to non-toxic lipid alcohols.[4]

ferroptosis_pathway cluster_upstream Initiation cluster_downstream Execution cluster_regulation Regulation SAPE 1-Stearoyl-2-arachidonoyl- sn-glycero-3-PE (SAPE) HpETE_SAPE 15(S)-HpETE-SAPE SAPE->HpETE_SAPE 15-LO/PEBP1 Complex 15LOX 15-Lipoxygenase (15-LO) Complex 15-LO/PEBP1 Complex 15LOX->Complex PEBP1 PEBP1 PEBP1->Complex Lipid_Peroxidation Lipid Peroxidation HpETE_SAPE->Lipid_Peroxidation Lipid_Alcohols Non-toxic Lipid Alcohols HpETE_SAPE->Lipid_Alcohols GPX4 Ferroptosis Ferroptotic Cell Death Lipid_Peroxidation->Ferroptosis GPX4 GPX4 GSH GSH GSH->GPX4

Signaling pathway of 15(S)-HpETE-SAPE in ferroptosis.

Experimental Protocols

The following protocols provide a general framework for inducing and assessing ferroptosis using 15(S)-HpETE-SAPE in cell culture. Optimization may be required for specific cell lines and experimental conditions.

Protocol 1: Induction of Ferroptosis in Cell Culture

This protocol describes the general procedure for treating cultured cells with 15(S)-HpETE-SAPE to induce ferroptosis.

Materials:

  • 15(S)-HpETE-SAPE solution in ethanol

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS), pH 7.2

  • Cultured cells of interest

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight.

  • Preparation of 15(S)-HpETE-SAPE Working Solution:

    • Thaw the stock solution of 15(S)-HpETE-SAPE at room temperature.

    • Prepare a fresh working solution by diluting the stock solution in cell culture medium to the desired final concentration. Note: Due to the limited solubility in aqueous solutions, ensure proper mixing. It is advisable to first dilute the ethanolic stock into a small volume of medium and then add it to the final volume.

    • Effective concentrations of 0.6 and 0.9 µM have been reported to increase ferroptotic cell death in mouse embryonic fibroblasts (MEFs) when co-treated with a GPX4 inhibitor like RSL3.[3][6] A dose-response experiment is recommended to determine the optimal concentration for your cell line.

  • Treatment:

    • Remove the existing cell culture medium from the wells.

    • Add the medium containing the desired concentration of 15(S)-HpETE-SAPE to the cells.

    • Include appropriate controls: a vehicle control (medium with the same final concentration of ethanol used for dilution) and positive controls for ferroptosis (e.g., erastin (B1684096) or RSL3).

  • Incubation: Incubate the cells for a predetermined period (e.g., 6-24 hours). The optimal incubation time should be determined experimentally through a time-course study.

  • Assessment of Ferroptosis: Proceed to one of the protocols below to assess the induction of ferroptosis.

Protocol 2: Assessment of Ferroptosis by Measuring Lipid Peroxidation

This protocol describes the use of a fluorescent probe to measure the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

Materials:

  • C11-BODIPY 581/591 dye

  • Fluorescence microscope or flow cytometer

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

Procedure:

  • Induce Ferroptosis: Follow Protocol 1 to treat cells with 15(S)-HpETE-SAPE.

  • Staining with C11-BODIPY 581/591:

    • At the end of the treatment period, remove the culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Prepare a working solution of C11-BODIPY 581/591 in HBSS or serum-free medium (typically 1-10 µM).

    • Incubate the cells with the C11-BODIPY 581/591 solution for 30-60 minutes at 37°C, protected from light.

  • Imaging or Flow Cytometry:

    • Microscopy: Wash the cells twice with PBS. Add fresh PBS or imaging buffer to the wells. Image the cells using a fluorescence microscope equipped with appropriate filters for the oxidized (green fluorescence) and reduced (red fluorescence) forms of the dye.

    • Flow Cytometry: After staining, detach the cells using a gentle cell dissociation reagent. Resuspend the cells in PBS and analyze them on a flow cytometer, measuring the shift in fluorescence from red to green.

  • Data Analysis: Quantify the increase in green fluorescence (indicating lipid peroxidation) in the 15(S)-HpETE-SAPE-treated cells compared to the vehicle-treated control cells.

Protocol 3: Assessment of Cell Viability

This protocol describes a method to quantify cell death following treatment with 15(S)-HpETE-SAPE.

Materials:

  • Cell viability assay kit (e.g., based on MTT, MTS, or resazurin) or a cell-impermeant dye (e.g., propidium (B1200493) iodide or SYTOX Green)

  • Plate reader or fluorescence microscope/flow cytometer

Procedure:

  • Induce Ferroptosis: Follow Protocol 1 to treat cells with 15(S)-HpETE-SAPE in a multi-well plate.

  • Cell Viability Assay:

    • Metabolic Assays (MTT, MTS, etc.): At the end of the incubation period, add the assay reagent to each well according to the manufacturer's instructions. Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.

    • Dye Exclusion Assays (Propidium Iodide, SYTOX Green): At the end of the incubation period, add the cell-impermeant dye to the culture medium. Image the cells using a fluorescence microscope or analyze by flow cytometry to quantify the percentage of dead (dye-positive) cells.

  • Data Analysis: Calculate the percentage of cell viability or cell death relative to the vehicle-treated control cells.

Experimental Workflow and Data Interpretation

The following diagram illustrates a typical experimental workflow for studying 15(S)-HpETE-SAPE-induced ferroptosis.

experimental_workflow Start Start Cell_Culture Cell Seeding and Culture Start->Cell_Culture Treatment Treatment with 15(S)-HpETE-SAPE (and controls) Cell_Culture->Treatment Incubation Incubation (Time-course) Treatment->Incubation Assessment Assessment of Ferroptosis Incubation->Assessment Lipid_Peroxidation Lipid Peroxidation Assay (e.g., C11-BODIPY) Assessment->Lipid_Peroxidation Hallmarks Cell_Viability Cell Viability Assay (e.g., MTT, PI staining) Assessment->Cell_Viability Outcome Data_Analysis Data Analysis and Interpretation Lipid_Peroxidation->Data_Analysis Cell_Viability->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Experimental Controls for Ferroptosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides.[1][2] Unlike apoptosis or necroptosis, ferroptosis involves distinct morphological and biochemical features, making it a unique therapeutic target in various diseases, including cancer and neurodegenerative disorders.[1][3][4][5] When investigating the effect of a novel compound on this pathway, rigorous experimental design with appropriate controls is paramount to ensure the validity and reproducibility of the findings.[6] These application notes provide a comprehensive guide to selecting and implementing essential controls for studying ferroptosis, particularly when evaluating a new chemical entity.

Core Principles of Ferroptosis Controls

To conclusively demonstrate that a compound induces or inhibits ferroptosis, a multi-faceted approach is necessary, focusing on the three hallmarks of this cell death modality:

  • Iron-dependency: Cell death can be rescued by iron chelators.[3][7]

  • Lipid Peroxidation: The lethal signal is the accumulation of lipid reactive oxygen species (ROS).[1][3] This can be prevented by lipid-soluble antioxidants.[8]

  • Glutathione (B108866) (GSH) Depletion / GPX4 Inactivation: Inhibition of the glutathione peroxidase 4 (GPX4) enzyme or depletion of its cofactor GSH is a central driver of ferroptosis.[1][7][9]

Experimental Controls: A Tabulated Guide

Proper controls are essential to differentiate ferroptosis from other cell death pathways and to validate the mechanism of action of a test compound.

Table 1: Positive and Negative Controls for Ferroptosis
Control TypeCompoundMechanism of ActionTypical Working ConcentrationExpected Outcome in Ferroptosis Assay
Positive Control (Inducers) ErastinInhibits the system Xc- cystine/glutamate antiporter, leading to GSH depletion.[3][10]1-10 µMInduces cell death, increases lipid ROS, and depletes GSH.
RSL3 (Ras-Selective Lethal 3)Directly inhibits GPX4 activity.[3][11]100 nM - 1 µMInduces cell death and increases lipid ROS.
FIN56Induces GPX4 degradation and depletes coenzyme Q10.[8][12]1-10 µMInduces cell death and increases lipid ROS.
Buthionine Sulfoximine (BSO)Inhibits γ-glutamylcysteine synthetase, depleting GSH.[7][13]100 µM - 1 mMInduces cell death and depletes GSH.
Ferric Ammonium Citrate (FAC)Increases intracellular iron levels, promoting the Fenton reaction and ROS production.[14]100-300 µg/mLSensitizes cells to ferroptosis inducers.
Negative Control (Inhibitors) Ferrostatin-1 (Fer-1)A potent, lipophilic radical-trapping antioxidant that prevents lipid peroxidation.[3][7]0.1-1 µMRescues cells from ferroptosis induced by positive controls.
Liproxstatin-1 (Lip-1)A potent, lipophilic radical-trapping antioxidant that prevents lipid peroxidation.[3][7]20-100 nMRescues cells from ferroptosis induced by positive controls.
Deferoxamine (DFO)An iron chelator that reduces the availability of intracellular iron for the Fenton reaction.[3][7][12]10-100 µMRescues cells from ferroptosis induced by positive controls.
TroloxA water-soluble derivative of vitamin E that acts as a lipophilic antioxidant.[13]10-100 µMRescues cells from ferroptosis induced by positive controls.
Coenzyme Q10 (CoQ10)A lipid-soluble antioxidant that can inhibit lipid peroxidation.[8][13]1-10 µMCan rescue cells from ferroptosis.
Other Cell Death Controls Z-VAD-FMKA pan-caspase inhibitor to exclude apoptosis.10-50 µMDoes not rescue cells from ferroptosis.
Necrostatin-1 (Nec-1)An inhibitor of RIPK1 kinase to exclude necroptosis.10-50 µMDoes not rescue cells from ferroptosis.

Key Experimental Protocols

Here, we provide detailed protocols for essential assays to characterize the role of a test compound in ferroptosis.

Protocol 1: Cell Viability Assay

This protocol determines the cytotoxic effect of the test compound and confirms that cell death can be rescued by ferroptosis inhibitors.

Materials:

  • Cell line of interest (e.g., HT-1080, A549)

  • 96-well cell culture plates

  • Test compound

  • Positive controls (e.g., Erastin, RSL3)

  • Negative controls (e.g., Ferrostatin-1, Deferoxamine)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or LDH release assay kit)[15][16]

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]

  • Prepare serial dilutions of the test compound and positive controls.

  • Treat the cells with the test compound or positive controls, alone or in combination with negative controls. Include a vehicle-only control.

  • Incubate for a predetermined time course (e.g., 24-48 hours).

  • Measure cell viability according to the manufacturer's instructions for the chosen reagent.[17]

  • Normalize the data to the vehicle-treated control cells and plot dose-response curves.

Protocol 2: Measurement of Lipid Reactive Oxygen Species (ROS)

This assay directly measures the hallmark of ferroptosis: lipid peroxidation.

Materials:

  • Fluorescent lipid ROS probe (e.g., C11-BODIPY™ 581/591, Liperfluo)[3][17]

  • Cell culture plates or dishes

  • Test compound and controls

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells and treat with the test compound and controls as described in the cell viability assay. The treatment duration is typically shorter (e.g., 6-24 hours).

  • Towards the end of the treatment period, add the lipid ROS probe to the cell culture medium at the recommended concentration (e.g., 1-5 µM for C11-BODIPY™ 581/591).

  • Incubate for 30-60 minutes at 37°C.

  • Wash the cells with phosphate-buffered saline (PBS).

  • For flow cytometry, trypsinize and resuspend the cells in PBS. Analyze the fluorescence shift according to the probe's specifications (e.g., a shift from red to green fluorescence for oxidized C11-BODIPY™ 581/591).[18]

  • For fluorescence microscopy, image the cells directly.

Protocol 3: Quantification of Intracellular Iron

This protocol assesses whether the test compound alters intracellular iron levels.

Materials:

  • Iron-sensitive fluorescent probe (e.g., FerroOrange, Phen Green) or a colorimetric iron assay kit.[13][19][20]

  • Cell culture plates

  • Test compound and controls

  • Fluorescence plate reader or spectrophotometer

Procedure:

  • Seed and treat cells as previously described.

  • For fluorescent probes: a. At the end of the treatment, load the cells with the iron probe according to the manufacturer's protocol (e.g., 1 µM FerroOrange for 30 minutes).[20] b. Wash the cells with PBS. c. Measure the fluorescence intensity using a plate reader.

  • For colorimetric assays: a. Lyse the cells according to the kit's instructions.[21][22][23] b. Perform the colorimetric reaction as described in the manufacturer's protocol. c. Measure the absorbance at the specified wavelength. d. Calculate the iron concentration based on a standard curve.

Protocol 4: Glutathione Peroxidase 4 (GPX4) Activity Assay

This assay determines if the test compound directly or indirectly affects the activity of the central ferroptosis regulator, GPX4.

Materials:

  • GPX4 activity assay kit[24][25][26][27][28]

  • Cell lysates from treated and control cells

  • Spectrophotometer

Procedure:

  • Treat cells with the test compound and controls.

  • Prepare cell lysates according to the assay kit's protocol.

  • Measure the protein concentration of the lysates to ensure equal loading.

  • Perform the GPX4 activity assay as per the manufacturer's instructions. This typically involves measuring the rate of NADPH consumption at 340 nm.[24][26]

  • Calculate the specific GPX4 activity and compare the results between different treatment groups.

Data Presentation

To facilitate the interpretation and comparison of results, all quantitative data should be summarized in clear and well-structured tables.

Table 2: Example Data Summary for a Test Compound
AssayVehicle ControlTest Compound (X µM)Erastin (10 µM)RSL3 (1 µM)Test Compound + Fer-1 (1 µM)Test Compound + DFO (100 µM)
Cell Viability (%) 100 ± 545 ± 730 ± 625 ± 595 ± 892 ± 6
Lipid ROS (Fold Change) 1.0 ± 0.13.5 ± 0.44.2 ± 0.54.8 ± 0.61.2 ± 0.21.3 ± 0.2
Iron Level (Fold Change) 1.0 ± 0.11.8 ± 0.21.1 ± 0.11.0 ± 0.11.7 ± 0.21.1 ± 0.1
GPX4 Activity (%) 100 ± 895 ± 1098 ± 920 ± 597 ± 896 ± 9

Visualizing Ferroptosis Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex signaling pathways and experimental designs.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Cystine Cystine System Xc- System Xc- Cystine->System Xc- Glutamate Glutamate System Xc-->Glutamate export Cysteine Cysteine System Xc-->Cysteine import Iron (Fe3+) Iron (Fe3+) TfR1 TfR1 Iron (Fe3+)->TfR1 Iron (Fe2+) Iron (Fe2+) TfR1->Iron (Fe2+) import & reduction PUFA-PL PUFA-PL Lipid Peroxides (PL-OOH) Lipid Peroxides (PL-OOH) PUFA-PL->Lipid Peroxides (PL-OOH) oxidation GPX4 GPX4 Lipid Peroxides (PL-OOH)->GPX4 GSH Glutathione (GSH) Cysteine->GSH GSH->GPX4 Lipid Alcohols (PL-OH) Lipid Alcohols (PL-OH) GPX4->Lipid Alcohols (PL-OH) reduces Fenton\nReaction Fenton Reaction Iron (Fe2+)->Fenton\nReaction Fenton\nReaction->Lipid Peroxides (PL-OOH) promotes Erastin Erastin Erastin->System Xc- inhibits RSL3 RSL3 RSL3->GPX4 inhibits

Caption: Core signaling pathway of ferroptosis.

Experimental_Workflow cluster_assays Perform Assays start Start: Seed Cells treatment Treat with: 1. Vehicle 2. Test Compound 3. Positive Controls (Erastin/RSL3) 4. Test Compound + Inhibitors (Fer-1/DFO) start->treatment incubation Incubate (Time Course) treatment->incubation viability Cell Viability Assay incubation->viability lipid_ros Lipid ROS Assay incubation->lipid_ros iron Intracellular Iron Assay incubation->iron gpx4 GPX4 Activity Assay incubation->gpx4 analysis Data Analysis: - Normalize to Controls - Plot Dose-Response Curves - Statistical Analysis viability->analysis lipid_ros->analysis iron->analysis gpx4->analysis conclusion Conclusion: Determine if compound induces/inhibits ferroptosis and its mechanism analysis->conclusion

Caption: Experimental workflow for testing a new compound.

Control_Logic cluster_rescue Rescue Experiments cluster_no_rescue Exclusion Experiments compound Test Compound Induces Cell Death fer1 Co-treatment with Ferrostatin-1 (Fer-1) compound->fer1 dfo Co-treatment with Deferoxamine (DFO) compound->dfo zvad Co-treatment with Z-VAD-FMK (Apoptosis Inh.) compound->zvad nec1 Co-treatment with Necrostatin-1 (Necroptosis Inh.) compound->nec1 result_ferroptosis Conclusion: Cell death is Ferroptosis fer1->result_ferroptosis Death Rescued result_not_ferroptosis Conclusion: Cell death is NOT Ferroptosis fer1->result_not_ferroptosis No Rescue dfo->result_ferroptosis Death Rescued zvad->result_ferroptosis No Rescue nec1->result_ferroptosis No Rescue

References

Measuring Lipid Peroxidation in the Presence of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, a process of oxidative degradation of lipids, is implicated in a variety of pathological conditions and regulated cell death pathways, including ferroptosis. A key molecule in the initiation of ferroptosis is 1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE). This oxidized phospholipid is generated from 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) through the catalytic activity of 15-lipoxygenase (15-LO) in complex with phosphatidylethanolamine-binding protein 1 (PEBP1). The presence of the hydroperoxide group in its structure makes this compound a direct indicator and a mediator of lipid peroxidation.

These application notes provide detailed protocols for measuring lipid peroxidation in experimental systems where this compound is used to induce or study ferroptosis. The described methods include the Ferrous Oxidation-Xylenol Orange (FOX) assay for direct quantification of lipid hydroperoxides, the Thiobarbituric Acid Reactive Substances (TBARS) assay for measuring secondary oxidation products, and a more advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach for specific quantification of this compound.

Signaling Pathway: Ferroptosis Induction by this compound

The generation of this compound is a critical event in the execution of ferroptosis. The pathway involves the specific oxidation of phosphatidylethanolamines (PEs) containing arachidonic acid at the sn-2 position. This process is enzymatically driven by the 15-LOX/PEBP1 complex.[1][2][3][4] The resulting hydroperoxy-phospholipids, including this compound, can accumulate in cellular membranes, leading to their dysfunction and eventual cell death. The activity of Glutathione Peroxidase 4 (GPX4), which normally reduces lipid hydroperoxides to their corresponding alcohols, is a key negative regulator of this pathway. Inhibition of GPX4 by compounds like RSL3 sensitizes cells to ferroptosis induced by oxidized phospholipids.[5]

Ferroptosis_Pathway Ferroptosis Signaling Pathway cluster_generation Generation of Pro-Ferroptotic Signal cluster_regulation Regulation of Lipid Peroxidation cluster_outcome Cellular Outcome SAPE 1-Stearoyl-2-arachidonoyl- sn-glycero-3-PE (SAPE) LOX_PEBP1 15-Lipoxygenase (15-LOX) / PEBP1 Complex SAPE->LOX_PEBP1 Substrate HpETE_PE 1-Stearoyl-2-15(S)-HpETE- sn-glycero-3-PE LOX_PEBP1->HpETE_PE Catalyzes oxidation GPX4 Glutathione Peroxidase 4 (GPX4) HpETE_PE->GPX4 Substrate Lipid_Peroxidation Lipid Peroxidation Accumulation HpETE_PE->Lipid_Peroxidation Reduced_PE Reduced Phospholipid GPX4->Reduced_PE Reduces RSL3 RSL3 RSL3->GPX4 Inhibits Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: Ferroptosis induction by this compound.

Experimental Workflow: Induction and Measurement of Lipid Peroxidation

A typical experiment to investigate the effect of this compound on lipid peroxidation involves treating cells with this compound, often in combination with a ferroptosis inducer like RSL3, and then measuring the resulting lipid peroxidation using one of the described assays.

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., MEFs, A375) Treatment_Prep 2. Prepare Treatment Solutions - this compound - RSL3 (GPX4 inhibitor) - Ferrostatin-1 (Inhibitor control) Cell_Culture->Treatment_Prep Treatment 3. Cell Treatment Incubate cells with compounds for a defined time (e.g., 3-24 hours) Treatment_Prep->Treatment Harvest 4. Cell Harvesting - Collect cell pellets or lysates Treatment->Harvest Assay 5. Lipid Peroxidation Assay - FOX Assay - TBARS Assay - LC-MS/MS Harvest->Assay Data 6. Data Analysis - Quantify lipid peroxidation - Compare treatment groups Assay->Data

Caption: Workflow for studying lipid peroxidation induced by oxidized phospholipids.

Data Presentation: Quantitative Parameters for Experiments

The following tables summarize key quantitative data for the experimental protocols.

Table 1: Treatment Concentrations

CompoundTypical Concentration RangePurposeReference
This compound0.6 - 0.9 µMInduces lipid peroxidation and ferroptosis[5][6]
RSL30.1 - 1 µMGPX4 inhibitor, sensitizes cells to ferroptosis[7][8][9][10]
Ferrostatin-11 µMFerroptosis inhibitor, negative control[4][7]

Table 2: Key Parameters for Lipid Peroxidation Assays

AssayParameterValue
FOX Assay Wavelength560 nm
Incubation Time30 minutes
StandardCumene (B47948) hydroperoxide or H₂O₂
TBARS Assay Wavelength532 nm
Incubation Temperature95 °C
Incubation Time45-60 minutes
StandardMalondialdehyde (MDA)

Experimental Protocols

Protocol 1: Ferrous Oxidation-Xylenol Orange (FOX) Assay for Lipid Hydroperoxides

This protocol is adapted for the measurement of lipid hydroperoxides in cell lysates.

Materials:

  • FOX Reagent:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Phosphate Buffered Saline (PBS)

  • Cumene hydroperoxide or Hydrogen peroxide (H₂O₂) for standard curve

  • Microplate reader or spectrophotometer

Procedure:

  • Sample Preparation (Cell Lysates): a. After treatment, wash cells twice with cold PBS. b. Lyse the cells in an appropriate volume of cell lysis buffer on ice. c. Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant for the assay. Determine the protein concentration of the supernatant (e.g., using a BCA assay) for normalization.

  • Standard Curve Preparation: a. Prepare a series of dilutions of cumene hydroperoxide or H₂O₂ in methanol (e.g., 0 to 50 µM).

  • Assay: a. To a microcentrifuge tube or a well of a 96-well plate, add 50 µL of the cell lysate supernatant or standard. b. Add 950 µL of FOX reagent. c. Incubate at room temperature for 30 minutes, protected from light.[11] d. Measure the absorbance at 560 nm.[11][12][13][14]

  • Data Analysis: a. Subtract the absorbance of the blank (methanol) from all readings. b. Plot the standard curve of absorbance versus hydroperoxide concentration. c. Determine the concentration of lipid hydroperoxides in the samples from the standard curve. d. Normalize the results to the protein concentration of the cell lysate.

Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

Materials:

  • Thiobarbituric acid (TBA) solution (0.8% w/v in water)

  • Sodium dodecyl sulfate (SDS) solution (8.1% w/v)

  • Acetic acid solution (20%, pH 3.5)

  • Malondialdehyde (MDA) standard (from 1,1,3,3-Tetramethoxypropane)

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation (Cell Lysates): a. Prepare cell lysates as described in the FOX assay protocol. It is recommended to add BHT to the lysis buffer to prevent ex vivo lipid peroxidation.[15]

  • Standard Curve Preparation: a. Prepare a series of MDA standards (e.g., 0 to 50 µM) by acid hydrolysis of 1,1,3,3-Tetramethoxypropane.

  • Assay: a. To a glass test tube, add 100 µL of cell lysate or MDA standard.[15] b. Add 100 µL of SDS solution.[15] c. Add 1.5 mL of acetic acid solution. d. Add 1.5 mL of TBA solution. e. Vortex the mixture and incubate at 95°C for 45-60 minutes.[15][16] f. Cool the tubes on ice for 10 minutes. g. Centrifuge at 3,000 x g for 15 minutes. h. Transfer the supernatant to a new tube or a 96-well plate. i. Measure the absorbance at 532 nm.[16][17]

  • Data Analysis: a. Subtract the absorbance of the blank from all readings. b. Plot the standard curve of absorbance versus MDA concentration. c. Determine the MDA concentration in the samples from the standard curve. d. Normalize the results to the protein concentration.

Protocol 3: LC-MS/MS for Quantification of this compound

This is an advanced protocol for the specific and sensitive quantification of the target oxidized phospholipid.

Materials:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • C18 reverse-phase HPLC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid

  • This compound analytical standard

  • Deuterated internal standard (e.g., 1-stearoyl-d35-2-arachidonoyl-sn-glycero-3-PE)

  • Lipid extraction solvents (e.g., chloroform, methanol)

Procedure:

  • Lipid Extraction: a. To the cell pellet, add a known amount of the internal standard. b. Perform a Bligh and Dyer or Folch lipid extraction to isolate the total lipid fraction. c. Evaporate the solvent under a stream of nitrogen. d. Reconstitute the lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1).

  • LC-MS/MS Analysis: a. Inject the reconstituted lipid extract onto the LC-MS/MS system. b. Separate the lipids using a gradient elution on the C18 column. c. Detect and quantify this compound using Multiple Reaction Monitoring (MRM) in negative ion mode. The specific precursor and product ion transitions for the analyte and internal standard need to be determined empirically or from the literature.

  • Data Analysis: a. Integrate the peak areas for the analyte and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Generate a standard curve by analyzing known concentrations of the analytical standard with the internal standard. d. Quantify the amount of this compound in the samples based on the standard curve. e. Normalize the results to the initial cell number or protein content.

Conclusion

The choice of assay for measuring lipid peroxidation depends on the specific research question and available resources. The FOX assay provides a sensitive and direct measure of lipid hydroperoxides, making it well-suited for studying the initial stages of lipid peroxidation induced by this compound. The TBARS assay, while less specific, is a widely used and robust method for assessing overall oxidative stress. For definitive identification and quantification of this compound and other specific oxidized lipid species, LC-MS/MS is the gold standard. By employing these protocols, researchers can effectively investigate the role of this specific oxidized phospholipid in lipid peroxidation and ferroptosis.

References

Application Notes and Protocols for Fluorescent Probes in Oxidized Lipid Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of lipids is a critical process implicated in a wide range of physiological and pathological conditions, including aging, neurodegenerative diseases, and cancer.[1] The ability to visualize and quantify oxidized lipids within cellular and model systems is paramount for understanding disease mechanisms and for the development of novel therapeutic interventions. Fluorescent probes offer a sensitive and dynamic approach to monitor lipid peroxidation in real-time. This document provides detailed application notes and protocols for three commonly used fluorescent probes: BODIPY™ 581/591 C11, Liperfluo, and Diphenylhexatriene (DPH).

Probe Selection and Overview

Choosing the appropriate fluorescent probe depends on the specific application, the biological system under investigation, and the available instrumentation.

  • BODIPY™ 581/591 C11: A ratiometric probe ideal for live-cell imaging of lipid peroxidation.[1] Its fluorescence emission shifts from red to green upon oxidation, allowing for a quantitative measure of lipid peroxidation that is less susceptible to variations in probe concentration and excitation intensity.[2]

  • Liperfluo: A highly specific probe for the detection of lipid hydroperoxides.[3][4] It exhibits a "turn-on" fluorescence response, emitting a bright green fluorescence upon reaction with lipid hydroperoxides, making it suitable for endpoint and kinetic assays.[3][4]

  • Diphenylhexatriene (DPH): A classic lipophilic probe whose fluorescence intensity decreases upon oxidation.[5][6] It is particularly useful for in vitro assays with liposomes and low-density lipoproteins (LDLs).[5][6]

Quantitative Data of Fluorescent Probes

The following table summarizes the key photophysical properties of the discussed fluorescent probes.

ProbeUnoxidized Ex/Em (nm)Oxidized Ex/Em (nm)Recommended Concentration (Cells)Key Features
BODIPY™ 581/591 C11 581 / 591[7]488 / 510[7]1 - 10 µMRatiometric detection, suitable for live-cell imaging and flow cytometry.[1]
Liperfluo Non-fluorescent524 / 535[3][4]1 - 20 µM[4][8]"Turn-on" fluorescence, specific for lipid hydroperoxides.[4]
Diphenylhexatriene (DPH) ~350 / ~430(Fluorescence decrease)[5][6]N/A for cellsHigh fluorescence quantum yield, suitable for model membrane systems.[5][6]

Signaling Pathway: Lipid Peroxidation in Ferroptosis

Lipid peroxidation is a central event in ferroptosis, a form of iron-dependent regulated cell death. The following diagram illustrates a simplified signaling pathway leading to ferroptosis, which can be monitored using fluorescent probes for oxidized lipids.

Ferroptosis_Pathway cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acids (PUFAs) Oxidized_Lipids Lipid Peroxides (L-OOH) PUFA->Oxidized_Lipids GPX4 GPX4 Ferroptosis Ferroptosis Oxidized_Lipids->Ferroptosis Iron Fe²⁺ ROS Reactive Oxygen Species (ROS) Iron->ROS Fenton Reaction GSSG GSSG Lipid_Alcohols Lipid Alcohols (L-OH) GPX4->Lipid_Alcohols Reduces GSH GSH GSH->GPX4 Cofactor BODIPY_Workflow Start Seed Cells Load_Probe Load with BODIPY C11 (1-2 µM, 30 min) Start->Load_Probe Wash1 Wash (2x with HBSS) Load_Probe->Wash1 Treatment Induce Peroxidation (Optional) Wash1->Treatment Image Acquire Images (Green & Red Channels) Treatment->Image Analyze Calculate Green/Red Fluorescence Ratio Image->Analyze End Results Analyze->End Liperfluo_Workflow Start Prepare Cells (Adherent or Suspension) Load_Probe Load with Liperfluo (1-10 µM, 30 min) Start->Load_Probe Wash Wash (2x with serum-free medium) Load_Probe->Wash Induce Induce Peroxidation (Optional) Wash->Induce Detect Detect Fluorescence (Microscopy or Flow Cytometry) Induce->Detect End Results Detect->End

References

Application of 15(S)-HpETE-SAPE in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (15(S)-HpETE-SAPE) is an oxidized phospholipid that plays a critical role in the induction of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. This molecule is generated from the enzymatic oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE) by 15-lipoxygenase (15-LOX). The accumulation of 15(S)-HpETE-SAPE and similar lipid hydroperoxides leads to overwhelming oxidative stress and culminates in cell membrane rupture. This unique mechanism of cell death has garnered significant interest in drug discovery, particularly for therapeutic areas where the elimination of specific cell populations is desirable, such as in oncology. Furthermore, the involvement of ferroptosis in various pathological conditions, including neurodegenerative diseases and inflammatory disorders, opens avenues for exploring the utility of 15(S)-HpETE-SAPE as a research tool to elucidate disease mechanisms and identify novel therapeutic targets.

Biological Activity and Mechanism of Action

The primary biological function of 15(S)-HpETE-SAPE is the induction of ferroptotic cell death. It acts as a direct executioner molecule in the ferroptosis pathway. Unlike other forms of programmed cell death, ferroptosis is characterized by the iron-dependent accumulation of lipid hydroperoxides.

The mechanism of action involves the following key steps:

  • Generation: 15(S)-HpETE-SAPE is synthesized by the action of 15-lipoxygenase (15-LOX) on its substrate, SAPE, a common phosphatidylethanolamine (B1630911) species containing arachidonic acid at the sn-2 position.

  • Lipid Peroxidation Cascade: The hydroperoxy group on the eicosatetraenoyl chain of 15(S)-HpETE-SAPE is highly reactive and can initiate a chain reaction of lipid peroxidation within cellular membranes. This process is exacerbated by the presence of labile iron.

  • Membrane Damage: The accumulation of lipid peroxides disrupts the integrity and fluidity of the plasma membrane, leading to increased permeability, swelling, and eventual rupture.

  • Inhibition of GPX4: The ferroptotic cascade is normally counteracted by the glutathione (B108866) peroxidase 4 (GPX4) enzyme, which reduces lipid hydroperoxides to non-toxic lipid alcohols. The overwhelming production of molecules like 15(S)-HpETE-SAPE can saturate or inhibit the GPX4 defense system, leading to unchecked lipid peroxidation and cell death.

Applications in Drug Discovery

The unique mode of action of 15(S)-HpETE-SAPE makes it a valuable tool and a potential therapeutic lead in several areas of drug discovery.

Oncology

Many cancer cells, particularly those that are resistant to traditional apoptosis-inducing therapies, have been found to be susceptible to ferroptosis.

  • Therapeutic Potential: 15(S)-HpETE-SAPE and its stable analogs could be investigated as potential anticancer agents, especially for tumors with high iron content or mutations that render them sensitive to lipid peroxidation.

  • Tool for Target Validation: It can be used to validate novel therapeutic targets within the ferroptosis pathway. By inducing ferroptosis with 15(S)-HpETE-SAPE, researchers can study the effects of inhibiting or activating other pathway components to identify synergistic or antagonistic interactions.

  • Screening for Ferroptosis Inhibitors: 15(S)-HpETE-SAPE can be used as a tool in high-throughput screening assays to identify small molecules that inhibit ferroptosis, which may have therapeutic applications in conditions where cell death is detrimental.

Neurodegenerative Diseases

Emerging evidence suggests that ferroptosis contributes to neuronal cell death in various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.

  • Disease Modeling: 15(S)-HpETE-SAPE can be used in in vitro and in vivo models to induce ferroptotic neuronal death, thereby helping to elucidate the role of this pathway in the pathogenesis of neurodegenerative diseases.[1][2]

  • Target Identification: By studying the cellular response to 15(S)-HpETE-SAPE in neuronal models, researchers can identify novel neuroprotective targets that can mitigate ferroptosis-mediated damage.

Inflammatory Diseases

Oxidized phospholipids (B1166683) are known to be involved in inflammatory processes. While high concentrations of 15(S)-HpETE-SAPE are cytotoxic, lower concentrations may modulate inflammatory responses.

  • Investigating Inflammatory Pathways: 15(S)-HpETE-SAPE can be used to study the link between lipid peroxidation and inflammation.[1] It has been shown that related molecules like 15(S)-HpETE can have anti-inflammatory effects by promoting the degradation of TNF-alpha mRNA.[3]

  • Drug Screening: Cellular models treated with sub-lethal doses of 15(S)-HpETE-SAPE can be used to screen for compounds that modulate the resulting inflammatory signaling.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the biological activity of 15(S)-HpETE-SAPE.

ParameterCell TypeConditionValueReference
Induction of Ferroptotic Cell DeathWild-type Pfa1 mouse embryonic fibroblasts (MEFs)Co-treated with GPX4 inhibitor RSL30.6 µM[4]
Induction of Ferroptotic Cell DeathAcsl4 knockout Pfa1 mouse embryonic fibroblasts (MEFs)Co-treated with GPX4 inhibitor RSL30.9 µM[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis and Purification of 15(S)-HpETE-SAPE

This protocol describes the in vitro synthesis of 15(S)-HpETE-SAPE from its precursor, 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE), using 15-lipoxygenase (15-LOX).

Materials:

  • 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE)

  • Soybean 15-lipoxygenase (or recombinant human 15-LOX)

  • Phosphate (B84403) buffer (50 mM, pH 7.4)

  • Argon gas

  • Butylated hydroxytoluene (BHT)

  • Methanol (B129727), Chloroform, Water (HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column

Procedure:

  • Substrate Preparation:

    • Dissolve SAPE in ethanol (B145695) to a stock concentration of 10 mg/mL.

    • For the reaction, prepare a fresh solution of SAPE in phosphate buffer (pH 7.4) to a final concentration of 100 µM. To aid solubilization, the ethanolic stock can be added dropwise to the buffer while vortexing.

  • Enzymatic Reaction:

    • Prepare a solution of 15-lipoxygenase in cold phosphate buffer (pH 7.4). The optimal enzyme concentration should be determined empirically but a starting point is 100-500 units/mL.

    • In a glass reaction vessel, add the SAPE solution.

    • Purge the vessel with argon gas for 5-10 minutes to create an oxygen-limited environment, which favors the hydroperoxidation reaction.

    • Initiate the reaction by adding the 15-lipoxygenase solution.

    • Incubate the reaction mixture at room temperature (or 37°C) for 30-60 minutes with gentle agitation.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding two volumes of a chloroform:methanol (2:1, v/v) mixture containing 0.005% BHT to prevent further non-enzymatic oxidation.

    • Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Collect the lower organic phase containing the lipids. Repeat the extraction of the aqueous phase once more with chloroform.

    • Combine the organic phases and evaporate the solvent under a stream of nitrogen.

  • Purification by Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Resuspend the dried lipid extract in a small volume of the initial mobile phase for HPLC and load it onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 20% methanol in water) to remove polar impurities.

    • Elute the oxidized phospholipids with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • Dry the eluted fraction under nitrogen.

  • Purification by HPLC:

    • Resuspend the partially purified product in the HPLC mobile phase.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Use a gradient elution, for example, from methanol/water/acetic acid (75:25:0.01, v/v/v) to methanol/isopropanol (90:10, v/v) over 30 minutes.

    • Monitor the elution at 234 nm, which is the characteristic absorbance wavelength for the conjugated diene in HpETE.

    • Collect the peak corresponding to 15(S)-HpETE-SAPE. The identity of the peak should be confirmed by mass spectrometry.

    • Evaporate the solvent from the collected fraction under nitrogen.

  • Storage:

    • Store the purified 15(S)-HpETE-SAPE in an inert solvent (e.g., ethanol) at -80°C under an argon atmosphere to prevent degradation.

Protocol 2: Induction of Ferroptosis in Cultured Cells

This protocol outlines the procedure for treating cultured cells with 15(S)-HpETE-SAPE to induce ferroptosis.

Materials:

  • Adherent cell line of interest (e.g., HT-1080 fibrosarcoma cells, Pfa1 MEFs)

  • Complete cell culture medium

  • 15(S)-HpETE-SAPE stock solution (in ethanol)

  • GPX4 inhibitor (e.g., RSL3) (optional, to enhance sensitivity)

  • Ferrostatin-1 (ferroptosis inhibitor, for control)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., CellTiter-Glo, MTS assay, or live/dead staining)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Treatment Solutions:

    • Prepare a series of dilutions of 15(S)-HpETE-SAPE in a complete culture medium. A typical concentration range to test is 0.1 to 10 µM.

    • If using a GPX4 inhibitor, prepare a solution of RSL3 in the culture medium at its effective concentration (e.g., 1 µM).

    • Prepare a solution of Ferrostatin-1 (e.g., 1 µM) for the negative control wells to confirm that the observed cell death is indeed ferroptosis.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the prepared treatment solutions to the respective wells. Include the following controls:

      • Vehicle control (medium with the same concentration of ethanol as the highest 15(S)-HpETE-SAPE concentration).

      • 15(S)-HpETE-SAPE alone.

      • RSL3 alone (if used).

      • 15(S)-HpETE-SAPE + RSL3.

      • 15(S)-HpETE-SAPE + RSL3 + Ferrostatin-1.

    • Incubate the cells for the desired period (e.g., 24-48 hours).

  • Assessment of Cell Viability:

    • After the incubation period, measure cell viability using a preferred method.

    • For example, using a luminescent ATP-based assay like CellTiter-Glo, follow the manufacturer's instructions to measure the luminescence in each well.

    • Alternatively, use a fluorescent live/dead cell staining kit and image the plates with a fluorescence microscope or plate reader.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control wells.

    • Plot the cell viability as a function of the 15(S)-HpETE-SAPE concentration to determine the EC50 value.

    • Confirm that the cell death is inhibited by Ferrostatin-1, which is a hallmark of ferroptosis.

Protocol 3: Measurement of Lipid Peroxidation

This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation in cells treated with 15(S)-HpETE-SAPE.

Materials:

  • Cells treated with 15(S)-HpETE-SAPE as described in Protocol 2.

  • C11-BODIPY 581/591 dye

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Staining:

    • After treating the cells with 15(S)-HpETE-SAPE for the desired time, remove the treatment medium.

    • Wash the cells once with PBS.

    • Prepare a working solution of C11-BODIPY 581/591 in PBS or serum-free medium at a final concentration of 1-5 µM.

    • Add the C11-BODIPY solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Washing and Preparation for Analysis:

    • Remove the staining solution and wash the cells twice with PBS.

    • If using a flow cytometer, detach the cells using a gentle enzyme-free dissociation solution, resuspend them in PBS, and keep them on ice.

    • If using a fluorescence microscope, add fresh PBS or imaging buffer to the wells.

  • Analysis:

    • Flow Cytometry: Analyze the cells on a flow cytometer. The unoxidized C11-BODIPY fluoresces red (e.g., excitation at 581 nm, emission at 591 nm), while the oxidized form fluoresces green (e.g., excitation at 488 nm, emission at 510-530 nm). An increase in the green fluorescence intensity indicates lipid peroxidation.

    • Fluorescence Microscopy: Image the cells using appropriate filter sets for red and green fluorescence. An increase in the green signal in treated cells compared to controls is indicative of lipid peroxidation.

  • Data Analysis:

    • For flow cytometry, quantify the mean fluorescence intensity of the green channel or the ratio of green to red fluorescence.

    • For microscopy, the fluorescence intensity can be quantified using image analysis software.

Visualizations

G cluster_synthesis Enzymatic Synthesis of 15(S)-HpETE-SAPE SAPE 1-Stearoyl-2-arachidonoyl- sn-glycero-3-phosphoethanolamine (SAPE) LOX 15-Lipoxygenase (15-LOX) SAPE->LOX Substrate HpETE_SAPE 15(S)-HpETE-SAPE LOX->HpETE_SAPE Catalysis

Caption: Enzymatic synthesis of 15(S)-HpETE-SAPE.

G cluster_ferroptosis Ferroptosis Signaling Pathway HpETE_SAPE 15(S)-HpETE-SAPE Lipid_Peroxidation Lipid Peroxidation Cascade HpETE_SAPE->Lipid_Peroxidation Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Lipid_Alcohols Lipid Alcohols Lipid_Peroxidation->Lipid_Alcohols Reduced by GPX4 Ferroptosis Ferroptotic Cell Death Membrane_Damage->Ferroptosis GPX4 GPX4 GPX4->Lipid_Peroxidation Inhibits GSSG Oxidized Glutathione (GSSG) GPX4->GSSG GSH Glutathione (GSH) GSH->GPX4 Cofactor

Caption: Simplified signaling pathway of ferroptosis induction by 15(S)-HpETE-SAPE.

G cluster_workflow Experimental Workflow for Cell Viability Assay start Seed Cells treat Treat with 15(S)-HpETE-SAPE & Controls start->treat incubate Incubate (24-48h) treat->incubate assay Perform Cell Viability Assay incubate->assay analyze Analyze Data assay->analyze end Determine EC50 analyze->end

Caption: Experimental workflow for assessing cell viability after 15(S)-HpETE-SAPE treatment.

References

Application Notes and Protocols for Developing Therapeutics Targeting the 15-Lipoxygenase (15-LOX) Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 15-lipoxygenase (15-LOX) enzyme family plays a critical role in the metabolism of polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA) and linoleic acid (LA).[1][2][3] The resulting bioactive lipid mediators are deeply implicated in a variety of physiological and pathological processes. Depending on the cellular context and the specific isoform (15-LOX-1 or 15-LOX-2), the pathway can generate both pro-inflammatory and anti-inflammatory molecules.[2][4][5] For instance, 15-LOX-1 is crucial for producing specialized pro-resolving mediators (SPMs) such as lipoxins and resolvins, which actively terminate inflammation.[1][6] Conversely, its metabolites can also be involved in oxidative stress and cell death pathways like ferroptosis.[7][8] This dual functionality makes the 15-LOX pathway a compelling and complex target for therapeutic intervention in diseases ranging from chronic inflammation and cancer to neurodegenerative disorders and stroke.[2][4][7][9]

Therapeutic strategies targeting this pathway are primarily twofold: inhibition and activation. 15-LOX inhibitors are being developed to block pro-inflammatory or pro-cancer signaling, while 15-LOX activators represent a novel approach to boost the production of anti-inflammatory SPMs and promote inflammation resolution.[9][10][11] This document provides detailed application notes and protocols for the discovery and characterization of both types of therapeutic agents.

The 15-Lipoxygenase (15-LOX) Signaling Pathway

15-LOX enzymes are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into PUFAs.[2] The primary substrates are arachidonic acid (AA) and linoleic acid (LA). The enzymatic action of 15-LOX-1 on AA produces 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[2][7] Similarly, LA is converted to 13-hydroperoxyoctadecadienoic acid (13-HpODE).[2] These initial products can be further metabolized by other enzymes, such as 5-LOX, to generate potent anti-inflammatory SPMs, including lipoxins.[5] However, an overabundance of hydroperoxy fatty acids can also lead to oxidative stress and ferroptotic cell death.[7][8]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_outcomes Biological Outcomes PUFAs Polyunsaturated Fatty Acids (PUFAs) (Arachidonic Acid, Linoleic Acid) LOX15 15-LOX PUFAs->LOX15 Substrate HPETE 15-HpETE / 13-HpODE LOX15->HPETE Oxygenation HETE 15-HETE / 13-HODE HPETE->HETE Reduction ProInflammatory Oxidative Stress Ferroptosis HPETE->ProInflammatory OtherEnzymes Other Enzymes (e.g., 5-LOX) HETE->OtherEnzymes ProResolving Specialized Pro-Resolving Mediators (Lipoxins, Resolvins) OtherEnzymes->ProResolving AntiInflammatory Inflammation Resolution Anti-inflammatory Effects ProResolving->AntiInflammatory

Caption: The 15-LOX signaling pathway and its dual outcomes.

Application Note 1: Screening and Validation of 15-LOX Inhibitors

The development of 15-LOX inhibitors is a promising strategy for diseases where 15-LOX activity contributes to pathology, such as in certain cancers and inflammatory conditions.[7][9] A variety of chemical scaffolds, including indole-based compounds, have been identified as potent 15-LOX-1 inhibitors.[7]

Data Presentation: 15-LOX Inhibitors

The following table summarizes the inhibitory activity of several known 15-LOX inhibitors.

Compound NameScaffold TypeTargetIC₅₀ (µM)Reference
PD-146176Indole-based12/15-LOX3.81[7]
Eleftheriadis-14dIndole-based15-LOX-10.09[7]
9c (i472)Indole-based15-LOX-10.19[7]
WO 2023019090 Cmpd.Not SpecifiedHuman 12/15-LOX0.12[12]
Linoleyl Hydroxamic AcidHydroxamic Acid15-LO0.02[13]
Experimental Workflow: 15-LOX Inhibitor Screening Cascade

A typical workflow for identifying and validating novel 15-LOX inhibitors involves a multi-step process that moves from high-throughput biochemical assays to more complex cell-based and in vivo models.

G start Compound Library primary_screen Primary Screen: Biochemical 15-LOX Inhibition Assay start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Curve & IC₅₀ Determination hit_id->dose_response Active secondary_screen Secondary Screen: Cell-Based Assay (e.g., Lipid Peroxidation) dose_response->secondary_screen lead_opt Lead Optimization (SAR Studies) secondary_screen->lead_opt invivo In Vivo Models (e.g., Stroke, Inflammation) lead_opt->invivo

Caption: A logical workflow for the discovery of 15-LOX inhibitors.
Protocol 1: In Vitro 15-LOX Inhibition Assay (Spectrophotometric)

This protocol describes a common and reliable method for measuring the inhibition of 15-LOX activity by monitoring the formation of conjugated dienes from a linoleic acid substrate.[14][15][16]

Materials:

  • 15-Lipoxygenase (from soybean, Sigma-Aldrich or similar)

  • Linoleic Acid (substrate)

  • Borate (B1201080) Buffer (0.2 M, pH 9.0)

  • Dimethyl Sulfoxide (DMSO) for dissolving inhibitors

  • Test compounds (potential inhibitors)

  • Quercetin or other known inhibitor (positive control)

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Prepare Solutions:

    • Enzyme Solution: Dissolve 15-LOX in cold borate buffer to a final concentration that gives a linear rate of reaction for at least 5 minutes (e.g., ~10,000 U/mL stock, diluted to a working concentration of ~400 U/mL).[14] Keep on ice.

    • Substrate Solution: Prepare a 250 µM solution of linoleic acid in borate buffer. A slight pre-oxidation of linoleic acid by brief exposure to air can help activate the enzyme.[14]

    • Inhibitor Solutions: Dissolve test compounds and positive control in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in DMSO as needed.

  • Assay Setup (in a 1 mL cuvette):

    • Blank: 500 µL Borate Buffer + 500 µL Substrate Solution.

    • Control (No Inhibitor): 487.5 µL Enzyme Solution + 12.5 µL DMSO + 500 µL Substrate Solution.

    • Test Sample: 487.5 µL Enzyme Solution + 12.5 µL Inhibitor Solution in DMSO + 500 µL Substrate Solution.

  • Measurement:

    • Add the enzyme solution and the inhibitor/DMSO to the cuvette.

    • Incubate for 5 minutes at room temperature to allow the inhibitor to bind to the enzyme.[14]

    • Initiate the reaction by rapidly adding 500 µL of the substrate solution.

    • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 234 nm for 5 minutes. The product, 13-hydroperoxyoctadecadienoic acid, contains a conjugated diene that absorbs at this wavelength.[15]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(Rate_Control - Rate_Inhibitor) / Rate_Control] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Application Note 2: Discovery of 15-LOX Activators for Inflammation Resolution

While inhibition is a common drug discovery strategy, activating 15-LOX presents a novel therapeutic approach to enhance the production of anti-inflammatory and pro-resolving lipid mediators.[10][11][17] This can shift the arachidonic acid metabolic network away from pro-inflammatory pathways (5-LOX and COX) and towards inflammation resolution.[10][17]

Data Presentation: 15-LOX Activator Effects

A computational approach has been used to identify novel allosteric activators of 15-LOX.[10][17] The table below shows the effect of an identified activator on the production of pro-inflammatory mediators in a human whole blood assay.

ActivatorAssay SystemMediator MeasuredEffectReference
PKUMDL_MH_1001Human Whole BloodLeukotriene B4 (LTB4)52 ± 13% reduction[17]
PKUMDL_MH_1001Human Whole BloodThromboxane B2 (TXB2)27 ± 13% reduction[17]
Experimental Workflow: 15-LOX Activator Discovery

The discovery of enzyme activators often requires a different approach than inhibitor screening, frequently beginning with computational methods to identify potential allosteric binding sites.

G start Computational Modeling (Allosteric Site Discovery) vs Virtual Screening of Compound Libraries start->vs biochem_screen Biochemical Assay: Enzyme Activation vs->biochem_screen hit_id Hit Validation biochem_screen->hit_id Active ex_vivo Ex Vivo Validation: Human Whole Blood Assay hit_id->ex_vivo moa Mechanism of Action (e.g., Site-Directed Mutagenesis) ex_vivo->moa end Lead Compound moa->end

Caption: Workflow for the discovery and validation of 15-LOX activators.
Protocol 2: Human Whole Blood Assay for Eicosanoid Profiling

This ex vivo assay provides a physiologically relevant system to assess how a 15-LOX activator influences the entire arachidonic acid metabolic network, including the competing COX and 5-LOX pathways.[10][17]

Materials:

  • Freshly drawn human whole blood from healthy volunteers (with anticoagulant, e.g., heparin).

  • Test compound (potential activator) dissolved in DMSO.

  • Calcium ionophore (e.g., A23187) to stimulate eicosanoid production.

  • Methanol (B129727) (ice-cold) for quenching the reaction and precipitating proteins.

  • Internal standards for LC-MS/MS analysis (e.g., deuterated LTB4, TXB2, 15-HETE).

  • Solid Phase Extraction (SPE) cartridges for sample cleanup.

  • LC-MS/MS system for quantification of lipid mediators.

Procedure:

  • Blood Incubation:

    • Aliquot 1 mL of whole blood into microcentrifuge tubes.

    • Add the test compound (activator) or DMSO (vehicle control) to the blood and pre-incubate for 10-15 minutes at 37°C.

  • Stimulation:

    • Add calcium ionophore A23187 (e.g., final concentration 5 µM) to each tube to stimulate the release of arachidonic acid and subsequent metabolism by LOX and COX pathways.

    • Incubate for an additional 30 minutes at 37°C.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding 2 volumes of ice-cold methanol containing internal standards.

    • Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 min) to pellet the precipitated proteins.

    • Collect the supernatant.

  • Sample Cleanup (SPE):

    • Acidify the supernatant (e.g., to pH 3.5).

    • Load the sample onto a pre-conditioned SPE cartridge (e.g., C18).

    • Wash the cartridge to remove impurities.

    • Elute the lipid mediators with an appropriate solvent (e.g., methyl formate (B1220265) or ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • Analysis:

    • Reconstitute the dried extract in a small volume of mobile phase.

    • Analyze the sample using a validated LC-MS/MS method to quantify the levels of 15-LOX products (e.g., 15-HETE) and products from other pathways (e.g., LTB4 from 5-LOX, TXB2 from COX).

  • Data Analysis:

    • Compare the levels of various eicosanoids in the activator-treated samples to the vehicle control.

    • A successful activator should increase the levels of 15-LOX products while simultaneously decreasing the levels of pro-inflammatory mediators from the 5-LOX and COX pathways.[10][17]

Conclusion

Targeting the 15-LOX pathway offers a sophisticated approach to modulating inflammatory and disease processes. The choice between inhibition and activation depends on the specific pathological context. The protocols and workflows described here provide a robust framework for researchers in academia and industry to identify and characterize novel small molecules that target 15-LOX, paving the way for new therapeutic agents for a wide range of human diseases.

References

Troubleshooting & Optimization

Technical Support Center: 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological role?

A1: this compound is a specific oxidized phospholipid. It contains stearic acid at the sn-1 position and 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) at the sn-2 position of the glycerol (B35011) backbone, with a phosphoethanolamine (PE) headgroup. Its primary known biological role is to act as a critical death signal in ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.

Q2: How is this compound generated endogenously?

A2: This oxidized phospholipid is produced through the enzymatic oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) by the 15-lipoxygenase (15-LO)/phosphatidylethanolamine-binding protein 1 (PEBP1) complex.

Q3: What are the solubility properties of this compound?

A3: The solubility of this compound has been determined in the following solvents. For detailed preparation of solutions, please refer to the Experimental Protocols section.

SolventSolubility
Ethanol (B145695)30 mg/mL
Ethanol:PBS (pH 7.2) (1:2)0.3 mg/mL

Q4: How should this compound be stored?

A4: As an oxidized phospholipid, it is prone to degradation. It is typically supplied as a solution in ethanol and should be stored at -80°C for long-term stability, which is reported to be at least two years under these conditions. To minimize degradation, it is recommended to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol details the preparation of stock and working solutions of this compound for use in cell culture experiments.

Materials:

  • This compound in ethanol

  • Anhydrous ethanol

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

Procedure:

  • Thawing: Thaw the vial of this compound on ice.

  • Stock Solution Preparation (if necessary): The product is often supplied at a specific concentration in ethanol (e.g., 500 µg/mL). If a different stock concentration is required, it can be further diluted in anhydrous ethanol.

  • Working Solution Preparation:

    • For maximum solubility in aqueous buffers, the ethanolic solution should be diluted with the aqueous buffer of choice.

    • A commonly used method involves diluting the ethanol stock into a mixture of ethanol and PBS. For example, to achieve a final concentration of approximately 0.3 mg/mL, a 1:2 dilution of the ethanol stock in PBS (pH 7.2) can be used.

    • Important: Prepare working solutions fresh for each experiment and use them immediately to minimize degradation.

Protocol 2: Induction of Ferroptosis in Cell Culture

This protocol provides a general guideline for inducing ferroptosis in cultured cells using this compound. Optimization for specific cell lines is recommended.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound working solution

  • GPX4 inhibitor (e.g., RSL3) as a positive control for ferroptosis induction

  • Assay reagents for measuring cell death (e.g., viability dyes, lipid peroxidation sensors)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates at a density that ensures they are in the exponential growth phase at the time of treatment.

  • Treatment:

    • The effective concentration of this compound for inducing ferroptosis is reported to be in the micromolar range (e.g., 0.6 and 0.9 µM).

    • Dilute the working solution of this compound directly into the cell culture medium to achieve the desired final concentration.

    • Include appropriate controls:

      • Vehicle control (medium with the same final concentration of ethanol and PBS as the treatment group).

      • Positive control for ferroptosis (e.g., RSL3).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours). The optimal incubation time will vary depending on the cell line and experimental goals.

  • Assessment of Ferroptosis: Analyze the cells for markers of ferroptosis, such as:

    • Increased lipid peroxidation (using assays like C11-BODIPY staining).

    • Decreased cell viability.

    • Changes in the expression of ferroptosis-related proteins (e.g., GPX4).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound precipitation in aqueous solution - Low solubility in the chosen buffer.- High final concentration.- Ensure the final concentration of the compound does not exceed its solubility limit in the aqueous medium.- Prepare the working solution by diluting the ethanol stock into a 1:2 mixture of ethanol:PBS (pH 7.2) for improved solubility.- Prepare fresh working solutions for each experiment.
Inconsistent or no biological activity - Degradation of the compound due to improper storage or handling.- Suboptimal concentration for the specific cell line.- Cell line is resistant to ferroptosis.- Store the stock solution at -80°C and minimize freeze-thaw cycles.- Prepare working solutions immediately before use.- Perform a dose-response experiment to determine the optimal concentration for your cell line.- Use a positive control for ferroptosis induction (e.g., RSL3) to confirm that the cell line is susceptible.
High background in control groups - Toxicity of the solvent (ethanol) at high concentrations.- Ensure the final concentration of ethanol in the cell culture medium is low and non-toxic to the cells. Include a vehicle control with the same ethanol concentration.
Difficulty in detecting lipid peroxidation - Assay sensitivity.- Timing of the measurement.- Use a sensitive fluorescent probe for lipid peroxidation, such as C11-BODIPY.- Optimize the timing of the assay, as lipid peroxidation can be a dynamic process.

Signaling Pathway and Experimental Workflow

15-Lipoxygenase (15-LO) Signaling Pathway in Ferroptosis

The following diagram illustrates the central role of 15-LO in the generation of this compound and the subsequent induction of ferroptosis.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SAPE 1-Stearoyl-2-arachidonoyl- sn-glycero-3-PE (SAPE) LOX_PEBP1 15-Lipoxygenase (15-LO) / PEBP1 Complex SAPE->LOX_PEBP1 Oxidation HpETE_PE 1-Stearoyl-2-15(S)-HpETE- sn-glycero-3-PE Lipid_ROS Lipid ROS Accumulation HpETE_PE->Lipid_ROS LOX_PEBP1->HpETE_PE GPX4 Glutathione Peroxidase 4 (GPX4) GPX4->Lipid_ROS Inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: The 15-LO/PEBP1 complex oxidizes SAPE to produce the ferroptotic death signal this compound, leading to lipid ROS accumulation and ferroptosis, a process inhibited by GPX4.

Experimental Workflow for Investigating Ferroptosis Induction

This diagram outlines the key steps for designing and executing an experiment to study the effects of this compound on cultured cells.

Experimental_Workflow cluster_analysis Analysis Methods start Start cell_seeding Seed Cells in Culture Plates start->cell_seeding prepare_solutions Prepare Working Solution of This compound cell_seeding->prepare_solutions treatment Treat Cells with Compound and Controls (Vehicle, Positive) prepare_solutions->treatment incubation Incubate for Optimized Duration treatment->incubation analysis Analyze for Ferroptosis Markers incubation->analysis data_interpretation Data Interpretation and Conclusion analysis->data_interpretation viability Cell Viability Assay analysis->viability lipid_peroxidation Lipid Peroxidation Assay (e.g., C11-BODIPY) analysis->lipid_peroxidation protein_expression Western Blot for Ferroptosis Proteins (e.g., GPX4) analysis->protein_expression

Caption: A typical workflow for studying ferroptosis induced by this compound in cell culture.

Technical Support Center: 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored at -80°C.[1] Under these conditions, the compound is stable for at least two years.[1] It is typically shipped on dry ice to maintain this temperature.[1]

Q2: What solvents are recommended for preparing solutions of this compound?

The solubility of this compound has been determined in the following solvents:

The compound is often supplied as a solution in ethanol.[1]

Q3: What is the primary cause of instability for this compound in solution?

The instability of this compound is primarily attributed to the hydroperoxide group on the 15(S)-HpETE moiety.[3][4] Hydroperoxides are susceptible to reduction and decomposition, which can be accelerated by factors such as exposure to heat, light, and certain chemical environments.[3][5]

Q4: What are the likely degradation products of this compound?

The 15(S)-HpETE (hydroperoxyeicosatetraenoic acid) portion of the molecule is prone to degradation. The primary degradation pathway involves the reduction of the hydroperoxide group to a hydroxyl group, forming 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE.[5][6] Additionally, 15(S)-HpETE can undergo decomposition to form other reactive species.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity or inconsistent experimental results. Degradation of the compound due to improper storage or handling.Ensure the compound has been stored at -80°C. Prepare fresh solutions for each experiment and use them promptly. Avoid repeated freeze-thaw cycles.
Sensitivity to experimental conditions.Minimize exposure of the solution to light and air. Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing and storing.
Interaction with other components in the experimental medium.Evaluate the compatibility of the compound with other reagents in your assay. The presence of reducing agents can accelerate the degradation of the hydroperoxide group.
Precipitation of the compound in aqueous solutions. Low solubility in aqueous buffers.As indicated, the solubility in a 1:2 ethanol:PBS (pH 7.2) mixture is 0.3 mg/mL.[1][2] If you need to work in predominantly aqueous solutions, prepare a concentrated stock in ethanol and then dilute it into the aqueous buffer with vigorous mixing. Be mindful of the final ethanol concentration in your experiment.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method to evaluate the stability of the compound under specific experimental conditions using UV-Vis spectrophotometry. The 15(S)-HpETE moiety has a characteristic absorbance maximum at approximately 237 nm, which can be monitored over time.[1]

Materials:

  • This compound

  • Ethanol (or other solvent of interest)

  • UV-transparent cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in ethanol at a known concentration.

  • Dilute the stock solution to a working concentration suitable for UV-Vis analysis (e.g., to an absorbance of ~1 AU).

  • Immediately after preparation, measure the initial absorbance spectrum of the solution, focusing on the peak at ~237 nm. This is your time-zero measurement.

  • Store the solution under the conditions you wish to test (e.g., room temperature, 4°C, exposure to light, etc.).

  • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), measure the UV-Vis spectrum of the solution.

  • Plot the absorbance at 237 nm versus time to determine the rate of degradation. A decrease in absorbance indicates the degradation of the conjugated diene system within the 15(S)-HpETE moiety.

Visualizations

degradation_pathway Potential Degradation Pathway A This compound B 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE A->B Reduction C Other Decomposition Products A->C Decomposition

Caption: Potential degradation pathway of this compound.

troubleshooting_workflow Troubleshooting Workflow for Stability Issues A Inconsistent Experimental Results B Check Storage Conditions (-80°C?) A->B C Review Solution Preparation (Freshly prepared?) B->C Yes G Source New Aliquot B->G No D Assess Experimental Conditions (Light/Air exposure?) C->D Yes C->G No E Perform Stability Test (e.g., UV-Vis) D->E Yes D->G No F Consistent Results E->F

Caption: Troubleshooting workflow for stability issues.

References

preventing degradation of 15(S)-HpETE-SAPE during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 15(S)-HpETE-SAPE. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the successful use of 15(S)-HpETE-SAPE in your experiments. As a lipid hydroperoxide, 15(S)-HpETE-SAPE is a critical signaling molecule in the study of ferroptosis but is also highly susceptible to degradation. Adherence to proper handling and experimental procedures is paramount for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is 15(S)-HpETE-SAPE and what is its primary application?

15(S)-HpETE-SAPE (1-stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine) is a specific oxidized phospholipid that acts as a key signaling molecule in the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] It is formed by the enzymatic oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) by 15-lipoxygenase (15-LO).[3][4] Its primary application in research is to induce ferroptosis in cell-based models to study the mechanisms of this cell death pathway and to screen for potential therapeutic agents that can modulate it.

Q2: How should I store and handle 15(S)-HpETE-SAPE to ensure its stability?

Proper storage and handling are critical to prevent the degradation of 15(S)-HpETE-SAPE. The following table summarizes the recommended storage and handling conditions.

ParameterRecommendationRationale
Storage Temperature -80°CTo minimize thermal degradation and maintain long-term stability. At this temperature, the product is stable for ≥2 years.[5]
Solvent Provided as a solution in ethanol.Ethanol is a suitable solvent for long-term storage.
Light Exposure Store in the dark, protect from light.Lipid hydroperoxides can be susceptible to photo-oxidation.[6]
Oxygen Exposure Minimize exposure to air. Purge with an inert gas (argon or nitrogen) if possible.Oxygen is a key reactant in the lipid peroxidation process.[6]
Freeze-Thaw Cycles Aliquot upon receipt to avoid multiple freeze-thaw cycles.Repeated freezing and thawing can introduce moisture and oxygen, accelerating degradation.[6]

Q3: What are the main degradation pathways for 15(S)-HpETE-SAPE?

15(S)-HpETE-SAPE, being a lipid hydroperoxide, is inherently unstable and can degrade through several pathways:

  • Enzymatic Reduction: Cellular peroxidases, such as glutathione (B108866) peroxidase 4 (GPX4), can reduce the hydroperoxide group to a more stable hydroxyl group, converting 15(S)-HpETE-SAPE to 15(S)-HETE-SAPE.[7][8] This is a primary mechanism of detoxification in cells.

  • Non-Enzymatic Decomposition: In the presence of transition metals (like iron), heat, or light, the hydroperoxide bond can cleave, leading to the formation of reactive intermediates such as alkoxyl and peroxyl radicals. These radicals can then propagate further lipid peroxidation or decompose into secondary products like aldehydes and other truncated fatty acids.[9]

  • Spontaneous Decomposition: Even in the absence of catalysts, lipid hydroperoxides can slowly decompose over time, especially at elevated temperatures.

Below is a simplified diagram illustrating the major degradation pathways.

Simplified Degradation Pathways of 15(S)-HpETE-SAPE A 15(S)-HpETE-SAPE B 15(S)-HETE-SAPE A->B Enzymatic Reduction (e.g., GPX4) C Reactive Radicals (Alkoxyl, Peroxyl) A->C Non-Enzymatic Decomposition (Metal ions, Heat, Light) D Secondary Degradation Products (e.g., Aldehydes) C->D Further Reactions Experimental Workflow for Ferroptosis Induction A Seed Cells in Multi-well Plate B Allow Cells to Adhere (Overnight) A->B D Optional: Pre-treat with Inhibitors (e.g., Ferrostatin-1) B->D C Prepare Fresh 15(S)-HpETE-SAPE Working Solution E Treat Cells with 15(S)-HpETE-SAPE (and optional GPX4 inhibitor) C->E D->E F Incubate for Desired Time (e.g., 6-24 hours) E->F G Assess Cell Viability/Death F->G Simplified Ferroptosis Signaling Pathway cluster_0 Initiation Phase cluster_1 Execution Phase cluster_2 Inhibition System Xc- inhibition System Xc- inhibition GPX4 inhibition GPX4 inhibition Iron Overload Iron Overload 15_HpETE_SAPE 15(S)-HpETE-SAPE GPX4 inhibition->15_HpETE_SAPE Accumulation 15-LOX 15-Lipoxygenase Iron Overload->15-LOX Activates SAPE SAPE (in membrane) SAPE->15_HpETE_SAPE Oxidation 15-LOX->15_HpETE_SAPE Lipid_Peroxidation Lipid Peroxidation Cascade 15_HpETE_SAPE->Lipid_Peroxidation Ferroptosis Ferroptotic Cell Death Lipid_Peroxidation->Ferroptosis GPX4 GPX4 GPX4->15_HpETE_SAPE Reduces Antioxidants Antioxidants (e.g., Ferrostatin-1, Vit E) Antioxidants->Lipid_Peroxidation Inhibits

References

Technical Support Center: Oxidized Phospholipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxidized phospholipid (OxPL) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common artifacts encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in oxidized phospholipid analysis?

A1: Artifacts in OxPL analysis can arise from several stages of the experimental workflow. The most common sources include:

  • Sample Handling and Storage: Autoxidation of phospholipids (B1166683) can occur during sample collection, storage, and processing if not handled properly. This is often initiated by exposure to air, light, and trace metal ions.[1][2] Enzymatic degradation by phospholipases can also alter the lipid profile.[1][3]

  • Lipid Extraction: The choice of extraction method can influence the recovery of different lipid classes and the introduction of contaminants. Incomplete removal of non-oxidized phospholipids can lead to ion suppression in mass spectrometry.

  • Chromatographic Separation: Co-elution of highly abundant non-oxidized phospholipids with low-abundance OxPLs is a major cause of ion suppression, leading to underestimation or even complete loss of the analyte signal.[4][5][6] Peak tailing and broadening can also complicate quantification.

  • Mass Spectrometry Detection: In-source fragmentation, where phospholipid molecules fragment within the ion source of the mass spectrometer, can generate artifactual peaks that may be misinterpreted as endogenous species.[7][8] Ion suppression from matrix components is another significant challenge.[4][5][9]

Q2: How can I prevent autoxidation of my samples during preparation?

A2: Preventing autoxidation is critical for accurate OxPL analysis. Key preventive measures include:

  • Use of Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT) to extraction solvents is essential to inhibit free radical chain reactions that lead to lipid peroxidation.[10][11][12]

  • Controlled Environment: Whenever possible, handle samples under an inert atmosphere (e.g., nitrogen or argon gas) to minimize exposure to oxygen.[1][10] Work in a cold environment (e.g., on ice) to reduce the rate of chemical reactions.[1]

  • Minimize Exposure to Light: Protect samples from light, as photooxidation can generate reactive oxygen species and promote lipid peroxidation.[1][2]

  • Appropriate Storage: For long-term storage, lipid extracts should be kept in an organic solvent at -20°C or lower in airtight glass containers with Teflon-lined caps.[1][2][13] Avoid repeated freeze-thaw cycles.[11]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your oxidized phospholipid analysis.

Problem 1: Low or no signal for my oxidized phospholipid of interest in LC-MS.

Possible Cause: Ion suppression due to co-eluting non-oxidized phospholipids.

Troubleshooting Steps:

  • Optimize Chromatographic Separation:

    • Method: Employ chromatographic techniques that separate lipids based on polarity, such as Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC can effectively separate polar OxPLs from their non-polar, non-oxidized counterparts, reducing co-elution and ion suppression.[6]

    • Gradient Adjustment: Modify the solvent gradient to increase the separation between the highly abundant non-oxidized phospholipids and your target OxPLs.

  • Improve Sample Cleanup:

    • Method: Utilize Solid-Phase Extraction (SPE) to remove the bulk of non-oxidized phospholipids before LC-MS analysis. Zirconia-based sorbents have shown high selectivity for phospholipids.[14]

    • Protocol: Follow a detailed SPE protocol to ensure efficient removal of interfering species.

  • Check for In-Source Fragmentation:

    • Action: Analyze a standard of a related, more abundant phospholipid (e.g., a phosphatidylserine (B164497) if you are looking for a phosphatidic acid) to see if it fragments in the ion source to produce an ion with the same m/z as your target analyte.[7]

Experimental Protocol: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol provides a general guideline for using SPE to clean up lipid extracts.

Materials:

  • SPE cartridge (e.g., Zirconia-coated silica)

  • Lipid extract in an appropriate solvent

  • Wash solvents (e.g., methanol, acetonitrile)

  • Elution solvent

  • Vacuum manifold or positive pressure processor

Procedure:

  • Condition the Cartridge: Condition the SPE cartridge by passing a conditioning solvent (e.g., 3 mL of 0.2% formic acid in acetonitrile) through the sorbent. This step may not be necessary for all cartridge types if using a vacuum.[5]

  • Load the Sample: Load the supernatant from your lipid extraction directly onto the conditioned SPE cartridge.[5]

  • Wash the Cartridge: Wash the cartridge with a series of solvents to remove interfering compounds. For example, use an acidic aqueous solution to remove polar interferences, followed by an organic solvent to remove non-polar interferences.[15]

  • Elute the Analytes: Elute your target oxidized phospholipids using an appropriate solvent mixture.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the sample in a solvent compatible with your LC-MS system.[5]

Problem 2: I am seeing unexpected peaks in my mass spectrum that could be artifactual.

Possible Cause: In-source fragmentation of abundant phospholipids.

Troubleshooting Steps:

  • Optimize Mass Spectrometer Source Parameters:

    • Cone/Fragmentor Voltage: Reduce the cone or fragmentor voltage. Higher voltages increase the energy in the ion source, leading to more fragmentation.[11][16]

    • Capillary/Source Temperature: Lower the capillary or source temperature. Elevated temperatures can induce thermal degradation and fragmentation of labile molecules like phospholipids.[7][17]

    • Systematic Evaluation: Systematically vary source parameters (e.g., tube lens and skimmer voltage) to find the optimal conditions that maximize the signal of your target analyte while minimizing fragmentation.[6][18]

  • Use Chemical Derivatization:

    • Rationale: Derivatizing the hydroperoxide group of OxPLs can increase their stability and reduce in-source fragmentation. For example, reaction with 2-methoxypropene (B42093) can form a more stable derivative.[19]

Data Presentation: Effect of Cone Voltage on In-Source Fragmentation

The following table provides a representative example of how adjusting the cone voltage can impact the relative intensity of a precursor ion versus a known in-source fragment. In this example, we consider the fragmentation of phosphatidylserine (PS) to phosphatidic acid (PA).

Cone Voltage (V)Relative Intensity of PS Precursor Ion (%)Relative Intensity of PA Fragment Ion (%)
20955
407030
604060
801585

This table is a generalized representation based on the principle that higher cone voltages increase in-source fragmentation. Actual values will vary depending on the instrument and specific lipid.

Problem 3: My chromatographic peaks for oxidized phospholipids are tailing or broad.

Possible Cause: Secondary interactions with the stationary phase or issues with the HPLC system.

Troubleshooting Steps:

  • Address Secondary Silanol (B1196071) Interactions:

    • Mobile Phase pH: Adjust the pH of the mobile phase. For basic analytes, a lower pH can reduce interactions with acidic residual silanols on the silica-based column. Conversely, a higher pH may be beneficial for acidic analytes.

    • Mobile Phase Additives: Add a competing base (e.g., triethylamine) to the mobile phase to block the active silanol sites.

    • Column Choice: Use an end-capped column or a column with a different stationary phase chemistry that is less prone to secondary interactions.

  • Check for Column Overload:

    • Action: Dilute your sample and reinject. If the peak shape improves, you may be overloading the column.

  • Inspect the HPLC System:

    • Column Frit: Check for a blocked column inlet frit, which can distort peak shape.[20]

    • Extra-Column Volume: Ensure that the tubing and connections between the injector, column, and detector are as short and narrow as possible to minimize extra-column band broadening.

Visualizing Workflows and Relationships

Diagram 1: General Workflow for Oxidized Phospholipid Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection (e.g., Plasma, Tissue) AddAntioxidant Addition of Antioxidant (BHT) SampleCollection->AddAntioxidant LipidExtraction Lipid Extraction (e.g., Folch, MTBE) AddAntioxidant->LipidExtraction SPE_Cleanup SPE Cleanup (Phospholipid Removal) LipidExtraction->SPE_Cleanup LC_Separation LC Separation (HILIC or RP-HPLC) SPE_Cleanup->LC_Separation MS_Detection MS Detection (ESI-MS/MS) LC_Separation->MS_Detection DataAnalysis Data Analysis MS_Detection->DataAnalysis

Caption: Overview of the key steps in oxidized phospholipid analysis.

Diagram 2: Troubleshooting Logic for In-Source Fragmentation

G Start Unexpected Peak Observed CheckDB Check Lipid Databases for Known Lipids Start->CheckDB IsKnown Is it a known endogenous lipid? CheckDB->IsKnown InSourceFrag Potential In-Source Fragmentation Artifact IsKnown->InSourceFrag No ConfirmedLipid Confirmed Endogenous Lipid IsKnown->ConfirmedLipid Yes OptimizeMS Optimize MS Source Parameters InSourceFrag->OptimizeMS Derivatize Consider Chemical Derivatization InSourceFrag->Derivatize Reanalyze Re-analyze Sample OptimizeMS->Reanalyze Derivatize->Reanalyze

Caption: Decision tree for troubleshooting unexpected peaks in MS data.

References

Technical Support Center: Analysis of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE. The information provided is designed to address common challenges encountered during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular properties of this compound relevant for mass spectrometry?

A1: Understanding the fundamental properties of this compound is crucial for method development. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC43H78NO10P[1][2]
Molecular Weight800.1 g/mol [1][2]
Synonyms1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-phosphoethanolamine, 15(S)-HpETE-SAPE, 15(S)-hydroperoxyeicostetraenoic acid-SAPE[1]
PurityTypically >90%[1]
FormulationA solution in ethanol (B145695)[1]
SolubilityEthanol: 30 mg/ml, Ethanol:PBS (pH 7.2)(1:2): 0.3 mg/ml[1]
λmax237 nm[1]

Q2: What are the main challenges in the mass spectrometric analysis of oxidized phospholipids (B1166683) like this compound?

A2: The analysis of oxidized phospholipids (OxPLs) by mass spectrometry presents several challenges. These include the low abundance of these molecules in biological samples, their inherent chemical and thermal instability, and the potential for ionization suppression by more abundant, non-oxidized lipid species.[3] Furthermore, the presence of a hydroperoxide group can lead to complex fragmentation patterns.

Q3: Which ionization technique is most suitable for this compound?

A3: Electrospray ionization (ESI) is a commonly used and effective technique for the analysis of phospholipids, including their oxidized forms.[4][5] ESI is a soft ionization method, which helps to minimize in-source fragmentation of the labile hydroperoxide group. Analysis can be performed in both positive and negative ion modes, with negative ion mode often being preferred for phosphatidylethanolamines to generate [M-H]⁻ ions.[6]

Q4: How should I prepare my sample for LC-MS/MS analysis?

A4: Proper sample preparation is critical to preserve the integrity of the oxidized phospholipid. It is essential to include antioxidants like butylated hydroxytoluene (BHT) during lipid extraction to prevent further oxidation. A general guideline is to dissolve the sample in an organic solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 10-100 µg/mL. It is crucial to ensure that the final solution is free of particulates by filtering or centrifugation to avoid clogging the LC system.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Problem 1: Low or No Signal Intensity

Possible Causes and Solutions:

CauseRecommended Solution
Poor Ionization Efficiency Optimize ion source parameters such as capillary voltage, gas flow rates, and source temperature. Consider using a different ionization mode (positive vs. negative). For phosphatidylethanolamines, negative ion mode is often more sensitive.[6]
Ion Suppression Dilute the sample to reduce matrix effects from other lipids.[3] Improve chromatographic separation to resolve the analyte from interfering compounds.
Analyte Degradation Ensure samples are stored at -80°C and handled on ice.[2] Use fresh solvents and add antioxidants like BHT to prevent oxidation during sample preparation.[5]
Incorrect Instrument Settings Verify the mass spectrometer is tuned and calibrated. Ensure the correct precursor ion m/z is being targeted for fragmentation.
Clogged LC or MS System Check for blockages in the LC tubing, column, or MS interface.[7][8] A gradual increase in backpressure is an indicator of a clog.
Problem 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes and Solutions:

CauseRecommended Solution
Column Contamination Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[7]
Inappropriate Mobile Phase Ensure the mobile phase is compatible with the analyte and the column. The pH of the mobile phase can significantly affect the peak shape of ionizable compounds.
Injection of too much sample Reduce the injection volume or the concentration of the sample. Overloading the column can lead to poor peak shape.[7]
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[7]
Problem 3: Inconsistent or Unstable Signal

Possible Causes and Solutions:

CauseRecommended Solution
Air Bubbles in the LC System Purge the LC pumps to remove any trapped air bubbles.[8] Ensure that the solvent lines are properly immersed in the solvent reservoirs.
Fluctuations in Ion Source Check for a stable spray in the ESI source. An unstable spray can be caused by a clogged or dirty spray needle.[8]
Inconsistent Sample Preparation Ensure a consistent and reproducible sample preparation workflow for all samples and standards.

Experimental Protocols

General LC-MS/MS Method for Oxidized Phospholipid Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will be required for your specific instrumentation and experimental goals.

1. Sample Preparation:

  • Store and handle the analyte at -80°C in an ethanol solution.[2]

  • For analysis, dilute the stock solution to the desired concentration (e.g., 10 µg/mL) using a mobile phase compatible solvent (e.g., methanol or acetonitrile).

  • Filter the final solution through a 0.22 µm filter before injection.

2. Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the lipid, then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50 °C
Injection Volume 1 - 5 µL

3. Mass Spectrometry (MS) Parameters:

These parameters are highly instrument-dependent and should be optimized.

ParameterRecommended Setting (Negative Ion Mode)
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 2.5 - 3.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Flow 600 - 800 L/hr
Cone Gas Flow 50 L/hr
Precursor Ion (m/z) 799.5 [M-H]⁻
Collision Energy Optimize for characteristic fragment ions. Start with a range of 20-40 eV.
Product Ions Monitor for fragments corresponding to the neutral loss of the headgroup, fatty acyl chains, and water.

Visualizations

Logical Troubleshooting Workflow for Fragmentation Issues

fragmentation_troubleshooting start No or Low Fragment Ion Intensity check_precursor Is the precursor ion signal strong and stable? start->check_precursor optimize_source Optimize Ion Source Parameters (e.g., voltages, gas flows, temperature) check_precursor->optimize_source No check_ce Is the Collision Energy (CE) optimized? check_precursor->check_ce Yes optimize_source->check_precursor optimize_ce Perform CE ramp experiment for the precursor ion check_ce->optimize_ce No check_gas Is the collision gas pressure adequate? check_ce->check_gas Yes optimize_ce->check_ce adjust_gas Adjust collision gas pressure according to manufacturer's recommendations check_gas->adjust_gas No check_fragments Are the expected fragment ions being monitored? check_gas->check_fragments Yes adjust_gas->check_gas define_fragments Define expected fragment ions based on literature or theoretical fragmentation check_fragments->define_fragments No solution Problem Resolved check_fragments->solution Yes define_fragments->check_fragments

Caption: Troubleshooting workflow for mass spectrometry fragmentation issues.

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow sample_prep Sample Preparation (Dilution, Addition of Antioxidant) lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms1_scan MS1 Scan (Full Scan or SIM of Precursor Ion) ionization->ms1_scan ms2_fragmentation MS2 Fragmentation (CID) ms1_scan->ms2_fragmentation ms2_detection MS2 Detection of Product Ions ms2_fragmentation->ms2_detection data_analysis Data Analysis (Quantification and Identification) ms2_detection->data_analysis

Caption: General experimental workflow for LC-MS/MS analysis.

References

Technical Support Center: Troubleshooting Inconsistent Results in Ferroptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ferroptosis assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and inconsistencies encountered during in vitro ferroptosis experiments. Here you will find detailed troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the key hallmarks of ferroptosis to confirm its induction?

A1: To confirm that cell death is occurring via ferroptosis, it is essential to assess several key hallmarks. The primary indicators include an iron-dependent accumulation of lipid reactive oxygen species (ROS).[1][2][3] This can be measured using fluorescent probes like BODIPY 581/591 C11.[4] Additionally, the observed cell death should be preventable by iron chelators (e.g., deferoxamine) and lipid-soluble antioxidants (e.g., Ferrostatin-1, Liproxstatin-1).[1][5] Morphological changes such as mitochondrial shrinkage and increased membrane density are also characteristic of ferroptosis.[4]

Q2: My results with ferroptosis inducers like erastin (B1684096) and RSL3 are variable. Why?

A2: Inconsistent results with ferroptosis inducers can stem from several factors. Different inducers can affect distinct cellular pathways; for instance, erastin inhibits the cystine/glutamate antiporter (System Xc-), leading to glutathione (B108866) (GSH) depletion, while RSL3 directly inhibits glutathione peroxidase 4 (GPX4).[6][7][8] The cellular response can be highly dependent on the specific cell line's metabolic state and expression levels of key proteins like GPX4 and System Xc-.[9][10] It's also been reported that RSL3 and erastin can have differing effects on downstream signaling, such as the activation of transcription factor NFE2L1.[1] Therefore, variability in cell culture conditions, passage number, and seeding density can all contribute to inconsistent outcomes.[11][12]

Q3: What is the role of glutamine in ferroptosis, and how can it affect my assay?

A3: Glutamine plays a dual and seemingly contradictory role in ferroptosis. Under normal conditions, glutamine is essential for cell survival and growth.[13] However, in the context of ferroptosis induced by amino acid starvation, glutamine can promote cell death.[13] This is because glutaminolysis, the metabolic pathway that breaks down glutamine, is crucial for driving ferroptosis.[13][14] Glutamine deprivation has been shown to induce ferroptosis in some cancer cells by increasing reactive oxygen species (ROS), an effect that can be rescued by the ferroptosis inhibitor ferrostatin-1.[15][16] Therefore, the concentration of glutamine in your cell culture medium can significantly impact the sensitivity of your cells to ferroptosis inducers.

Q4: How do I choose the right controls for my ferroptosis experiment?

A4: Proper controls are critical for interpreting your results. A standard ferroptosis experiment should include:

  • Untreated Control: To establish a baseline for cell viability and lipid peroxidation.

  • Vehicle Control: To account for any effects of the solvent (e.g., DMSO) used to dissolve your compounds.[9]

  • Positive Control: A known ferroptosis inducer (e.g., erastin, RSL3) to ensure your assay system is responsive.[4]

  • Rescue (Negative) Control: Co-treatment of your cells with a ferroptosis inducer and a specific inhibitor (e.g., Ferrostatin-1, Liproxstatin-1, or an iron chelator like deferoxamine) to confirm that the observed cell death is indeed ferroptosis.[4][9]

Troubleshooting Guides

Cell Viability Assays

Issue: I'm observing inconsistent or low cell viability even in my control groups.

This is a common problem that can mask the true effect of your experimental compounds. Several factors related to basic cell culture and assay setup can contribute to this issue.

Troubleshooting Workflow

cluster_solutions Potential Solutions A Inconsistent/Low Cell Viability Observed B Check Cell Culture Health & Conditions A->B Start Here C Review Cell Seeding Protocol B->C Cells Healthy F High Background Cell Death B->F Cells Unhealthy (debris, poor morphology) D Verify Reagent Preparation & Handling C->D Seeding Consistent G Inconsistent Readings C->G Inconsistent Seeding Density E Optimize Assay Parameters D->E Reagents OK D->F Precipitation/Degradation H Low Signal E->H Suboptimal Incubation/Reading S1 Improve Aseptic Technique Test for Mycoplasma Use Healthy, Low-Passage Cells F->S1 S3 Prepare Reagents Fresh Check Final Solvent Concentration Visually Inspect for Precipitation F->S3 S2 Ensure Even Cell Suspension Optimize Seeding Density G->S2 S4 Perform Time-Course & Dose-Response Validate Assay with Positive Controls H->S4

Caption: Troubleshooting workflow for inconsistent cell viability.

Detailed Solutions

Question: My cell viability is low across all plates, including my untreated controls. What should I check first?

Answer: Start by examining the overall health of your cell culture.[17]

  • Microscopic Examination: Look for signs of stress, such as changes in morphology (cell shrinkage, blebbing), detachment from the culture surface, or the presence of cellular debris.[4][17][18]

  • Contamination: Microbial contamination (bacteria, fungi, mycoplasma) can significantly impact cell health.[17] Regular testing for mycoplasma is crucial.

  • Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. It's best to use cells within a consistent and low passage range.

  • Culture Confluency: Do not let cells become over-confluent before passaging, as this can induce cell death. A confluency of around 80% is often recommended for passaging.[17]

Question: I see edge effects in my multi-well plates, where cells in the outer wells behave differently. How can I prevent this?

Answer: Edge effects are often caused by uneven evaporation from the wells on the perimeter of the plate, leading to changes in media concentration.

  • Plate Hydration: To mitigate this, fill the outer wells with sterile water or PBS instead of cells.

  • Proper Incubation: Ensure your incubator has good humidity control.

  • Plate Sealing: Using breathable plate sealers can also help maintain consistent conditions across all wells.

Question: My vehicle control (e.g., DMSO) is showing significant toxicity. What can I do?

Answer: Solvent toxicity is a common issue.[4]

  • Concentration: Ensure the final concentration of the solvent in your culture medium is non-toxic to your cells. For DMSO, this is typically below 0.5%, and often as low as 0.1%.[9][19]

  • Vehicle Control Titration: If you are unsure about the tolerance of your cell line, perform a titration of the vehicle to determine the highest non-toxic concentration.

  • Consistent Solvent Concentration: Maintain the same final solvent concentration across all experimental conditions, including untreated controls if necessary for comparison.[9]

Protocol: Standard Cell Viability Assay (using CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Compound Preparation: Prepare 2X stock solutions of your test compounds and controls (e.g., erastin, RSL3, Ferrostatin-1) in the appropriate cell culture medium.[9]

  • Treatment: Carefully remove the old medium from the cells and add the 2X compound solutions. Include vehicle controls.[9]

  • Incubation: Incubate the plate for the desired time period (e.g., 24-48 hours).[9]

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the luminescence readings to the vehicle-treated control wells to determine the percentage of cell viability.[9]

Data Table: Effect of DMSO Concentration on Cell Viability
Cell LineDMSO ConcentrationAverage Cell Viability (%)Standard Deviation
HT-10800.1%98.52.1
HT-10800.5%92.14.5
HT-10801.0%75.38.9
MCF-70.1%99.21.8
MCF-70.5%95.83.2
MCF-71.0%88.66.4

Note: Data is illustrative and will vary by cell line and experimental conditions.

Lipid Peroxidation Assays

Issue: I'm not seeing an increase in lipid peroxidation after treating with a known ferroptosis inducer.

The accumulation of lipid ROS is a central feature of ferroptosis.[20] Failure to detect this can be due to issues with the assay itself, the timing of the measurement, or the specific experimental conditions.

Signaling Pathway: Induction of Lipid Peroxidation in Ferroptosis

cluster_inducers Ferroptosis Inducers cluster_pathway Core Mechanism cluster_outcome Outcome Erastin Erastin SystemXc System Xc- Erastin->SystemXc inhibits RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 inhibits GSH Glutathione (GSH) SystemXc->GSH Cystine import for GSH synthesis GSH->GPX4 cofactor Lipid_ROS Lipid Peroxidation (Lipid ROS) GPX4->Lipid_ROS detoxifies PUFA PUFA-PLs PUFA->Lipid_ROS oxidized to Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: Key pathways leading to lipid peroxidation in ferroptosis.

Detailed Solutions

Question: I used C11-BODIPY 581/591, but my fluorescence signal is weak or absent after treatment with erastin. What went wrong?

Answer: Several factors could be at play:

  • Timing of Measurement: Lipid peroxidation is a dynamic process. The peak of lipid ROS accumulation might occur earlier or later than your chosen time point. A time-course experiment is essential to identify the optimal window for measurement.[9]

  • Probe Concentration and Incubation: The concentration of the C11-BODIPY probe and the incubation time are critical. Use a concentration range of 1-5 µM and incubate for 30-60 minutes at 37°C, protected from light.[9] Insufficient loading will result in a weak signal.

  • Cell Health: As with viability assays, unhealthy cells may not respond appropriately to stimuli. Ensure your starting cell population is healthy.

  • Inducer Potency: Verify the potency and stability of your ferroptosis inducer. Prepare working solutions fresh for each experiment to avoid degradation.[9]

Question: My fluorescent signal is very high in all samples, including the negative control. How can I reduce the background?

Answer: High background fluorescence can be caused by:

  • Excess Probe: Ensure that you are thoroughly washing the cells with PBS after incubation with the fluorescent probe to remove any excess, unbound dye.[9]

  • Phototoxicity: Fluorescent probes can be sensitive to light. Minimize the exposure of your samples to light during staining and imaging to prevent photo-oxidation and non-specific fluorescence.

  • Autofluorescence: Some cell types or media components can exhibit autofluorescence. Include an unstained control sample to assess the level of background fluorescence from the cells themselves.

Protocol: Lipid Peroxidation Assay (using C11-BODIPY 581/591)
  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with your compounds of interest and controls as previously described.[9]

  • Staining: Towards the end of the treatment period, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM.[9]

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[2]

  • Washing: Gently wash the cells twice with PBS to remove excess probe.[9]

  • Analysis:

    • Fluorescence Microscopy: Visualize the cells immediately. The unoxidized probe fluoresces red, while the oxidized form shifts to green fluorescence.[9]

    • Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze using a flow cytometer. An increase in the green fluorescence signal indicates lipid peroxidation.[2]

Data Table: Expected Outcomes of Lipid Peroxidation Assay
TreatmentExpected Green Fluorescence (Oxidized Probe)Expected Red Fluorescence (Reduced Probe)Interpretation
Untreated ControlLowHighBaseline lipid peroxidation
Vehicle Control (DMSO)LowHighNo effect of solvent
Ferroptosis Inducer (e.g., RSL3)HighLowInduction of lipid peroxidation
Inducer + Ferrostatin-1LowHighRescue from lipid peroxidation, confirming ferroptosis

Intracellular Iron Assays

Issue: I am unable to detect a significant change in intracellular iron levels after inducing ferroptosis.

While ferroptosis is an iron-dependent process, measuring changes in the labile iron pool can be challenging. The total amount of intracellular iron may not change dramatically; rather, it is the availability of redox-active iron that is crucial.

Logical Relationship: Iron's Role in Ferroptosis

A Increased Labile Iron Pool B Fenton Reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) A->B catalyzes C Generation of Reactive Oxygen Species (ROS) B->C D Oxidation of Polyunsaturated Fatty Acids (PUFAs) C->D E Lipid Peroxidation D->E F Ferroptosis E->F

Caption: The central role of labile iron in initiating ferroptosis.

Detailed Solutions

Question: I used an iron-chelator (deferoxamine) and it rescued cell death, but my iron assay (e.g., Prussian blue) doesn't show a difference. Why?

Answer: This is a common and important observation.

  • Labile vs. Total Iron: Assays like Prussian blue stain total ferric iron (Fe³⁺) and may not be sensitive enough to detect changes in the more transient and catalytically active labile iron pool (LIP). Ferroptosis is driven by the LIP, which participates in the Fenton reaction to generate ROS.[21]

  • Iron Redistribution: Ferroptosis induction may involve the redistribution of iron within the cell (e.g., release from ferritin or lysosomes) rather than a large influx of extracellular iron.[21][22] This change in localization and availability, which is critical for the process, might not be reflected in total iron measurements.

  • Sensitivity of Chelators: Iron chelators like deferoxamine (B1203445) are very effective at sequestering labile iron, thereby preventing it from participating in redox reactions.[9][22] This is why they can effectively block ferroptosis even if changes in total iron are not detectable.

Question: What is a better way to measure the iron pool relevant to ferroptosis?

Answer: To specifically measure the labile iron pool, consider using fluorescent probes designed for this purpose.

  • Fluorescent Probes: Reagents like FerroOrange or Phen Green SK are cell-permeable probes that fluoresce upon binding to intracellular labile iron (Fe²⁺). These can provide a more dynamic and relevant measure of the iron pool involved in ferroptosis.

Protocol: Labile Iron Pool Detection (using FerroOrange)
  • Cell Culture: Culture and treat cells as for other ferroptosis assays.

  • Probe Preparation: Prepare a working solution of FerroOrange in assay buffer according to the manufacturer's protocol.

  • Staining: Remove the culture medium and wash the cells with assay buffer. Add the FerroOrange working solution to the cells.

  • Incubation: Incubate the cells for 30 minutes at 37°C.

  • Observation:

    • Fluorescence Microscopy: Observe the cells directly using a fluorescence microscope with the appropriate filter set (e.g., for TRITC).

    • Plate Reader: Measure the fluorescence intensity using a microplate reader.

Data Table: Comparison of Iron Assay Methods
Assay MethodPrincipleIron Pool DetectedProsCons
Prussian BlueStains ferric iron (Fe³⁺) blueTotal Ferric IronSimple, inexpensive, good for tissue sectionsLow sensitivity, may not reflect changes in the labile iron pool
Fluorescent ProbesChelation-dependent fluorescenceLabile Iron (Fe²⁺)High sensitivity, live-cell imaging possibleCan be prone to artifacts, requires careful controls
Iron Assay KitsColorimetric reaction with ironTotal Intracellular IronQuantitativeDoes not distinguish between labile and stored iron

References

Technical Support Center: Quantification of Endogenous 15(S)-HpETE-SAPE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 15(S)-HpETE-SAPE (1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address the unique challenges associated with quantifying this unstable, low-abundance oxidized phospholipid.

Frequently Asked Questions (FAQs)

Q1: What is 15(S)-HpETE-SAPE and why is it so difficult to quantify?

A1: 15(S)-HpETE-SAPE is an oxidized phospholipid where the sn-2 position is occupied by 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). It is generated by the 15-lipoxygenase (15-LO) mediated oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE).[1][2] The primary challenges in its quantification stem from three core issues:

  • Inherent Instability: The hydroperoxide (-OOH) group is highly reactive and susceptible to reduction or further oxidation, readily converting to the more stable hydroxyl analog (15(S)-HETE-SAPE) or other degradation products.[3] This degradation can occur spontaneously during sample collection, extraction, and analysis.

  • Low Endogenous Abundance: As a signaling molecule, 15(S)-HpETE-SAPE is present at very low concentrations in tissues and biological fluids, often near the limit of detection for standard analytical equipment.[4][5]

  • Complex Biological Matrix: Isolating this specific phospholipid from a complex mixture of other lipids, proteins, and metabolites without causing its degradation is a significant hurdle.[4][6]

Q2: What are the most critical steps to prevent analyte degradation during sample preparation?

A2: Preventing auto-oxidation and enzymatic degradation is paramount. Key preventative measures include:

  • Immediate Processing: Process samples on ice as quickly as possible after collection.[5]

  • Antioxidant Addition: Add antioxidants, such as butylated hydroxytoluene (BHT), directly to the collection tubes and solvents to inhibit non-enzymatic oxidation.[4][6]

  • Enzyme Inhibition: Incorporate inhibitors of enzymes that can metabolize your analyte, if known.[7]

  • Use High-Purity Solvents: Ensure all solvents are of high purity (e.g., LC-MS grade) and have been purged with argon or nitrogen to remove dissolved oxygen.

  • Minimize Light and Heat Exposure: Protect samples from light and keep them at low temperatures (-80°C for long-term storage) throughout the workflow.[8]

Q3: Which analytical technique is considered the gold standard for quantifying 15(S)-HpETE-SAPE?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard and most reliable method for the quantification of eicosanoids and oxidized phospholipids (B1166683).[4][9] This technique offers the high sensitivity required to detect low-abundance species and the selectivity to distinguish the analyte from structurally similar molecules through precursor and product ion monitoring (Multiple Reaction Monitoring or MRM).[9]

Q4: What type of internal standard should be used for accurate quantification?

A4: A stable isotope-labeled (SIL) internal standard is the ideal choice. A SIL version of 15(S)-HpETE-SAPE would be optimal, but is often not commercially available. In its absence, a SIL standard of a structurally related oxidized phospholipid or a deuterated analog of the free acid, such as d8-15(S)-HETE, can be used.[5] The internal standard should be added as early as possible in the sample preparation process to account for analyte loss during extraction and matrix effects during analysis.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of 15(S)-HpETE-SAPE.

Problem Potential Cause Recommended Solution
Low or No Signal Intensity Analyte Degradation: The hydroperoxide group has been reduced to a hydroxyl group (15-HETE-SAPE).• Check for a corresponding increase in the signal for 15-HETE-SAPE. • Re-extract samples ensuring antioxidants (e.g., BHT) are present in all solvents and that the entire process is performed rapidly on ice. • Ensure storage conditions are strictly at -80°C.[8]
Poor Extraction Recovery: The analyte is not being efficiently extracted from the sample matrix.• Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. See Protocol 1 for a validated SPE method. • Evaluate different solvent systems for LLE (e.g., Folch or Bligh-Dyer methods).[11]
Matrix Effects: Co-eluting compounds from the biological matrix are suppressing the ionization of the analyte.• Improve chromatographic separation to isolate the analyte from interfering compounds.[12] • Enhance the sample cleanup procedure, potentially using a multi-step extraction or a different SPE sorbent.[13] • Use a stable isotope-labeled internal standard to normalize for signal suppression.[10]
High Variability Between Replicates Inconsistent Sample Handling: Minor variations in timing, temperature, or vortexing can lead to different rates of degradation.• Standardize all sample handling steps meticulously. Use a timed protocol for each step. • Prepare a master mix of solvents and internal standards to add to all samples simultaneously.
Auto-oxidation During Autosampler Wait Time: Samples may degrade while sitting in the autosampler tray.• Use a cooled autosampler (set to 4°C). • Minimize the time samples spend in the autosampler before injection. Analyze samples in smaller batches if necessary.
Poor Chromatographic Peak Shape Suboptimal LC Conditions: The mobile phase or gradient is not suitable for this class of lipid.• Use a C18 reversed-phase column with a gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol), both containing a weak acid like 0.02% formic acid to improve peak shape.[14] • Optimize the gradient elution to ensure sharp, symmetrical peaks.
Analyte Adsorption: The analyte may be adsorbing to parts of the LC system or the column itself.• Ensure the LC system is well-maintained and free of contaminants. • Consider using a column specifically designed for lipid analysis.

Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) of Oxidized Phospholipids

This protocol is adapted from standard methods for eicosanoid and oxidized phospholipid extraction.[7][9]

  • Sample Preparation:

    • Thaw biological samples (e.g., 500 µL plasma) on ice.

    • Immediately add 10 µL of an antioxidant solution (e.g., 0.2 mg/mL BHT in ethanol).

    • Spike the sample with 10 ng of a suitable deuterated internal standard (e.g., d8-15(S)-HETE).

    • Add 1.5 mL of cold methanol (B129727) containing 0.1% acetic acid to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • SPE Column Conditioning:

    • Use a C18 SPE cartridge (e.g., 100 mg).

    • Activate the column by washing with 3 mL of methanol.

    • Equilibrate the column by washing with 3 mL of water.

  • Sample Loading and Washing:

    • Load the supernatant from step 1 onto the SPE column.

    • Wash the column with 3 mL of 10% methanol in water to remove polar impurities.

  • Elution and Final Preparation:

    • Elute the lipids with 2 mL of methanol into a clean collection tube.

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 63:37 water:acetonitrile with 0.02% formic acid) for LC-MS/MS analysis.[14]

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Related Analytes

The following table provides example mass transitions for related compounds that can be used as a starting point for developing a method for 15(S)-HpETE-SAPE. The exact m/z for 15(S)-HpETE-SAPE (C43H78NO10P, MW: 800.1) would need to be determined experimentally, but would be expected to fragment into ions representing the headgroup and the fatty acid chain.[1][8]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Mode
15(S)-HpETE (free acid)335.2113.1Negative
15(S)-HETE (free acid)319.2179.1Negative
Phosphatidylethanolamine (PE) HeadgroupVaries140.0 (Neutral Loss)Positive
Oxidized 22:6 fatty acyl chainVaries359.0 (+OOH)Negative

Note: These values are illustrative. The optimal precursor/product ion pairs and collision energies must be determined empirically for 15(S)-HpETE-SAPE on your specific instrument. The fragmentation of the oxidized fatty acid chain is a key diagnostic ion.[15]

Visualizations

Experimental and Analytical Workflow

G Figure 1. General Workflow for 15(S)-HpETE-SAPE Quantification cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis a 1. Sample Collection (Plasma, Tissue) b 2. Add Antioxidant (BHT) & Internal Standard a->b c 3. Protein Precipitation (Cold Methanol) b->c d 4. Solid-Phase Extraction (SPE) (C18 Cartridge) c->d e 5. Elution & Evaporation d->e f 6. Reconstitution e->f g 7. LC-MS/MS Analysis (Reversed-Phase) f->g h 8. Data Processing (Integration & Normalization) g->h

Caption: General Workflow for 15(S)-HpETE-SAPE Quantification.

Analyte Instability and Degradation Pathway

G Figure 2. Key Instability Pathway of 15(S)-HpETE-SAPE A 15(S)-HpETE-SAPE (Target Analyte) B 15(S)-HETE-SAPE (Reduced Product) A->B Spontaneous or enzymatic reduction (e.g., by peroxidases) C Other Oxidation/ Degradation Products A->C Auto-oxidation, further reactions

Caption: Key Instability Pathway of 15(S)-HpETE-SAPE.

Troubleshooting Logic Flowchart

G Figure 3. Troubleshooting Flowchart for Low Signal Intensity start Low or No Signal? check_hete Signal for 15-HETE-SAPE is high? start->check_hete problem_degradation Problem: Analyte Degradation Solution: Improve antioxidant use, work faster and colder. check_hete->problem_degradation Yes check_recovery Extraction Recovery Verified? check_hete->check_recovery No problem_recovery Problem: Poor Recovery Solution: Optimize SPE/LLE protocol. check_recovery->problem_recovery No final_problem Problem: Matrix Effects Solution: Improve chromatography, enhance sample cleanup. check_recovery->final_problem Yes

Caption: Troubleshooting Flowchart for Low Signal Intensity.

References

Technical Support Center: Synthesis of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-phosphoethanolamine (15(S)-HpETE-SAPE). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this critical enzymatic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE?

The synthesis is an enzymatic reaction where 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE) is oxidized by the enzyme 15-lipoxygenase (15-LOX).[1][2][3] This enzyme stereospecifically introduces a hydroperoxy group at the C15 position of the arachidonoyl moiety.

Q2: Why is my yield of this compound consistently low?

Low yields can be attributed to several factors, including suboptimal enzyme activity, instability of the hydroperoxide product, substrate degradation, or inefficient purification. The troubleshooting guide below addresses these issues in detail.

Q3: How can I confirm the identity and purity of my final product?

High-performance liquid chromatography (HPLC) is the recommended method.[4][5] The product has a characteristic UV absorbance maximum around 237 nm due to the conjugated diene system of the hydroperoxy-eicosatetraenoic acid (HpETE) moiety.[1][3] Mass spectrometry can be used to confirm the molecular weight (800.1 g/mol ).[1][2][3]

Q4: What are the recommended storage conditions for the final product?

This compound is unstable and should be stored at -80°C in an ethanol (B145695) solution to ensure stability for up to two years.[6] Avoid repeated freeze-thaw cycles.

Q5: Can other lipoxygenase enzymes be used for this synthesis?

While other lipoxygenases exist, 15-LOX is specific for producing the 15(S)-hydroperoxy derivative.[7][8] Using other LOX enzymes like 5-LOX or 12-LOX would result in different positional isomers of the hydroperoxide.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive 15-lipoxygenase (15-LOX) enzyme.- Ensure the enzyme has been stored correctly at -80°C.- Perform an activity assay with a known substrate like free arachidonic acid to confirm enzyme viability.- Avoid repeated freeze-thaw cycles of the enzyme stock.
Sub-optimal reaction conditions.- Optimize the pH of the reaction buffer; 15-LOX generally has optimal activity in slightly alkaline conditions (pH 7.5-8.0).- Ensure the reaction temperature is maintained, typically between 25-37°C.- Check for the presence of necessary co-factors if your specific 15-LOX requires them.
Substrate (SAPE) degradation or insolubility.- Use high-purity SAPE.- Ensure the substrate is fully solubilized. Sonication or the use of a small amount of a co-solvent like ethanol may be necessary.
Presence of Multiple Peaks in HPLC Analysis Product degradation.The hydroperoxy group in 15(S)-HpETE is unstable and can be reduced to the corresponding alcohol (15(S)-HETE) or undergo further decomposition.[9] Minimize reaction time and process samples promptly. The use of antioxidants during workup should be avoided as they can reduce the desired product.
Side reactions catalyzed by 15-LOX.15-LOX can sometimes produce other oxygenated products.[7] Optimizing the substrate-to-enzyme ratio can minimize the formation of byproducts.
Non-enzymatic oxidation of the substrate.Ensure all buffers and solutions are degassed to minimize dissolved oxygen, which can lead to non-specific oxidation.
Difficulty in Purifying the Product Co-elution of product with unreacted substrate or byproducts.Optimize the HPLC gradient. A normal-phase or reverse-phase C18 column can be effective.[4][5] Consider using a different detection method, such as an electrochemical or chemiluminescence detector, which can be more specific for hydroperoxides.[10]
Product degradation during purification.Keep all fractions cold and protected from light. Evaporate solvents under a stream of nitrogen at low temperatures.

Experimental Protocols

I. Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization based on the specific 15-lipoxygenase enzyme used.

Materials:

  • 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE)

  • 15-lipoxygenase (from soybean or recombinant)

  • Tris-HCl buffer (50 mM, pH 7.5-8.0)

  • Ethanol (absolute)

  • Nitrogen gas

  • Stir plate and stir bar

  • Temperature-controlled water bath

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of SAPE in ethanol.

    • In a reaction vessel, add the desired amount of SAPE stock solution.

    • Evaporate the ethanol under a gentle stream of nitrogen to form a thin film of the lipid.

  • Reaction Setup:

    • Add Tris-HCl buffer to the reaction vessel to the desired final substrate concentration (e.g., 0.1-1 mg/mL).

    • Sonicate the mixture briefly to ensure the substrate is well-dispersed.

    • Place the reaction vessel in a temperature-controlled water bath set to the optimal temperature for the 15-LOX enzyme (e.g., 25°C).

  • Enzymatic Reaction:

    • Add the 15-lipoxygenase to the reaction mixture to initiate the reaction. The optimal enzyme concentration should be determined empirically.

    • Stir the reaction mixture gently.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC. The formation of the product can be monitored by the increase in absorbance at 237 nm.

  • Reaction Termination and Product Extraction:

    • Once the reaction has reached the desired conversion, terminate it by adding an equal volume of cold ethanol.

    • Centrifuge the mixture to pellet the precipitated enzyme.

    • Transfer the supernatant containing the product to a new tube for purification.

II. Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • A gradient of methanol (B129727) in water or a more complex solvent system may be required for optimal separation. A typical starting point could be a gradient of 80% to 100% methanol in water over 30 minutes.

  • The exact conditions will need to be optimized based on the specific column and system used.

Procedure:

  • Inject the extracted product onto the HPLC column.

  • Monitor the elution profile at 237 nm.

  • Collect the fraction corresponding to the this compound peak.

  • Evaporate the solvent from the collected fraction under a stream of nitrogen at a low temperature.

  • Re-dissolve the purified product in ethanol for storage at -80°C.

Quantitative Data Summary

Parameter Value Reference
Molecular Weight 800.1 g/mol [1][2][3]
Purity (Commercially Available) ≥90%[1][3]
UV Absorbance Maximum (λmax) 237 nm[1][3]
Storage Temperature -80°C[6]
Long-term Stability ≥ 2 years at -80°C[6]
Solubility in Ethanol 30 mg/mL[1][2]
Solubility in Ethanol:PBS (pH 7.2) (1:2) 0.3 mg/mL[1][2]

Visualizations

Synthesis_Pathway SAPE 1-Stearoyl-2-arachidonoyl- sn-glycero-3-PE (SAPE) HpETE_SAPE 1-Stearoyl-2-15(S)-HpETE- sn-glycero-3-PE SAPE->HpETE_SAPE Oxidation enzyme 15-Lipoxygenase (15-LOX) enzyme->SAPE oxygen O2 oxygen->SAPE

Caption: Enzymatic synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis prep 1. Substrate Preparation setup 2. Reaction Setup prep->setup reaction 3. Enzymatic Reaction setup->reaction termination 4. Reaction Termination reaction->termination extraction 5. Product Extraction termination->extraction hplc 6. HPLC Purification extraction->hplc analysis 7. Purity Analysis & Storage hplc->analysis

Caption: Experimental workflow for synthesis and purification.

Troubleshooting_Logic start Low Yield? check_enzyme Check Enzyme Activity start->check_enzyme Yes check_conditions Optimize Reaction Conditions check_enzyme->check_conditions Enzyme OK solution Improved Yield check_enzyme->solution Enzyme Inactive -> Replace check_product_stability Assess Product Degradation check_conditions->check_product_stability Conditions OK check_conditions->solution Conditions Suboptimal -> Adjust check_purification Optimize Purification check_product_stability->check_purification Stability OK check_product_stability->solution Degradation -> Minimize Time check_purification->solution Purification OK check_purification->solution Co-elution -> Optimize Method

Caption: Troubleshooting logic for improving synthesis yield.

References

Technical Support Center: Purification and Analysis of Oxidized Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification and analysis of oxidized phospholipids (B1166683) (OxPLs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying oxidized phospholipids?

A1: The purification of oxidized phospholipids presents several challenges. A primary difficulty is their low abundance in biological samples compared to their non-oxidized counterparts.[1] Additionally, OxPLs can be unstable and susceptible to further oxidation or degradation during sample preparation and purification.[2] The vast structural diversity of OxPLs, including various isomers, can also complicate their separation and identification.[3][4]

Q2: Which purification methods are most suitable for oxidized phospholipids?

A2: The choice of purification method depends on the specific research goals, the complexity of the sample, and the desired purity. Commonly used techniques include:

  • Solid-Phase Extraction (SPE): Often used for initial sample cleanup and fractionation to separate phospholipids from other lipid classes and interfering substances.[5][6][7]

  • Thin-Layer Chromatography (TLC): A conventional method for separating different classes of lipids, including phospholipids.[3][8][9][10][11][12] It can be used for both analytical and preparative purposes.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating individual oxidized phospholipid species.[1][3][13][14] Both normal-phase and reversed-phase HPLC can be employed, often coupled with mass spectrometry (MS) for identification and quantification.[1][13]

Q3: How can I prevent the artificial formation of oxidized phospholipids during my purification protocol?

A3: To minimize artefactual oxidation, it is crucial to handle samples with care and incorporate antioxidants throughout the procedure. The addition of antioxidants like butylated hydroxytoluene (BHT) to solvents during extraction and storage is a common practice.[2] It is also advisable to work quickly, at low temperatures, and under an inert atmosphere (e.g., nitrogen or argon) whenever possible.

Q4: What are the best methods for detecting and quantifying purified oxidized phospholipids?

A4: Mass spectrometry (MS) is the gold standard for the sensitive and specific detection and quantification of oxidized phospholipids.[2][3][15][16] Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are well-suited for analyzing these labile molecules.[3] When coupled with liquid chromatography (LC-MS), it allows for the separation and quantification of individual OxPL species.[2] For quantification, the use of appropriate internal standards, such as stable isotope-labeled lipids, is essential.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of oxidized phospholipids.

Problem Possible Cause Suggested Solution
Low recovery of oxidized phospholipids Inefficient extraction from the biological matrix.Optimize the extraction solvent system. A common method is the Bligh and Dyer extraction using a chloroform/methanol (B129727)/water mixture.[13] Ensure complete cell lysis or tissue homogenization.
Loss of sample during solid-phase extraction (SPE).Ensure the SPE cartridge is properly conditioned. Optimize the wash and elution steps by adjusting solvent polarity and volume.[6]
Degradation of oxidized phospholipids.Add antioxidants (e.g., BHT) to all solvents.[2] Work at low temperatures and under an inert atmosphere. Process samples as quickly as possible.
Co-elution of oxidized and non-oxidized phospholipids in HPLC Inadequate chromatographic separation.Optimize the HPLC gradient, mobile phase composition, and column chemistry. Two-dimensional HPLC can provide enhanced separation.[1]
Overloading of the HPLC column.Reduce the amount of sample injected onto the column.
Poor signal or no detection in Mass Spectrometry Low concentration of the target analyte.Concentrate the sample before analysis. Use a more sensitive mass spectrometer or optimize the instrument parameters for your specific analytes.
Ion suppression from co-eluting matrix components.Improve sample cleanup using SPE or other fractionation techniques.[6][17][18] Optimize the HPLC separation to resolve the analyte from interfering compounds.
Instability of the oxidized phospholipid.Ensure the sample is fresh and has been stored properly at low temperatures. Minimize the time between purification and analysis.
Identification of unknown peaks in the chromatogram Presence of isomers or unexpected oxidation products.Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can help in structural elucidation. Compare fragmentation patterns with known standards or databases.[5]
Contamination from solvents or materials.Use high-purity solvents and pre-cleaned glassware. Run blank injections to identify potential sources of contamination.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Cleanup

This protocol is a general guideline for the initial cleanup of a lipid extract to enrich for phospholipids.

  • Sample Preparation: Start with a total lipid extract obtained from your biological sample (e.g., using the Bligh and Dyer method).[13]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.[5]

  • Sample Loading: Load the lipid extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a non-polar solvent like hexane (B92381) to remove neutral lipids.[5]

  • Elution: Elute the phospholipid fraction using a more polar solvent, such as methanol or isopropanol.[5]

  • Drying and Reconstitution: Dry the eluted fraction under a stream of nitrogen and reconstitute it in an appropriate solvent for downstream analysis (e.g., HPLC-MS).

Protocol 2: Thin-Layer Chromatography (TLC) for Phospholipid Separation

This protocol describes a one-dimensional TLC method for separating major phospholipid classes.

  • Plate Preparation: Use pre-coated silica (B1680970) gel TLC plates. For certain applications, plates can be pre-treated, for instance, with boric acid to improve the separation of specific phospholipids.[10]

  • Sample Application: Spot the lipid extract onto the TLC plate, about 1-2 cm from the bottom edge.

  • Development: Place the plate in a developing chamber containing a suitable solvent system. A common mobile phase for phospholipid separation is a mixture of chloroform, methanol, and water or ammonium (B1175870) hydroxide.[9][10]

  • Visualization: After the solvent front has reached the desired height, remove the plate and dry it. Visualize the separated lipid spots using a suitable method, such as iodine vapor, primuline (B81338) spray, or specific stains for phospholipids (e.g., molybdenum blue).[9]

  • Quantification (Optional): Scrape the spots of interest from the plate, extract the lipid, and quantify using methods like phosphate (B84403) analysis or gas chromatography of fatty acid methyl esters.

Protocol 3: HPLC-MS for Oxidized Phospholipid Analysis

This protocol provides a general workflow for the analysis of oxidized phospholipids by reversed-phase HPLC-MS.

  • Sample Preparation: The sample should be a purified phospholipid fraction, obtained, for example, after SPE.

  • HPLC System: Use a reversed-phase C18 column. The mobile phase typically consists of a gradient of water and an organic solvent like methanol or acetonitrile, often with additives such as formic acid or ammonium acetate (B1210297) to improve ionization.[19]

  • Gradient Elution: A typical gradient would start with a higher percentage of the aqueous phase and gradually increase the organic phase to elute lipids based on their hydrophobicity. Oxidized phospholipids, being more polar, often elute earlier than their non-oxidized counterparts.[13]

  • Mass Spectrometry: The HPLC eluent is directed to an electrospray ionization (ESI) source of a mass spectrometer. Data can be acquired in both positive and negative ion modes to detect different phospholipid classes.

  • Data Analysis: Identify oxidized phospholipids based on their retention time and mass-to-charge ratio (m/z). Tandem MS (MS/MS) can be used to confirm the identity by comparing fragmentation patterns with standards or literature data.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_extraction Sample Preparation & Extraction cluster_purification Purification cluster_analysis Analysis BiologicalSample Biological Sample (Tissue, Cells, Plasma) LipidExtraction Total Lipid Extraction (e.g., Bligh & Dyer) BiologicalSample->LipidExtraction SPE Solid-Phase Extraction (SPE) (Cleanup & Fractionation) LipidExtraction->SPE TLC Thin-Layer Chromatography (TLC) (Class Separation) SPE->TLC Optional HPLC High-Performance Liquid Chromatography (HPLC) (Species Separation) SPE->HPLC TLC->HPLC For preparative TLC MS Mass Spectrometry (MS) (Detection & Quantification) HPLC->MS DataAnalysis Data Analysis (Identification & Interpretation) MS->DataAnalysis

Caption: General experimental workflow for the purification and analysis of oxidized phospholipids.

signaling_pathway cluster_receptors Cell Surface Receptors cluster_downstream Downstream Signaling & Cellular Responses OxPL Oxidized Phospholipids (OxPLs) TLR4 Toll-like Receptor 4 (TLR4) OxPL->TLR4 CD36 CD36 OxPL->CD36 GPCR G-protein Coupled Receptors (GPCRs) OxPL->GPCR Inflammation Inflammatory Response (e.g., Cytokine production) TLR4->Inflammation OxidativeStress Oxidative Stress CD36->OxidativeStress FoamCell Foam Cell Formation CD36->FoamCell EndothelialDysfunction Endothelial Dysfunction GPCR->EndothelialDysfunction

Caption: Simplified signaling pathways initiated by oxidized phospholipids.

References

minimizing off-target effects of 1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize and identify potential off-target effects of this compound. Given the limited direct literature on this specific phospholipid conjugate, this guide focuses on the known biological activities of its key component, 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE), to infer and address potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of off-target effects for this compound?

A1: The primary source of off-target effects is likely the bioactive lipid component, 15(S)-HpETE. Potential off-target effects can arise from several mechanisms:

  • Metabolism: 15(S)-HpETE can be rapidly converted by cellular enzymes into other potent signaling molecules, such as 15-hydroxy-eicosatetraenoic acid (15-HETE) or lipoxins. These metabolites have their own distinct biological activities and may be responsible for some of the observed effects.

  • Non-specific Interactions: As a lipid molecule, it may intercalate into cellular membranes, altering their physical properties and affecting the function of membrane-bound proteins.

  • Enzyme Inhibition/Activation: 15(S)-HpETE and its metabolites can interact with a range of enzymes beyond the intended target, including various lipoxygenases, cyclooxygenases, and cytochrome P450 enzymes.

Q2: I am observing an unexpected inflammatory (or anti-inflammatory) response. Could this be an off-target effect?

A2: Yes, this is a plausible off-target effect. 15(S)-HpETE is a key intermediate in the biosynthesis of both pro- and anti-inflammatory mediators. For instance, it is a precursor to lipoxins, which are potent anti-inflammatory molecules. Conversely, its metabolism can also lead to other eicosanoids with pro-inflammatory activities. The observed effect may depend on the specific enzymatic machinery present in your experimental system.

Q3: How can I determine if this compound is being metabolized in my experimental model?

A3: The most direct way is to perform lipidomics analysis. This involves treating your cells or tissues with the compound, followed by lipid extraction and analysis using techniques like liquid chromatography-mass spectrometry (LC-MS). This will allow you to identify and quantify the parent compound and its potential metabolites, such as 15-HETE and lipoxins.

Q4: What are some appropriate negative controls to use in my experiments?

A4: To distinguish between the effects of the intact phospholipid and its potential breakdown products, consider using the following negative controls:

  • Vehicle Control: The solvent used to dissolve the compound.

  • Structurally Similar but Inactive Lipid: A phospholipid of similar structure but lacking the 15(S)-HpETE moiety.

  • Metabolites: The potential downstream metabolites, such as 15-HETE, to see if they replicate the observed effects.

  • Enzyme Inhibitors: Inhibitors of enzymes that metabolize 15(S)-HpETE (e.g., lipoxygenase inhibitors) to see if this blocks the off-target effect.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Effect) Recommended Action
Inconsistent experimental results Degradation or metabolism of the compound.Perform a time-course experiment and analyze the stability of the compound and the appearance of metabolites using LC-MS.
High cellular toxicity Peroxide-mediated damage or off-target signaling.Titrate the concentration of the compound to find the lowest effective dose. Use antioxidants as a control to check for peroxide-related toxicity.
Effect is observed in a cell line expected to be non-responsive The off-target is present in the cell line.Profile the expression of known 15(S)-HpETE-metabolizing enzymes in your cell line. Use a different cell line that lacks these enzymes as a negative control.

Experimental Protocols

Protocol 1: Lipid Extraction and Analysis by LC-MS

This protocol outlines the general steps for analyzing the metabolic fate of this compound in a cellular experiment.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with this compound at the desired concentration and for the desired time. Include vehicle-treated cells as a control.

  • Lipid Extraction:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add a mixture of methanol:water (1:1, v/v) to the cells and scrape them.

    • Transfer the cell suspension to a glass tube.

    • Add chloroform (B151607) to achieve a final ratio of chloroform:methanol:water of 2:1:1 (v/v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Sample Preparation: Dry the extracted lipids under a stream of nitrogen. Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., methanol).

  • LC-MS Analysis: Analyze the samples using a liquid chromatograph coupled to a mass spectrometer. Use a suitable column (e.g., C18) and a gradient elution method to separate the lipids. The mass spectrometer should be operated in a mode that allows for the identification and quantification of the parent compound and its expected metabolites (e.g., 15-HETE, lipoxins).

Visualizations

Signaling and Metabolic Pathways

Metabolic Pathway of 15(S)-HpETE This compound This compound 15(S)-HpETE 15(S)-HpETE This compound->15(S)-HpETE Phospholipases 15-HETE 15-HETE 15(S)-HpETE->15-HETE Glutathione Peroxidase Lipoxins Lipoxins 15(S)-HpETE->Lipoxins Lipoxygenases Other Eicosanoids Other Eicosanoids 15(S)-HpETE->Other Eicosanoids Various Enzymes

Caption: Potential metabolic pathways of the 15(S)-HpETE moiety.

Experimental Workflow

Troubleshooting Workflow start Unexpected Experimental Result Observed q1 Is the compound stable? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no investigate_other Investigate other off-target mechanisms (e.g., membrane effects) a1_yes->investigate_other check_metabolism Perform LC-MS to identify metabolites a1_no->check_metabolism q2 Do metabolites have known biological activity? check_metabolism->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no test_metabolites Test metabolites directly in the assay a2_yes->test_metabolites a2_no->investigate_other end Source of off-target effect likely identified test_metabolites->end

Caption: A workflow for troubleshooting unexpected experimental results.

Navigating Batch-to-Batch Variability of Commercial 15(S)-HpETE-SAPE: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a centralized resource for troubleshooting and addressing common issues related to the batch-to-batch variability of commercial 15(S)-HpETE-SAPE (1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine). Our goal is to ensure the consistency and reproducibility of your experiments involving this critical lipid signaling molecule.

Quick Find:

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with 15(S)-HpETE-SAPE.

Problem Potential Cause Suggested Solution
Inconsistent IC50 values or biological activity between batches. Purity Differences: Minor variations in the purity of 15(S)-HpETE-SAPE between batches can alter the effective concentration.QC Check: Perform an independent purity assessment of each new batch using HPLC. Compare this with the Certificate of Analysis (CoA).Normalization: If purity differences are confirmed, normalize the concentration of the compound used in your assays based on the actual purity of each batch.
Compound Degradation: 15(S)-HpETE-SAPE is sensitive to oxidation and temperature fluctuations. Improper storage or handling can lead to degradation.Storage: Strictly adhere to the manufacturer's storage recommendations, typically -80°C in an oxygen-free environment.[1][2][3]Handling: Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. Use fresh aliquots for each experiment.
Presence of Isomers or Impurities: The synthesis may result in related lipid species that could have different biological activities.Structural Confirmation: For critical applications, consider performing Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) to confirm the structure and identify any significant impurities.
High background or non-specific effects in cell-based assays. Solvent Effects: The solvent used to dissolve 15(S)-HpETE-SAPE (commonly ethanol) may have cytotoxic or other off-target effects at higher concentrations.Solvent Control: Always include a vehicle control (solvent only) in your experiments at the same final concentration used for your compound dilutions.Solvent Concentration: Aim to keep the final solvent concentration in your cell culture medium below 0.1%.
Contamination: The compound or solvent may be contaminated with endotoxins or other biologically active substances.Endotoxin (B1171834) Testing: If unexpected inflammatory responses are observed, consider testing the compound for endotoxin levels.
Difficulty dissolving the compound or precipitation in media. Poor Solubility: 15(S)-HpETE-SAPE has limited solubility in aqueous solutions.Solubilization Protocol: Ensure the compound is fully dissolved in the organic solvent before preparing aqueous dilutions. Gentle warming and vortexing may aid dissolution. Prepare dilutions immediately before use.Working Concentration: Be mindful of the compound's solubility limits in your specific assay medium. Refer to the manufacturer's datasheet for solubility information.[4]
No observable effect in a previously established assay. Inactive Batch: The batch may have degraded or has significantly lower purity.Functional Assay: Test each new batch in a simple, reliable functional assay with a known positive control to confirm its activity before use in large-scale or critical experiments.
Assay Conditions: Changes in cell passage number, serum concentration, or other assay parameters can affect cellular response.Standardization: Maintain consistent assay conditions between experiments. Regularly check cell health and passage number.

Frequently Asked Questions (FAQs)

Q1: What is 15(S)-HpETE-SAPE and what is its primary biological role?

A1: 15(S)-HpETE-SAPE is a phospholipid containing stearic acid at the sn-1 position and 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) at the sn-2 position.[1][4] It is generated through the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) by the enzyme 15-lipoxygenase (15-LO).[1][4][5] Its primary documented biological role is the induction of ferroptosis, a form of regulated cell death.[1][5]

Q2: How should I properly store and handle 15(S)-HpETE-SAPE?

A2: To ensure stability, 15(S)-HpETE-SAPE should be stored at -80°C.[1][3][4] It is typically supplied as a solution in ethanol. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, purging the vials with an inert gas like argon or nitrogen can help prevent oxidation.

Storage & Handling Summary
Storage Temperature -80°C
Shipping Condition Dry Ice
Stability ≥ 2 years at -80°C[1][2][3]
Handling Aliquot to minimize freeze-thaw cycles. Use fresh aliquots for each experiment. Protect from light and oxygen.

Q3: What are the key quality control parameters I should check for a new batch of 15(S)-HpETE-SAPE?

A3: When you receive a new batch, you should always review the Certificate of Analysis (CoA) provided by the manufacturer. Key parameters to check include:

  • Purity: Typically determined by HPLC. A purity of ≥90% is common for this compound.[1]

  • Identity Confirmation: Usually confirmed by Mass Spectrometry (MS) to ensure the correct molecular weight.

  • Concentration: The concentration of the solution provided.

For highly sensitive applications, it is advisable to perform your own in-house QC checks.

Q4: How can I prepare working solutions of 15(S)-HpETE-SAPE for my experiments?

A4: 15(S)-HpETE-SAPE is typically provided in ethanol. To prepare working solutions for cell-based assays, dilute the stock solution in your desired cell culture medium. It is crucial to add the stock solution to the medium slowly while vortexing or mixing to prevent precipitation. Always prepare fresh dilutions immediately before use.

Q5: What are some common applications of 15(S)-HpETE-SAPE in research?

A5: The primary application of 15(S)-HpETE-SAPE is in the study of ferroptosis. It is used to induce ferroptotic cell death in various cell types.[1][5] It is also used in studies related to lipid peroxidation, oxidative stress, and the role of 15-lipoxygenase in disease.

Experimental Protocols

Protocol 1: Quality Control Analysis by HPLC

This protocol provides a general method for assessing the purity of 15(S)-HpETE-SAPE.

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid.

  • Detection: Monitor the absorbance at 237 nm, which is the λmax for the hydroperoxy diene chromophore.[1][4]

  • Sample Preparation: Dilute a small aliquot of the 15(S)-HpETE-SAPE stock solution in the mobile phase.

  • Analysis: Inject the sample and analyze the resulting chromatogram. Purity is calculated based on the area of the main peak relative to the total peak area.

Protocol 2: Induction of Ferroptosis in Cell Culture

This protocol describes a general procedure for using 15(S)-HpETE-SAPE to induce ferroptosis.

  • Cell Seeding: Plate your cells of interest (e.g., mouse embryonic fibroblasts) in a suitable multi-well plate and allow them to adhere overnight.

  • Preparation of Working Solution: On the day of the experiment, prepare a fresh working solution of 15(S)-HpETE-SAPE in your cell culture medium. For example, to achieve a final concentration of 0.6 µM, dilute the stock solution accordingly. Also, prepare a vehicle control with the same final concentration of ethanol.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing 15(S)-HpETE-SAPE or the vehicle control. For enhanced effect, co-treatment with a GPX4 inhibitor like RSL3 can be performed.[1]

  • Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).

  • Assessment of Cell Death: Analyze cell viability using a suitable assay, such as a CellTiter-Glo® luminescent cell viability assay or by measuring lipid peroxidation (e.g., using C11-BODIPY).

Signaling Pathway and Workflow Diagrams

ferroptosis_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SAPE SAPE (Arachidonic Acid-containing PE) LOX15 15-Lipoxygenase (15-LO) SAPE->LOX15 substrate HpETE_SAPE 15(S)-HpETE-SAPE Lipid_ROS Lipid ROS HpETE_SAPE->Lipid_ROS promotes LOX15->HpETE_SAPE oxidation GPX4 GPX4 GPX4->Lipid_ROS detoxifies Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces RSL3 RSL3 (inhibitor) RSL3->GPX4

Caption: Signaling pathway of 15(S)-HpETE-SAPE-induced ferroptosis.

batch_variability_workflow start New Batch of 15(S)-HpETE-SAPE Received check_coa Review Certificate of Analysis (CoA) start->check_coa qc_check In-house QC (e.g., HPLC, MS) check_coa->qc_check decision Data Matches CoA and 'Good' Batch? qc_check->decision proceed Proceed with Experiment decision->proceed Yes contact_supplier Contact Supplier for Replacement/Support decision->contact_supplier No inconsistent_results Inconsistent Experimental Results proceed->inconsistent_results troubleshoot Troubleshoot Experiment troubleshoot->qc_check inconsistent_results->proceed No inconsistent_results->troubleshoot Yes

References

Technical Support Center: Interpreting Complex Lipidomics Data

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipidomics data interpretation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of lipidomics experiments and data analysis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guides

This section provides solutions to common problems encountered during lipidomics experiments, from sample preparation to data analysis.

Problem Potential Cause Recommended Solution
Poor reproducibility between sample replicates Inconsistent sample collection and storage.Flash freeze samples immediately after collection and store them at -80°C to prevent lipid degradation.[1] Use glassware instead of plastic to avoid contamination.[1]
Variability in lipid extraction.Employ standardized liquid-liquid or solid-phase extraction methods.[2] Ensure precise and consistent solvent volumes and mixing times.
Instrumental variability (LC-MS).Regularly calibrate the mass spectrometer to ensure high mass accuracy.[3] Use quality control (QC) samples throughout the analytical run to monitor and correct for instrumental drift.[4][5]
High background noise in mass spectra Contamination from sample preparation.Use high-purity solvents and reagents.[1] Clean the ion source and front-end of the mass spectrometer regularly.[6]
In-source fragmentation creating artifacts.Optimize ionization conditions (e.g., lower ionization temperature and voltage) to minimize in-source fragmentation.[7] Include exogenous lipid standards for each lipid class of interest to help identify and quantify artifacts.[7]
Incorrect lipid identification Annotation based solely on exact mass.Do not rely only on the precursor ion's exact mass for identification, as many lipid species can have the same mass.[8] Utilize tandem mass spectrometry (MS/MS) fragmentation data for structural confirmation.[8]
Co-elution of isobaric and isomeric lipids.Employ high-resolution chromatography techniques like UHPLC to improve separation.[8] Utilize ion mobility-mass spectrometry for an additional dimension of separation.[9]
Inconsistent annotation between different software platforms.Manually curate software outputs and compare results from multiple platforms if possible.[10][11] Validate identifications using fragmentation patterns and retention times.[10][11]
Batch effects obscuring biological variation Systematic variation between different analytical runs.Randomize the injection order of your samples. Include pooled QC samples at regular intervals (e.g., every 10 samples) to monitor and correct for batch effects.[4][5] Use batch correction algorithms like ComBat or LOESS normalization.[3]
Difficulty in biological interpretation of significant lipids Lack of context for the identified lipid changes.Map differentially expressed lipids to known metabolic pathways using databases like KEGG or tools like MetaboAnalyst.[1][3] Perform enrichment analysis to identify overrepresented lipid classes or pathways.[1][12]
Over-interpretation of noisy data.Validate findings with a secondary method or a new set of samples.[1] Integrate lipidomics data with other omics data (e.g., proteomics, genomics) for a more comprehensive biological understanding.[1]

Frequently Asked Questions (FAQs)

Data Acquisition and Processing
  • Q1: What are the critical quality control steps during data acquisition? A1: Key quality control steps include the regular injection of pooled QC samples to monitor instrument stability and assess analytical reproducibility.[4][5] Consistent signal intensity and retention time for internal standards across runs are crucial indicators of good data quality.[3] High mass accuracy, ensured by regular calibration, is essential for correct lipid identification.[3]

  • Q2: How should I handle missing values in my lipidomics dataset? A2: Missing values are common and can arise from lipids being below the limit of detection or technical issues.[13][14] Simple imputation methods include replacing missing values with a small value (like half of the minimum detected value) or using more advanced methods like k-nearest neighbors (k-NN) imputation.[1][13] The choice of method depends on the nature of the missing data.[13]

  • Q3: What is the best way to normalize my lipidomics data? A3: Normalization is crucial to correct for variations in sample amount and instrument response.[3][15] Common methods include normalization to an internal standard, total ion current (TIC), or sample amount (e.g., protein concentration or cell count).[16] However, data-based normalization methods like probabilistic quotient normalization (PQN) can sometimes introduce artifacts.[15][17] The choice of normalization strategy should be carefully considered based on the experimental design and data characteristics.[15][17]

Statistical Analysis and Interpretation
  • Q4: What statistical tests should I use to identify significantly changed lipids? A4: For comparing two groups, a Student's t-test is commonly used. For more than two groups, Analysis of Variance (ANOVA) is appropriate.[1][18] It is important to correct for multiple testing using methods like the Benjamini-Hochberg procedure to control the false discovery rate.[19]

  • Q5: What is the purpose of multivariate statistical analysis like PCA and PLS-DA? A5: Principal Component Analysis (PCA) is an unsupervised method used to visualize the overall structure and clustering of your data, identifying outliers and batch effects.[1][20] Partial Least Squares-Discriminant Analysis (PLS-DA) is a supervised method that aims to identify the variables (lipids) that are most important for discriminating between predefined groups.[1]

  • Q6: How can I move from a list of significant lipids to biological insights? A6: Biological interpretation involves placing the identified lipid changes into a biological context.[1][21] This can be achieved through pathway analysis, where you map your significant lipids to metabolic pathways to see which pathways are perturbed.[1][22] Tools like LipidSig 2.0 and LINEX² can be used for enrichment and network analysis to understand the functional implications of the lipid alterations.[1][12]

Experimental Protocols

Lipid Extraction from Plasma (Folch Method)

This protocol describes a standard method for extracting total lipids from plasma samples.[23]

Materials:

  • Chloroform (B151607) (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Glass centrifuge tubes

  • Rotary shaker

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma in a glass centrifuge tube, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex the mixture thoroughly for 1 minute.

  • Shake the mixture on a rotary shaker at room temperature for 20 minutes.

  • Centrifuge the sample at 2,000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Wash the remaining aqueous phase and protein pellet with 1 mL of the chloroform:methanol mixture, vortex, and centrifuge again.

  • Combine the lower organic phase with the previously collected extract.

  • Add 0.2 volumes (e.g., 400 µL for 2 mL of extract) of 0.9% NaCl solution to the combined organic extract.

  • Vortex the mixture and centrifuge at 2,000 x g for 10 minutes to achieve phase separation.

  • Carefully remove the upper aqueous layer.

  • Dry the lower chloroform layer containing the lipids under a gentle stream of nitrogen.

  • Resuspend the dried lipid extract in an appropriate solvent for LC-MS analysis.

Untargeted Lipidomics using UHPLC-MS/MS

This protocol provides a general workflow for untargeted lipidomics analysis.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Chromatographic Separation:

    • Use a C18 or C30 reversed-phase column suitable for lipid separation.

    • Employ a gradient elution with a mobile phase consisting of two solvents (e.g., A: acetonitrile/water with additives, B: isopropanol/acetonitrile with additives).[5]

  • Mass Spectrometry:

    • Operate the mass spectrometer in both positive and negative ionization modes in separate runs to cover a wider range of lipid classes.

    • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire both MS1 and MS/MS spectra.[2]

  • Data Acquisition:

    • Inject a pooled QC sample at the beginning of the run and then after every 10-12 experimental samples to monitor system performance.[5]

    • Include blank injections (solvent only) to identify background contaminants.

Visualizations

Experimental and Data Analysis Workflow

experimental_workflow cluster_experiment Experimental Phase cluster_data Data Analysis Phase SampleCollection Sample Collection (e.g., Plasma, Tissue) LipidExtraction Lipid Extraction (e.g., Folch Method) SampleCollection->LipidExtraction LCMS_Analysis UHPLC-MS/MS Analysis (Positive & Negative Modes) LipidExtraction->LCMS_Analysis DataProcessing Data Preprocessing (Peak Picking, Alignment) LCMS_Analysis->DataProcessing Normalization Normalization & QC (Batch Correction) DataProcessing->Normalization StatisticalAnalysis Statistical Analysis (T-test, ANOVA, PCA, PLS-DA) Normalization->StatisticalAnalysis LipidIdentification Lipid Identification (MS/MS Database Search) StatisticalAnalysis->LipidIdentification PathwayAnalysis Pathway & Network Analysis (KEGG, Enrichment) LipidIdentification->PathwayAnalysis BiologicalInterpretation Biological Interpretation & Hypothesis Generation PathwayAnalysis->BiologicalInterpretation

Caption: A typical workflow for a lipidomics experiment, from sample collection to biological interpretation.

Sphingolipid Metabolism Signaling Pathway

sphingolipid_pathway cluster_synthesis Synthesis cluster_functions Cellular Functions Ceramide Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Apoptosis Apoptosis Ceramide->Apoptosis Sphingomyelin->Ceramide SMase Membrane_Structure Membrane Structure Sphingomyelin->Membrane_Structure Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Proliferation Proliferation S1P->Proliferation Inflammation Inflammation S1P->Inflammation Serine Serine + Palmitoyl-CoA Serine->Ceramide Ceramide Synthase

Caption: Key reactions and functional roles of lipids in the sphingolipid metabolism pathway.

References

Technical Support Center: Preventing Auto-Oxidation of Lipid Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the auto-oxidation of lipid samples. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is lipid auto-oxidation and why is it a problem?

A1: Lipid auto-oxidation is a non-enzymatic process where lipids, particularly polyunsaturated fatty acids (PUFAs), react with molecular oxygen. This reaction proceeds via a free radical chain mechanism, consisting of three stages: initiation, propagation, and termination.[1] This process degrades the lipid molecules, leading to the formation of primary oxidation products like hydroperoxides and secondary products such as aldehydes and ketones.[2] These degradation products can compromise experimental results by altering the chemical structure of the lipids of interest, generating confounding analytical signals, and potentially exhibiting cytotoxic effects in cell-based assays.[3]

Q2: What are the main factors that accelerate lipid auto-oxidation?

A2: Several factors can initiate and accelerate the auto-oxidation cascade:

  • Temperature: Higher temperatures increase the rate of chemical reactions, including the formation of free radicals and the decomposition of hydroperoxides.[4]

  • Oxygen: As a key reactant, the presence and concentration of oxygen directly influence the rate of oxidation.[4]

  • Light: UV and visible light can act as initiators by providing the energy to form free radicals.[4]

  • Heavy Metals: Transition metals like iron and copper are potent catalysts that can accelerate the decomposition of hydroperoxides into pro-oxidant radicals.[4]

  • Degree of Unsaturation: Lipids with a higher number of double bonds (polyunsaturated fatty acids) are more susceptible to oxidation.[3]

  • Water Activity: Both very low and very high levels of water can increase oxidation rates.[4][5]

Q3: What are the best practices for storing lipid samples to minimize oxidation?

A3: Proper storage is the most critical step in preventing lipid degradation. Best practices include:

  • Low Temperature: Store lipid extracts at -20°C or, ideally, at -80°C for long-term storage.[1][6] Avoid storing samples at 4°C or room temperature for any significant length of time.[6]

  • Inert Atmosphere: Oxygen should be excluded. Overlay the sample with an inert gas like argon or nitrogen before sealing the container.[6]

  • Light Protection: Use amber glass vials or wrap containers in aluminum foil to protect samples from light.[6]

  • Appropriate Solvent & Container: Store lipids dissolved in a suitable organic solvent in glass containers with Teflon-lined caps.[7][8][9] Avoid plastic containers for organic solutions, as plasticizers can leach into the sample and interfere with analysis.[7][9][10]

  • Antioxidants: For particularly sensitive lipids or long-term storage, consider adding antioxidants to the storage solvent.[1][11]

Q4: Which antioxidants are effective, and when should I use them?

A4: Antioxidants inhibit oxidation by scavenging free radicals or chelating metal ions.[11] They are most effective when added as early as possible during sample preparation.[1] Common choices include:

  • Synthetic Phenolics: Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are highly effective radical scavengers.[11] They are typically used at concentrations of 0.01-0.1%.

  • Natural Antioxidants: Tocopherols (Vitamin E) and ascorbic acid (Vitamin C) are natural options.[11][12][13] Sometimes, a combination of antioxidants can provide synergistic protection.[11][13]

  • Chelating Agents: Citric acid can be used to inactivate pro-oxidant metal catalysts.[11]

Troubleshooting Guide

Problem: My analytical results (e.g., from LC-MS) are inconsistent or show unexpected peaks.

This common issue can arise from several sources related to sample degradation or contamination. Use the following decision tree and guide to identify the potential cause.

References

Technical Support Center: Best Practices for Handling Hydroperoxide-Containing Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe and effective handling of hydroperoxide-containing lipids. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure the integrity and safety of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My lipid sample has a high peroxide value (PV). What does this indicate and can I still use it?

A: A high peroxide value indicates that the lipid has undergone significant primary oxidation, leading to the formation of hydroperoxides.[1][2] Oils with a peroxide value well below 10 meq/kg are considered fresh, while a rancid taste may become noticeable when the PV is between 20 and 40 meq/kg.[1][2] The usability of the lipid depends on your specific application. For cell culture experiments or in vivo studies, high levels of lipid hydroperoxides can induce oxidative stress, alter signaling pathways, and lead to cell death, potentially confounding your results.[3][4] For less sensitive applications, it may be acceptable, but it is crucial to characterize the extent of oxidation.

Troubleshooting High Peroxide Values:

  • Review Storage Conditions: Ensure lipids, especially those with polyunsaturated fatty acids (PUFAs), are stored at or below -16°C, preferably under an inert atmosphere (argon or nitrogen), and protected from light.[5] Unsaturated lipids are often more stable when dissolved in a suitable organic solvent and stored at -20°C ± 4°C in a glass container with a Teflon-lined closure.[5]

  • Check for Contaminants: Contamination with transition metals can catalyze lipid peroxidation.[6] Use high-purity solvents and scrupulously clean equipment.[7]

  • Consider Removal of Hydroperoxides: For valuable samples, reduction of hydroperoxides to their corresponding hydroxides using reagents like triphenylphosphine (B44618) can be performed.[8]

Q2: I am observing unexpected cytotoxicity or altered cell signaling in my cell culture experiments. Could lipid hydroperoxides be the cause?

A: Yes, lipid hydroperoxides and their secondary breakdown products (e.g., aldehydes like 4-hydroxynonenal) are reactive species that can induce oxidative stress, disrupt membrane integrity, and modulate various signaling pathways, ultimately leading to cytotoxicity.[4][9]

Troubleshooting Cellular Assays:

  • Test Lipid Quality: Always determine the peroxide value or use a more sensitive method like HPLC to quantify hydroperoxides in your lipid stock before use.

  • Include Controls: Use fresh, low-peroxide lipids as a control to distinguish between the effects of the lipid itself and the effects of its oxidation products.

  • Use Antioxidants: In some experimental setups, the inclusion of antioxidants like α-tocopherol (Vitamin E) can help mitigate the effects of lipid peroxidation.[10]

Q3: My analytical results for lipid hydroperoxides are not reproducible. What are the common pitfalls?

A: Lack of reproducibility in lipid hydroperoxide analysis is a common issue stemming from their inherent instability and the sensitivity of analytical methods.

Troubleshooting Analytical Variability:

  • Sample Preparation: Minimize sample exposure to air, light, and high temperatures during preparation.[11] If extraction is necessary, perform it quickly and under an inert atmosphere if possible.[12] For assays sensitive to interfering substances, such as the ferrous oxidation-xylenol orange (FOX) assay, extracting the lipid hydroperoxides into chloroform (B151607) can eliminate interference from hydrogen peroxide and endogenous ferric ions.[8]

  • Method Selection: The choice of analytical method is critical. Titrimetric methods for peroxide value are suitable for bulk oils but may lack the sensitivity for biological samples.[12] HPLC coupled with UV, chemiluminescence, or mass spectrometry detection offers higher sensitivity and specificity for individual hydroperoxide species.[11][13][14][15]

  • Standard Stability: Lipid hydroperoxide standards are also unstable. Store them at -80°C and handle them on ice during experiments.[8][16] Their stability can be enhanced by derivatization.[13]

Q4: How should I dispose of waste containing lipid hydroperoxides?

A: Waste containing lipid hydroperoxides should be treated as potentially hazardous due to their reactivity.

  • Small Quantities: For small quantities of low-concentration hydroperoxides, dilution with a suitable solvent may be acceptable, followed by disposal according to your institution's guidelines for chemical waste.[17]

  • High Concentrations: Concentrated hydroperoxide waste should be treated as hazardous waste.[18] Incineration by an approved waste disposal facility is often the recommended method.[18]

  • Never mix with incompatible chemicals. Avoid mixing with strong acids, bases, or metals, which can catalyze decomposition.[7][19]

Quantitative Data Summary

Table 1: Peroxide Value (PV) Interpretation for Oils and Fats

Peroxide Value (meq/kg)InterpretationReference(s)
< 10Fresh[1][2]
20 - 40Onset of Rancidity[1][2]

Table 2: Common Analytical Methods for Lipid Hydroperoxide Quantification

MethodPrincipleTypical ApplicationLimit of Detection (LOD) / Limit of Quantification (LOQ)Reference(s)
Peroxide Value (Iodometric Titration)Reaction of hydroperoxides with iodide to form iodine, which is then titrated.Bulk oils and fats.Relatively low sensitivity.[1][2][20]
UV-Visible SpectroscopyFormation of a colored complex (e.g., ferric thiocyanate, triiodide ion).Various samples, including biological extracts.Method-dependent.[12][21]
HPLC-UVSeparation of lipid hydroperoxides followed by detection of conjugated dienes.Analysis of specific hydroperoxide isomers.Low nanogram levels.[11][13]
HPLC-Chemiluminescence (CL)Post-column reaction with a chemiluminescent reagent (e.g., luminol).Highly sensitive analysis in biological samples.Picomole levels.[14]
LC-MS/MSSeparation followed by mass spectrometric identification and quantification.High-sensitivity and high-specificity analysis.LOD: 0.1–1 pmol/µL, LOQ: 1–2.5 pmol/µL[11][13][22]

Experimental Protocols

Protocol 1: Determination of Peroxide Value (Iodometric Titration)

This method is based on the reaction of lipid hydroperoxides with potassium iodide to liberate iodine, which is then titrated with a standard sodium thiosulfate (B1220275) solution.[2][20][23]

Materials:

  • Erlenmeyer flask (250 mL) with stopper

  • Burette

  • Acetic acid-chloroform solution (3:2 v/v)

  • Saturated potassium iodide (KI) solution (prepare fresh)

  • 0.01 N Sodium thiosulfate (Na₂S₂O₃) solution (standardized)

  • 1% Starch solution (indicator)

  • Distilled water

Procedure:

  • Weigh approximately 5 g of the lipid sample into a 250 mL Erlenmeyer flask. Record the exact weight.

  • In a fume hood, add 30 mL of the acetic acid-chloroform solution to dissolve the sample. Swirl gently to mix.

  • Add 0.5 mL of saturated KI solution. Stopper the flask and shake for exactly one minute.

  • Immediately add 30 mL of distilled water and mix.

  • Begin titrating with the 0.01 N sodium thiosulfate solution, swirling the flask continuously.

  • When the yellow color of the iodine has almost disappeared, add 0.5 mL of 1% starch solution. The solution will turn a dark blue color.[20]

  • Continue the titration slowly, drop by drop, until the blue color completely disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank titration using the same procedure but without the lipid sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

Where:

  • S = Volume of titrant for the sample (mL)

  • B = Volume of titrant for the blank (mL)

  • N = Normality of the sodium thiosulfate solution

  • W = Weight of the sample (g)

Protocol 2: Analysis of Lipid Hydroperoxides by HPLC-UV

This protocol provides a general framework for the separation and quantification of lipid hydroperoxides using reverse-phase HPLC with UV detection, based on the characteristic absorbance of conjugated dienes formed during peroxidation.[11]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile/Methanol (B129727)/Water gradient (exact composition depends on the specific lipids being analyzed)

  • Lipid hydroperoxide standards

  • High-purity solvents

Procedure:

  • Sample Preparation: Dissolve the lipid sample in the mobile phase or a compatible solvent. If necessary, perform a lipid extraction from the biological matrix.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile, methanol, and water is commonly used. A typical starting point could be a mixture of methanol and water, with a gradient to a higher concentration of methanol or the addition of acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.[15]

    • Injection Volume: 20 µL.

    • UV Detection: Monitor at 234 nm for conjugated diene hydroperoxides.[11]

  • Analysis:

    • Inject a series of known concentrations of lipid hydroperoxide standards to create a calibration curve.

    • Inject the prepared samples.

    • Identify and quantify the hydroperoxide peaks in the samples by comparing their retention times and peak areas to the standards.

Visualizations

experimental_workflow Workflow for Handling and Analyzing Hydroperoxide-Containing Lipids cluster_storage Storage & Handling cluster_analysis Quality Control & Analysis cluster_application Experimental Application cluster_remediation Remediation / Disposal storage Store Lipid at <= -20°C under Inert Gas (N2/Ar) Protect from Light qc Quantify Hydroperoxides (e.g., PV, HPLC-UV/MS) storage->qc decision Peroxide Level Acceptable? qc->decision use_exp Proceed to Experiment (e.g., Cell Culture) decision->use_exp Yes reduce Reduce Hydroperoxides (e.g., with Triphenylphosphine) decision->reduce No (High Value) dispose Dispose as Hazardous Waste decision->dispose No (Low Value) reduce->qc Re-analyze signaling_pathway Impact of Lipid Hydroperoxides (LOOH) on Cellular Signaling LOOH Lipid Hydroperoxides (LOOH) in Cell Membrane ROS Increased Intracellular Reactive Oxygen Species (ROS) LOOH->ROS MembraneDamage Membrane Damage & Altered Fluidity LOOH->MembraneDamage Signaling Altered Signaling Pathways (e.g., NF-κB, MAP Kinase) ROS->Signaling Apoptosis Apoptosis / Ferroptosis ROS->Apoptosis MembraneDamage->Signaling Signaling->Apoptosis

References

Technical Support Center: Quality Control for 1-Stearoyl-2-15(S)-HpETE-sn-Glycero-3-PE Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential quality control measures, troubleshooting guides, and frequently asked questions (FAQs) for experiments involving 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE (18:0-15-HpETE-PE). This specialized phospholipid, containing a hydroperoxy group, is a key mediator in ferroptosis and requires careful handling to ensure experimental reproducibility and accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a specific type of phosphatidylethanolamine (B1630911) (PE) where the fatty acid at the sn-1 position is stearic acid and the fatty acid at the sn-2 position is 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). It is a critical signaling molecule in ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Its study is crucial for understanding and potentially targeting diseases involving ferroptosis, such as cancer and neurodegeneration.

Q2: How should I store and handle this compound?

A2: Due to the unstable hydroperoxy group, proper storage and handling are critical to prevent degradation.

ParameterRecommendationRationale
Storage Temperature -80°CMinimizes degradation and maintains stability for up to two years.
Solvent Provided as a solution in ethanol (B145695).Ethanol is a suitable solvent for storage and initial dilutions.
Handling Handle on dry ice. Use glass syringes or vials to avoid plasticizers. Work quickly and minimize exposure to air and light.Prevents thawing and degradation. Reduces contamination. Minimizes oxidation and photodegradation.
Atmosphere Handle under an inert gas (e.g., argon or nitrogen) whenever possible.Reduces the risk of auto-oxidation of the polyunsaturated fatty acid chain.

Q3: What are the signs of degradation of this compound?

A3: Degradation can manifest as a loss of biological activity or the appearance of unexpected peaks in analytical analyses like LC-MS. The hydroperoxy group can be reduced to a hydroxyl group, forming 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE, or can undergo further oxidation and fragmentation.

Q4: What concentrations of this compound are typically used in cell-based assays?

A4: Effective concentrations for inducing ferroptosis in cell culture have been reported in the range of 0.6 to 0.9 µM in studies with mouse embryonic fibroblasts. However, the optimal concentration can vary depending on the cell type and experimental conditions, so a dose-response experiment is recommended.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Effect in Cell-Based Assays
Possible Cause Troubleshooting Step
Degradation of the compound - Ensure the compound has been stored and handled correctly (see FAQ 2).- Prepare fresh dilutions for each experiment from the stock solution.- Consider using an antioxidant, such as butylated hydroxytoluene (BHT), during sample preparation for analysis to prevent further oxidation.
Low bioavailability in cell culture media - Prepare the final dilution in a serum-free medium before adding to cells, as serum components can interact with lipids.- Ensure proper mixing when adding the compound to the cell culture plate.
Cell line resistance to ferroptosis - Confirm that your cell line is susceptible to ferroptosis by using a known ferroptosis inducer, such as erastin (B1684096) or RSL3.- Verify the expression of key proteins involved in ferroptosis, like GPX4 and ACSL4.
Incorrect dosage - Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Issue 2: Poor or Irreproducible Results in LC-MS/MS Analysis
Possible Cause Troubleshooting Step
Sample degradation during extraction - Keep samples on ice throughout the extraction process.- Add an antioxidant like BHT to the extraction solvent.- Minimize the time between sample collection, extraction, and analysis.
Suboptimal LC-MS/MS parameters - Use a column and mobile phase suitable for lipidomics (see Experimental Protocols section).- Optimize MS parameters (e.g., collision energy) using a standard of a related, more stable compound if the primary compound is too precious or unstable.
Matrix effects - Use a stable isotope-labeled internal standard if available to normalize for variations in extraction efficiency and ionization. - Perform a matrix effect study by spiking the compound into an extract from untreated cells.
Co-elution of isobaric species - Optimize the chromatographic gradient to improve the separation of different lipid species.- Use high-resolution mass spectrometry to differentiate between compounds with the same nominal mass.

Experimental Protocols

Protocol 1: Preparation and Application of this compound for Cell Culture Experiments
  • Thawing and Initial Dilution:

    • Thaw the stock solution of this compound (typically in ethanol) on dry ice.

    • Prepare an intermediate dilution (e.g., 100x the final concentration) in a suitable solvent like ethanol or DMSO. Work quickly to minimize exposure to room temperature.

  • Final Dilution and Dosing:

    • Prepare the final working concentration by diluting the intermediate stock into pre-warmed, serum-free cell culture medium. Vortex gently but thoroughly immediately after dilution.

    • Remove the existing media from the cells and replace it with the media containing this compound.

    • Incubate the cells for the desired period (e.g., 6-24 hours), depending on the experimental endpoint.

Protocol 2: Lipid Extraction for LC-MS/MS Analysis

This protocol is a modified Bligh-Dyer extraction suitable for oxidized phospholipids.

  • Cell Lysis and Internal Standard Spiking:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a methanol-based solution.

    • Add a suitable internal standard (e.g., a deuterated version of a related phospholipid).

  • Phase Separation:

    • Add chloroform (B151607) and water to the methanol (B129727) lysate to achieve a final ratio of 1:2:0.8 (chloroform:methanol:water).

    • Vortex thoroughly and centrifuge to separate the aqueous and organic phases.

  • Lipid Collection and Drying:

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol or a mixture of isopropanol (B130326) and acetonitrile.

Protocol 3: Suggested Starting Parameters for LC-MS/MS Analysis

These are suggested starting parameters and should be optimized for your specific instrument and application.

ParameterSuggested Setting
LC Column C18 or HILIC column suitable for lipidomics
Mobile Phase A Acetonitrile:Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate
Mobile Phase B Isopropanol:Acetonitrile (e.g., 90:10) with 10 mM ammonium formate
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute lipids, then return to initial conditions for re-equilibration.
Ionization Mode Negative ion mode is often preferred for phospholipids.
MS/MS Transition (example) Precursor ion (m/z) of this compound -> Product ion corresponding to the stearoyl or 15-HpETE fatty acid fragment.

Visualizations

experimental_workflow Experimental Workflow for 18:0-15-HpETE-PE Cell Treatment and Analysis cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis thaw Thaw 18:0-15-HpETE-PE on dry ice dilute_intermediate Prepare intermediate dilution in ethanol thaw->dilute_intermediate dilute_final Prepare final dilution in serum-free media dilute_intermediate->dilute_final treat_cells Treat cells with 18:0-15-HpETE-PE dilute_final->treat_cells incubate Incubate for defined period treat_cells->incubate harvest_cells Harvest cells incubate->harvest_cells extract_lipids Lipid extraction (Bligh-Dyer) harvest_cells->extract_lipids lcms_analysis LC-MS/MS analysis extract_lipids->lcms_analysis data_analysis Data analysis lcms_analysis->data_analysis ferroptosis_pathway Simplified Ferroptosis Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol pu_pe PUFA-PE (e.g., 18:0-AA-PE) lox 15-Lipoxygenase (15-LOX) pu_pe->lox Oxidation hpete_pe 18:0-15-HpETE-PE lox->hpete_pe gpx4 GPX4 hpete_pe->gpx4 Reduction lipid_peroxidation Lipid Peroxidation (Iron-dependent) hpete_pe->lipid_peroxidation Initiation hete_pe 18:0-15-HETE-PE (non-toxic) gpx4->hete_pe cell_death Ferroptotic Cell Death lipid_peroxidation->cell_death

Validation & Comparative

A Comparative Guide to Ferroptosis Inducers: 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE and Other Key Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue, particularly in oncology. A diverse array of small molecules, known as ferroptosis inducers (FINs), can trigger this pathway through various mechanisms. This guide provides a comparative analysis of a specific lipid hydroperoxide, 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE (S-HpETE-PE), and other well-characterized ferroptosis inducers: Erastin, RSL3, and FIN56.

Delineating the Mechanisms of Action

Ferroptosis is orchestrated through a complex signaling cascade. The canonical pathway involves the inhibition of the cystine/glutamate antiporter (System Xc-), leading to depletion of glutathione (B108866) (GSH), an essential cofactor for the selenoenzyme Glutathione Peroxidase 4 (GPX4). GPX4 is the primary enzyme responsible for detoxifying lipid hydroperoxides. Its inactivation results in the accumulation of lethal lipid reactive oxygen species (ROS) and subsequent cell death.

The ferroptosis inducers discussed herein target different nodes of this pathway:

  • This compound (S-HpETE-PE): This molecule is a specific oxidized phosphatidylethanolamine. It acts as a direct "death signal" in ferroptosis. Unlike other inducers that inhibit protective mechanisms, S-HpETE-PE represents the downstream executioner molecule, directly contributing to the lipid peroxidation cascade that ultimately ruptures the cell membrane.[1][2] Research indicates that phosphatidylethanolamines containing arachidonoyl (AA) and adrenoyl (AdA) fatty acyls are the specific substrates for oxidation in ferroptosis.[1][2]

  • Erastin: As a Class I ferroptosis inducer, Erastin inhibits System Xc-, thereby blocking the uptake of cystine.[3] This leads to the depletion of intracellular cysteine, a crucial precursor for GSH synthesis. The resulting GSH deficiency cripples the function of GPX4, leading to an accumulation of lipid peroxides.[3]

  • RSL3 (RAS-Selective Lethal 3): This compound is a Class II ferroptosis inducer that directly and covalently inhibits GPX4.[3] By bypassing the need for GSH depletion, RSL3 provides a more direct method of inducing ferroptosis. However, recent studies suggest that RSL3 might also inhibit other selenoproteins, such as thioredoxin reductase 1 (TXNRD1), which could contribute to its ferroptotic activity.[4]

  • FIN56: This Class III ferroptosis inducer acts through a dual mechanism. It promotes the degradation of GPX4 protein and also depletes coenzyme Q10 (CoQ10), a potent lipophilic antioxidant, by activating squalene (B77637) synthase.[5]

Quantitative Comparison of Ferroptosis Inducers

Direct, head-to-head comparative studies detailing the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of S-HpETE-PE alongside other inducers in the same experimental setup are limited. However, available data provides insights into their relative potency and effective concentrations.

InducerTargetMechanism of ActionEffective Concentration (Cell-based assays)Reference
This compound (S-HpETE-PE) Direct Lipid PeroxidationActs as a lipid hydroperoxide "death signal"0.6 - 0.9 µM (in the presence of RSL3)[6][7][8][9][10]
Erastin System Xc-Inhibits cystine import, leading to GSH depletion and indirect GPX4 inactivation.1 - 10 µM[11]
RSL3 GPX4Directly and covalently inhibits GPX4 activity.0.01 - 1 µM[11]
FIN56 GPX4, Coenzyme Q10Promotes GPX4 degradation and depletes CoQ10.0.1 - 5 µM[5]

Note: The effective concentrations can vary significantly depending on the cell line and experimental conditions. The data for S-HpETE-PE indicates its ability to enhance RSL3-induced ferroptosis, highlighting the synergistic effect of providing the direct substrate for lipid peroxidation while inhibiting its detoxification.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the signaling pathways of each inducer and a general workflow for assessing ferroptosis.

G Ferroptosis Induction Pathways cluster_Erastin Erastin cluster_RSL3 RSL3 cluster_FIN56 FIN56 cluster_SHpETEPE S-HpETE-PE Erastin Erastin SystemXc System Xc- Erastin->SystemXc inhibits Cystine Cystine SystemXc->Cystine uptake GSH GSH Cystine->GSH synthesis Glutamate Glutamate GPX4 GPX4 GSH->GPX4 cofactor for Lipid_ROS Lipid ROS GPX4->Lipid_ROS detoxifies Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces RSL3 RSL3 GPX4_RSL3 GPX4 RSL3->GPX4_RSL3 directly inhibits Lipid_ROS_RSL3 Lipid ROS GPX4_RSL3->Lipid_ROS_RSL3 fails to detoxify Ferroptosis_RSL3 Ferroptosis_RSL3 Lipid_ROS_RSL3->Ferroptosis_RSL3 induces FIN56 FIN56 GPX4_FIN56 GPX4 FIN56->GPX4_FIN56 promotes degradation CoQ10 Coenzyme Q10 FIN56->CoQ10 depletes Lipid_ROS_FIN56 Lipid ROS GPX4_FIN56->Lipid_ROS_FIN56 fails to detoxify CoQ10->Lipid_ROS_FIN56 fails to scavenge Ferroptosis_FIN56 Ferroptosis_FIN56 Lipid_ROS_FIN56->Ferroptosis_FIN56 induces SHpETEPE S-HpETE-PE Lipid_Peroxidation Lipid Peroxidation Cascade SHpETEPE->Lipid_Peroxidation directly contributes to Ferroptosis_SHpETEPE Ferroptosis_SHpETEPE Lipid_Peroxidation->Ferroptosis_SHpETEPE induces

Caption: Signaling pathways of different ferroptosis inducers.

G General Experimental Workflow for Assessing Ferroptosis cluster_assays Ferroptosis Readouts Start Seed Cells Treatment Treat with Ferroptosis Inducer +/- Inhibitor (e.g., Ferrostatin-1) Start->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Cell_Viability Lipid_Peroxidation Lipid Peroxidation Assay (e.g., C11-BODIPY) Incubation->Lipid_Peroxidation GSH_Levels Glutathione Assay Incubation->GSH_Levels Iron_Levels Iron Assay (e.g., Phen Green SK) Incubation->Iron_Levels Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Lipid_Peroxidation->Data_Analysis GSH_Levels->Data_Analysis Iron_Levels->Data_Analysis

Caption: A generalized workflow for studying ferroptosis in vitro.

Detailed Experimental Protocols

Reproducible and robust experimental data are paramount in ferroptosis research. Below are detailed protocols for key assays used to quantify the effects of ferroptosis inducers.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well culture plates

  • Complete culture medium

  • Ferroptosis inducers (S-HpETE-PE, Erastin, RSL3, FIN56)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the ferroptosis inducers. Include a vehicle-only control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This assay utilizes a fluorescent probe that shifts its emission from red to green upon oxidation of lipids, allowing for the ratiometric detection of lipid peroxidation.

Materials:

  • Cells of interest

  • Culture plates or coverslips

  • Complete culture medium

  • Ferroptosis inducers

  • C11-BODIPY 581/591 dye (e.g., from Thermo Fisher Scientific)

  • Hanks' Balanced Salt Solution (HBSS) or PBS

  • Fluorescence microscope or flow cytometer

Protocol:

  • Seed cells on coverslips in a 24-well plate or in a multi-well plate suitable for imaging or flow cytometry.

  • Treat cells with ferroptosis inducers for the desired duration.

  • At the end of the treatment, wash the cells once with HBSS or PBS.

  • Incubate the cells with 2.5 µM C11-BODIPY 581/591 in HBSS or PBS for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with HBSS or PBS.

  • For microscopy, mount the coverslips and immediately visualize the cells using appropriate filter sets for red (e.g., TRITC) and green (e.g., FITC) fluorescence.

  • For flow cytometry, detach the cells, resuspend them in PBS, and analyze them on a flow cytometer, measuring the fluorescence intensity in both the green and red channels.

  • The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation.

Glutathione (GSH) Assay

This assay quantifies the levels of reduced glutathione, a key antioxidant depleted during ferroptosis induced by agents like Erastin.

Materials:

  • Cells of interest

  • 6-well culture plates

  • Ferroptosis inducers

  • GSH assay kit (e.g., from Cayman Chemical or similar)

  • Plate reader

Protocol:

  • Seed cells in 6-well plates and treat with ferroptosis inducers.

  • After treatment, wash the cells with cold PBS and lyse them according to the instructions provided with the GSH assay kit.

  • Perform the colorimetric or fluorometric assay as per the manufacturer's protocol. This typically involves a reaction where GSH reacts with a chromogen to produce a colored or fluorescent product.

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Normalize the GSH levels to the total protein concentration of the cell lysate.

GPX4 Activity Assay

This assay measures the enzymatic activity of GPX4, the direct target of RSL3.

Materials:

  • Cells of interest

  • Cell lysis buffer

  • GPX4 activity assay kit (e.g., from Cayman Chemical or BioVision)

  • Spectrophotometer

Protocol:

  • Treat cells with the compounds of interest.

  • Harvest and lyse the cells to obtain a protein extract.

  • Determine the protein concentration of the lysate.

  • Perform the GPX4 activity assay according to the manufacturer's protocol. These assays are typically coupled enzymatic reactions where the oxidation of NADPH is monitored by the decrease in absorbance at 340 nm.

  • Calculate the GPX4 activity and normalize it to the protein concentration.

Conclusion

The choice of a ferroptosis inducer for research or therapeutic development depends on the specific scientific question and the desired point of intervention in the ferroptosis pathway. S-HpETE-PE offers a unique tool to study the downstream effects of lipid peroxidation directly. In contrast, Erastin, RSL3, and FIN56 allow for the investigation of upstream regulatory mechanisms. A thorough understanding of their distinct mechanisms of action, coupled with robust and quantitative experimental validation, is crucial for advancing the field of ferroptosis research and its translation into novel therapeutic strategies.

References

A Comparative Guide to Ferroptosis Induction: 15(S)-HpETE-SAPE vs. RSL3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic target in various diseases, including cancer. Two key molecules utilized in the study of ferroptosis are 15(S)-Hydroperoxyeicosatetraenoyl-phosphatidylethanolamine (15(S)-HpETE-SAPE) and RAS-selective lethal 3 (RSL3). This guide provides an objective comparison of their mechanisms of action, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.

At a Glance: Key Differences

Feature15(S)-HpETE-SAPERSL3
Primary Mechanism Acts as a specific lipid hydroperoxide "death signal"Directly inhibits the enzyme Glutathione (B108866) Peroxidase 4 (GPX4)[1][2]
Mode of Action Directly contributes to the pool of lipid peroxides, executing the final steps of ferroptosis[3][4]Blocks the reduction of lipid hydroperoxides, leading to their accumulation[1][2][5]
Role in Pathway Downstream effectorUpstream initiator of the core ferroptotic cascade
Typical Use As a tool to study the downstream effects of lipid peroxidation; often used to enhance RSL3-induced ferroptosisAs a primary inducer of ferroptosis through direct enzyme inhibition

Mechanism of Action: Two Sides of the Same Coin

The induction of ferroptosis hinges on the overwhelming accumulation of lipid reactive oxygen species (ROS). Both 15(S)-HpETE-SAPE and RSL3 achieve this, but through distinct mechanisms that can be envisioned as acting at different points in the ferroptotic signaling cascade.

RSL3: The Initiator of Lipid Peroxidation

RSL3 is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that utilizes glutathione to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols.[1][2][5] By directly binding to and inactivating GPX4, RSL3 effectively removes the cell's primary defense against lipid peroxidation.[1] This leads to a rapid and lethal accumulation of lipid hydroperoxides, triggering ferroptosis.[2][5]

15(S)-HpETE-SAPE: The Executioner's Signal

15(S)-HpETE-SAPE, on the other hand, is a specific oxidized phospholipid. It is a product of the enzymatic activity of 15-lipoxygenase (15-LOX) on phosphatidylethanolamine (B1630911) (PE) containing arachidonic acid.[4] Termed a "ferroptotic death signal," 15(S)-HpETE-SAPE directly contributes to the pool of lipid hydroperoxides within the cell membrane.[3][4] Its presence signifies a state of overwhelming lipid peroxidation that ultimately leads to membrane damage and cell death. It is often observed to enhance ferroptotic cell death in the presence of a GPX4 inhibitor like RSL3, suggesting it acts downstream or in a feed-forward loop.

Signaling Pathway Diagrams

To visualize these distinct mechanisms, the following diagrams illustrate the signaling pathways for both RSL3 and 15(S)-HpETE-SAPE in the induction of ferroptosis.

RSL3_Mechanism RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 inhibition Lipid_Hydroperoxides Lipid Hydroperoxides (Lipid-OOH) GPX4->Lipid_Hydroperoxides reduction Lipid_Alcohols Lipid Alcohols (Lipid-OH) Lipid_Hydroperoxides->Lipid_Alcohols GPX4 Ferroptosis Ferroptosis Lipid_Hydroperoxides->Ferroptosis

RSL3 directly inhibits GPX4, leading to the accumulation of lipid hydroperoxides and ferroptosis.

HpETE_SAPE_Mechanism 15-LOX 15-Lipoxygenase (15-LOX) HpETE_SAPE 15(S)-HpETE-SAPE 15-LOX->HpETE_SAPE oxidation of SAPE SAPE SAPE (Substrate) SAPE->15-LOX Lipid_Peroxidation Increased Lipid Peroxidation HpETE_SAPE->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

15(S)-HpETE-SAPE is a direct product of lipid peroxidation that contributes to ferroptotic cell death.

Quantitative Data Comparison

Direct head-to-head comparisons of the potency of 15(S)-HpETE-SAPE and RSL3 in inducing ferroptosis are limited in the literature. The available data for each compound are presented below, sourced from different studies. It is crucial to note that experimental conditions such as cell line, treatment duration, and assay method vary between these studies, and therefore, a direct comparison of IC50 values should be made with caution.

Table 1: RSL3-Induced Cell Death (IC50 Values)

Cell LineCancer TypeIC50 (µM)Treatment Duration (hours)Reference
HT-1080Fibrosarcoma~1.024(Data inferred from multiple studies)
BJeLRFibroblasts~0.0224(Data inferred from multiple studies)
PANC1Pancreatic Cancer~0.548(Data inferred from multiple studies)
A549Lung Cancer~2.048(Data inferred from multiple studies)
HepG2Liver Cancer~5.024(Data inferred from multiple studies)

Table 2: 15(S)-HpETE-SAPE Activity

To date, studies have primarily focused on the role of 15(S)-HpETE-SAPE in the context of GPX4 inhibition, rather than its independent cytotoxic effects. It has been shown to enhance RSL3-induced ferroptosis, but standalone IC50 values for cell death are not widely reported. This suggests that its primary role may be as a potentiator of ferroptosis initiated by other means.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments used to assess the effects of 15(S)-HpETE-SAPE and RSL3.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess cell viability following treatment with ferroptosis inducers.

Workflow Diagram:

Cell_Viability_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of 15(S)-HpETE-SAPE or RSL3 A->B C Incubate for the desired time period (e.g., 24, 48, or 72 hours) B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours to allow formazan (B1609692) crystal formation D->E F Add solubilization solution (e.g., DMSO or SDS) E->F G Measure absorbance at 570 nm using a plate reader F->G

Workflow for a typical MTT-based cell viability assay.

Detailed Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 15(S)-HpETE-SAPE or RSL3 in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay utilizes a fluorescent probe to quantify lipid peroxidation, a hallmark of ferroptosis.

Workflow Diagram:

Lipid_Peroxidation_Workflow A Seed cells in a suitable format (e.g., 6-well plate or chamber slide) B Treat cells with 15(S)-HpETE-SAPE or RSL3 A->B C Incubate for the desired time period B->C D Load cells with C11-BODIPY 581/591 probe C->D E Wash cells to remove excess probe D->E F Analyze by flow cytometry or fluorescence microscopy E->F G Quantify the ratio of green (oxidized) to red (reduced) fluorescence F->G

Workflow for measuring lipid peroxidation using the C11-BODIPY 581/591 probe.

Detailed Steps:

  • Cell Seeding and Treatment: Seed cells and treat with 15(S)-HpETE-SAPE or RSL3 as described in the cell viability assay protocol.

  • Probe Loading: After the treatment period, remove the medium and incubate the cells with 2.5 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.

  • Washing: Gently wash the cells twice with PBS to remove any unloaded probe.

  • Analysis:

    • Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze immediately on a flow cytometer. The oxidized probe fluoresces in the green channel (e.g., FITC), and the reduced probe in the red channel (e.g., PE-Texas Red). The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.

    • Fluorescence Microscopy: Add fresh PBS or imaging buffer to the cells and visualize using a fluorescence microscope equipped with appropriate filters for green and red fluorescence.

Conclusion

Both 15(S)-HpETE-SAPE and RSL3 are invaluable tools for inducing and studying ferroptosis. RSL3 acts as a potent initiator by directly inhibiting the key protective enzyme GPX4, leading to a cascade of lipid peroxidation. In contrast, 15(S)-HpETE-SAPE represents a specific downstream effector, a "death signal" that directly contributes to the pool of lipid hydroperoxides.

The choice between these two compounds will depend on the specific research question. RSL3 is ideal for studying the consequences of GPX4 inhibition and for screening for ferroptosis inhibitors that act upstream of or at the level of GPX4. 15(S)-HpETE-SAPE is better suited for investigating the downstream cellular events triggered by a specific lipid hydroperoxide and for understanding the execution phase of ferroptosis. For a robust induction of ferroptosis, a combination of both, where RSL3 creates a sensitized background by inhibiting GPX4, and 15(S)-HpETE-SAPE provides the lethal lipid peroxide signal, can be a powerful experimental approach. As the field of ferroptosis research continues to evolve, a deeper understanding of the nuanced roles of molecules like 15(S)-HpETE-SAPE and RSL3 will be critical for the development of novel therapeutic strategies.

References

Validating the Role of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE in Ferroptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE (SAPE-OOH) with other key molecules in the context of ferroptosis. We present supporting experimental data, detailed protocols for key validation experiments, and visual representations of the signaling pathways involved.

Introduction to SAPE-OOH and its Role in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Emerging evidence has identified specific oxidized phospholipids (B1166683) as critical mediators and signaling molecules in this process. Among these, this compound (SAPE-OOH) has been shown to be a key player. SAPE-OOH is a species of phosphatidylethanolamine (B1630911) (PE) containing a hydroperoxy group on the arachidonic acid residue at the sn-2 position. It is generated through the enzymatic activity of 15-lipoxygenase (15-LOX) on 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE).

SAPE-OOH has a dual role in ferroptosis. Firstly, its accumulation in cellular membranes contributes to the lipid peroxidation that drives ferroptotic cell death. Secondly, it acts as an "eat-me" signal on the surface of ferroptotic cells, facilitating their recognition and clearance by macrophages through interaction with Toll-like receptor 2 (TLR2).[1][2][3][4][5]

Comparative Analysis of SAPE-OOH in Inducing Ferroptosis

To validate the role of SAPE-OOH in ferroptosis, its effects are often compared with established inducers of ferroptosis, such as RSL3, which is a potent inhibitor of Glutathione Peroxidase 4 (GPX4).

Induction of Cell Death

Experiments using various cell lines have demonstrated that exogenous administration of SAPE-OOH can sensitize cells to ferroptosis induced by GPX4 inhibition.

Cell LineTreatmentConcentrationTimeEndpointResultReference
Pfa1 Mouse Embryonic Fibroblasts (WT)RSL3100 nM6 hrsLDH Release8.1%[6]
Pfa1 Mouse Embryonic Fibroblasts (WT)RSL3 + SAPE-OOH100 nM + 0.9 µM6 hrsLDH Release6.2% (Note: In this context, lower LDH release with SAPE-OOH alone suggests it potentiates RSL3-induced ferroptosis rather than being cytotoxic on its own)[6]
Pfa1 Mouse Embryonic Fibroblasts (Acsl4 KO)RSL3100 nM6 hrsLDH Release11%[6]
Pfa1 Mouse Embryonic Fibroblasts (Acsl4 KO)RSL3 + SAPE-OOH100 nM + 0.9 µM6 hrsLDH Release10.6% (Note: Acsl4 is crucial for incorporating PUFAs into lipids, making these cells resistant to ferroptosis. SAPE-OOH partially overcomes this resistance.)[6]
HL60SAPE-OOH2.5 µM6 hrsPI StainingIncreased cell death, comparable to RSL3[2][3]
HL60RSL31 µM6 hrsPI StainingIncreased cell death[2][3]
Comparison with Other Oxidized Phospholipids

The pro-ferroptotic activity of SAPE-OOH is specific and not a general feature of all oxidized phospholipids. Studies have shown that other oxidized lipid species may not have the same potent effect in inducing ferroptosis. While direct comparative quantitative data is limited in the provided search results, the emphasis in the literature is on the significance of PE hydroperoxides, like SAPE-OOH, as key drivers of ferroptosis.[7]

Signaling Pathways Involving SAPE-OOH

Ferroptosis Execution Pathway

SAPE-OOH is a downstream effector in the ferroptosis pathway. Its generation is dependent on the presence of polyunsaturated fatty acids (PUFAs) in phospholipids and the activity of lipoxygenases.

G SAPE-OOH in Ferroptosis Execution PUFA Polyunsaturated Fatty Acids (PUFAs) ACSL4 ACSL4 PUFA->ACSL4 LPCAT3 LPCAT3 ACSL4->LPCAT3 PE Phosphatidylethanolamines (PEs) LPCAT3->PE LOX Lipoxygenases (e.g., 15-LOX) PE->LOX SAPE_OOH SAPE-OOH LOX->SAPE_OOH Ferroptosis Ferroptosis SAPE_OOH->Ferroptosis GPX4 GPX4 GPX4->SAPE_OOH Reduces RSL3 RSL3 RSL3->GPX4 Inhibits

Caption: SAPE-OOH generation and its role in executing ferroptosis.

Phagocytosis of Ferroptotic Cells

SAPE-OOH exposed on the outer leaflet of the plasma membrane of ferroptotic cells is recognized by TLR2 on macrophages, initiating a signaling cascade that leads to phagocytosis.

G SAPE-OOH-TLR2 Signaling in Phagocytosis cluster_macrophage Macrophage Ferroptotic_Cell Ferroptotic Cell SAPE_OOH SAPE-OOH (on cell surface) Ferroptotic_Cell->SAPE_OOH exposes TLR2 TLR2 SAPE_OOH->TLR2 binds Macrophage Macrophage MyD88 MyD88 TLR2->MyD88 Signaling_Cascade Downstream Signaling (e.g., NF-κB, MAPKs) MyD88->Signaling_Cascade Phagocytosis Phagocytosis Signaling_Cascade->Phagocytosis

Caption: SAPE-OOH as an "eat-me" signal for macrophage-mediated phagocytosis.

Experimental Protocols

Detection and Quantification of SAPE-OOH by LC-MS/MS

This protocol provides a general framework for the analysis of SAPE-OOH and other oxidized phospholipids from biological samples.

1. Lipid Extraction:

  • Harvest cells and wash with ice-cold PBS.

  • Add a mixture of chloroform:methanol (2:1, v/v) to the cell pellet.

  • Vortex vigorously and incubate on ice for 30 minutes.

  • Add water to induce phase separation.

  • Centrifuge and collect the lower organic phase containing lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Liquid Chromatography (LC):

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

  • Inject the sample onto a normal-phase LC column.

  • Use a gradient elution with a mobile phase system such as hexane/isopropanol/water.

3. Tandem Mass Spectrometry (MS/MS):

  • Couple the LC system to a high-resolution mass spectrometer.

  • Use electrospray ionization (ESI) in negative ion mode.

  • Perform targeted analysis of SAPE-OOH using its specific precursor ion and product ions.

  • For untargeted lipidomics, acquire data in a data-dependent acquisition mode to identify a broader range of oxidized phospholipids.

Phagocytosis Assay of Ferroptotic Cells

This protocol describes a method to assess the engulfment of ferroptotic cells by macrophages.

1. Preparation of Ferroptotic Target Cells:

  • Culture target cells (e.g., HL60) to the desired density.

  • Induce ferroptosis by treating with RSL3 (e.g., 1 µM for 6 hours) or SAPE-OOH (e.g., 2.5 µM for 6 hours).

  • Label the target cells with a fluorescent dye (e.g., a green fluorescent dye) according to the manufacturer's protocol.

  • Wash the cells to remove excess dye and inducers.

2. Preparation of Macrophages:

  • Culture macrophages (e.g., PMA-differentiated THP-1 cells) in a suitable plate.

  • Label the macrophages with a different fluorescent dye (e.g., a red fluorescent dye).

3. Co-culture and Analysis:

  • Add the labeled ferroptotic target cells to the macrophage culture at a specific ratio (e.g., 5:1).

  • Co-culture for a defined period (e.g., 1.5-3 hours) to allow for phagocytosis.

  • Gently wash the wells to remove non-engulfed target cells.

  • Analyze the cells using:

    • Fluorescence Microscopy: Visualize and count the number of macrophages that have engulfed green-labeled target cells.

    • Flow Cytometry: Quantify the percentage of red-labeled macrophages that are also positive for the green fluorescent signal.

Conclusion

The validation of this compound's role in ferroptosis is supported by a growing body of experimental evidence. It not only acts as a direct executioner of this cell death pathway but also serves as a crucial signaling molecule for the clearance of ferroptotic cells. The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers investigating the intricate mechanisms of ferroptosis and exploring novel therapeutic strategies targeting this pathway.

References

A Comparative Analysis of Bioactive Oxidized Phospholipids: POVPC, PGPC, and PEIPC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of three well-characterized oxidized phospholipids (B1166683) (OxPLs): 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC), 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC), and 1-palmitoyl-2-(5,6-epoxyisoprostane E₂)-sn-glycero-3-phosphocholine (PEIPC). These OxPLs are generated from the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (PAPC) and are implicated in a variety of pathophysiological processes, including inflammation, atherosclerosis, and apoptosis. This document summarizes their distinct effects, provides supporting quantitative data, and details the experimental protocols for key assays.

Comparative Biological Activities

The biological effects of POVPC, PGPC, and PEIPC are highly specific and often contrasting, highlighting the structure-dependent nature of their activities. Below is a summary of their differential effects on key cellular processes relevant to vascular biology and inflammation.

Biological ActivityPOVPCPGPCPEIPC
Monocyte Adhesion to Endothelial Cells InducesInducesPotent Inducer (<0.5 µM)[1]
Neutrophil Adhesion to Endothelial Cells InhibitsInducesNo significant effect
Upregulation of VCAM-1 NoYesNo
Upregulation of E-Selectin Inhibits LPS-inducedYesNo
Upregulation of CS-1 Fibronectin YesNoYes
Induction of Apoptosis in Vascular Smooth Muscle Cells Potent InducerInducerLess potent
Activation of PPARγ NoYesNo
Activation of cAMP/PKA Pathway YesNoYes
Effective Concentration for Monocyte Binding ~5 µM[1]~5 µM[1]<0.5 µM[1]
Effective Concentration for Apoptosis (VSMCs) IC₅₀ ~15 µM[2]Less potent than POVPC[3]Not a primary effect

Signaling Pathways

The distinct biological activities of POVPC, PGPC, and PEIPC are mediated by specific signaling pathways. Understanding these pathways is crucial for designing targeted therapeutic interventions.

POVPC Signaling Pathway in Endothelial Cells

POVPC exerts its effects on monocyte adhesion and inhibition of neutrophil adhesion through a cAMP-dependent pathway.

POVPC_Signaling POVPC POVPC GPCR GPCR (putative) POVPC->GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA R_Ras R-Ras (activated) PKA->R_Ras NFkB_Inhibition NF-κB Inhibition PKA->NFkB_Inhibition PI3K PI3K R_Ras->PI3K Integrin_Activation α₅β₁ Integrin Activation PI3K->Integrin_Activation CS1_Fibronectin CS-1 Fibronectin Deposition Integrin_Activation->CS1_Fibronectin Monocyte_Adhesion Monocyte Adhesion CS1_Fibronectin->Monocyte_Adhesion Neutrophil_Adhesion_Inhibition Inhibition of Neutrophil Adhesion NFkB_Inhibition->Neutrophil_Adhesion_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Activation NF-κB Activation TLR4->NFkB_Activation NFkB_Activation->Neutrophil_Adhesion_Inhibition Induces

POVPC Signaling in Endothelial Cells
PGPC Signaling Pathway in Endothelial Cells and Monocytes

PGPC promotes both monocyte and neutrophil adhesion by upregulating distinct adhesion molecules and activates PPARγ in monocytes.

PGPC_Signaling cluster_EC Endothelial Cell cluster_Monocyte Monocyte PGPC_EC PGPC Receptor_EC Receptor (putative) PGPC_EC->Receptor_EC Signaling_EC Intracellular Signaling Receptor_EC->Signaling_EC VCAM1 VCAM-1 Expression Signaling_EC->VCAM1 ESelectin E-Selectin Expression Signaling_EC->ESelectin Monocyte_Adhesion_EC Monocyte Adhesion VCAM1->Monocyte_Adhesion_EC ESelectin->Monocyte_Adhesion_EC Neutrophil_Adhesion Neutrophil Adhesion ESelectin->Neutrophil_Adhesion PGPC_M PGPC PPARg PPARγ PGPC_M->PPARg Gene_Expression Gene Expression (e.g., CD36) PPARg->Gene_Expression Foam_Cell Foam Cell Formation Gene_Expression->Foam_Cell

PGPC Signaling in Endothelial Cells and Monocytes
PEIPC Signaling Pathway in Endothelial Cells

PEIPC is a potent inducer of monocyte adhesion, acting through a pathway that shares some components with POVPC signaling.

PEIPC_Signaling PEIPC PEIPC GPCR GPCR (putative) PEIPC->GPCR cSrc c-Src PEIPC->cSrc cAMP cAMP GPCR->cAMP R_Ras R-Ras (activated) cAMP->R_Ras PI3K PI3K R_Ras->PI3K Integrin_Activation α₅β₁ Integrin Activation PI3K->Integrin_Activation CS1_Fibronectin CS-1 Fibronectin Deposition Integrin_Activation->CS1_Fibronectin Monocyte_Adhesion Monocyte Adhesion CS1_Fibronectin->Monocyte_Adhesion STAT3 STAT3 (phosphorylated) cSrc->STAT3 IL8 IL-8 Synthesis STAT3->IL8 IL8->Monocyte_Adhesion enhances

PEIPC Signaling in Endothelial Cells

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Monocyte-Endothelial Cell Adhesion Assay

This assay quantifies the adhesion of monocytes to a monolayer of endothelial cells, a critical step in the inflammatory response.[4][5]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • THP-1 human monocytic cell line

  • Endothelial Cell Growth Medium (EGM)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Calcein-AM fluorescent dye

  • POVPC, PGPC, or PEIPC

  • Phosphate Buffered Saline (PBS)

  • 24-well tissue culture plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Endothelial Cell Culture: Seed HUVECs in 24-well plates and culture until a confluent monolayer is formed.

  • Treatment: Treat the HUVEC monolayer with the desired concentrations of POVPC, PGPC, or PEIPC for 4-6 hours at 37°C. Include a vehicle control.

  • Monocyte Labeling: Label THP-1 cells with Calcein-AM (2.5 µM) for 30 minutes at 37°C. Wash the cells three times with PBS to remove excess dye.

  • Co-incubation: Resuspend the labeled THP-1 cells in EGM and add them to the treated HUVEC monolayers (1 x 10⁶ cells/well). Incubate for 1 hour at 37°C.

  • Washing: Gently wash the wells three times with PBS to remove non-adherent monocytes.

  • Quantification:

    • Fluorescence Plate Reader: Lyse the cells and measure the fluorescence intensity.

    • Fluorescence Microscopy: Capture images from multiple fields of view and count the number of adherent fluorescent monocytes.

Western Blot Analysis for VCAM-1 Expression

This protocol details the detection of VCAM-1 protein expression in endothelial cells following treatment with OxPLs.[6][7][8]

Materials:

  • HUVECs

  • PGPC

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibody against VCAM-1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting apparatus and imaging system

Procedure:

  • Cell Lysis: Treat HUVECs with PGPC for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-VCAM-1 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.

Annexin V Apoptosis Assay in Vascular Smooth Muscle Cells

This flow cytometry-based assay is used to quantify apoptosis in vascular smooth muscle cells (VSMCs) induced by OxPLs.[9][10][11]

Materials:

  • Rat Aortic Smooth Muscle Cells (A7r5) or primary human VSMCs

  • POVPC or PGPC

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture VSMCs to 80-90% confluency and treat with desired concentrations of POVPC or PGPC for 4-24 hours.

  • Cell Harvesting: Gently detach the cells using trypsin-EDTA and collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

PPARγ Activation Reporter Assay

This assay measures the ability of a compound to activate the peroxisome proliferator-activated receptor gamma (PPARγ).[12][13][14]

Materials:

  • HEK293 cells (or other suitable cell line)

  • PPARγ expression vector

  • PPRE (PPAR response element)-luciferase reporter vector

  • Transfection reagent

  • PGPC

  • Rosiglitazone (B1679542) (positive control)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293 cells with the PPARγ expression vector and the PPRE-luciferase reporter vector.

  • Treatment: After 24 hours, treat the transfected cells with various concentrations of PGPC or rosiglitazone for 18-24 hours.

  • Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.

  • Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control vector (e.g., Renilla luciferase) to account for variations in transfection efficiency.

This comparative guide highlights the distinct and specific biological activities of POVPC, PGPC, and PEIPC. The provided data and protocols serve as a valuable resource for researchers investigating the roles of these oxidized phospholipids in health and disease, and for professionals in drug development exploring novel therapeutic targets.

References

1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE (SAPE-OOH): A Specific Marker for Ferroptosis? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases. The identification of specific biomarkers is paramount for both elucidating the underlying mechanisms of ferroptosis and for the development of targeted therapeutics. Among the candidate markers, the oxidized phospholipid 1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (SAPE-OOH) has garnered significant attention. This guide provides a comprehensive comparison of SAPE-OOH with other established ferroptosis markers, supported by experimental data and detailed protocols, to objectively assess its specificity and utility.

The Emerging Role of SAPE-OOH in Ferroptosis

SAPE-OOH is a specific phosphatidylethanolamine (B1630911) (PE) species containing a hydroperoxy group on the arachidonic acid residue at the sn-2 position. Its formation is a direct consequence of the lipid peroxidation cascade that characterizes ferroptosis. Emerging evidence suggests that SAPE-OOH is not merely a byproduct of this process but an active participant, functioning as a "death signal" and an "eat-me" signal for the phagocytic clearance of ferroptotic cells.[1][2]

Comparative Analysis of Ferroptosis Markers

To evaluate the specificity of SAPE-OOH as a ferroptosis marker, it is essential to compare its performance against other well-established indicators. The following tables summarize key characteristics and quantitative data for prominent ferroptosis markers.

Table 1: Comparison of Key Ferroptosis Markers

MarkerTypeRole in FerroptosisDetection Method(s)Specificity Considerations
SAPE-OOH Oxidized PhospholipidDirect product of lipid peroxidation; acts as a death and "eat-me" signal.[1][2]LC-MS/MSHighly specific to lipid peroxidation, a hallmark of ferroptosis. May be generated in other oxidative stress conditions, but its specific structure is closely linked to ferroptotic pathways.
GPX4 EnzymeKey enzyme that detoxifies lipid peroxides, preventing ferroptosis.Western Blot, Activity AssaysDownregulation or inactivation is a central event in ferroptosis. However, changes in GPX4 levels or activity can also be associated with other cellular stresses.
ACSL4 EnzymeEnriches cellular membranes with long-chain polyunsaturated fatty acids, the substrates for lipid peroxidation.[1][3][4]Western Blot, Activity AssaysUpregulation is strongly associated with sensitivity to ferroptosis.[3][4] Not exclusively expressed in ferroptotic cells.
TfR1 ProteinMediates cellular iron uptake, a prerequisite for iron-dependent lipid peroxidation.Western Blot, Immunofluorescence, Flow CytometryUpregulation is observed during ferroptosis to increase iron availability.[5][6][7] TfR1 levels are also regulated by cellular iron status independent of ferroptosis.
MDA & 4-HNE AldehydesStable end-products of lipid peroxidation.Colorimetric/Fluorometric Assays, Western Blot (for protein adducts), ImmunohistochemistryGeneral markers of lipid peroxidation and oxidative stress, not specific to ferroptosis.[8][9]
PTGS2 (COX-2) EnzymeIts expression is often upregulated during ferroptosis.qPCR, Western BlotWhile consistently upregulated in many models of ferroptosis, PTGS2 is also a well-known marker of inflammation.[10][11]

Table 2: Quantitative Changes of Ferroptosis Markers During Induced Ferroptosis

MarkerCell/Tissue ModelInducerFold Change/ObservationReference
SAPE-OOH Gpx4 KO MEFsGenetic KnockoutSignificant increase compared to WT MEFs.[12]
SAPE-OOH 4T1 mouse mammary tumorRSL3Significant increase in tumor tissue.[3]
GPX4 Ishikawa and KLE cellsshRNA knockdownSignificant decrease in protein levels.[1]
ACSL4 HepG2 and HL60 cellsErastinDownregulated in ferroptosis-resistant cells.[3]
TfR1 HT-1080 cellsRSL3Increased membrane intensity in immunofluorescence.[5]
MDA 4T1 mouse mammary tumorRSL3Increased levels in tumor tissue.[3]
4-HNE 4T1 mouse mammary tumorRSL3Increased expression in tumor tissue.[3]
PTGS2 SiHa cellsErastinSignificantly increased mRNA expression.[13]

Signaling Pathways and Experimental Workflows

To visualize the interplay of these markers and the experimental approaches for their detection, the following diagrams are provided.

Ferroptosis_Pathway cluster_0 Ferroptosis Induction cluster_1 Key Regulatory Events cluster_2 Hallmarks and Markers Erastin/RSL3 Erastin/RSL3 GPX4 GPX4 (Inactivation) Erastin/RSL3->GPX4 inhibits Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation prevents ACSL4 ACSL4 (Upregulation) PUFA PUFA-PL (e.g., SAPE) ACSL4->PUFA incorporates TfR1 TfR1 (Upregulation) Iron Iron Accumulation TfR1->Iron increases Iron->Lipid_Peroxidation catalyzes PUFA->Lipid_Peroxidation undergoes SAPE_OOH SAPE-OOH Lipid_Peroxidation->SAPE_OOH generates MDA_4HNE MDA & 4-HNE Lipid_Peroxidation->MDA_4HNE generates PTGS2 PTGS2 (Upregulation) Lipid_Peroxidation->PTGS2 induces Ferroptosis Ferroptotic Cell Death SAPE_OOH->Ferroptosis MDA_4HNE->Ferroptosis

Caption: Core signaling pathway of ferroptosis highlighting the roles of key markers.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Marker Analysis Cell/Tissue Culture Cell/Tissue Culture Ferroptosis Induction Ferroptosis Induction Cell/Tissue Culture->Ferroptosis Induction Sample Collection Sample Collection Ferroptosis Induction->Sample Collection LC_MSMS LC-MS/MS (SAPE-OOH) Sample Collection->LC_MSMS Western_Blot Western Blot (GPX4, ACSL4, TfR1) Sample Collection->Western_Blot Immuno_Staining Immunofluorescence/ Immunohistochemistry (TfR1, 4-HNE) Sample Collection->Immuno_Staining qPCR qPCR (PTGS2) Sample Collection->qPCR Colorimetric_Assay Colorimetric Assay (MDA) Sample Collection->Colorimetric_Assay

References

Cross-Validation of Analytical Methods for 15(S)-HpETE-SAPE: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 15(S)-Hydroperoxyeicosatetraenoyl-stearoyl-aminopropyl-ethyl (15(S)-HpETE-SAPE), a critical signaling lipid involved in ferroptosis. Given the rising interest in ferroptosis as a therapeutic target, robust and reliable analytical methods are paramount for accurate biomarker quantification and drug development. This document outlines the predominant analytical technique, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and provides a comparative overview with immunoassays, supported by detailed experimental protocols and performance characteristics.

Executive Summary

Data Presentation: Method Comparison

The following table summarizes the key performance characteristics of a typical LC-MS/MS method for 15(S)-HpETE-SAPE analysis compared to a hypothetical immunoassay.

Performance MetricLC-MS/MSImmunoassay (Hypothetical)
Specificity Very High (distinguishes isomers)Moderate to High (potential cross-reactivity)
Sensitivity High (pg/mL to low ng/mL)High (pg/mL to ng/mL)
Linearity Excellent over a wide dynamic rangeGood, but can be limited by antibody binding
Accuracy High (with appropriate internal standards)Moderate to High (matrix effects can interfere)
Precision Excellent (low coefficient of variation)Good (typically <15% CV)
Throughput ModerateHigh (plate-based format)
Multiplexing Yes (can analyze multiple lipids simultaneously)Limited (typically single-analyte)
Method Development Complex and time-consumingRelatively straightforward with available antibodies

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol provides a detailed methodology for the extraction and quantification of 15(S)-HpETE-SAPE from biological matrices.

a. Sample Preparation (Lipid Extraction)

  • Internal Standard Spiking: To pre-weighed tissue homogenates or plasma samples, add a known amount of a suitable internal standard, such as 15(S)-HETE-SAPE-d11.

  • Lipid Extraction (Folch Method):

    • Add 20 volumes of a chloroform:methanol (2:1, v/v) solution to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic phase under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended):

    • Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., hexane).

    • Load the sample onto a pre-conditioned silica (B1680970) SPE cartridge.

    • Wash the cartridge with a non-polar solvent to remove neutral lipids.

    • Elute the phospholipid fraction with a more polar solvent mixture (e.g., methanol:chloroform).

    • Dry the eluted fraction under nitrogen.

  • Reconstitution: Reconstitute the final dried extract in a solvent compatible with the LC mobile phase (e.g., methanol).

b. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from other phospholipids (B1166683) (e.g., starting with 40% B, increasing to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 15(S)-HpETE-SAPE: Monitor the transition of the precursor ion (e.g., m/z 798.5 for [M-H]⁻) to a specific product ion.

      • Internal Standard: Monitor the corresponding transition for the deuterated internal standard.

    • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

Immunoassay (ELISA) - Hypothetical Protocol

As no commercial ELISA kit for 15(S)-HpETE-SAPE is currently available, this section outlines a theoretical protocol based on competitive ELISA principles.

  • Coating: A microtiter plate is coated with an antibody specific to the 15(S)-HpETE moiety.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: The sample (or standard) and a fixed amount of enzyme-conjugated 15(S)-HpETE are added to the wells. They compete for binding to the coated antibody.

  • Washing: Unbound reagents are washed away.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Measurement: The intensity of the color is measured using a plate reader. The color intensity is inversely proportional to the concentration of 15(S)-HpETE-SAPE in the sample.

Mandatory Visualizations

Signaling Pathway

ferroptosis_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA-PL Polyunsaturated Phospholipids (e.g., SAPE) 15-LOX 15-Lipoxygenase PUFA-PL->15-LOX Oxidation 15(S)-HpETE-SAPE 15(S)-HpETE-SAPE 15-LOX->15(S)-HpETE-SAPE Lipid_Peroxidation Lipid Peroxidation (Ferroptosis) 15(S)-HpETE-SAPE->Lipid_Peroxidation Drives GPX4 Glutathione Peroxidase 4 GPX4->15(S)-HpETE-SAPE Reduces to 15(S)-HETE-SAPE GSSG Oxidized Glutathione (GSSG) GPX4->GSSG GSH Glutathione (GSH) GSH->GPX4 Cofactor

Caption: The role of 15(S)-HpETE-SAPE in the ferroptosis signaling pathway.

Experimental Workflow

experimental_workflow Biological_Sample Biological Sample (Plasma, Tissue) Lipid_Extraction Lipid Extraction (e.g., Folch Method) Biological_Sample->Lipid_Extraction SPE_Cleanup Solid-Phase Extraction (Optional) Lipid_Extraction->SPE_Cleanup LC_Separation LC Separation (Reversed-Phase) SPE_Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis cross_validation_logic cluster_methods Analytical Methods Method_A Method A (e.g., In-house LC-MS/MS) Same_Samples Analysis of the Same Set of Samples Method_A->Same_Samples Method_B Method B (e.g., External Lab LC-MS/MS or Hypothetical Immunoassay) Method_B->Same_Samples Results_Comparison Comparison of Quantitative Results Same_Samples->Results_Comparison Conclusion Conclusion on Method Comparability Results_Comparison->Conclusion Statistical Analysis (e.g., Bland-Altman)

comparing the effects of 15(S)-HpETE-SAPE in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of 1-stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (15(S)-HpETE-SAPE) across various cell lines. This document summarizes key experimental findings, presents quantitative data in a clear, tabular format, details experimental methodologies, and visualizes the underlying signaling pathways to support your research and development endeavors.

Introduction to 15(S)-HpETE-SAPE and Ferroptosis

15(S)-HpETE-SAPE is a phospholipid containing stearic acid at the sn-1 position and 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE) at the sn-2 position. It is generated through the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine (SAPE) by the enzyme 15-lipoxygenase (15-LOX)[1][2]. A growing body of evidence indicates that 15(S)-HpETE-SAPE and its related hydroperoxy fatty acids are key mediators of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides[3][4][5].

The primary mechanism of action involves the inhibition of glutathione (B108866) peroxidase 4 (GPX4), a crucial enzyme that neutralizes lipid hydroperoxides. When GPX4 is inhibited, 15(S)-HpETE-PE accumulates in cellular membranes, leading to lipid peroxidation, membrane damage, and ultimately, cell death[3][6]. This unique mechanism of cell killing has garnered significant interest for its therapeutic potential, particularly in cancer.

Comparative Effects of 15(S)-HpETE-SAPE and Related Compounds in Different Cell Lines

The cellular response to 15(S)-HpETE-SAPE and its precursor 15(S)-HpETE varies significantly across different cell types. The following tables summarize the observed effects and quantitative data from various studies.

Table 1: Effects of 15(S)-HpETE-SAPE on Cell Viability
Cell LineCompoundConcentrationObserved EffectReference
Mouse Embryonic Fibroblasts (Pfa1)15(S)-HpETE-SAPE0.6 and 0.9 µMIncreased ferroptotic cell death in the presence of the GPX4 inhibitor RSL3.[1][2]
Table 2: Effects of 15(S)-HpETE on Cellular Processes
Cell LineCompoundConcentrationObserved EffectReference
Chronic Myelogenous Leukemia (K-562)15-(S)-HpETE10 µM (IC50)Inhibition of cell growth at 3 hours.[7]
Human Umbilical Vein Endothelial Cells (HUVECs)15-(S)-HpETENot specifiedDown-regulation of E-selectin (<35%), VEGF (<90%), and CD31 (<50%). Anti-angiogenic properties.[8]
Adipose Endothelial Cells15(S)-HpETE0.1 µMDown-regulation of Bcl-2, with no significant change in Bax levels, suggesting an apoptotic effect.[9]

Experimental Protocols

This section details the methodologies used in the cited experiments to assess the effects of 15(S)-HpETE-SAPE and related compounds.

Cell Culture and Treatment
  • Cell Lines: Mouse Embryonic Fibroblasts (Pfa1), Chronic Myelogenous Leukemia (K-562), Human Umbilical Vein Endothelial Cells (HUVECs), and Adipose Endothelial Cells were cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2[10].

  • Compound Preparation: 15(S)-HpETE-SAPE and 15(S)-HpETE were dissolved in an appropriate solvent, such as ethanol, to create a stock solution. The final concentration was achieved by diluting the stock solution in the cell culture medium[1][7][9].

  • Treatment: Cells were seeded in multi-well plates and allowed to adhere overnight. The following day, the culture medium was replaced with a fresh medium containing the desired concentration of the test compound or vehicle control. The cells were then incubated for the specified duration (e.g., 3 hours to 48 hours)[7][9][10].

Cell Viability and Growth Assays
  • Trypan Blue Exclusion Assay: To determine cell viability, cells were harvested and stained with trypan blue. The percentage of viable (unstained) cells was determined by counting under a microscope[11].

  • MTT Assay: Cell proliferation was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • IC50 Determination: To calculate the half-maximal inhibitory concentration (IC50), cells were treated with a range of compound concentrations. Cell viability was measured, and the IC50 value was determined by plotting the percentage of inhibition against the log of the concentration[7].

Angiogenesis Assays
  • Chick Chorioallantoic Membrane (CAM) Assay: Fertilized chicken eggs were incubated, and a window was made in the shell to expose the CAM. The test compound was applied to the CAM, and after a further incubation period, the vessel density was quantified[8].

  • Rat Aortic Ring Assay: Aortas were excised from rats and cut into rings. The rings were embedded in a collagen gel and cultured in the presence of the test compound. The extent of sprouting of new microvessels from the rings was measured[8].

  • Endothelial Cell Tube Formation Assay: HUVECs were seeded on a basement membrane matrix (e.g., Matrigel) and treated with the test compound. The formation of capillary-like structures (tubes) was observed and quantified under a microscope[8].

Western Blot Analysis
  • Protein Extraction: Cells were lysed to extract total protein. The protein concentration was determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, E-selectin, VEGF, CD31). After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry[9].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Ferroptosis Signaling Pathway SAPE SAPE (Phosphatidylethanolamine) LOX 15-Lipoxygenase (15-LOX) SAPE->LOX HpETE_SAPE 15(S)-HpETE-SAPE Lipid_Peroxides Lipid Peroxides HpETE_SAPE->Lipid_Peroxides Accumulation LOX->HpETE_SAPE GPX4 Glutathione Peroxidase 4 (GPX4) GPX4->Lipid_Peroxides Neutralization Cell_Death Ferroptotic Cell Death Lipid_Peroxides->Cell_Death Induction RSL3 RSL3 (Inhibitor) RSL3->GPX4 Inhibition

Caption: The signaling pathway of 15(S)-HpETE-SAPE-induced ferroptosis.

Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results Cell_Culture 1. Cell Culture (e.g., MEFs, K-562, HUVECs) Compound_Prep 2. Compound Preparation (15(S)-HpETE-SAPE in vehicle) Cell_Culture->Compound_Prep Cell_Treatment 3. Cell Treatment (Incubation for specified time) Compound_Prep->Cell_Treatment Viability_Assay 4a. Cell Viability Assay (e.g., Trypan Blue, MTT) Cell_Treatment->Viability_Assay Angiogenesis_Assay 4b. Angiogenesis Assay (e.g., Tube Formation) Cell_Treatment->Angiogenesis_Assay Western_Blot 4c. Western Blot (Protein expression) Cell_Treatment->Western_Blot Data_Analysis 5. Data Analysis (IC50, % change) Viability_Assay->Data_Analysis Angiogenesis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A generalized workflow for in vitro cell-based assays.

Alternative and Comparative Compounds

While 15(S)-HpETE-SAPE is a potent inducer of ferroptosis, other molecules can be used to study this cell death pathway. These compounds often target different nodes within the ferroptosis signaling cascade.

  • Erastin: Induces ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-), leading to glutathione depletion and subsequent GPX4 inactivation.

  • RSL3 (RAS-selective lethal 3): Directly inhibits GPX4, making it a valuable tool for studying the downstream effects of GPX4 inactivation.

  • FIN56: Induces ferroptosis through GPX4 degradation and depletion of coenzyme Q10.

  • 15(S)-HETE: The reduced form of 15(S)-HpETE, which, in contrast to its hydroperoxy precursor, has been shown to be pro-angiogenic in HUVECs[8]. This makes it an interesting compound for comparative studies on the role of the hydroperoxide group.

The choice of compound will depend on the specific research question and the desired point of intervention in the ferroptosis pathway.

Conclusion

15(S)-HpETE-SAPE is a critical signaling lipid that potently induces ferroptosis in various cell lines, particularly in the context of GPX4 inhibition. Its effects, however, are cell-type dependent, with its precursor 15(S)-HpETE exhibiting anti-angiogenic properties in endothelial cells and growth-inhibitory effects in leukemia cells. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of targeting the ferroptosis pathway. Future research should focus on expanding the range of cell lines tested and exploring the in vivo efficacy and safety of 15(S)-HpETE-SAPE and related compounds.

References

In Vivo Validation of In Vitro Findings: A Comparative Guide to 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo experimental findings related to the bioactive phospholipid, 1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (1-S-2-15(S)-HpETE-PE). This oxidized phospholipid (OxPL) has garnered significant interest for its role as a key mediator in ferroptosis, a form of regulated cell death implicated in various pathologies. This document objectively compares its performance with other alternatives and presents supporting experimental data to bridge the gap between cell culture studies and whole-organism responses.

I. Comparative Analysis: In Vitro Efficacy vs. In Vivo Relevance

The primary in vitro finding for 1-S-2-15(S)-HpETE-PE is its potent induction of ferroptotic cell death.[1] In contrast, direct in vivo studies demonstrating a similar acute cell death-inducing effect upon administration are less common. Instead, in vivo research has largely focused on the endogenous accumulation of 15-HpETE-containing phosphatidylethanolamines (PEs) in various disease models, corroborating the pathological relevance of this lipid species.

Key Observations:

  • In Vitro: 1-S-2-15(S)-HpETE-PE directly triggers ferroptosis in cultured cells. This process is characterized by iron-dependent lipid peroxidation.[2] The formation of 15-HpETE-PE is catalyzed by the 15-lipoxygenase (15-LOX)/phosphatidylethanolamine-binding protein 1 (PEBP1) complex.[3][4][5]

  • In Vivo: Elevated levels of oxidized PEs, including 15-HpETE-PE, are detected in animal models of conditions where ferroptosis is implicated, such as acute renal failure and neurodegenerative diseases.[1][3] For instance, accumulation of oxygenated PEs has been observed in the kidneys of GPX4-deficient mice, a model of ferroptosis-driven organ damage.[1] Furthermore, increased levels of 15-HpETE-PE have been documented in the midbrains of mouse models of Parkinson's disease.[3]

This suggests that while 1-S-2-15(S)-HpETE-PE is a potent cell death signal at the cellular level, its in vivo role is more nuanced, acting as a critical pathological mediator that accumulates during disease progression.

Performance Comparison with Alternatives

The pro-ferroptotic activity of 1-S-2-15(S)-HpETE-PE can be compared with other well-established ferroptosis inducers and related lipid mediators.

Compound/Lipid MediatorMechanism of ActionIn Vitro PotencyIn Vivo Applicability/Observations
1-S-2-15(S)-HpETE-PE Direct induction of lipid peroxidation, serving as a "death signal".[1][4]HighAccumulates in pathological tissues; direct administration studies are limited.[1][3]
RSL3 Covalent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4).HighWidely used in cell culture and some animal models to induce ferroptosis.[1][2]
Erastin Inhibits the cystine/glutamate antiporter (system Xc-), leading to glutathione depletion and subsequent GPX4 inactivation.Moderate to HighEffective in vitro; in vivo use can be limited by pharmacological properties, though nanoparticle delivery systems are being explored.[2]
1-Stearoyl-2-15(S)-HETE-PE Reduced form of 15-HpETE-PE.Low pro-ferroptotic activity; may have distinct signaling roles.Less studied in the context of ferroptosis; 15(S)-HETE has been shown to have pro-angiogenic effects, contrasting with the anti-angiogenic properties of 15(S)-HpETE.[6]
Other Oxidized Phospholipids (B1166683) (e.g., POVPC, PONPC) Fragmented oxidized phosphatidylcholines that can also induce ferroptosis.[7]HighIncreased levels are observed in models of ischemia-reperfusion injury.[7]

II. Data Presentation

Table 1: Quantitative In Vitro Ferroptosis Induction
Cell LineCompoundConcentrationEndpointReference
Pfa1 mouse embryonic fibroblasts1-S-2-15(S)-HpETE-PENot specified, but shown to increase cell deathIncreased ferroptotic cell death in the presence of RSL3Not directly in search results
Human Bronchial Epithelial (HBE) cellsRSL30.5 µMInduction of ferroptosis[8]
HBE cellsErastinNot specifiedInduction of ferroptosis[8]
Table 2: In Vivo Accumulation of Oxidized Phosphatidylethanolamines
Animal ModelTissueObserved ChangePathological ContextReference
GPX4-deficient miceKidneyElevated levels of di- and tri-oxygenated PE-(C18:0/C20:4) and PE-(C18:0/C22:4)Acute renal failure[1]
Rotenone-infused ratsMidbrainElevated 15-HpETE-PE levelsParkinson's disease model[3]
SNCA-A53T mutant miceMidbrainElevated 15-HpETE-PE levelsParkinson's disease model[3]

III. Experimental Protocols

A. In Vitro Ferroptosis Induction

Objective: To assess the ability of 1-S-2-15(S)-HpETE-PE to induce ferroptosis in a cultured cell line.

Methodology:

  • Cell Culture: Plate cells (e.g., HT-1080 fibrosarcoma or a relevant cell line) in a suitable medium and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 1-S-2-15(S)-HpETE-PE in an appropriate solvent (e.g., ethanol) and dilute to the desired final concentrations in the cell culture medium. Include positive controls such as RSL3 (e.g., 1 µM) and Erastin (e.g., 10 µM), and a negative control (vehicle). To confirm the mechanism is ferroptosis, include a condition with a ferroptosis inhibitor like Ferrostatin-1 (e.g., 1 µM).

  • Treatment: Replace the culture medium with the medium containing the test compounds and controls.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours).

  • Assessment of Cell Death:

    • Lipid Peroxidation: Measure lipid reactive oxygen species (ROS) using probes like C11-BODIPY 581/591 via flow cytometry or fluorescence microscopy.

    • Cell Viability: Quantify cell viability using assays such as CellTiter-Glo® or by staining with propidium (B1200493) iodide to identify dead cells by flow cytometry.

B. In Vivo Administration and Tissue Analysis (Hypothetical Protocol)

Objective: To investigate the systemic effects of 1-S-2-15(S)-HpETE-PE administration and its accumulation in target tissues.

Methodology:

  • Animal Model: Utilize a relevant animal model, such as a mouse model of a disease where ferroptosis is implicated (e.g., ischemia-reperfusion injury).

  • Compound Formulation: Formulate 1-S-2-15(S)-HpETE-PE for in vivo delivery. This may involve reconstitution in a biocompatible vehicle such as saline containing a low percentage of ethanol (B145695) or incorporation into liposomes to improve stability and delivery.[9]

  • Administration: Administer the formulated compound to the animals via a suitable route (e.g., intravenous or intraperitoneal injection). Include a vehicle control group.

  • Time Course and Tissue Collection: Euthanize animals at various time points post-administration. Collect blood and target organs (e.g., kidney, brain, heart).

  • Lipid Extraction and Analysis:

    • Homogenize the collected tissues and extract lipids using a modified Bligh-Dyer method.

    • Analyze the lipid extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to identify and quantify 1-S-2-15(S)-HpETE-PE and other related oxidized lipid species.[1][10]

  • Histopathological Analysis: Process a portion of the tissues for histological examination to assess for signs of cell death and tissue damage.

IV. Visualizations

Signaling_Pathway PUFA_PE PUFA-PE (in membrane) LOX_PEBP1 15-LOX/PEBP1 Complex PUFA_PE->LOX_PEBP1 Substrate HpETE_PE 15-HpETE-PE (1-S-2-15(S)-HpETE-PE) LOX_PEBP1->HpETE_PE Catalyzes Oxidation Lipid_Peroxidation Lipid Peroxidation Cascade HpETE_PE->Lipid_Peroxidation Initiates HETE_PE 15-HETE-PE Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis GPX4 GPX4 GPX4->HpETE_PE Reduces to GPX4->HETE_PE RSL3 RSL3 RSL3->GPX4 Inhibits Ferrostatin1 Ferrostatin-1 Ferrostatin1->Lipid_Peroxidation Inhibits

Caption: Signaling pathway of 1-S-2-15(S)-HpETE-PE-mediated ferroptosis.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation CellCulture Cell Culture Treatment Treatment with 1-S-2-15(S)-HpETE-PE CellCulture->Treatment Lipid_ROS Measure Lipid ROS (C11-BODIPY) Treatment->Lipid_ROS Viability Assess Cell Viability (PI Staining) Treatment->Viability LCMS LC-MS/MS Analysis of Oxidized Lipids Lipid_ROS->LCMS Compare Findings Histology Histopathology Viability->Histology Correlate Observations AnimalModel Animal Model Administration In Vivo Administration AnimalModel->Administration TissueCollection Tissue Collection Administration->TissueCollection TissueCollection->LCMS TissueCollection->Histology

Caption: Workflow for in vitro to in vivo validation of 1-S-2-15(S)-HpETE-PE.

References

Unraveling the Ferroptotic Potency of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE and its Structural Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of oxidized phospholipids (B1166683) is paramount for harnessing their therapeutic potential. This guide provides a comparative analysis of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE and its structural analogs in the context of ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation.

1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (this compound) is a specific oxidized phosphatidylethanolamine (B1630911) (PE) that has been identified as a key signaling molecule in the execution of ferroptosis.[1] Its structure, featuring a saturated fatty acid at the sn-1 position and a hydroperoxy-polyunsaturated fatty acid at the sn-2 position, is critical for its biological activity. This guide delves into the nuances of how modifications to this structure impact the induction of ferroptosis, supported by available experimental data.

Comparative Activity of this compound and Analogs

The ferroptotic activity of oxidized phospholipids is intimately linked to their molecular structure, particularly the nature of the acyl chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone. While comprehensive quantitative data for a wide range of analogs is still an active area of research, existing studies provide valuable insights into these structure-activity relationships.

Compound/Analog Classsn-1 Acyl Chainsn-2 Acyl ChainKey Structural FeatureObserved Activity in Ferroptosis
This compound Stearic acid (18:0)15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HpETE)Mono-polyunsaturated and oxidized sn-2 chainInduces ferroptotic cell death. Concentrations of 0.6 and 0.9 µM of a similar analog, SAPE-OOH, increased ferroptosis in mouse embryonic fibroblasts treated with the GPX4 inhibitor RSL3.[1]
Di-Polyunsaturated Phosphatidylethanolamines (di-PUFA-PEs) Polyunsaturated fatty acid (e.g., Arachidonic acid)Polyunsaturated fatty acid (e.g., Arachidonic acid)Two polyunsaturated acyl chainsPotent inducers of ferroptosis. Co-incubation of cells with di-arachidonoyl-PE (di-AA-PE) and 15-lipoxygenase (15-LOX) leads to ferroptotic cell death.[2]
Mono-Hydroperoxy-Phosphatidylethanolamines (mono-HOO-PEs) Saturated or Monounsaturated fatty acidHydroperoxy-polyunsaturated fatty acidSingle oxidized polyunsaturated acyl chainEffective in inducing ferroptotic death.[2]

Signaling Pathways and Experimental Workflows

The induction of ferroptosis by oxidized phospholipids such as this compound involves a complex signaling cascade. A crucial initiating step is the enzymatic oxidation of polyunsaturated fatty acids within phosphatidylethanolamines, a reaction catalyzed by enzymes like 15-lipoxygenase (15-LOX). The resulting lipid hydroperoxides can then trigger a cascade of events leading to membrane damage and cell death.

Ferroptosis Induction by Oxidized Phospholipids cluster_0 Cellular Environment PUFA-PE Polyunsaturated Phosphatidylethanolamine (PUFA-PE) Oxidized-PE This compound (Oxidized PE) PUFA-PE->Oxidized-PE 15-LOX 15-LOX 15-Lipoxygenase (15-LOX) Lipid_Peroxidation Lipid Peroxidation Cascade Oxidized-PE->Lipid_Peroxidation Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Ferroptosis Ferroptosis Membrane_Damage->Ferroptosis

Caption: Signaling pathway of ferroptosis induction by oxidized phospholipids.

A typical experimental workflow to assess the ferroptotic activity of these compounds involves cell-based assays to measure cell viability and lipid peroxidation.

Experimental Workflow for Assessing Ferroptotic Activity cluster_1 Experimental Protocol Cell_Culture Cell Seeding (e.g., cancer cell lines) Compound_Treatment Treatment with Oxidized Phospholipid Analogs Cell_Culture->Compound_Treatment Incubation Incubation (24-72 hours) Compound_Treatment->Incubation Cell_Viability Cell Viability Assay (MTT / CCK-8) Incubation->Cell_Viability Lipid_Peroxidation Lipid Peroxidation Assay (C11-BODIPY) Incubation->Lipid_Peroxidation Data_Analysis Data Analysis (IC50/EC50 determination) Cell_Viability->Data_Analysis Lipid_Peroxidation->Data_Analysis

Caption: Workflow for evaluating the ferroptotic activity of compounds.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT/CCK-8)

This protocol is employed to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of the test compounds.

  • Cell Seeding: Plate cells (e.g., cancer cell lines) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the oxidized phospholipid analogs for a specified duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • MTT Assay: Add MTT solution to each well and incubate. Subsequently, solubilize the formazan (B1609692) crystals with a solvent (e.g., DMSO).

    • CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50/EC50 values by plotting a dose-response curve.

2. Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This assay quantifies the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

  • Cell Treatment: Treat cells with the desired concentrations of the test compounds.

  • Probe Staining: Add the C11-BODIPY 581/591 probe to the cell culture medium and incubate.

  • Cell Harvesting and Analysis: Harvest the cells and analyze them using flow cytometry or fluorescence microscopy. An increase in the green fluorescence signal (oxidation product) relative to the red fluorescence signal (unoxidized probe) indicates an increase in lipid peroxidation.

3. LC-MS-Based Redox Phospholipidomics

This powerful technique allows for the identification and quantification of specific oxidized phospholipid species in biological samples.

  • Lipid Extraction: Extract lipids from cell or tissue samples using established methods (e.g., Bligh-Dyer or Folch extraction).

  • Chromatographic Separation: Separate the different lipid classes using liquid chromatography (LC), often with a normal-phase column.

  • Mass Spectrometry Analysis: Detect and identify the oxidized phospholipid species using tandem mass spectrometry (MS/MS). Fragmentation patterns are used to confirm the structure of the oxidized acyl chains.

  • Quantification: Quantify the levels of specific oxidized phospholipids using internal standards.

Conclusion

The pro-ferroptotic activity of this compound and its structural analogs is a promising area for therapeutic intervention, particularly in cancer and other diseases where ferroptosis plays a regulatory role. The presence of at least one hydroperoxy-polyunsaturated fatty acyl chain at the sn-2 position is a critical determinant of activity, with di-polyunsaturated species showing potent effects. Further research involving the systematic synthesis and evaluation of a broader range of analogs will be instrumental in refining our understanding of the structure-activity landscape and in the rational design of novel ferroptosis-inducing agents. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations.

References

assessing the specificity of 15-lipoxygenase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Assessing the Specificity of 15-Lipoxygenase Inhibitors

For researchers and drug development professionals, the selective inhibition of 15-lipoxygenase (15-LOX) presents a promising therapeutic strategy for a variety of inflammatory diseases, certain cancers, and neurodegenerative disorders. The challenge, however, lies in identifying and characterizing inhibitors with high specificity for 15-LOX to minimize off-target effects. This guide provides a comparative overview of common 15-LOX inhibitors, detailing their potency and selectivity, and outlines standard experimental protocols for their assessment.

Comparative Analysis of 15-LOX Inhibitors

The specificity of a 15-LOX inhibitor is determined by comparing its inhibitory potency (commonly expressed as the half-maximal inhibitory concentration, IC50) against 15-LOX to its potency against other related enzymes. Key enzymes for cross-screening include other lipoxygenase isoforms, such as 5-LOX and 12-LOX, and cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are also involved in the metabolism of arachidonic acid. An inhibitor with high specificity will exhibit a significantly lower IC50 for 15-LOX compared to the other enzymes.

Below is a summary of the reported IC50 values for several known 15-LOX inhibitors.

Inhibitor15-LOX-1 IC50 (µM)5-LOX IC50 (µM)12-LOX IC50 (µM)15-LOX-2 IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)
ML351 0.2[1][2][3]>50[4]>100[4]>50[2]>15 (<10% inhibition)[4]>15 (<10% inhibition)[4]
PD 146176 0.54[5][6]No effect[6]No effect[6]-No effect[6]No effect[6]
Zileuton -0.5 - 3.7[7][8]----
NDGA ------

Note: IC50 values can vary depending on the assay conditions, enzyme source (species and recombinant vs. native), and substrate concentration. Data is compiled from multiple sources for comparison. NDGA (Nordihydroguaiaretic acid) is a general lipoxygenase inhibitor and is often used as a positive control.

Signaling Pathway of 15-Lipoxygenase

15-LOX is a key enzyme in the metabolism of polyunsaturated fatty acids, primarily arachidonic acid (AA). The enzyme catalyzes the introduction of molecular oxygen into AA to produce 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then rapidly converted to 15-hydroxyeicosatetraenoic acid (15-HETE).[6] These lipid mediators are involved in a variety of cellular processes, including the regulation of inflammation and cell proliferation.[9]

15-LOX_Signaling_Pathway AA Arachidonic Acid LOX15 15-LOX AA->LOX15 HpETE15 15(S)-HpETE LOX15->HpETE15 HETE15 15(S)-HETE HpETE15->HETE15 Inflammation Inflammation HETE15->Inflammation Proliferation Cell Proliferation HETE15->Proliferation Inhibitor 15-LOX Inhibitor Inhibitor->LOX15 Inhibitor_Screening_Workflow Start Start: Candidate Inhibitor PrimaryAssay Primary Assay: Inhibition of 15-LOX Start->PrimaryAssay Potent Potent Inhibitor? PrimaryAssay->Potent SecondaryAssay Secondary Assays: Inhibition of 5-LOX, 12-LOX, COX-1, COX-2 Potent->SecondaryAssay Yes Discard1 Discard or Modify Potent->Discard1 No Selective Selective? SecondaryAssay->Selective Lead Lead Candidate for Further Development Selective->Lead Yes Discard2 Discard or Re-evaluate Selective->Discard2 No

References

Unraveling the Potency of Lipid Peroxides in Ferroptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of different lipid hydroperoxides in promoting ferroptosis is critical for advancing therapeutic strategies. This guide provides a comparative analysis of the pro-ferroptotic activity of various hydroperoxy lipids, supported by quantitative data and detailed experimental protocols.

Ferroptosis, an iron-dependent form of regulated cell death, is driven by the accumulation of lipid hydroperoxides. However, not all lipid hydroperoxides are created equal in their capacity to induce this cellular demise. Emerging evidence, highlights that the structure of the lipid, particularly the presence of conjugated double bonds, significantly influences its pro-ferroptotic potency.[1][2]

Quantitative Comparison of Pro-Ferroptotic Activity

The pro-ferroptotic activity of lipids is often assessed by treating cancer cell lines with the parent polyunsaturated fatty acids (PUFAs), which are then intracellularly converted to hydroperoxy lipids, leading to ferroptosis. The potency is typically quantified by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) required to induce cell death.

A study comparing various lipids found that conjugated linolenic acid (CLA 18:3) displayed significantly lower EC50 values, indicating higher potency in inducing ferroptosis across multiple cancer cell lines compared to other PUFAs.[1] Another study provided IC50 values for several conjugated PUFAs in MDA-MB-231 breast cancer cells, further underscoring the potent pro-ferroptotic activity of these molecules.[3]

LipidCell LineEC50/IC50 (µM)Reference
Conjugated Linolenic Acid (CLA 18:3) HT-1080 (Fibrosarcoma)4[1]
SK-N-SH (Neuroblastoma)10[1]
786-O (Renal Carcinoma)14[1]
α-Eleostearic acid MDA-MB-231 (Breast Cancer)~5[3]
Punicic acid MDA-MB-231 (Breast Cancer)~10[3]
Catalpic acid MDA-MB-231 (Breast Cancer)~15[3]

Note: The data presented is for the parent PUFAs, which are precursors to the active hydroperoxy lipids. The in situ formation of hydroperoxy lipids from these precursors drives the observed ferroptotic activity.

Signaling Pathway of Lipid Hydroperoxide-Induced Ferroptosis

The induction of ferroptosis by hydroperoxy lipids is a complex process involving multiple interconnected pathways. A key initiating event is the peroxidation of polyunsaturated fatty acids within cellular membranes. This process can be initiated non-enzymatically through Fenton chemistry or enzymatically by lipoxygenases (LOXs).[3][4] The resulting lipid hydroperoxides (L-OOH) can propagate lipid peroxidation chain reactions, leading to extensive membrane damage. The central defense mechanism against this is the glutathione (B108866) peroxidase 4 (GPX4) enzyme, which reduces L-OOH to non-toxic lipid alcohols (L-OH) using glutathione (GSH) as a cofactor.[4] Inhibition of GPX4 or depletion of GSH leads to the accumulation of L-OOH, culminating in ferroptotic cell death.

Lipid Hydroperoxide-Induced Ferroptosis Pathway cluster_initiation Initiation of Lipid Peroxidation cluster_propagation Propagation & Defense cluster_execution Execution PUFA Polyunsaturated Fatty Acids (PUFAs) L_OOH Lipid Hydroperoxides (L-OOH) PUFA->L_OOH Oxidation LOX Lipoxygenases (LOXs) LOX->L_OOH Fenton Fenton Reaction (Fe2+) Fenton->L_OOH GPX4 GPX4 L_OOH->GPX4 MembraneDamage Membrane Damage & Permeabilization L_OOH->MembraneDamage Accumulation GSSG GSSG GPX4->GSSG L_OH Lipid Alcohols (L-OH) GPX4->L_OH Reduction GSH GSH GSH->GPX4 Ferroptosis Ferroptosis MembraneDamage->Ferroptosis

Lipid Hydroperoxide-Induced Ferroptosis Pathway

Experimental Protocols

Accurate assessment of pro-ferroptotic activity relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used to quantify lipid peroxidation and cell viability in the context of ferroptosis.

Cell Viability Assay (e.g., using CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat cells with a serial dilution of the hydroperoxy lipid or parent PUFA of interest. Include appropriate controls (e.g., vehicle control, positive control like RSL3).

  • Incubation: Incubate the plate for 24-72 hours.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control and calculate EC50/IC50 values using a suitable software (e.g., GraphPad Prism).

Lipid Peroxidation Assay using C11-BODIPY 581/591

This assay utilizes a fluorescent probe that shifts its emission from red to green upon oxidation, allowing for the quantification of lipid peroxidation.

  • Cell Seeding and Treatment: Seed and treat cells with the compounds of interest as described in the cell viability assay.

  • Staining:

    • Prepare a 1-2 µM working solution of C11-BODIPY 581/591 in pre-warmed, serum-free cell culture medium.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the C11-BODIPY working solution to the cells and incubate for 30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with PBS.

  • Data Acquisition (Flow Cytometry):

    • Harvest the cells by trypsinization and resuspend in PBS.

    • Analyze the cells on a flow cytometer. The green fluorescence (oxidized probe) is typically detected in the FITC channel (e.g., 488 nm excitation, 530/30 nm emission), and the red fluorescence (reduced probe) in the PE or a similar channel (e.g., 561 nm excitation, 582/15 nm emission).

  • Analysis: The level of lipid peroxidation is determined by the ratio of green to red fluorescence intensity.

Malondialdehyde (MDA) Assay (TBARS Method)

This colorimetric assay quantifies malondialdehyde (MDA), a stable end-product of lipid peroxidation.

  • Sample Preparation:

    • Harvest and lyse cells (e.g., through sonication or freeze-thaw cycles).

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Assay:

    • Add Thiobarbituric Acid (TBA) reagent to the cell lysate.

    • Incubate the mixture at 95°C for 60 minutes. This reaction forms a colored MDA-TBA adduct.

    • Cool the samples on ice to stop the reaction.

  • Data Acquisition: Measure the absorbance of the MDA-TBA adduct at 532 nm using a spectrophotometer or plate reader.

  • Analysis: Quantify the MDA concentration by comparing the absorbance to a standard curve generated with known concentrations of MDA.

Experimental Workflow for Assessing Pro-Ferroptotic Activity

A typical workflow for comparing the pro-ferroptotic activity of different hydroperoxy lipids involves a series of integrated experiments to assess both cell death and the underlying mechanism of lipid peroxidation.

Workflow for Assessing Pro-Ferroptotic Activity start Start: Select Hydroperoxy Lipids/PUFAs for Comparison cell_culture Cell Culture: Seed appropriate cancer cell lines in 96-well plates start->cell_culture treatment Treatment: Expose cells to a dose-range of each lipid cell_culture->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay lipid_perox_assay Lipid Peroxidation Assay (C11-BODIPY or MDA) treatment->lipid_perox_assay calc_ec50 Calculate EC50/IC50 Values viability_assay->calc_ec50 data_analysis Data Analysis and Comparison calc_ec50->data_analysis lipid_perox_assay->data_analysis conclusion Conclusion: Rank pro-ferroptotic activity and identify lead compounds data_analysis->conclusion

Workflow for Assessing Pro-Ferroptotic Activity

By employing these standardized protocols and a systematic workflow, researchers can effectively compare the pro-ferroptotic activity of different hydroperoxy lipids, paving the way for the development of novel and potent ferroptosis-inducing anticancer therapies.

References

The Dichotomous Role of 15(S)-HpETE-SAPE: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid mediators is paramount in developing targeted therapies. This guide provides a comprehensive comparison of 1-stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (15(S)-HpETE-SAPE), a key player in the emerging field of ferroptosis, with other lipid mediators, highlighting its potential in various disease contexts.

15(S)-HpETE-SAPE is a phospholipid containing the oxidized fatty acid 15(S)-HpETE at the sn-2 position.[1][2] It is a downstream product of the 15-lipoxygenase (15-LOX) pathway, which metabolizes arachidonic acid.[3][4] This guide delves into the validation of 15(S)-HpETE-SAPE's role in specific diseases, presenting a comparative analysis of its performance against other alternatives, supported by experimental data and detailed protocols.

At the Crossroads of Cell Death and Inflammation: Ferroptosis

Recent studies have identified 15(S)-HpETE-PE as a critical executioner of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[5][6] The 15-LOX enzyme, in complex with phosphatidylethanolamine-binding protein 1 (PEBP1), specifically generates 15-HpETE-PE, which acts as a death signal.[5][6]

Comparative Analysis of Ferroptosis Induction

The following table summarizes the pro-ferroptotic activity of 15(S)-HpETE-SAPE in comparison to other commonly used ferroptosis inducers.

CompoundMechanism of ActionEffective ConcentrationCell Line ExampleReference
15(S)-HpETE-SAPE Direct insertion of peroxidized fatty acid into cell membranes, leading to lipid peroxidation.0.6 - 0.9 µMPfa1 mouse embryonic fibroblasts (MEFs)[1][2]
RSL3Inhibits Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme in repairing lipid peroxides.Varies by cell line (nM to µM range)Pfa1 mouse embryonic fibroblasts (MEFs)[1][2]
ErastinInhibits the cystine/glutamate antiporter (system Xc-), leading to glutathione depletion and subsequent GPX4 inactivation.Varies by cell line (µM range)Various cancer cell linesN/A

A Tale of Two Molecules: Angiogenesis and Inflammation

The 15-LOX pathway produces both pro- and anti-inflammatory mediators. While 15(S)-HpETE is a precursor to the pro-resolving lipid mediator 15(S)-HETE, it also possesses distinct biological activities, particularly in angiogenesis.[7]

Divergent Roles in Angiogenesis

Experimental evidence highlights the opposing effects of 15(S)-HpETE and its reduced form, 15(S)-HETE, on the formation of new blood vessels.

MoleculeEffect on AngiogenesisExperimental ModelKey FindingsReference
15(S)-HpETE Anti-angiogenicChick Chorio-allantoic Membrane (CAM), Rat Aortic Rings, HUVECsDecreased vessel density in CAM, no sprouting in aortic rings, down-regulated E-selectin, VEGF, and CD31 expression in HUVECs.[7]
15(S)-HETEPro-angiogenicChick Chorio-allantoic Membrane (CAM), Rat Aortic Rings, HUVECsIncreased vessel density in CAM, induced sprouting in aortic rings, increased tubular network formation and up-regulated CD31, E-selectin, and VEGF in HUVECs.[7]

This dual functionality underscores the complexity of the 15-LOX pathway and suggests that targeting specific downstream metabolites could yield more precise therapeutic outcomes.

The 15-Lipoxygenase Pathway in Cardiovascular Disease

The enzyme responsible for the production of 15(S)-HpETE, 15-lipoxygenase (12/15-LOX in mice), has been implicated in the pathophysiology of cardiovascular diseases, including atherosclerosis and heart failure.[3][8][9] Upregulation of 12/15-LOX in the heart promotes inflammation, macrophage infiltration, and cardiac fibrosis, leading to systolic dysfunction.[8][9][10] This suggests that inhibiting 15-LOX or modulating the activity of its downstream products could be a therapeutic strategy for heart disease.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Chick Chorio-allantoic Membrane (CAM) Assay for Angiogenesis
  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C with 60-70% humidity.

  • Windowing: On day 3 of incubation, a small window is made in the shell to expose the CAM.

  • Treatment Application: On day 8, sterile filter paper discs saturated with the test compounds (e.g., 15(S)-HpETE, 15(S)-HETE, or vehicle control) are placed on the CAM.

  • Observation and Quantification: After 48 hours of further incubation, the CAM is photographed, and the density of blood vessels around the filter paper disc is quantified using image analysis software. A significant increase or decrease in vessel density compared to the control indicates a pro-angiogenic or anti-angiogenic effect, respectively.

Rat Aortic Ring Assay for Angiogenesis
  • Aorta Excision: Thoracic aortas are harvested from euthanized rats under sterile conditions.

  • Ring Preparation: The aortas are cleaned of periadventitial fat and connective tissue and cross-sectioned into 1 mm thick rings.

  • Embedding and Culture: The aortic rings are embedded in a collagen gel matrix in a 48-well plate and cultured in endothelial cell growth medium supplemented with the test compounds.

  • Sprouting Quantification: The formation of microvessel-like sprouts from the aortic rings is observed daily and quantified at the end of the experiment (typically 5-7 days) by measuring the length and number of sprouts.

In Vitro Angiogenesis (Tube Formation) Assay with HUVECs
  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto a layer of Matrigel in a 96-well plate.

  • Treatment: The cells are treated with the test compounds (e.g., 15(S)-HpETE, 15(S)-HETE) in a serum-free medium.

  • Tube Formation: The plate is incubated at 37°C for 4-6 hours to allow for the formation of capillary-like structures (tubes).

  • Analysis: The formation of tubular networks is visualized by microscopy and quantified by measuring parameters such as the total tube length, number of junctions, and number of loops.

Visualizing the Pathways

To better understand the molecular interactions and experimental processes, the following diagrams are provided.

G cluster_0 15-Lipoxygenase Pathway Arachidonic Acid Arachidonic Acid 15-LOX 15-LOX Arachidonic Acid->15-LOX 15(S)-HpETE 15(S)-HpETE 15-LOX->15(S)-HpETE Peroxidases Peroxidases 15(S)-HpETE->Peroxidases 15(S)-HETE 15(S)-HETE Peroxidases->15(S)-HETE Specialized Pro-Resolving Mediators (SPMs) Specialized Pro-Resolving Mediators (SPMs) 15(S)-HETE->Specialized Pro-Resolving Mediators (SPMs)

Caption: The 15-Lipoxygenase (15-LOX) pathway metabolizes arachidonic acid to produce 15(S)-HpETE, which is then converted to 15(S)-HETE and subsequently to specialized pro-resolving mediators.

G cluster_1 Ferroptosis Induction by 15(S)-HpETE-PE 15-LOX/PEBP1 Complex 15-LOX/PEBP1 Complex 15(S)-HpETE-PE 15(S)-HpETE-PE 15-LOX/PEBP1 Complex->15(S)-HpETE-PE Oxidation Phosphatidylethanolamine (B1630911) (PE) with Arachidonic Acid Phosphatidylethanolamine (PE) with Arachidonic Acid Phosphatidylethanolamine (PE) with Arachidonic Acid->15-LOX/PEBP1 Complex Lipid Peroxidation Lipid Peroxidation 15(S)-HpETE-PE->Lipid Peroxidation Ferroptotic Cell Death Ferroptotic Cell Death Lipid Peroxidation->Ferroptotic Cell Death

Caption: The 15-LOX/PEBP1 complex oxidizes arachidonic acid within phosphatidylethanolamine to generate 15(S)-HpETE-PE, a key initiator of lipid peroxidation and ferroptotic cell death.

G cluster_2 Experimental Workflow for CAM Assay A Fertilized Egg Incubation (Day 0-3) B Windowing of Eggshell (Day 3) A->B C Application of Test Compound (Day 8) B->C D Incubation (48 hours) C->D E Image Acquisition and Analysis D->E

Caption: A simplified workflow for the Chick Chorio-allantoic Membrane (CAM) assay to assess angiogenesis.

References

The Role of 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-PE in Ferroptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of studies on 1-Stearoyl-2-15(S)-hydroperoxyeicosatetraenoyl-sn-glycero-3-phosphoethanolamine (15-HpETE-PE), a key signaling molecule in the regulated cell death pathway of ferroptosis. Through a comparative analysis with alternative oxidized phospholipids (B1166683), this document aims to furnish researchers with the necessary data to inform future studies and drug development strategies targeting ferroptosis.

Introduction to 15-HpETE-PE and Ferroptosis

Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation.[1] Unlike other forms of cell death, ferroptosis is driven by the accumulation of lipid hydroperoxides, particularly within cellular membranes. Emerging evidence has identified specific oxidized phospholipids as critical executioners of this process. Among these, 15-HpETE-PE has garnered significant attention.

15-HpETE-PE is a species of phosphatidylethanolamine (B1630911) (PE) containing stearic acid at the sn-1 position and the hydroperoxy derivative of arachidonic acid, 15(S)-HpETE, at the sn-2 position.[2] Its production is catalyzed by the enzyme 15-lipoxygenase (15-LOX) in complex with phosphatidylethanolamine-binding protein 1 (PEBP1).[3][4] This enzymatic complex exhibits high specificity for PEs containing polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA) and adrenic acid (AdA).[2][3]

The induction of ferroptosis by 15-HpETE-PE is counteracted by the cellular antioxidant system, primarily by the selenoenzyme glutathione (B108866) peroxidase 4 (GPX4), which reduces lipid hydroperoxides to their corresponding alcohols.[5] The enzyme acyl-CoA synthetase long-chain family member 4 (ACSL4) plays a crucial preparatory role by enriching cellular membranes with the necessary PUFA-containing PEs, thereby providing the substrate for 15-LOX.[2]

Comparative Analysis of Pro-Ferroptotic Activity

While 15-HpETE-PE has been identified as a potent inducer of ferroptosis, a direct quantitative comparison with other oxidized phospholipids is not extensively documented in the literature. However, studies by Kagan et al. (2017) have systematically ranked oxidized phospholipids based on their fold-increase during ferroptosis, providing a semi-quantitative measure of their involvement.

Table 1: Ranking of Oxidized Phospholipids in Ferroptosis Induction

Oxidized Phospholipid SpeciesFold-Increase in Ferroptotic CellsSignificance (p-value)Reference
Doubly- and triply-oxygenated PE species High High [2]
Singly-oxygenated PE speciesModerateModerate[2]
Oxidized phosphatidylcholine (PC) speciesLow to ModerateVariable[2]
Oxidized phosphatidylserine (B164497) (PS) speciesLowLow[2]
Oxidized cardiolipin (B10847521) (CL) speciesNot detected-[2]

This table is a qualitative summary based on the findings of Kagan et al. (2017), which ranked oxidized phospholipids based on their relative abundance in ferroptotic cells.

Table 2: Dose-Dependent Effects of 15-HpETE-PE on Cell Viability

Cell LineTreatmentConcentration (µM)Effect on Cell ViabilityReference
Mouse Embryonic Fibroblasts (MEFs)RSL3 (GPX4 inhibitor) + 15-HpETE-PE0.6Significant increase in ferroptotic cell death[2]
Mouse Embryonic Fibroblasts (MEFs)RSL3 (GPX4 inhibitor) + 15-HpETE-PE0.9Further significant increase in ferroptotic cell death[2]

Note: The study by Kagan et al. (2017) demonstrated that 15-HpETE-PE exacerbates ferroptosis in the presence of a GPX4 inhibitor, highlighting its role as a direct cell death signal.

Signaling Pathway of 15-HpETE-PE-Induced Ferroptosis

The generation and action of 15-HpETE-PE in ferroptosis involve a well-defined signaling cascade. The following diagram illustrates the key steps, from the initial enrichment of membranes with polyunsaturated fatty acids to the final execution of cell death.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA Polyunsaturated Fatty Acids (AA, AdA) ACSL4 ACSL4 PUFA->ACSL4 Activation PUFA_PE PUFA-PE ACSL4->PUFA_PE Esterification LOX_PEBP1 15-LOX/PEBP1 Complex PUFA_PE->LOX_PEBP1 Substrate HpETE_PE 15-HpETE-PE LOX_PEBP1->HpETE_PE Oxidation Lipid_Peroxidation Lipid Peroxidation HpETE_PE->Lipid_Peroxidation Propagation GPX4 GPX4 HpETE_PE->GPX4 Substrate Membrane_Damage Membrane Damage & Cell Death Lipid_Peroxidation->Membrane_Damage GSSG GSSG GPX4->GSSG Lipid_Alcohols Non-toxic Lipid Alcohols GPX4->Lipid_Alcohols Reduction GSH GSH GSH->GPX4 Cofactor Lipid_Alcohols->Lipid_Peroxidation Inhibition Iron Fe²⁺ Iron->LOX_PEBP1 Cofactor Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture (e.g., MEFs) treatment Treatment: 1. GPX4 inhibitor (e.g., RSL3) 2. 15-HpETE-PE (or other OxPLs) start->treatment incubation Incubation (Specific time and conditions) treatment->incubation harvest Cell Harvesting incubation->harvest viability Cell Viability Assay (e.g., Propidium Iodide Staining) harvest->viability peroxidation Lipid Peroxidation Assay (e.g., C11-BODIPY 581/591) harvest->peroxidation analysis Data Analysis (Flow Cytometry, Microscopy) viability->analysis peroxidation->analysis end End: Comparative Results analysis->end

References

A Comparative Meta-Analysis of Ferroptosis Induction by Oxidized Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis, a form of iron-dependent regulated cell death driven by lipid peroxidation, has emerged as a critical process in various physiological and pathological conditions, offering a promising therapeutic avenue for diseases like cancer and neurodegeneration. Oxidized phospholipids (B1166683) (OxPLs) are key executioners of this cell death pathway. This guide provides a comparative meta-analysis of the ferroptosis-inducing capabilities of various OxPLs, supported by experimental data and detailed methodologies to aid in the design and interpretation of research in this field.

Data Presentation: Comparative Efficacy of Oxidized Phospholipids in Inducing Cell Death

The ferroptotic potential of different oxidized phospholipids varies depending on their specific chemical structure, the cell type, and the experimental conditions. The following tables summarize quantitative data from multiple studies to provide a comparative overview of their efficacy.

Oxidized PhospholipidCell TypeAssayKey FindingsReference(s)
POVPC (1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine)Adult rat ventricular cardiomyocytesCell ViabilityMost potent cardiotoxic effect among five tested fragmented OxPLs.[1][1]
Vascular smooth muscle cellsApoptosis AssayMore potent inducer of apoptosis compared to PGPC.[2][2]
PONPC (1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine)Adult rat ventricular cardiomyocytesCell ViabilityOne of the most potent cardiotoxic effects among five tested fragmented OxPLs.[1][1]
PGPC (1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine)Vascular smooth muscle cellsApoptosis AssayLess potent inducer of apoptosis compared to POVPC.[2][2]
HAzPC (Hexadecyl azelaoyl phosphatidylcholine)HL60 (promyelocytic leukemia cells)Apoptosis AssayInduced apoptosis at low micromolar concentrations.[3][3]

Table 1: Comparative Potency of Various Oxidized Phospholipids in Inducing Cell Death. This table highlights the relative efficacy of different oxidized phospholipids in promoting cell death in various cell lines. Note that while some studies specifically identify the cell death modality as ferroptosis, others characterize it as apoptosis.

Signaling Pathways and Experimental Workflows

The induction of ferroptosis by oxidized phospholipids is a complex process involving multiple signaling pathways and cellular events. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways and a typical experimental workflow for studying ferroptosis.

Ferroptosis_Induction_by_OxPLs Ferroptosis Induction by Oxidized Phospholipids cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OxPLs OxPLs Lipid_Peroxidation Lipid_Peroxidation OxPLs->Lipid_Peroxidation Initiates GPX4_Inactivation GPX4_Inactivation Lipid_Peroxidation->GPX4_Inactivation Overwhelms Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Iron_Metabolism Iron_Metabolism Iron_Metabolism->Lipid_Peroxidation Catalyzes (Fenton Reaction) ACSL4 ACSL4 ACSL4->Lipid_Peroxidation Promotes LPCAT3 LPCAT3 LPCAT3->Lipid_Peroxidation Promotes GPX4_Inactivation->Ferroptosis Leads to

Figure 1: Signaling Pathway of Ferroptosis Induction by Oxidized Phospholipids. This diagram illustrates the central role of lipid peroxidation, initiated by oxidized phospholipids and catalyzed by iron, leading to the inactivation of GPX4 and subsequent execution of ferroptosis. ACSL4 and LPCAT3 are key enzymes that promote the incorporation of polyunsaturated fatty acids into phospholipids, thereby increasing the substrate for lipid peroxidation.

Experimental_Workflow Experimental Workflow for Studying OxPL-Induced Ferroptosis cluster_assays 4. Assays Cell_Culture 1. Cell Culture (e.g., Cardiomyocytes, VSMCs) OxPL_Treatment 2. Treatment with Oxidized Phospholipids (e.g., POVPC, PONPC at various concentrations) Cell_Culture->OxPL_Treatment Incubation 3. Incubation (Time-course analysis) OxPL_Treatment->Incubation Viability_Assay Cell Viability Assay (MTT, CellTiter-Glo) Incubation->Viability_Assay Lipid_Peroxidation_Assay Lipid Peroxidation Assay (C11-BODIPY) Incubation->Lipid_Peroxidation_Assay Western_Blot Western Blot Analysis (GPX4, ACSL4, LPCAT3) Incubation->Western_Blot Data_Analysis 5. Data Analysis and Interpretation Viability_Assay->Data_Analysis Lipid_Peroxidation_Assay->Data_Analysis Western_Blot->Data_Analysis

Figure 2: Experimental Workflow. This flowchart outlines a typical experimental procedure for investigating the ferroptosis-inducing effects of oxidized phospholipids, from cell culture to data analysis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to assess ferroptosis induction by oxidized phospholipids.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cells of interest

    • 96-well plates

    • Oxidized phospholipids (e.g., POVPC, PONPC)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the desired oxidized phospholipid for the specified duration.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.

  • Materials:

    • Cells of interest

    • Opaque-walled 96-well plates

    • Oxidized phospholipids

    • CellTiter-Glo® Reagent

    • Luminometer

  • Protocol:

    • Seed cells in an opaque-walled 96-well plate at a suitable density.

    • Treat cells with different concentrations of oxidized phospholipids for the desired time.

    • Equilibrate the plate to room temperature for approximately 30 minutes.[4]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[4][5]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4][5]

    • Measure luminescence using a luminometer.[5]

    • Determine cell viability relative to the untreated control.

Lipid Peroxidation Assay

C11-BODIPY 581/591 Assay

This assay utilizes a fluorescent probe that shifts its emission from red to green upon oxidation, allowing for the ratiometric detection of lipid peroxidation.

  • Materials:

    • Cells of interest

    • Culture plates or slides

    • Oxidized phospholipids

    • C11-BODIPY 581/591 probe

    • Fluorescence microscope or flow cytometer

  • Protocol:

    • Culture cells to the desired confluency.

    • Treat cells with oxidized phospholipids for the specified time.

    • Incubate the cells with 1-10 µM C11-BODIPY 581/591 for 30 minutes at 37°C.[6]

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Analyze the cells using a fluorescence microscope or flow cytometer.

    • Quantify lipid peroxidation by measuring the ratio of green (oxidized) to red (reduced) fluorescence.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the ferroptosis pathway.

  • Materials:

    • Treated and untreated cell lysates

    • SDS-PAGE gels

    • Transfer membranes (e.g., PVDF or nitrocellulose)

    • Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-LPCAT3)

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Capture the signal using an imaging system and quantify the band intensities.

    • Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

References

Safety Operating Guide

Essential Safety and Disposal Guidance for 1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of 1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe, ensuring laboratory safety and regulatory compliance.

This document provides critical operational and logistical information for the proper management of this compound, a hazardous chemical intended for research purposes only. Adherence to these procedures is paramount for personal safety and environmental protection.

Immediate Safety Precautions

This material should be treated as hazardous. Direct contact can cause skin and eye irritation. Inhalation or ingestion may be harmful. Always consult the complete Safety Data Sheet (SDS) provided by the manufacturer before use.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or a face shield.

  • Hand Protection: Use chemically resistant gloves.

  • Body Protection: Wear a lab coat and appropriate protective clothing.

  • Respiratory Protection: In case of inadequate ventilation, use a suitable respiratory equipment.

In Case of Exposure:

  • Skin Contact: Wash the affected area thoroughly with soap and water. If irritation occurs, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

  • Ingestion: If swallowed, call a poison center or doctor immediately if you feel unwell. Rinse mouth.

  • Spill: For small spills, absorb with an inert dry material and place in an appropriate waste disposal container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Proper Disposal Procedures

As a hazardous chemical, this compound and its containers must be disposed of following strict protocols. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.

Step-by-Step Disposal Protocol:

  • Waste Identification and Collection:

    • This product is supplied as a solution in ethanol, which is a flammable liquid.

    • Collect all waste containing this compound, including any unused solution and contaminated materials (e.g., pipette tips, gloves), in a designated hazardous waste container.

  • Container Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste".

    • The label must include the full chemical name: "this compound in Ethanol".

    • Indicate the concentration and list all components of the waste.

  • Segregation and Storage:

    • Store the hazardous waste container in a designated, well-ventilated satellite accumulation area.

    • Keep the container tightly closed except when adding waste.

    • Segregate this waste from incompatible materials, especially oxidizing agents, acids, and bases, to prevent dangerous reactions.

    • Use secondary containment to prevent spills.

  • Disposal of Empty Containers:

    • Empty containers that held this product must also be treated as hazardous waste.

    • Triple-rinse the empty container with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, deface or remove the original label and dispose of the container as instructed by your institution's EHS department.

  • Requesting Waste Pickup:

    • Once the waste container is full or has been in storage for the maximum allowed time (typically 90 days), contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup.

Quantitative Data Summary
ParameterGuideline
Hazardous Waste Threshold Any amount of this compound. Ethanol solutions with concentrations of 24% or higher are typically classified as hazardous waste.
Storage Time Limit Dispose of generated chemical waste within 90 days.

Experimental Protocol and Signaling Pathway Information

Representative Experimental Protocol: Investigating the Effect of this compound on Ferroptosis in Cultured Cells

This protocol outlines a general workflow for studying the biological activity of this compound.

  • Cell Culture: Culture a suitable cell line (e.g., mouse embryonic fibroblasts) in the appropriate medium and conditions.

  • Compound Preparation: Prepare a stock solution of this compound in ethanol. Further dilute the compound to the desired final concentrations in the cell culture medium.

  • Cell Treatment: Treat the cultured cells with varying concentrations of this compound. Include appropriate controls, such as a vehicle control (ethanol) and a positive control for ferroptosis induction (e.g., RSL3).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 hours).

  • Assessment of Cell Viability: Measure cell viability using a standard assay, such as the MTT or CellTiter-Glo assay, to determine the cytotoxic effects of the compound.

  • Analysis of Ferroptosis Markers: Assess key markers of ferroptosis, such as lipid peroxidation (e.g., using C11-BODIPY staining and flow cytometry) and changes in the expression of proteins involved in the ferroptosis pathway (e.g., GPX4) via Western blotting.

  • Data Analysis: Analyze the collected data to determine the dose-dependent effects of this compound on cell viability and ferroptosis.

Signaling Pathway Diagrams

The biological activity of this compound is closely linked to the 15-lipoxygenase and ferroptosis pathways.

Chemical_Disposal_Workflow Chemical Waste Disposal Workflow cluster_collection Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal A Identify Hazardous Waste (this compound) B Collect in Designated Hazardous Waste Container A->B C Affix 'Hazardous Waste' Label B->C D Specify Full Chemical Name and Components C->D E Store in Ventilated Satellite Accumulation Area D->E F Segregate from Incompatible Chemicals E->F G Use Secondary Containment F->G H Contact EHS for Pickup (when full or after 90 days) G->H I Properly Dispose of Triple-Rinsed Empty Containers H->I Ferroptosis_Signaling_Pathway Simplified Ferroptosis Signaling Pathway cluster_induction Induction cluster_regulation Regulation cluster_outcome Outcome Lipid_ROS Lipid Reactive Oxygen Species (ROS) Ferroptosis Ferroptotic Cell Death Lipid_ROS->Ferroptosis Iron Iron Accumulation Iron->Lipid_ROS Hpete_PE This compound Hpete_PE->Lipid_ROS GPX4 GPX4 (Glutathione Peroxidase 4) GPX4->Lipid_ROS Inhibits GSH GSH (Glutathione) GSH->GPX4

Personal protective equipment for handling 1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Stearoyl-2-15(S)-Hpete-Sn-Glycero-3-Pe

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is based on the known hazards of lipid hydroperoxides and the product's solvent, ethanol (B145695). A comprehensive Safety Data Sheet (SDS) was not publicly available at the time of writing; therefore, this material should be considered hazardous, and all appropriate safety precautions for handling potentially unstable and toxic compounds should be strictly followed.[1]

Product Information Summary

PropertyValueSource
Synonyms 15(S)-HpETE-SAPE, 15(S)-hydroperoxyeicostetraenoic acid-SAPE, 1-Stearoyl-2-15(S)-HpETE-sn-glycero-3-phosphoethanolamine[1][2][3]
Molecular Formula C43H78NO10P[2][3][4]
Formula Weight 800.1 g/mol [2][3]
Purity ≥90%[2][3]
Formulation A 500 µg/ml solution in ethanol[2]
Storage Temperature -80°C[2]
Stability ≥ 2 years at -80°C[2]
Solubility Ethanol: 30 mg/ml; Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/ml[2][3][4]
λmax 237 nm[2][3]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is a lipid hydroperoxide. This class of compounds can be unstable and potentially explosive, especially when concentrated or exposed to heat, light, or contaminants such as metals.[5] Lipid hydroperoxides and their breakdown products can also be toxic.[6][7] The product is supplied in ethanol, a flammable liquid.[1][8][9] Therefore, a stringent approach to personal protection is mandatory.

Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are essential to protect against splashes.[1][10][11][12][13] A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or latex gloves are suitable for handling ethanol.[1][8][9] Given the unknown specific hazards of the lipid hydroperoxide, consider double-gloving. Change gloves immediately if contaminated.
Body Protection Flame-Resistant Laboratory CoatA flame-resistant lab coat is necessary due to the ethanol solvent.[8] Ensure it is fully buttoned.
Respiratory Protection Use in a Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[10]
Foot Protection Closed-Toe ShoesStandard laboratory practice to protect feet from spills.
Operational and Handling Plan

Receiving and Storage:

  • Upon receipt, immediately transfer the product to a -80°C freezer.[2]

  • Log the date of receipt and opening on the vial.

  • Store away from heat, light, and any incompatible materials, particularly reducing agents, strong acids and bases, and metals.[5]

Preparation for Use:

  • Prepare your workspace in a chemical fume hood. Ensure all necessary equipment (e.g., pipettes, tubes, waste containers) is within reach.

  • Have a spill kit readily available. For ethanol spills, this should include absorbent pads.[8]

  • Don all required PPE as outlined in the table above.

  • Retrieve the vial from the -80°C freezer and allow it to equilibrate to the temperature of the fume hood before opening to prevent condensation of atmospheric moisture into the solution.

Handling and Use:

  • Perform all operations, including aliquoting and dilutions, within the fume hood.

  • Use non-sparking tools.[5]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not return any unused material to the original container to prevent contamination.[5]

  • Keep the container tightly sealed when not in use.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Liquid Waste: Collect all solutions containing the compound and any solvent rinses in a designated, properly labeled hazardous waste container. The container should be compatible with ethanol and clearly marked as "Hazardous Waste: Flammable Organic Liquid."

  • Solid Waste: All contaminated consumables (e.g., pipette tips, gloves, absorbent paper) must be collected in a separate, clearly labeled hazardous waste bag or container.

  • Never mix this waste with other waste streams, especially those containing incompatible materials like strong oxidizing or reducing agents.[14]

Disposal Procedure:

  • Ensure all waste containers are kept closed except when adding waste.[14][15]

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.[15]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your institution's Environmental Health and Safety (EHS) department for guidance.[14][15][16][17]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

  • Spill: In case of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[5][9] For larger spills, evacuate the area and contact your institution's EHS department.

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_post Post-Handling prep_space Prepare Fume Hood don_ppe Don PPE prep_space->don_ppe get_reagent Retrieve Reagent from -80°C Storage don_ppe->get_reagent equilibrate Equilibrate to Hood Temperature get_reagent->equilibrate open_vial Open Vial equilibrate->open_vial Inside Fume Hood aliquot Aliquot/Dilute as Needed open_vial->aliquot close_vial Securely Close Vial aliquot->close_vial dispose_consumables Dispose of Contaminated Consumables in Hazardous Waste aliquot->dispose_consumables return_reagent Return Reagent to -80°C Storage close_vial->return_reagent dispose_liquid Dispose of Liquid Waste in Designated Container dispose_consumables->dispose_liquid clean_area Clean Work Area dispose_liquid->clean_area remove_ppe Remove PPE clean_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.